molecular formula C27H49N3O8 B8068173 (S)-NODAGA-tris(t-Bu ester)

(S)-NODAGA-tris(t-Bu ester)

货号: B8068173
分子量: 543.7 g/mol
InChI 键: ADHGPCATMVZKLP-FQEVSTJZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-NODAGA-tris(t-Bu ester) is a useful research compound. Its molecular formula is C27H49N3O8 and its molecular weight is 543.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-NODAGA-tris(t-Bu ester) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-NODAGA-tris(t-Bu ester) including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

(4S)-4-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7-triazonan-1-yl]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H49N3O8/c1-25(2,3)36-22(33)18-28-12-13-29(19-23(34)37-26(4,5)6)15-17-30(16-14-28)20(10-11-21(31)32)24(35)38-27(7,8)9/h20H,10-19H2,1-9H3,(H,31,32)/t20-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHGPCATMVZKLP-FQEVSTJZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCN(CCN(CC1)C(CCC(=O)O)C(=O)OC(C)(C)C)CC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CN1CCN(CCN(CC1)[C@@H](CCC(=O)O)C(=O)OC(C)(C)C)CC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H49N3O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S)-NODAGA-tris(t-Bu ester): A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(S)-2-(4,7-bis(2-(tert-butoxy)-2-oxoethyl)-1,4,7-triazonan-1-yl)pentanedioic acid 5-(tert-butyl) ester , commonly known as (S)-NODAGA-tris(t-Bu ester) , is a pivotal bifunctional chelating agent in the field of nuclear medicine and radiopharmaceutical development. Its structure features a triazacyclononane (NOTA) macrocyclic core functionalized with a glutaric acid arm, where the three carboxylic acid groups are protected as tert-butyl (t-Bu) esters. This protected form allows for efficient conjugation to biomolecules, such as peptides and antibodies, before the final deprotection and radiolabeling steps.

This guide provides an in-depth overview of the chemical properties, experimental protocols, and key applications of (S)-NODAGA-tris(t-Bu ester) for researchers and scientists in drug development.

Core Chemical and Physical Properties

(S)-NODAGA-tris(t-Bu ester) is typically supplied as a white to yellowish powder.[1] The tert-butyl ester groups render the molecule soluble in various organic solvents, a feature that is crucial for its use in non-aqueous conjugation reactions. For long-term stability, it should be stored at -20°C, protected from light and moisture.[2]

Table 1: Physicochemical and Identification Properties

PropertyValueReference(s)
Chemical Name 2-[1,4,7-Triazacyclononan-1-yl-4,7-bis(tBu-ester)]-1,5-pentanedioic acid[3]
Molecular Formula C₂₇H₄₉N₃O₈[3][4]
Molecular Weight 543.7 g/mol [3][4]
CAS Number 438553-50-5[4][5]
Appearance White to yellowish powder[1]
Typical Purity >95%[6]
Storage Conditions -20°C, protect from light and moisture[2]

Experimental Workflows and Logical Relationships

The primary utility of (S)-NODAGA-tris(t-Bu ester) is as a precursor for the development of radiolabeled biomolecules for applications like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).[1][7] The overall process involves several key stages, from conjugation to the final radiopharmaceutical product.

G cluster_synthesis Bioconjugate Synthesis cluster_processing Radiopharmaceutical Preparation Peptide Targeting Peptide/ Antibody Conjugation Conjugation (e.g., Amide Coupling) Peptide->Conjugation Chelator (S)-NODAGA- tris(t-Bu ester) Chelator->Conjugation Conjugate Peptide-NODAGA (t-Bu protected) Conjugation->Conjugate Deprotection Acidic Deprotection (TFA) Conjugate->Deprotection ActiveChelator Peptide-NODAGA (Deprotected) Deprotection->ActiveChelator Radiolabeling Radiolabeling (e.g., with ⁶⁸Ga, ⁶⁴Cu) ActiveChelator->Radiolabeling FinalProduct Radiolabeled Peptide Radiolabeling->FinalProduct QC Purification & QC (HPLC, TLC) FinalProduct->QC

Caption: General workflow for creating a radiopharmaceutical.

Key Experimental Protocols

Detailed methodologies are critical for the successful application of (S)-NODAGA-tris(t-Bu ester). The following sections outline the essential experimental protocols.

While typically purchased from commercial suppliers, the synthesis of the prochelator has been described in the literature. A common route involves a five-step synthesis with an overall yield of approximately 21%.[8][9] The process generally involves the alkylation of a protected cyclen derivative followed by functionalization to introduce the glutaric acid moiety.

The removal of the t-Bu ester protecting groups is a critical step to unmask the carboxylic acids required for metal chelation. This is achieved under acidic conditions.

  • Reagents and Equipment:

    • Peptide-NODAGA(t-Bu)₃ conjugate

    • Trifluoroacetic acid (TFA)

    • Scavengers (e.g., triisopropylsilane, water) to trap the released t-butyl carbocation

    • Nitrogen or Argon atmosphere

    • Reaction vessel, magnetic stirrer

    • HPLC for monitoring

  • Protocol:

    • Dissolve the Peptide-NODAGA(t-Bu)₃ conjugate in a suitable solvent (e.g., dichloromethane).

    • Prepare a cleavage cocktail, typically containing 95% TFA, 2.5% water, and 2.5% triisopropylsilane.

    • Add the cleavage cocktail to the dissolved conjugate. The reaction is typically performed at room temperature.

    • Stir the reaction mixture for 2-4 hours. The rate of t-butyl ester deprotection is slower than for Boc-protected amines, so reaction time, temperature, and TFA concentration must be carefully controlled to prevent degradation of the target molecule.[10]

    • Monitor the reaction progress using analytical HPLC.

    • Upon completion, remove the TFA by evaporation under a stream of nitrogen.

    • Precipitate the deprotected product by adding cold diethyl ether.

    • Centrifuge to collect the product, wash with cold ether, and dry under vacuum.

    • Purify the final product using preparative HPLC.

The mechanism involves protonation of the ester carbonyl by TFA, followed by the loss of a stable tert-butyl carbocation, which is then deprotonated to form isobutylene (B52900) gas.[11]

G Ester R-CO-O-tBu (tert-Butyl Ester) ProtonatedEster R-COH⁺-O-tBu Ester->ProtonatedEster + H⁺ TFA H⁺ (from TFA) TFA->ProtonatedEster Carbocation t-Butyl Carbocation ProtonatedEster->Carbocation Release Acid R-COOH (Carboxylic Acid) ProtonatedEster->Acid Cleavage Isobutylene Isobutylene (gas) + H⁺ Carbocation->Isobutylene Deprotonation

Caption: Simplified mechanism of acid-catalyzed t-Bu ester deprotection.

NODAGA is an excellent chelator for Gallium-68, forming stable complexes for PET imaging.

  • Reagents and Equipment:

    • Deprotected Peptide-NODAGA conjugate

    • ⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator

    • Sodium acetate (B1210297) or HEPES buffer

    • Heating block or water bath

    • Radio-TLC or radio-HPLC for quality control

  • Protocol:

    • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

    • In a sterile reaction vial, add the deprotected Peptide-NODAGA conjugate (typically 5-20 µg) dissolved in metal-free water.

    • Add a buffer (e.g., sodium acetate) to adjust the pH of the reaction mixture to between 4.0 and 4.5, which is optimal for ⁶⁸Ga labeling.[12]

    • Add the ⁶⁸GaCl₃ eluate to the vial.

    • Heat the reaction mixture at a temperature above 60°C for 5-10 minutes.[12] Some NODAGA conjugates can be labeled efficiently at room temperature.[9]

    • After incubation, cool the reaction vial to room temperature.

    • Perform quality control using radio-HPLC or radio-ITLC to determine the radiochemical purity (RCP). The RCP should typically be >95%.

    • If necessary, purify the final product using a C18 Sep-Pak cartridge to remove unchelated ⁶⁸Ga.

Caption: Conceptual diagram of a radiometal coordinated by NODAGA.

Stability and Performance

The resulting radiometal-NODAGA complexes exhibit high thermodynamic stability and kinetic inertness. For instance, [⁶⁴Cu]Cu-NODAGA conjugates demonstrate remarkable stability over 24 hours, even in the presence of competing chelators like EDTA.[10] This high in-vivo stability is crucial as it minimizes the release of the radiometal, which could otherwise lead to non-specific uptake in organs like the liver, thereby improving the target-to-background ratio in imaging studies.[13] Compared to the widely used chelator DOTA, NODAGA often allows for radiolabeling under milder conditions (lower temperatures) and can provide complexes with superior stability for certain radiometals like ⁶⁴Cu.[10][13]

References

(S)-NODAGA-tris(t-Bu ester): A Technical Guide to its Mechanism of Action and Application in Radiopharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-NODAGA-tris(t-Bu ester) is a bifunctional chelator that has become a cornerstone in the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. Its core mechanism of action is the stable chelation of trivalent radiometals, most notably Gallium-68 (⁶⁸Ga). The "(S)" configuration refers to the stereochemistry at the chiral center of the glutaric acid moiety, while the "tris(t-Bu ester)" denotes the three tert-butyl ester protecting groups that facilitate a site-specific conjugation to biomolecules. This guide provides an in-depth exploration of its mechanism, detailed experimental protocols for its use, and a summary of its performance characteristics.

Core Mechanism of Action: Chelation

The primary function of (S)-NODAGA is to securely encapsulate a radiometal ion. The 1,4,7-triazacyclononane (B1209588) (TACN) ring, along with the carboxylate groups from the acetic and glutaric acid arms, form a stable, hexadentate coordination complex with trivalent metal ions like Gallium-68. The pre-organized structure of the TACN macrocycle provides high thermodynamic stability and kinetic inertness to the resulting radiometal complex, which is crucial to prevent the release of the radionuclide in vivo.[1] The smaller cavity size of the TACN ring is particularly well-suited for the ionic radius of Ga³⁺, contributing to the high stability of the complex.[1]

Mechanism of (S)-NODAGA Chelation with Gallium-68 cluster_0 Chelation Process cluster_1 Coordination Details Ga3 Ga³⁺ Ga_NODAGA [⁶⁸Ga]Ga-(S)-NODAGA Complex (Stable) Ga3->Ga_NODAGA Coordination NODAGA (S)-NODAGA (deprotected) NODAGA->Ga_NODAGA Encapsulation Coord_Geo Hexadentate Coordination: - 3 Nitrogen atoms from TACN ring - 3 Oxygen atoms from carboxylate groups Ga_NODAGA->Coord_Geo

Figure 1: Chelation of Gallium-68 by (S)-NODAGA.

Data Presentation: Performance Characteristics

The performance of (S)-NODAGA-based radiotracers is evaluated based on several quantitative parameters. The following tables summarize typical data gathered from various studies involving ⁶⁸Ga-labeling of NODAGA-conjugated peptides and antibodies.

Table 1: Radiolabeling Efficiency and Purity

ParameterTypical ValueConditionsReference
Radiochemical Yield (RCY)>95%pH 4.0-4.5, 95°C, 10-15 min[2]
Radiochemical Purity (RCP)>99%After SPE purification[2]
Specific Activity14.9 ± 3.9 GBq/µmolVaries with precursor amount[3]

Table 2: Stability of ⁶⁸Ga-NODAGA Conjugates

Stability TestConditionsResultReference
Saline StabilityRoom temperature, up to 4 h>98% intact[4]
Serum Stability37°C, up to 1 h>95% intact[4]
Transchelation Challenge1000-fold excess EDTA>93% intact[5]
Plasma Protein Binding---<17%[4]

Table 3: Physicochemical and In Vivo Properties of a Representative ⁶⁸Ga-NODAGA Tracer ([⁶⁸Ga]Ga-PSMA-11)

ParameterValueSignificanceReference
logP-3.80 ± 0.15Hydrophilic nature, aids in renal clearance[4]
Tumor-to-Muscle Ratio>8.5High contrast imaging[4]
Tumor-to-Blood Ratio>3.5Favorable pharmacokinetics[4]

Experimental Protocols

The development of a (S)-NODAGA-based radiopharmaceutical involves a multi-step workflow from conjugation to quality control.

Workflow for ⁶⁸Ga-NODAGA Radiopharmaceutical Production Start (S)-NODAGA-tris(t-Bu ester) + Biomolecule (Peptide/Ab) Conjugation Step 1: Conjugation (NHS Ester Coupling) Start->Conjugation Deprotection Step 2: Deprotection (TFA Cleavage) Conjugation->Deprotection Purification1 Purification (HPLC) Deprotection->Purification1 Radiolabeling Step 3: Radiolabeling (with ⁶⁸GaCl₃) Purification1->Radiolabeling Purification2 Purification (SPE) Radiolabeling->Purification2 QC Step 4: Quality Control (HPLC, iTLC) Purification2->QC Final Final Radiopharmaceutical (Sterile, for injection) QC->Final

Figure 2: General experimental workflow.
Conjugation of (S)-NODAGA-tris(t-Bu ester) to a Peptide/Antibody

This protocol describes the conjugation via the free carboxylic acid on the glutaric acid moiety to a primary amine (e.g., a lysine (B10760008) residue) on a biomolecule. Often, the carboxylic acid is first activated as an N-hydroxysuccinimide (NHS) ester.

  • Activation of (S)-NODAGA-tris(t-Bu ester) (if not using pre-activated NHS ester):

    • Dissolve (S)-NODAGA-tris(t-Bu ester) and an equimolar amount of a coupling agent (e.g., HBTU) and an amine base (e.g., DIPEA) in an anhydrous organic solvent like DMF.

    • Add N-hydroxysuccinimide (NHS) to the solution and stir at room temperature for several hours to form the NHS ester.

  • Conjugation Reaction:

    • Dissolve the target biomolecule (peptide or antibody) in a suitable buffer, adjusting the pH to 8.3-8.5. A 0.1 M sodium bicarbonate or borate (B1201080) buffer is commonly used.[]

    • Dissolve the (S)-NODAGA-NHS ester in a small amount of a water-miscible organic solvent like DMSO or DMF.[7]

    • Add the activated chelator solution to the biomolecule solution with gentle mixing. A molar excess of the chelator (e.g., 5 to 20 equivalents) is typically used.[8]

    • Allow the reaction to proceed for 4 hours at room temperature or overnight at 4°C.[8][9]

  • Purification of the Conjugate:

    • Remove excess, unreacted chelator using size-exclusion chromatography (e.g., a PD-10 column) for larger molecules like antibodies.[8]

    • For peptides, purification can be achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).

Deprotection of tert-Butyl Esters

The three t-Bu ester groups must be removed to allow for efficient chelation of the radiometal.

  • Cleavage Reaction:

    • Dissolve the purified (S)-NODAGA(t-Bu)₃-biomolecule conjugate in a solution of trifluoroacetic acid (TFA). A common mixture is 95% TFA with scavengers like water and triisopropylsilane (B1312306) (TIS) (e.g., 95:2.5:2.5 v/v/v).[10]

    • The reaction mechanism involves protonation of the ester oxygen by TFA, followed by the loss of a stable tert-butyl cation to form isobutylene (B52900) gas and the free carboxylic acid.[11][12]

    • Incubate the reaction at room temperature for 2-3 hours.

  • Work-up and Purification:

    • Remove the TFA by rotary evaporation or by precipitation of the deprotected conjugate with cold diethyl ether.

    • Purify the final deprotected precursor molecule by RP-HPLC and confirm its identity by mass spectrometry.

Radiolabeling with Gallium-68
  • Preparation:

    • Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.[13] The eluate may be further purified and concentrated using a cation-exchange cartridge.[2]

  • Labeling Reaction:

    • In a reaction vial, add the purified NODAGA-biomolecule precursor (typically 5-50 µg).[2]

    • Add a buffer solution, such as sodium acetate (B1210297) or HEPES, to maintain a pH of 4.0-4.5.[1][14]

    • Add the ⁶⁸GaCl₃ eluate to the vial.

    • Heat the reaction mixture at 95°C for 10-15 minutes.[2] Some NODAGA conjugates can be labeled efficiently at lower temperatures or even room temperature, though this may require higher precursor amounts.[1]

  • Purification of the Radiotracer:

    • After cooling, the final radiolabeled product is typically purified using a C18 Sep-Pak cartridge to remove unchelated ⁶⁸Ga and hydrophilic impurities.[14] The product is eluted with an ethanol/water mixture.

    • The final product is then passed through a 0.22 µm sterile filter into a sterile vial.

Quality Control
  • Radiochemical Purity (RCP):

    • Instant Thin-Layer Chromatography (iTLC): Use iTLC-SG strips with a suitable mobile phase (e.g., 1 M ammonium (B1175870) acetate:methanol 1:1) to separate the labeled product (remains at the origin, Rf=0.0-0.2) from free ⁶⁸Ga (migrates with the solvent front, Rf=0.9-1.0).[3][15]

    • High-Performance Liquid Chromatography (HPLC): Use a reverse-phase C18 column with a gradient of water (containing 0.1% TFA) and acetonitrile (B52724) (containing 0.1% TFA). The system should be equipped with both a UV detector (to identify the unlabeled precursor) and a radioactivity detector. The radiolabeled product will have a specific retention time, which should be compared to a reference standard.[3][8]

  • Other Tests:

    • pH: The final product should have a pH suitable for injection (typically between 4.5 and 7.5).

    • Sterility and Endotoxin Testing: These are mandatory for products intended for human use.

Biological Mechanism of Action: An Example with a Targeted Radiopharmaceutical

(S)-NODAGA itself is not biologically active. Its role is to carry a radionuclide to a specific biological target by being conjugated to a targeting moiety, such as a peptide that binds to a cell surface receptor. For example, a NODAGA-conjugated somatostatin (B550006) analog (like TOC or TATE) targets the somatostatin receptor subtype 2 (SSTR2), which is overexpressed in many neuroendocrine tumors.[16] Upon binding, the radiopharmaceutical is internalized, leading to an accumulation of radioactivity within the tumor cells, which can then be detected by PET imaging. The binding of the peptide to SSTR2 initiates downstream signaling cascades that can influence cell proliferation and hormone secretion.

SSTR2 Signaling Pathway Activated by a ⁶⁸Ga-NODAGA-Peptide cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Tracer [⁶⁸Ga]Ga-NODAGA-Peptide SSTR2 SSTR2 Tracer->SSTR2 Binding G_Protein Gi/o Protein SSTR2->G_Protein Activation SHP1 SHP-1 (Phosphatase) SSTR2->SHP1 Activation AC Adenylate Cyclase G_Protein->AC Inhibition Ca Ca²⁺ Channels G_Protein->Ca Inhibition cAMP cAMP AC->cAMP Production PKA PKA cAMP->PKA Activation CellEffects Inhibition of Hormone Secretion Inhibition of Proliferation Induction of Apoptosis PKA->CellEffects Ca->CellEffects Reduced Secretion MAPK MAPK Pathway (ERK1/2) MAPK->CellEffects SHP1->MAPK Modulation

References

The Bifunctional Chelator (S)-NODAGA-tris(t-Bu ester): A Technical Guide for Radiopharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

(S)-NODAGA-tris(t-Bu ester) is a crucial precursor in the synthesis of radiopharmaceuticals for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging, as well as targeted radionuclide therapy. As a bifunctional chelator, it serves as a molecular bridge, covalently attaching to a targeting biomolecule—such as a peptide or antibody—on one end, and firmly sequestering a diagnostic or therapeutic radionuclide on the other. This guide provides an in-depth overview of its application, complete with experimental protocols, quantitative data, and workflow diagrams to assist researchers, scientists, and drug development professionals in its effective utilization.

Core Concepts and Application

(S)-NODAGA-tris(t-Bu ester) is the protected form of NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid). The three tert-butyl (t-Bu) ester groups serve as protecting groups for the carboxylic acids, preventing them from reacting prematurely. These protecting groups must be removed in a process called deprotection to reveal the free carboxylates, which are essential for chelating trivalent radiometals.

The primary application of (S)-NODAGA-tris(t-Bu ester) is in the development of targeted radiopharmaceuticals. The workflow involves a three-stage process:

  • Deprotection: The t-Bu esters are cleaved to yield (S)-NODAGA.

  • Conjugation: The free carboxylic acid on the glutaric acid moiety of (S)-NODAGA is activated and then covalently linked to a targeting biomolecule.

  • Radiolabeling: The NODAGA-conjugated biomolecule is incubated with a radionuclide, which becomes stably chelated by the NODAGA scaffold.

This resulting radiolabeled conjugate is then purified and can be used for in vitro and in vivo studies.

Experimental Protocols

Detailed methodologies for the key experimental stages are outlined below.

Deprotection of (S)-NODAGA-tris(t-Bu ester)

The removal of the tert-butyl ester protecting groups is typically achieved under acidic conditions using trifluoroacetic acid (TFA).

Materials:

  • (S)-NODAGA-tris(t-Bu ester)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Nitrogen or Argon gas

  • Rotary evaporator

  • High-vacuum pump

Protocol:

  • Dissolve (S)-NODAGA-tris(t-Bu ester) in a solution of 50% TFA in DCM. A common concentration is 10-20 mg/mL.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or mass spectrometry.

  • Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual TFA, the resulting residue can be co-evaporated with DCM or another suitable solvent multiple times.

  • Dry the final product, the deprotected (S)-NODAGA, under high vacuum to obtain a solid or oil. The product is typically used in the next step without further purification.

Activation and Conjugation to a Peptide

The deprotected (S)-NODAGA has a free carboxylic acid on its glutaric acid backbone that can be activated for conjugation to a primary amine (e.g., the N-terminus or a lysine (B10760008) side chain of a peptide). A common method is the formation of an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Deprotected (S)-NODAGA

  • N-hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Peptide with a primary amine

  • N,N-Diisopropylethylamine (DIPEA)

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system for purification

Protocol:

Step 1: Activation of (S)-NODAGA

  • Dissolve the deprotected (S)-NODAGA in anhydrous DMF.

  • Add NHS (1.1-1.5 equivalents) and EDC (1.1-1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours. The formation of the NODAGA-NHS ester can be monitored by mass spectrometry.

Step 2: Conjugation to the Peptide

  • Dissolve the target peptide in DMF.

  • Add the activated NODAGA-NHS ester solution to the peptide solution.

  • Add DIPEA (2-3 equivalents) to the reaction mixture to act as a base and facilitate the coupling.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the progress of the conjugation by RP-HPLC or mass spectrometry.

Step 3: Purification of the NODAGA-Peptide Conjugate

  • Once the reaction is complete, dilute the mixture with a suitable solvent (e.g., water with a small amount of TFA).

  • Purify the NODAGA-peptide conjugate using preparative RP-HPLC. A C18 column is commonly used with a gradient of water/acetonitrile containing 0.1% TFA.

  • Collect the fractions containing the desired product and confirm its identity by mass spectrometry.

  • Lyophilize the purified fractions to obtain the NODAGA-peptide conjugate as a powder.[1][2]

Radiolabeling of the NODAGA-Peptide Conjugate with Gallium-68

The final step is the chelation of a radionuclide. The following protocol is for labeling with Gallium-68 (⁶⁸Ga), a common PET isotope.

Materials:

  • NODAGA-peptide conjugate

  • ⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator

  • Sodium acetate (B1210297) or ammonium (B1175870) acetate buffer (e.g., 1 M, pH 4.0-4.5)

  • Heating block or water bath

  • Radio-TLC or radio-HPLC system for quality control

Protocol:

  • Place a solution of the NODAGA-peptide conjugate (typically 10-50 µg) in a sterile reaction vial.

  • Add the ⁶⁸GaCl₃ eluate to the vial.

  • Adjust the pH of the reaction mixture to 4.0-4.5 using the acetate buffer.

  • Heat the reaction mixture at 95°C for 5-15 minutes.[3][4] For some NODAGA conjugates, labeling can also be achieved at room temperature, though it may require a higher peptide concentration.[3]

  • After incubation, perform quality control to determine the radiochemical purity. This is typically done using radio-TLC or radio-HPLC.

  • The radiolabeled product can be purified from unchelated ⁶⁸Ga using a C18 Sep-Pak cartridge if necessary.

Quantitative Data

The choice of chelator can significantly impact the radiolabeling efficiency and the in vivo performance of the resulting radiopharmaceutical. NODAGA is often compared to DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), another widely used chelator.

Parameter(S)-NODAGADOTANotes
Typical Radionuclides ⁶⁸Ga, ⁶⁴Cu, ¹¹¹In⁶⁸Ga, ⁶⁴Cu, ¹¹¹In, ¹⁷⁷Lu, ⁹⁰YDOTA is more versatile for larger therapeutic radionuclides.
⁶⁸Ga Labeling Temperature Room Temperature to 95°C80°C to 100°CNODAGA generally allows for milder labeling conditions.
⁶⁸Ga Labeling Time 5-15 minutes10-30 minutesNODAGA often provides faster kinetics.
⁶⁸Ga Labeling pH 3.5 - 4.53.5 - 5.0Both chelators require acidic conditions for ⁶⁸Ga labeling.
Radiochemical Yield (⁶⁸Ga) >95%>95%Both can achieve high yields under optimized conditions.
In Vivo Stability of ⁶⁴Cu Complex Generally higherCan be lowerNODAGA often forms more stable complexes with ⁶⁴Cu, leading to less liver accumulation.

Visualized Workflows

The following diagrams illustrate the key processes involved in the use of (S)-NODAGA-tris(t-Bu ester).

Deprotection_Workflow Deprotection of (S)-NODAGA-tris(t-Bu ester) start (S)-NODAGA-tris(t-Bu ester) reaction Stir at Room Temperature (2-4 hours) start->reaction reagents 50% TFA in DCM reagents->reaction evaporation Rotary Evaporation reaction->evaporation drying High Vacuum Drying evaporation->drying product Deprotected (S)-NODAGA drying->product

Caption: Workflow for the deprotection of (S)-NODAGA-tris(t-Bu ester).

Conjugation_Radiolabeling_Workflow Conjugation and Radiolabeling Workflow cluster_conjugation Conjugation cluster_radiolabeling Radiolabeling nodaga Deprotected (S)-NODAGA activation Activation with EDC/NHS in DMF nodaga->activation coupling Amide Coupling (with DIPEA) activation->coupling peptide Targeting Peptide peptide->coupling purification RP-HPLC Purification coupling->purification conjugate NODAGA-Peptide Conjugate purification->conjugate labeling Incubation at pH 4-4.5, 95°C conjugate->labeling radionuclide Radionuclide (e.g., ⁶⁸GaCl₃) radionuclide->labeling qc Quality Control (Radio-TLC/HPLC) labeling->qc final_product Radiolabeled Conjugate qc->final_product

Caption: General workflow for peptide conjugation and subsequent radiolabeling.

Conclusion

(S)-NODAGA-tris(t-Bu ester) is a versatile and highly effective bifunctional chelator for the development of radiopharmaceuticals. Its ability to be labeled under mild conditions, particularly with Gallium-68, makes it an attractive alternative to other chelators like DOTA. By following established protocols for deprotection, conjugation, and radiolabeling, researchers can successfully synthesize novel imaging agents and therapeutics for a wide range of applications in nuclear medicine. The careful optimization of each step is critical to ensure high yields, purity, and in vivo stability of the final radiolabeled bioconjugate.

References

(S)-NODAGA-tris(t-Bu ester): A Technical Guide to Bifunctional Chelation for Advanced Radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (S)-NODAGA-tris(t-Bu ester), a versatile bifunctional chelator at the forefront of radiopharmaceutical development. This document details its synthesis, conjugation to biomolecules, and radiolabeling procedures, supported by quantitative data and experimental protocols. Visualizations of key workflows are provided to facilitate a deeper understanding of its application in targeted diagnostics and therapeutics.

Introduction to (S)-NODAGA-tris(t-Bu ester)

(S)-NODAGA-tris(t-Bu ester) is a macrocyclic chelating agent belonging to the NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) family. The "GA" in NODAGA signifies a glutaric acid derivative, which provides a reactive carboxylic acid handle for conjugation to biomolecules, while the tris(t-Bu ester) protects the other carboxylic acid groups. This configuration makes it an ideal bifunctional chelator: one part securely complexes a radiometal, while the other covalently links to a targeting vector such as a peptide or antibody.

The 1,4,7-triazacyclononane (B1209588) backbone of NODAGA forms highly stable complexes with a variety of radiometals, most notably Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging and Copper-64 (⁶⁴Cu) for both PET imaging and targeted radiotherapy.[1] The favorable kinetics of NODAGA allow for rapid and efficient radiolabeling under mild conditions, a crucial advantage when working with short-lived isotopes like ⁶⁸Ga.[2] Compared to the widely used chelator DOTA, NODAGA often demonstrates superior radiolabeling efficiency and improved in vivo stability for certain radiometals, leading to enhanced imaging contrast and potentially better therapeutic efficacy.[3][4]

Synthesis of (S)-NODAGA-tris(t-Bu ester)

The synthesis of (S)-NODAGA-tris(t-Bu ester) is a multi-step process. A published method describes a five-step synthesis resulting in an overall yield of 21%.[5] While a detailed, step-by-step protocol for this specific synthesis is not publicly available in full, the general approach involves the selective alkylation of the triazacyclononane ring and subsequent functionalization to introduce the glutaric acid moiety with protected carboxyl groups. The synthesis of related protected chelators often involves the use of tert-butyl bromoacetate (B1195939) for the introduction of the protected acetic acid arms.

Quantitative Data

The performance of a bifunctional chelator is defined by its ability to form stable complexes with radiometals and the characteristics of the resulting radiopharmaceutical. The following tables summarize key quantitative data for NODAGA-based radioconjugates.

Table 1: Radiolabeling and Stability of ⁶⁸Ga-NODAGA Conjugates

ParameterValueConditionsReference(s)
Radiochemical Purity> 95%2-5 µL of 1 mM peptide, 250 µL 1.25 M sodium acetate (B1210297) (pH 3.6), 250 µL generator eluate, 85°C for 15 min[6][7]
In Vitro Stability (PBS)> 95%Incubation in PBS at 37°C for up to 4 hours[6][7]
In Vitro Stability (EDTA Challenge)> 95%Incubation with 1000-fold excess of EDTA[6][7]
Ex Vivo Plasma Stability (Peptide)42.1 ± 3.7% intact60 min incubation in mouse plasma at 37°C[3][8]
In Vivo Plasma Stability (Peptide)2.1 ± 0.2% intact60 min post-injection in mice[3][8]

Table 2: Radiolabeling and Stability of ⁶⁴Cu-NODAGA Conjugates

ParameterValueConditionsReference(s)
Radiochemical Purity> 99 ± 0.7%Optimized conditions with cyclotron-produced ⁶⁴Cu[9][10]
Specific Activity18.5 ± 2.2 TBq/mmol[9][10]
In Vitro Stability (PBS)95 ± 1.05% intactIncubation in PBS at 4°C[9][10]
In Vitro Stability (Human Serum)96 ± 1.24% intactIncubation in human blood serum at 37°C[9][10]
In Vivo Stability (Antibody)> 95% intactUp to 12 hours in mouse serum[11]

Table 3: Binding Affinity of ⁶⁴Cu-NODAGA-Peptide Conjugates

ConjugateKd (nM)Bmax (nM)Cell LineReference(s)
⁶⁴/natCu-NODAGA-JR115.7 ± 0.954.1 ± 0.18HEK-hsst2[4]
⁶⁴/natCu-DOTA-TATE20.1 ± 4.40.48 ± 0.04HEK-hsst2[4]

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures involving (S)-NODAGA-tris(t-Bu ester) and its derivatives.

Conjugation of (S)-NODAGA-tris(t-Bu ester) to Peptides and Antibodies (NHS Ester Method)

This protocol describes the conjugation of the N-hydroxysuccinimide (NHS) ester of NODAGA to primary amines (e.g., lysine (B10760008) residues) on a biomolecule.

Materials:

  • (S)-NODAGA-tris(t-Bu ester)

  • N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (B81430) (TSTU) or a similar activating agent

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Biomolecule (peptide or antibody) in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • Size-exclusion chromatography (SEC) column (e.g., PD-10) for purification

  • HPLC and Mass Spectrometry for characterization

Procedure:

  • Activation of (S)-NODAGA-tris(t-Bu ester):

    • Dissolve (S)-NODAGA-tris(t-Bu ester) in anhydrous DMF.

    • Add 1.1 equivalents of TSTU and 2 equivalents of DIPEA.

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the formation of the NHS ester by TLC or LC-MS.

  • Conjugation to the Biomolecule:

    • Add the activated NODAGA-NHS ester solution dropwise to the biomolecule solution with gentle stirring. The molar ratio of NODAGA-NHS ester to the biomolecule will need to be optimized depending on the desired degree of labeling.

    • Incubate the reaction mixture at room temperature for 4-12 hours or overnight at 4°C.

  • Purification:

    • Purify the NODAGA-biomolecule conjugate using a pre-equilibrated SEC column to remove unreacted chelator and byproducts.

  • Characterization:

    • Characterize the conjugate by HPLC to assess purity and by mass spectrometry to determine the number of chelators conjugated per biomolecule.

Deprotection of the t-Butyl Esters

Prior to radiolabeling, the tert-butyl ester protecting groups must be removed to provide the free carboxylic acids for metal chelation.

Materials:

  • NODAGA(tBu)₃-biomolecule conjugate

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (as a scavenger)

  • Dichloromethane (DCM)

  • Diethyl ether (for precipitation)

Procedure:

  • Dissolve the conjugate in a mixture of DCM and TFA (e.g., 95:5 v/v). Add a small amount of TIS (e.g., 2.5%).

  • Stir the reaction at room temperature for 2-4 hours. Monitor the deprotection by mass spectrometry.

  • Remove the solvent under reduced pressure.

  • Precipitate the deprotected conjugate by adding cold diethyl ether.

  • Centrifuge and wash the pellet with cold diethyl ether.

  • Dry the final product under vacuum.

Radiolabeling with Gallium-68

Materials:

  • Deprotected NODAGA-biomolecule conjugate

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M HCl

  • Sodium acetate buffer (e.g., 1 M, pH 4.5)

  • Sterile water for injection

  • Heating block

  • Radio-TLC or radio-HPLC for quality control

Procedure:

  • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

  • In a sterile reaction vial, add the required amount of the NODAGA-biomolecule conjugate dissolved in sterile water.

  • Add the sodium acetate buffer to adjust the pH to 4.0-4.5.

  • Add the ⁶⁸GaCl₃ eluate to the reaction vial.

  • Heat the reaction mixture at 95°C for 5-10 minutes.[6][7] For some conjugates, labeling can be achieved at room temperature.[12]

  • Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.

In Vitro and In Vivo Stability Assessment

In Vitro Serum Stability:

  • Incubate the radiolabeled conjugate in human or mouse serum at 37°C.

  • At various time points (e.g., 30, 60, 120, 240 minutes), take aliquots of the mixture.

  • Precipitate the proteins using ethanol (B145695) or acetonitrile.

  • Centrifuge and analyze the supernatant by radio-HPLC or radio-TLC to quantify the percentage of intact radiolabeled conjugate.[11]

In Vivo Stability:

  • Administer the radiolabeled conjugate to the animal model.

  • At selected time points, collect blood samples.

  • Process the blood to obtain plasma.

  • Analyze the plasma samples by radio-HPLC to determine the percentage of intact radiolabeled conjugate.[3][8]

Visualizations

The following diagrams, generated using Graphviz, illustrate key workflows and concepts related to the use of (S)-NODAGA-tris(t-Bu ester).

experimental_workflow cluster_synthesis Chelator Synthesis cluster_conjugation Bioconjugation cluster_radiolabeling Radiolabeling cluster_application Application start Starting Materials synthesis (S)-NODAGA-tris(tBu ester) Synthesis (5 steps) start->synthesis conjugation Conjugation to Biomolecule (e.g., Peptide) synthesis->conjugation deprotection Deprotection (TFA) conjugation->deprotection radiolabeling Radiolabeling (e.g., with 68Ga) deprotection->radiolabeling qc Quality Control (Radio-HPLC) radiolabeling->qc application In Vivo PET Imaging qc->application

Caption: Overall experimental workflow from synthesis to application.

conjugation_radiolabeling nodaga_tbu (S)-NODAGA-tris(tBu ester) nhs_activation NHS Ester Activation nodaga_tbu->nhs_activation TSTU, DIPEA conjugate_tbu NODAGA(tBu)3-Biomolecule nhs_activation->conjugate_tbu biomolecule Biomolecule (Peptide/Antibody) biomolecule->conjugate_tbu deprotection TFA Deprotection conjugate_tbu->deprotection conjugate_deprotected NODAGA-Biomolecule deprotection->conjugate_deprotected radiolabeling Radiolabeling with 68Ga conjugate_deprotected->radiolabeling final_product [68Ga]Ga-NODAGA-Biomolecule radiolabeling->final_product

Caption: Conjugation and radiolabeling process.

signaling_pathway radiopharmaceutical [68Ga]Ga-NODAGA-Targeting Ligand receptor Cell Surface Receptor (e.g., GRPR, Integrin) radiopharmaceutical->receptor Binding internalization Receptor-Mediated Internalization receptor->internalization pet_signal Positron Emission (PET Signal) internalization->pet_signal Diagnostic Imaging therapeutic_effect Therapeutic Effect (e.g., with 64Cu) internalization->therapeutic_effect Targeted Radiotherapy

Caption: Targeted radiopharmaceutical mechanism of action.

Conclusion

(S)-NODAGA-tris(t-Bu ester) stands out as a highly effective bifunctional chelator for the development of advanced radiopharmaceuticals. Its ability to form stable complexes with key diagnostic and therapeutic radiometals, coupled with its versatile conjugation chemistry, makes it an invaluable tool for researchers in nuclear medicine and drug development. The detailed protocols and quantitative data presented in this guide are intended to support the design and implementation of novel targeted radiotracers for a wide range of clinical applications.

References

Technical Guide: (S)-NODAGA-tris(t-Bu ester) for Radiopharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of (S)-NODAGA-tris(t-Bu ester), a key bifunctional chelator used in the development of radiopharmaceuticals for researchers, scientists, and drug development professionals. The guide covers its chemical properties, detailed experimental protocols for bioconjugation and radiolabeling, and workflow visualizations.

Core Compound Specifications

(S)-NODAGA-tris(t-Bu ester) is a macrocyclic chelating agent designed for stably coordinating radiometals, while its free carboxylic acid allows for covalent attachment to biomolecules. The tert-butyl ester groups serve as protecting groups that are typically removed during the final stages of bioconjugate synthesis.

PropertyValueCitations
CAS Number 438553-50-5[1]
Molecular Weight 543.7 g/mol [1][2]
Molecular Formula C₂₇H₄₉N₃O₈[1][2]
Purity Typically >96%[1]
Synonyms (S)-NODAG[3]
Primary Applications Chelating agent for radiolabeling peptides and antibodies with radionuclides such as ⁶⁸Ga, ¹¹¹In, and ⁶⁴Cu for PET imaging.[4][5]

Experimental Protocols

The use of (S)-NODAGA-tris(t-Bu ester) in creating a radiolabeled bioconjugate involves a multi-step process: activation of the chelator, conjugation to the targeting biomolecule, deprotection of the ester groups, and finally, radiolabeling with the desired radiometal.

Protocol 1: Activation and Bioconjugation

This protocol describes the conjugation of the NODAGA chelator to a primary amine on a targeting biomolecule (e.g., peptide or antibody) via an N-hydroxysuccinimide (NHS) ester intermediate.

  • Activation of (S)-NODAGA-tris(t-Bu ester):

    • Dissolve (S)-NODAGA-tris(t-Bu ester) in a suitable anhydrous organic solvent (e.g., DMF or DCM).

    • Add an activating agent such as N-hydroxysuccinimide (NHS) and a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) or HBTU in slight molar excess.

    • Allow the reaction to proceed at room temperature for several hours to form the (S)-NODAGA-tris(t-Bu ester)-NHS ester.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Conjugation to Biomolecule:

    • Dissolve the amine-containing biomolecule in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8).

    • Add the activated (S)-NODAGA-tris(t-Bu ester)-NHS ester solution to the biomolecule solution. The molar ratio of the chelator to the biomolecule should be optimized to achieve the desired degree of labeling.

    • Incubate the reaction mixture at room temperature for 4 hours or overnight at 4°C.[6]

    • Purify the resulting conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted chelator and byproducts.

  • Deprotection of tert-Butyl Esters:

    • Treat the purified conjugate with a solution of trifluoroacetic acid (TFA) to remove the tert-butyl protecting groups.

    • The concentration of TFA and the reaction time must be carefully controlled to prevent degradation of the biomolecule.[7]

    • After deprotection, purify the final NODAGA-bioconjugate using SEC-HPLC or other suitable chromatographic techniques.

Protocol 2: Radiolabeling of the NODAGA-Bioconjugate

This protocol outlines the chelation of a radiometal, such as Gallium-68 (⁶⁸Ga), by the deprotected NODAGA-bioconjugate.

  • Preparation:

    • Prepare a solution of the purified NODAGA-bioconjugate in a metal-free buffer (e.g., ammonium (B1175870) acetate (B1210297) or sodium acetate buffer).

    • Adjust the pH of the solution to the optimal range for the chosen radiometal. For ⁶⁸Ga, a pH of 4.0-4.5 is typically optimal.[6]

  • Radiolabeling Reaction:

    • Add the ⁶⁸GaCl₃ eluate from a ⁶⁸Ge/⁶⁸Ga generator to the buffered solution of the NODAGA-bioconjugate.

    • Incubate the reaction mixture at an elevated temperature. For ⁶⁸Ga, heating at temperatures above 60°C is often required to achieve high radiochemical yields.[6] For other radiometals like ⁶⁴Cu, labeling can sometimes be achieved under milder conditions.[7]

    • Reaction times are typically short, ranging from 5 to 20 minutes.[8]

  • Quality Control:

    • After the incubation period, determine the radiochemical purity of the final product using radio-TLC or radio-HPLC.

    • The final product should be formulated in a physiologically compatible buffer for in vitro or in vivo studies.

Visualized Workflows and Pathways

The following diagrams illustrate the key processes involved in the use of (S)-NODAGA-tris(t-Bu ester) for developing radiopharmaceuticals.

G Workflow for Radiopharmaceutical Development cluster_synthesis Chemical Synthesis & Conjugation cluster_radiolabeling Radiolabeling & Application A (S)-NODAGA-tris(t-Bu ester) B Activation (e.g., NHS ester) A->B D Bioconjugation B->D C Targeting Biomolecule (Peptide, Antibody) C->D E Deprotection (TFA) D->E F Purified NODAGA-Bioconjugate E->F H Radiolabeling Reaction F->H G Radiometal (e.g., 68Ga) G->H I Purification & QC H->I J Radiolabeled Bioconjugate I->J K Preclinical/Clinical Imaging (PET) J->K

Caption: Overall workflow from chelator to PET imaging agent.

G Chemical Pathway of Conjugation and Radiolabeling Chelator NODAGA-tris(tBu)-COOH ActivatedChelator NODAGA-tris(tBu)-NHS Chelator->ActivatedChelator + NHS, DCC ConjugateProtected Biomolecule-NH-CO-NODAGA-tris(tBu) ActivatedChelator->ConjugateProtected + Biomolecule-NH2 - NHS Biomolecule Biomolecule-NH2 Biomolecule->ConjugateProtected ConjugateDeprotected Biomolecule-NH-CO-NODAGA ConjugateProtected->ConjugateDeprotected + TFA - 3x t-Butyl FinalProduct Radiolabeled Bioconjugate ConjugateDeprotected->FinalProduct + Radiometal (pH 4-4.5, >60°C) Radiometal Radiometal (e.g., 68Ga³⁺) Radiometal->FinalProduct

Caption: Key chemical transformations in the synthesis process.

References

An In-depth Technical Guide on the Solubility of (S)-NODAGA-tris(t-Bu ester) in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (S)-NODAGA-tris(t-Bu ester), a key chelating agent in radiopharmaceutical development and molecular imaging. Due to the limited availability of public quantitative data, this document focuses on providing qualitative solubility information, detailed experimental protocols for determining solubility, and a logical workflow to guide researchers in their laboratory practices.

Introduction to (S)-NODAGA-tris(t-Bu ester)

(S)-NODAGA-tris(t-Bu ester) is a bifunctional chelator widely used for the stable complexation of radiometals such as Gallium-68 (⁶⁸Ga). Its structure, featuring three tert-butyl ester protecting groups, allows for straightforward conjugation to biomolecules like peptides and antibodies. The solubility of this compound in organic solvents is a critical parameter for its handling, purification, and subsequent bioconjugation reactions.

Solubility Data

Exhaustive searches for quantitative solubility data for (S)-NODAGA-tris(t-Bu ester) in common organic solvents did not yield specific numerical values in publicly accessible literature or supplier documentation. However, qualitative information for the closely related compound DOTA-tris(t-Bu ester) and stock solution preparation guidelines for (S)-NODAGA-tris(t-Bu ester) suggest its solubility profile. The following table summarizes the available qualitative data.

Organic SolventCommon AbbreviationQualitative SolubilitySource/Justification
DimethylformamideDMFSolubleInferred from similar compounds like DOTA-tris(t-Bu ester) which show good solubility.
DichloromethaneDCMSolubleInferred from similar compounds like DOTA-tris(t-Bu ester) which show good solubility.
Dimethyl SulfoxideDMSOSolubleIndicated by suppliers for the preparation of stock solutions.
ChloroformCHCl₃Likely SolubleInferred from the good solubility of the similar compound DOTA-tris(t-Bu ester).
MethanolMeOHLikely SolubleInferred from the good solubility of the similar compound DOTA-tris(t-Bu ester).
AcetonitrileACNLikely SolubleMentioned as a solvent for a similar DOTA derivative.

Note: The information presented is qualitative and primarily based on data for analogous compounds. It is imperative for researchers to experimentally determine the quantitative solubility for their specific application and solvent system.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of (S)-NODAGA-tris(t-Bu ester) in organic solvents.

3.1. Qualitative Solubility Determination (Screening)

This protocol provides a rapid assessment of solubility in various solvents.

Materials:

  • (S)-NODAGA-tris(t-Bu ester)

  • A selection of organic solvents (e.g., DMF, DCM, DMSO, Chloroform, Methanol, Acetonitrile, Ethanol)

  • Small vials or test tubes (e.g., 1.5 mL or 2 mL)

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh approximately 1-2 mg of (S)-NODAGA-tris(t-Bu ester) into a clean, dry vial.

  • Add 100 µL of the selected organic solvent to the vial.

  • Vortex the mixture vigorously for 30-60 seconds.

  • Visually inspect the solution against a dark background.

    • Soluble: The solid completely dissolves, and the solution is clear.

    • Partially Soluble: Some solid remains undissolved, or the solution is hazy.

    • Insoluble: The solid does not appear to dissolve at all.

  • If the compound dissolves, incrementally add more of the compound until it no longer dissolves to get a rough estimate of the saturation point.

  • If the compound does not dissolve, incrementally add more solvent (e.g., in 100 µL portions) up to a total volume of 1 mL, vortexing after each addition, to determine if it will dissolve at a lower concentration.

  • Record the observations for each solvent.

3.2. Quantitative Solubility Determination (Equilibrium Method)

This protocol determines the equilibrium solubility of the compound at a specific temperature.

Materials:

  • (S)-NODAGA-tris(t-Bu ester)

  • Selected organic solvent

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a calibrated UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Prepare a series of standard solutions of (S)-NODAGA-tris(t-Bu ester) of known concentrations in the chosen solvent to create a calibration curve.

  • Add an excess amount of (S)-NODAGA-tris(t-Bu ester) to a known volume of the solvent in a sealed vial. This is to ensure that a saturated solution is formed with undissolved solid present.

  • Place the vial in a temperature-controlled shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25 °C).

  • After equilibration, allow the vial to stand undisturbed at the same temperature for a few hours to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant using a pipette.

  • Immediately filter the sample through a syringe filter to remove any undissolved micro-particles.

  • Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the range of the calibration curve.

  • Analyze the diluted sample using HPLC or UV-Vis spectrophotometry.

  • Using the calibration curve, determine the concentration of (S)-NODAGA-tris(t-Bu ester) in the diluted sample.

  • Back-calculate the concentration in the original saturated solution, taking into account the dilution factor. This value represents the quantitative solubility of the compound in that solvent at the specified temperature (often expressed in mg/mL or mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of a compound like (S)-NODAGA-tris(t-Bu ester).

Solubility_Workflow start Start: Obtain (S)-NODAGA-tris(t-Bu ester) and select organic solvents qualitative Qualitative Solubility Screening (Small scale, visual inspection) start->qualitative is_soluble Is the compound soluble? qualitative->is_soluble quantitative Quantitative Solubility Determination (Equilibrium method, HPLC/UV-Vis) is_soluble->quantitative Yes insoluble Report as 'Insoluble' or 'Slightly Soluble' under these conditions is_soluble->insoluble No end End: Report Solubility Data (Qualitative and Quantitative) quantitative->end insoluble->end

Caption: Workflow for Solubility Assessment of (S)-NODAGA-tris(t-Bu ester).

The Strategic Role of tert-Butyl Ester Protecting Groups in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth exploration of the tert-butyl (t-Bu) ester as a critical protecting group for carboxylic acids. Aimed at researchers, scientists, and professionals in drug development, this document details the core principles of its application, mechanisms of protection and deprotection, and its strategic importance in complex molecular synthesis.

Introduction to Carboxylic Acid Protection

In the synthesis of complex organic molecules, such as pharmaceuticals and peptides, it is often necessary to temporarily block the reactivity of certain functional groups to prevent unwanted side reactions. Carboxylic acids, being acidic and nucleophilic (as carboxylates), are highly reactive and typically require protection. The ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable under mild conditions that do not affect other parts of the molecule.

The tert-butyl ester is a prominent choice for carboxylic acid protection due to its unique deprotection mechanism, which relies on acid-catalyzed carbocation formation rather than nucleophilic attack. This characteristic imparts stability against a wide range of reagents, including bases, nucleophiles, and reducing agents.

The Chemistry of t-Bu Ester Protection and Deprotection

The utility of the t-Bu ester lies in its straightforward installation and its selective removal under acidic conditions.

Mechanism of Protection

The most common method for the formation of a t-Bu ester is the reaction of a carboxylic acid with isobutylene (B52900) in the presence of a strong acid catalyst, such as sulfuric acid or a resin like Amberlyst-15. The reaction proceeds via the formation of a stable tert-butyl carbocation, which is then trapped by the carboxylate.

Protection_Mechanism cluster_reaction RCOOH Carboxylic Acid (R-COOH) TertButylCation tert-Butyl Cation [(CH₃)₃C⁺] RCOOH->TertButylCation Protonation of Isobutylene ProtectedEster tert-Butyl Ester (R-COO-tBu) RCOOH->ProtectedEster Nucleophilic Attack H2SO4 H₂SO₄ (cat.) Isobutylene Isobutylene Isobutylene->TertButylCation TertButylCation->ProtectedEster

Caption: General mechanism for the acid-catalyzed protection of a carboxylic acid as a tert-butyl ester.

Mechanism of Deprotection

Deprotection is typically achieved using strong acids, such as trifluoroacetic acid (TFA), often in a dichloromethane (B109758) (DCM) solvent.[1] The mechanism is the reverse of protection: protonation of the ester carbonyl oxygen is followed by cleavage of the carbon-oxygen bond to release the carboxylic acid and the stable tert-butyl carbocation. The carbocation is then quenched, usually by deprotonation to form isobutylene gas.[2][3]

Deprotection_Mechanism ProtectedEster tert-Butyl Ester (R-COO-tBu) ProtonatedEster Protonated Ester ProtectedEster->ProtonatedEster Protonation TFA TFA (H⁺) RCOOH Carboxylic Acid (R-COOH) ProtonatedEster->RCOOH Cleavage TertButylCation tert-Butyl Cation [(CH₃)₃C⁺] ProtonatedEster->TertButylCation Isobutylene Isobutylene (gas) TertButylCation->Isobutylene Deprotonation

Caption: Acid-catalyzed deprotection of a tert-butyl ester to yield the carboxylic acid and isobutylene.

Orthogonal Protection Strategies

The stability of t-Bu esters to a wide range of conditions, except strong acid, makes them ideal components in orthogonal protection strategies.[4] In peptide synthesis, for example, the N-terminus of an amino acid might be protected with an Fmoc group (removable with base), while a carboxylic acid side chain is protected as a t-Bu ester (removable with acid). This allows for the selective deprotection of one group while the other remains intact.[4]

Orthogonal_Strategy Start Doubly Protected Amino Acid (Fmoc-AA(tBu)-OH) N_Deprotection N-Terminus Deprotection Start->N_Deprotection Base (e.g., Piperidine) C_Deprotection Side Chain Deprotection Start->C_Deprotection Acid (e.g., TFA) PeptideCoupling Peptide Bond Formation N_Deprotection->PeptideCoupling Free Amine for Coupling FinalDeprotection Final Product C_Deprotection->FinalDeprotection Free Carboxylic Acid PeptideCoupling->C_Deprotection Acid (e.g., TFA)

Caption: Orthogonal deprotection workflow in peptide synthesis using Fmoc and t-Bu protecting groups.

Data Summary: Stability and Reaction Conditions

The selection of a protecting group strategy relies on quantitative data regarding stability and reaction efficiency. The following tables summarize key data for t-Bu ester protecting groups.

Table 1: Relative Stability of Carboxylic Acid Protecting Groups

Protecting GroupStable to Strong BaseStable to HydrogenolysisStable to Strong AcidCleavage Conditions
tert-Butyl (t-Bu) YesYesNo TFA, HCl
Benzyl (Bn) YesNo YesH₂, Pd/C
Methyl (Me) No YesYesNaOH, LiOH
Silyl (e.g., TBDMS) No YesNo TBAF, H⁺

Table 2: Common Reagents for t-Bu Esterification and Deprotection

TransformationReagent(s)Typical SolventTemperature (°C)Typical Yield (%)
Protection Isobutylene, H₂SO₄ (cat.)Dioxane2560-75[5]
Protection Di-tert-butyl dicarbonate (B1257347) (Boc₂O), DMAPTHF25>90[6]
Protection tert-Butyl trichloroacetimidateCyclohexane25>85[6]
Deprotection Trifluoroacetic Acid (TFA)CH₂Cl₂ (DCM)0 - 25>95[1]
Deprotection 4 M HCl in DioxaneDioxane25>90
Deprotection Phosphoric Acid (aq.)-25High[7]

Detailed Experimental Protocols

The following are representative protocols for the protection of a carboxylic acid as a t-Bu ester and its subsequent deprotection.

Protocol: tert-Butylation of an Amino Acid using Isobutylene

Objective: To protect the carboxylic acid of an N-protected amino acid (e.g., Z-Alanine) as a tert-butyl ester.

Materials:

  • Z-Alanine (1.0 eq)

  • Dioxane

  • Concentrated Sulfuric Acid (catalytic)

  • Isobutylene (condensed)

  • Pressure bottle

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a pressure bottle, dissolve Z-Alanine in dioxane.

  • Cool the solution in a dry ice/acetone bath and add condensed isobutylene (approx. 10 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Seal the pressure bottle and allow it to warm to room temperature. Stir for 72 hours.

  • Cool the bottle before opening. Quench the reaction by carefully adding saturated sodium bicarbonate solution until the aqueous layer is basic.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by chromatography if necessary.

Protocol: Deprotection of a tert-Butyl Ester using TFA

Objective: To deprotect a t-Bu ester to reveal the free carboxylic acid.

Materials:

  • t-Butyl ester substrate (1.0 eq)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA, 5-10 eq)

  • Nitrogen or Argon supply

  • Rotary evaporator

Procedure:

  • Dissolve the t-butyl ester substrate in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add TFA dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours (monitor by TLC or LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Co-evaporate with a solvent like toluene (B28343) or DCM (3x) to ensure complete removal of residual TFA.

  • The resulting carboxylic acid can be used directly or purified as needed.

Conclusion

The tert-butyl ester protecting group is a powerful tool in the arsenal (B13267) of the synthetic chemist. Its robustness towards a wide array of reagents, combined with its clean and efficient removal under acidic conditions, makes it particularly valuable in multi-step syntheses, such as those required in pharmaceutical and peptide drug development. A thorough understanding of its application, as outlined in this guide, is essential for its effective implementation in complex synthetic strategies.

References

(S)-NODAGA-tris(t-Bu ester) for Gallium-68 Chelation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-NODAGA-tris(t-Bu ester) as a chelator for Gallium-68 (⁶⁸Ga), a critical radionuclide in Positron Emission Tomography (PET). This document outlines the advantages of the NODAGA chelator, detailed experimental protocols for its use, and comparative data, offering a valuable resource for the development of novel ⁶⁸Ga-based radiopharmaceuticals.

Introduction: The Advantage of (S)-NODAGA for ⁶⁸Ga Chelation

(S)-NODAGA (1,4,7-triazacyclononane,1-glutaric acid-4,7-diacetic acid) has emerged as a superior chelator for Gallium-68 compared to more traditional macrocycles like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). The smaller cavity size of the triazacyclononane ring in NODAGA provides a better fit for the ionic radius of Ga³⁺, leading to the formation of more stable complexes.[1][2] This enhanced stability allows for chelation under milder conditions, a significant advantage when working with sensitive biomolecules.

Key advantages of (S)-NODAGA include:

  • Milder Radiolabeling Conditions: ⁶⁸Ga labeling with NODAGA can often be achieved at room temperature and at a pH closer to neutral (around 4.0-4.5), in contrast to the elevated temperatures (typically 95°C) required for efficient DOTA chelation.[3][4] This preserves the integrity of heat-sensitive targeting vectors such as peptides and antibodies.

  • Faster Reaction Kinetics: The chelation of ⁶⁸Ga with NODAGA is typically faster than with DOTA, with high radiochemical yields achieved in as little as 5-10 minutes.[5][6]

  • Higher Specific Activity: Studies have shown that NODAGA-conjugated peptides can achieve higher specific activities compared to their DOTA counterparts, which is crucial for reducing the injected mass of the radiopharmaceutical and avoiding potential pharmacological effects.[7]

Physicochemical Properties

(S)-NODAGA-tris(t-Bu ester) is the protected form of the chelator, designed to facilitate conjugation to targeting molecules before the introduction of the radiometal.

PropertyValueReference
Chemical Name (S)-2-(4,7-bis(2-(tert-butoxy)-2-oxoethyl)-1,4,7-triazonan-1-yl)pentanedioic acid 1,5-di-tert-butyl ester[8]
Molecular Formula C₂₇H₄₉N₃O₈[8]
Molecular Weight 543.7 g/mol [8]
CAS Number 438553-50-5[8]
Purity Typically >96%[8]

Experimental Protocols

This section provides detailed methodologies for the deprotection of (S)-NODAGA-tris(t-Bu ester) and the subsequent radiolabeling with Gallium-68.

Deprotection of (S)-NODAGA-tris(t-Bu ester)

The tert-butyl (t-Bu) ester protecting groups must be removed to allow for efficient chelation of Ga³⁺. This is typically achieved using trifluoroacetic acid (TFA).

Materials:

  • (S)-NODAGA-tris(t-Bu ester) conjugated to the targeting molecule.

  • Trifluoroacetic acid (TFA), reagent grade.

  • Dichloromethane (DCM), anhydrous.

  • Diethyl ether, cold.

  • Nitrogen or Argon gas supply.

  • Round bottom flask.

  • Rotary evaporator.

  • Centrifuge.

Procedure:

  • Dissolve the (S)-NODAGA-tris(t-Bu ester) conjugate in a minimal amount of DCM in a round bottom flask.

  • Add a solution of 50% TFA in DCM to the flask. A common ratio is 1:1 (v/v) of the TFA solution to the initial DCM volume.[9]

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours. The progress of the deprotection can be monitored by analytical HPLC or mass spectrometry.

  • Upon completion, remove the solvent and excess TFA by rotary evaporation.

  • Re-dissolve the residue in a small amount of water or a suitable buffer.

  • Precipitate the deprotected product by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the product.

  • Decant the supernatant and wash the pellet with cold diethyl ether two more times.

  • Dry the final deprotected (S)-NODAGA conjugate under a stream of inert gas or in a vacuum desiccator.

  • Store the product at -20°C until use.

Gallium-68 Radiolabeling

Materials:

  • Deprotected (S)-NODAGA conjugate.

  • Gallium-68 chloride (⁶⁸GaCl₃) eluate from a ⁶⁸Ge/⁶⁸Ga generator.

  • Sodium acetate (B1210297) buffer (e.g., 1 M, pH 4.5).[6]

  • Sterile water for injection.

  • Sterile reaction vial.

  • Heating block (optional, depending on the specific conjugate).

  • Solid Phase Extraction (SPE) cartridge (e.g., C18) for purification.

  • Ethanol (B145695).

  • Sterile filter (0.22 µm).

Procedure:

  • In a sterile reaction vial, dissolve the deprotected (S)-NODAGA conjugate in sterile water or a suitable buffer. The amount of precursor typically ranges from 5 to 40 µg, depending on the desired specific activity and the characteristics of the conjugate.[3][10]

  • Add the sodium acetate buffer to the vial to adjust the pH to approximately 4.0-4.5.[3][4]

  • Add the ⁶⁸GaCl₃ eluate (typically 0.5-1.0 mL) to the reaction vial.

  • Incubate the reaction mixture. For many NODAGA conjugates, incubation at room temperature for 5-10 minutes is sufficient for high radiochemical yield.[5] Some conjugates may benefit from gentle heating to 60-80°C for 5-10 minutes to improve labeling efficiency.[4]

  • After the incubation period, perform quality control to determine the radiochemical purity (see Section 4).

  • If purification is necessary to remove unchelated ⁶⁸Ga, pass the reaction mixture through a pre-conditioned C18 SPE cartridge.

  • Wash the cartridge with sterile water to remove unbound ⁶⁸Ga.

  • Elute the ⁶⁸Ga-labeled conjugate from the cartridge with a small volume of ethanol (e.g., 50-95% in water).[3]

  • Pass the eluted product through a 0.22 µm sterile filter into a sterile collection vial.

  • The final product is ready for further in vitro or in vivo evaluation.

Quality Control

Rigorous quality control is essential to ensure the safety and efficacy of the ⁶⁸Ga-labeled radiopharmaceutical.

Radiochemical Purity

Radiochemical purity is typically assessed by High-Performance Liquid Chromatography (HPLC) and/or instant Thin-Layer Chromatography (iTLC).

HPLC Parameters:

ParameterTypical ConditionsReference
Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)[4][11]
Mobile Phase A Water with 0.1% TFA[11]
Mobile Phase B Acetonitrile with 0.1% TFA[11]
Gradient A gradient from ~95% A to 95% B over 15-20 minutes[12]
Flow Rate 1 mL/min[12]
Detection UV (e.g., 220 nm) and radioactivity detector[4][12]

iTLC Parameters:

ParameterTypical ConditionsReference
Stationary Phase Silica gel impregnated glass fiber sheets (iTLC-SG)[13]
Mobile Phase 1 M Ammonium acetate:Methanol (1:1 v/v)[12]
Rf Values ⁶⁸Ga-NODAGA-conjugate: Rf = 0.8-1.0; Free ⁶⁸Ga/colloid: Rf = 0.0-0.2[12]

Comparative Data: NODAGA vs. DOTA

The following table summarizes the key differences in ⁶⁸Ga labeling between NODAGA and DOTA based on published data.

| Parameter | NODAGA | DOTA | Reference | | --- | --- | --- | | Optimal pH | 4.0 - 4.5 | 3.5 - 4.5 |[3][13] | | Optimal Temperature | Room Temperature to 60°C | 95°C |[3][4] | | Reaction Time | 5 - 20 minutes | 10 - 20 minutes |[3] | | Precursor Amount | Generally lower amounts required for high yield | Higher amounts often needed |[7] | | Radiochemical Yield | Often >95% under mild conditions | >90% but requires heating |[3][5] | | In Vivo Stability | Generally high, though some studies suggest it can be slightly lower than DOTA for certain peptides | Very high |[3] |

Visualizing the Process

Gallium-68 Chelation with (S)-NODAGA

G Gallium-68 Chelation with (S)-NODAGA cluster_reactants Reactants cluster_process Chelation Process cluster_product Product S_NODAGA (S)-NODAGA (deprotected) Reaction Reaction Vial (pH 4.0-4.5, RT or gentle heating) S_NODAGA->Reaction Ga68 ⁶⁸Ga³⁺ (from generator) Ga68->Reaction Ga68_NODAGA [⁶⁸Ga]Ga-(S)-NODAGA Complex Reaction->Ga68_NODAGA Coordination Bonds Formed

Caption: Gallium-68 chelation workflow.

Experimental Workflow for ⁶⁸Ga-Labeling

G Experimental Workflow for ⁶⁸Ga-Labeling of (S)-NODAGA Conjugates Start Start: Deprotected (S)-NODAGA Conjugate Prepare_Vial 1. Prepare Reaction Vial - Add conjugate - Add buffer (pH 4.0-4.5) Start->Prepare_Vial Add_Ga68 2. Add ⁶⁸GaCl₃ Eluate Prepare_Vial->Add_Ga68 Incubate 3. Incubate (RT or 60-80°C, 5-20 min) Add_Ga68->Incubate QC1 4. Quality Control (iTLC/HPLC) Radiochemical Purity Check Incubate->QC1 Purify 5. Purification (Optional) - C18 SPE Cartridge QC1->Purify Purity < 95% Sterile_Filter 7. Sterile Filtration (0.22 µm) QC1->Sterile_Filter Purity ≥ 95% Elute 6. Elute Product (Ethanol/Water) Purify->Elute Elute->Sterile_Filter Final_Product Final Product: [⁶⁸Ga]Ga-(S)-NODAGA Conjugate Sterile_Filter->Final_Product

Caption: Step-by-step ⁶⁸Ga-labeling workflow.

Conclusion

(S)-NODAGA-tris(t-Bu ester) is a highly effective and versatile bifunctional chelator for the development of Gallium-68 labeled radiopharmaceuticals. Its ability to form stable complexes under mild conditions makes it particularly suitable for a wide range of targeting biomolecules. The detailed protocols and comparative data presented in this guide are intended to facilitate the work of researchers and developers in advancing the field of molecular imaging with PET.

References

An In-Depth Technical Guide to Exploratory Studies with Novel Bifunctional Chelators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and experimental methodologies essential for the exploratory studies of novel bifunctional chelators (BFCs), primarily within the context of radiopharmaceutical development. Bifunctional chelators are critical components that securely bind a metallic radionuclide and are covalently attached to a targeting biomolecule, such as a peptide or antibody, to deliver the radionuclide to a specific biological target for imaging or therapeutic purposes.[1][2] The careful design and evaluation of these chelators are paramount to the successful development of safe and effective radiopharmaceuticals.[3]

Core Concepts in Bifunctional Chelator Design and Function

A bifunctional chelator consists of two key components: a strong metal-binding moiety and a reactive functional group for conjugation to a biomolecule.[4] The ideal BFC should form a radiometal complex with high thermodynamic stability and kinetic inertness to prevent the release of the radionuclide in vivo.[5] Different radionuclides have distinct coordination chemistry, necessitating the use of BFCs with appropriate donor atoms and chelator frameworks.[6]

The selection of a BFC can significantly impact the overall properties of the resulting radiopharmaceutical, including its biodistribution, pharmacokinetics, and clearance profile.[7] Therefore, a thorough in vitro and in vivo evaluation is crucial.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of commonly used and novel bifunctional chelators, providing a basis for comparison.

Table 1: Stability Constants of Metal-Chelator Complexes

ChelatorRadionuclideLog KReference(s)
DOTAGa-6826.05[3]
NOTAGa-68>30[8]
HBED-CCGa-6838.51[3]
DTPAGa-6827.5[9]
DOTACu-6422.3[10]
NOTACu-6421.6[1]
DTPACu-6421.4[1]
DFOZr-89~28[11]

Table 2: Comparative Radiolabeling Yields (%)

ChelatorRadionuclideConditionsYield (%)Reference(s)
DOTA-TrastuzumabCu-64Room Temp, 20 min100[1]
NOTA-NanobodyCu-64Room Temp, 20 min82.76[1]
NODAGA-NanobodyCu-64Room Temp, 20 min93.57[1]
DOTA-rituximabCu-6437°C, 20 min>99.5[5]
NOTA-rituximabCu-64Room Temp, 20 min>99.5[5]
HBED-CC-PSMAGa-68Room Temp, 5-20 min>95[3]
DOTA-TATEGa-6880-100°C, 5-20 min>95[3]
DFO-AntibodyZr-89Room Temp, 1 h>95[11]

Table 3: In Vitro Serum Stability (% Intact)

Chelator ConjugateRadionuclideTime (h)% IntactReference(s)
64Cu-NOTA-rituximabCu-644897.5[1]
64Cu-DOTA-rituximabCu-6448>94[5]
64Cu-DTPA-rituximabCu-644814.0[1]
64Cu-N-NE3TACu-644896.1[12]
64Cu-C-NE3TACu-644890.5[12]

Table 4: Cellular Uptake Data

RadiopharmaceuticalCell LineUptake (%ID/mg)Time (h)Reference(s)
177Lu-DOTATATEHEKsst2~1.51[13]
177Lu-DOTATATEU2OS+SST2Not specified1-4[6]

Table 5: Biodistribution Data (%ID/g) in Key Organs of Tumor-Bearing Mice

RadiopharmaceuticalOrgan24 h72 h144 hReference(s)
89Zr-DFO-AC-10Tumor (Karpas 299)27.2 ± 6.037.9 ± 8.2-[14]
Blood15.1 ± 2.17.9 ± 1.5-[14]
Liver5.9 ± 0.84.9 ± 0.7-[14]
Bone4.1 ± 0.55.2 ± 0.6-[14]
89Zr-DFO*-NCS-trastuzumabTumor (N87)-45.1 ± 10.140.3 ± 8.2[2]
Blood-11.2 ± 1.94.9 ± 1.1[2]
Liver-7.9 ± 1.16.5 ± 0.9[2]
Bone-3.2 ± 0.43.9 ± 0.6[2]
64Cu-DOTA-PSMA-3QTumor (22Rv1)-Significantly better retention than NOTA counterpart-[15]
LiverHigher than NOTA counterpart--[15]
64Cu-NOTA-PSMA-3QTumor (22Rv1)Similar to DOTA counterpart--[15]
LiverLower than DOTA counterpart--[15]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in the evaluation of novel bifunctional chelators.

Synthesis of Bifunctional Chelators

The synthesis of BFCs is a multi-step process that depends on the specific chelator backbone and the desired reactive functional group. As an example, the general steps for synthesizing a p-isothiocyanatobenzyl derivative of a polyaminocarboxylate chelator are outlined below.[16]

Protocol: Synthesis of a p-SCN-Bn-Polyaminocarboxylate BFC

  • Reductive Alkylation: React the parent polyamine with (p-nitrophenyl)pyruvic acid.

  • Carboxymethylation: Introduce carboxymethyl groups to the remaining amine positions.

  • Nitro Group Reduction: Reduce the nitro group on the phenyl ring to an amine.

  • Thiophosgene (B130339) Reaction: React the resulting amine with thiophosgene to form the isothiocyanate group.

  • Purification: Purify the final product using appropriate chromatographic techniques.

Conjugation of Bifunctional Chelator to a Biomolecule

The covalent attachment of the BFC to a targeting biomolecule, such as an antibody, is a critical step. The isothiocyanate group is commonly used for its ability to react with primary amines (e.g., lysine (B10760008) residues) on the antibody to form a stable thiourea (B124793) bond.[16]

Protocol: Antibody Conjugation with a p-SCN-Bn-BFC

  • Antibody Preparation: Prepare the antibody in a suitable buffer (e.g., bicarbonate buffer, pH 8.5-9.0).

  • Conjugation Reaction: Add the p-SCN-Bn-BFC to the antibody solution at a specific molar ratio (e.g., 10:1 BFC:antibody).

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for a defined period (e.g., 1-2 hours) with gentle mixing.

  • Purification: Remove unconjugated BFC using size-exclusion chromatography (e.g., PD-10 desalting column).

  • Characterization: Determine the number of chelators per antibody molecule using methods like MALDI-TOF mass spectrometry.

Radiolabeling of the BFC-Biomolecule Conjugate

Radiolabeling involves the chelation of the radionuclide by the BFC conjugated to the biomolecule. The conditions for radiolabeling (e.g., pH, temperature, time) are highly dependent on the radionuclide and the chelator.

Protocol: Radiolabeling with 64Cu

  • Buffer Preparation: Prepare a suitable buffer, such as ammonium (B1175870) acetate (B1210297) (0.1 M, pH 5.5-6.5).

  • Reaction Mixture: Add the 64CuCl2 solution to the BFC-antibody conjugate in the prepared buffer.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 20-60 minutes.[5]

  • Quality Control: Determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC.[1][5]

Protocol: Radiolabeling with 68Ga

  • Elution: Elute 68Ga from a 68Ge/68Ga generator using 0.1 M HCl.

  • pH Adjustment: Adjust the pH of the eluate to the optimal range for the specific chelator (e.g., pH 3.5-4.5 for DOTA, near neutral for some novel chelators) using a suitable buffer (e.g., sodium acetate).

  • Reaction Mixture: Add the pH-adjusted 68Ga solution to the BFC-peptide conjugate.

  • Incubation: Incubate at the required temperature (e.g., 95°C for DOTA, room temperature for HBED-CC) for 5-15 minutes.[3]

  • Purification (if necessary): Purify the radiolabeled conjugate using a C18 cartridge to remove unchelated 68Ga.

  • Quality Control: Determine the RCP using radio-TLC or radio-HPLC.

In Vitro Stability Studies

Protocol: Serum Stability Assay

  • Incubation: Incubate the radiolabeled BFC-biomolecule conjugate in fresh human or animal serum at 37°C.

  • Time Points: At various time points (e.g., 1, 4, 24, 48 hours), take aliquots of the serum mixture.

  • Analysis: Analyze the aliquots by radio-TLC or size-exclusion HPLC to determine the percentage of radioactivity that remains attached to the biomolecule.[1][5]

In Vitro Cellular Assays

Protocol: Cellular Uptake and Internalization Assay

  • Cell Culture: Culture the target cells (expressing the receptor of interest) and control cells (lacking the receptor) in appropriate plates.

  • Incubation: Add the radiolabeled conjugate to the cells and incubate at 37°C for various time periods (e.g., 15, 30, 60, 120 minutes).

  • Washing: Wash the cells with cold PBS to remove unbound radiotracer.

  • Surface-Bound vs. Internalized: To differentiate between surface-bound and internalized radioactivity, incubate the cells with an acidic buffer (e.g., glycine (B1666218) buffer, pH 2.5) to strip surface-bound radioligand.[17]

  • Cell Lysis and Counting: Lyse the cells and measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.

  • Data Analysis: Express the results as the percentage of added dose per million cells or per milligram of protein.[6][13]

Protocol: Cytotoxicity Assay

  • Cell Seeding: Seed target cells in a 96-well plate.

  • Treatment: Treat the cells with increasing concentrations of the therapeutic radiopharmaceutical.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72 hours).

  • Viability Assessment: Assess cell viability using a standard method such as the MTT or LDH release assay.[18][19]

  • Data Analysis: Calculate the IC50 value (the concentration of the radiopharmaceutical that causes 50% inhibition of cell growth).

In Vivo Animal Studies

Protocol: Biodistribution Study

  • Animal Model: Use appropriate animal models, typically mice or rats, bearing tumors that express the target receptor.

  • Injection: Inject a known amount of the radiolabeled conjugate intravenously into the animals.

  • Time Points: At selected time points post-injection (e.g., 1, 4, 24, 48, 72 hours), euthanize a group of animals.

  • Tissue Harvesting: Dissect and weigh major organs and tissues of interest (e.g., tumor, blood, liver, kidneys, spleen, muscle, bone).

  • Radioactivity Measurement: Measure the radioactivity in each tissue sample using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.[7][14]

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and a representative signaling pathway relevant to exploratory studies of bifunctional chelators.

Experimental_Workflow_for_BFC_Conjugation_and_Radiolabeling cluster_BFC_Prep BFC Preparation cluster_Conjugation Bioconjugation cluster_Radiolabeling Radiolabeling cluster_Evaluation Evaluation BFC_Synth BFC Synthesis BFC_Purify Purification & Characterization BFC_Synth->BFC_Purify Conjugation Conjugation Reaction (e.g., with p-SCN-Bn-BFC) BFC_Purify->Conjugation Antibody Targeting Antibody Antibody->Conjugation Purify_Conj Purification of Conjugate (Size-Exclusion Chromatography) Conjugation->Purify_Conj Radiolabeling Radiolabeling Reaction Purify_Conj->Radiolabeling Radionuclide Radionuclide (e.g., 64Cu, 68Ga) Radionuclide->Radiolabeling QC Quality Control (Radio-TLC/HPLC) Radiolabeling->QC In_Vitro In Vitro Studies (Stability, Cell Uptake) QC->In_Vitro Proceed if RCP is high In_Vivo In Vivo Studies (Biodistribution, Imaging) QC->In_Vivo Proceed if RCP is high

Caption: Experimental workflow for BFC conjugation and radiolabeling.

Radiolabeling_QC_Workflow Start Start Radiolabeling Reaction Incubate Incubate at Optimal Temperature & Time Start->Incubate Spot_TLC Spot aliquot on Radio-TLC plate Incubate->Spot_TLC Develop_TLC Develop TLC plate in mobile phase Spot_TLC->Develop_TLC Scan_TLC Scan TLC plate with radio-detector Develop_TLC->Scan_TLC Analyze Analyze Chromatogram Scan_TLC->Analyze Decision RCP > 95%? Analyze->Decision Purify Purify Product (e.g., C18 cartridge) Decision->Purify No, but salvageable End_Use Proceed to In Vitro/In Vivo Studies Decision->End_Use Yes End_Fail Optimize Labeling Conditions Decision->End_Fail No, significant failure Purify->Analyze

Caption: Workflow for radiolabeling quality control using Radio-TLC.

Somatostatin_Receptor_Signaling SSTR_agonist Radiolabeled Somatostatin (B550006) Agonist (e.g., 177Lu-DOTATATE) SSTR2 Somatostatin Receptor 2 (SSTR2) SSTR_agonist->SSTR2 Binds G_protein Gi/o Protein SSTR2->G_protein Activates Internalization Receptor Internalization SSTR2->Internalization Undergoes AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases production PKA Protein Kinase A cAMP->PKA Inhibits activation Cellular_Response Inhibition of Hormone Secretion & Cell Proliferation PKA->Cellular_Response Leads to Internalization->SSTR_agonist Traps radionuclide inside cell

Caption: Signaling pathway of somatostatin receptor agonists.

References

(S)-NODAGA-tris(t-Bu ester): A Comprehensive Technical Guide to its Application in Theranostics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of oncology is rapidly evolving towards personalized medicine, with theranostics emerging as a leading-edge approach that integrates diagnostic imaging and targeted radionuclide therapy. At the heart of many successful theranostic agents is the chelator, a molecule capable of securely binding a radionuclide to a targeting vector. (S)-NODAGA-tris(t-Bu ester) has garnered significant attention as a highly versatile and efficient bifunctional chelator. Its unique structural properties facilitate stable complexation with a range of diagnostic and therapeutic radionuclides, most notably the Gallium-68 (⁶⁸Ga) and Lutetium-177 (¹⁷⁷Lu) theranostic pair. This technical guide provides an in-depth exploration of the applications of (S)-NODAGA-tris(t-Bu ester) in theranostics, offering detailed experimental protocols, quantitative data summaries, and visual representations of associated biological pathways and workflows to empower researchers in the development of next-generation cancer therapies.

Introduction to (S)-NODAGA-tris(t-Bu ester)

(S)-NODAGA-tris(t-Bu ester) is a derivative of 1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid (NODAGA). The "tris(t-Bu ester)" form provides protecting groups on the carboxylic acid moieties, allowing for regioselective conjugation to targeting biomolecules, such as peptides and antibodies. The 1,4,7-triazacyclononane (B1209588) (NOTA) core provides a pre-organized cavity that is particularly well-suited for complexing trivalent metal ions like ⁶⁸Ga³⁺ under mild conditions, a significant advantage over other chelators like DOTA which often require heating.[1] This property is crucial for sensitive biomolecules that may be damaged by harsh labeling conditions.

The true power of NODAGA-based chelators in theranostics lies in their ability to form stable complexes with both diagnostic positron-emitting radionuclides like ⁶⁸Ga for Positron Emission Tomography (PET) imaging and therapeutic beta- or alpha-emitting radionuclides like ¹⁷⁷Lu for targeted radiotherapy. This allows for a seamless transition from patient imaging and selection to targeted treatment using the same targeting molecule, embodying the core principle of theranostics.

Quantitative Data on NODAGA-based Theranostic Agents

The performance of a theranostic agent is critically dependent on its radiolabeling efficiency and in vivo behavior. The following tables summarize key quantitative data for NODAGA-conjugated peptides, illustrating their suitability for clinical applications.

Table 1: Radiolabeling Parameters for ⁶⁸Ga- and ¹⁷⁷Lu-labeled NODAGA- and DOTA-conjugated Peptides

RadiopharmaceuticalPrecursor AmountRadionuclide ActivityReaction Temperature (°C)Reaction Time (min)pHRadiochemical Yield (%)Specific Activity
⁶⁸Ga-NODAGA-(RGD)₂40-50 µgNot specifiedRoom Temperature5-103.5-4.0>95%Not specified
⁶⁸Ga-DOTA-(RGD)₂15-20 µgNot specified955-103.5-4.0>95%Not specified
⁶⁸Ga-NODAGA-Pamidronic Acid2.5 µg500 ± 10 µCi>60154.0-4.5>90%Not specified
¹⁷⁷Lu-DOTA-TATE (NCA)200 µg216–240 mCi9515-203.5-4.092.8 ± 4.9%Not specified

*NCA: No-Carrier-Added. Data compiled from multiple sources for comparative purposes.[2][3][4]

Table 2: Comparative Biodistribution of ⁶⁸Ga- and ¹⁷⁷Lu-labeled Somatostatin (B550006) Analogs (%ID/g)

Organ⁶⁸Ga-DOTATATE (1h p.i.)¹⁷⁷Lu-DOTATATE (4h p.i.)¹⁷⁷Lu-DOTATATE (24h p.i.)
Blood0.720.23 ± 0.040.05 ± 0.01
Liver2.91.12 ± 0.170.58 ± 0.11
Spleen3.81.05 ± 0.220.52 ± 0.11
Kidneys4.513.8 ± 2.17.21 ± 1.54
TumorVaries17.8 ± 2.519.1 ± 3.2

*p.i.: post-injection. Data for DOTA-TATE is used as a representative example for somatostatin receptor-targeting theranostics.[5][6]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to successful radiopharmaceutical development. The following sections provide step-by-step methodologies for the key processes involving (S)-NODAGA-tris(t-Bu ester).

Protocol 1: Conjugation of (S)-NODAGA-tris(t-Bu ester) to a Targeting Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual conjugation of the NODAGA chelator to a resin-bound peptide using the Fmoc/tBu strategy.

Materials:

  • Fmoc-protected peptide on a solid support (e.g., Rink amide resin)

  • (S)-NODAGA-tris(t-Bu ester)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the peptide-bound resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the N-terminal Fmoc protecting group by treating the resin with 20% piperidine in DMF twice for 10-15 minutes each. Wash the resin thoroughly with DMF and DCM.

  • Chelator Coupling:

    • Dissolve (S)-NODAGA-tris(t-Bu ester) (1.5 eq), HBTU (1.5 eq), and HOBt (1.5 eq) in DMF.

    • Add DIPEA (2 eq) to the solution to activate the carboxylic acid of the chelator.

    • Add the activated chelator solution to the resin and agitate for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin (B49086) test to ensure completion.

  • Washing: Wash the resin extensively with DMF, DCM, and methanol (B129727) to remove excess reagents.

  • Cleavage and Deprotection:

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the t-Bu ester protecting groups from the chelator and amino acid side chains.

    • Precipitate the crude NODAGA-peptide conjugate by adding cold diethyl ether.

  • Purification: Purify the crude product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Protocol 2: Radiolabeling of NODAGA-Peptide with Gallium-68

This protocol outlines the procedure for radiolabeling a NODAGA-conjugated peptide with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.

Materials:

  • NODAGA-peptide conjugate

  • ⁶⁸GaCl₃ in HCl eluted from a ⁶⁸Ge/⁶⁸Ga generator

  • Buffer: Sodium acetate (B1210297) or HEPES buffer (0.1 M, pH 4.0-4.5)

  • Sterile water for injection

  • Reaction vial (e.g., V-vial)

  • Heating block (optional, for optimization)

  • Quality control system (e.g., radio-TLC or radio-HPLC)

Procedure:

  • Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.

  • pH Adjustment: In a sterile reaction vial, add the required volume of buffer to the ⁶⁸GaCl₃ eluate to adjust the pH to 4.0-4.5.

  • Precursor Addition: Add the NODAGA-peptide conjugate (typically 10-50 µg) to the buffered ⁶⁸Ga solution.

  • Incubation: Vortex the reaction mixture gently and incubate at room temperature for 5-10 minutes. For some conjugates, gentle heating (e.g., 60-80°C) for a short period may improve radiochemical yield.

  • Quality Control: Determine the radiochemical purity of the ⁶⁸Ga-NODAGA-peptide using radio-TLC or radio-HPLC. A radiochemical purity of >95% is generally required for clinical use.

  • Purification (if necessary): If the radiochemical purity is below the required threshold, the product can be purified using a C18 Sep-Pak cartridge.

Protocol 3: Radiolabeling of NODAGA-Peptide with Lutetium-177

This protocol describes the labeling of a NODAGA-conjugated peptide with the therapeutic radionuclide ¹⁷⁷Lu.

Materials:

  • NODAGA-peptide conjugate

  • ¹⁷⁷LuCl₃ in HCl

  • Buffer: Sodium acetate or ammonium (B1175870) acetate buffer (0.1 M, pH 4.5-5.5)

  • Gentisic acid/ascorbic acid solution (to prevent radiolysis)

  • Sterile water for injection

  • Reaction vial

  • Heating block

  • Quality control system (radio-TLC or radio-HPLC)

Procedure:

  • Reagent Preparation: In a sterile reaction vial, combine the NODAGA-peptide conjugate, buffer, and the gentisic acid/ascorbic acid solution.

  • Radionuclide Addition: Add the ¹⁷⁷LuCl₃ solution to the vial.

  • Incubation: Vortex the mixture and incubate at 95-100°C for 15-30 minutes.

  • Quality Control: After cooling to room temperature, perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.

  • Purification (if necessary): If uncomplexed ¹⁷⁷Lu is present, the product can be purified using a C18 Sep-Pak cartridge.

Signaling Pathways in Targeted Theranostics

The efficacy of theranostic agents relies on their ability to specifically target receptors that are overexpressed on cancer cells. Upon binding, these agents can be internalized, leading to the accumulation of the radionuclide at the tumor site. The following diagrams illustrate the signaling pathways associated with two common targets in neuroendocrine and prostate cancer.

Experimental_Workflow General Experimental Workflow for a NODAGA-based Theranostic Agent cluster_synthesis Synthesis & Conjugation cluster_radiolabeling Radiolabeling cluster_application Theranostic Application node_chelator (S)-NODAGA-tris(t-Bu ester) node_spps Solid-Phase Peptide Synthesis (SPPS) node_chelator->node_spps node_peptide Targeting Peptide (e.g., Octreotate) node_peptide->node_spps node_conjugate NODAGA-Peptide Conjugate node_spps->node_conjugate node_labeling_ga ⁶⁸Ga-Labeling node_conjugate->node_labeling_ga node_labeling_lu ¹⁷⁷Lu-Labeling node_conjugate->node_labeling_lu node_ga68 ⁶⁸GaCl₃ node_ga68->node_labeling_ga node_lu177 ¹⁷⁷LuCl₃ node_lu177->node_labeling_lu node_pet ⁶⁸Ga-NODAGA-Peptide (for PET) node_labeling_ga->node_pet node_therapy ¹⁷⁷Lu-NODAGA-Peptide (for Therapy) node_labeling_lu->node_therapy node_imaging PET Imaging & Patient Selection node_pet->node_imaging node_treatment Targeted Radionuclide Therapy node_therapy->node_treatment node_imaging->node_treatment Informed Decision

Experimental Workflow for NODAGA-based Theranostics

SSTR2_Signaling_Pathway Somatostatin Receptor 2 (SSTR2) Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus node_ligand Somatostatin / NODAGA-Peptide node_sstr2 SSTR2 node_ligand->node_sstr2 Binding node_gprotein Gαi/o node_sstr2->node_gprotein Activation node_ac Adenylyl Cyclase node_gprotein->node_ac Inhibition node_shp1 SHP-1 node_gprotein->node_shp1 Activation node_camp cAMP node_ac->node_camp node_pka PKA node_camp->node_pka node_transcription Gene Transcription node_pka->node_transcription node_mapk MAPK Pathway (ERK1/2) node_shp1->node_mapk Modulation node_mapk->node_transcription node_apoptosis Apoptosis node_transcription->node_apoptosis node_proliferation Cell Proliferation node_transcription->node_proliferation

SSTR2 Signaling Pathway

GRPR_Signaling_Pathway Gastrin-Releasing Peptide Receptor (GRPR) Signaling Pathway cluster_membrane_grpr Cell Membrane cluster_cytoplasm_grpr Cytoplasm cluster_nucleus_grpr Nucleus node_ligand_grp GRP / Bombesin / NODAGA-Peptide node_grpr GRPR node_ligand_grp->node_grpr Binding node_gprotein_q Gαq/11 node_grpr->node_gprotein_q Activation node_plc Phospholipase C (PLC) node_gprotein_q->node_plc Activation node_pip2 PIP₂ node_plc->node_pip2 Hydrolysis node_dag DAG node_pip2->node_dag node_ip3 IP₃ node_pip2->node_ip3 node_pkc PKC node_dag->node_pkc Activation node_ca Ca²⁺ Release node_ip3->node_ca node_mapk_grp MAPK Pathway (ERK) node_pkc->node_mapk_grp Activation node_transcription_grp Gene Transcription node_mapk_grp->node_transcription_grp node_proliferation_grp Cell Proliferation node_transcription_grp->node_proliferation_grp node_survival Cell Survival node_transcription_grp->node_survival

GRPR Signaling Pathway

Conclusion and Future Directions

(S)-NODAGA-tris(t-Bu ester) stands out as a premier bifunctional chelator for the development of theranostic agents. Its ability to be conjugated to a wide array of targeting molecules and its compatibility with the clinically relevant ⁶⁸Ga/¹⁷⁷Lu radionuclide pair make it an invaluable tool for advancing personalized cancer treatment. The milder radiolabeling conditions it affords are particularly beneficial for preserving the integrity and targeting affinity of sensitive biomolecules.

Future research will likely focus on expanding the repertoire of targeting molecules conjugated to NODAGA, exploring its use with other theranostic radionuclide pairs (e.g., ⁴⁴Sc/⁴⁷Sc, ⁶⁴Cu/⁶⁷Cu), and developing automated synthesis and radiolabeling platforms to streamline the production of NODAGA-based radiopharmaceuticals. As our understanding of tumor biology deepens, the versatility of (S)-NODAGA-tris(t-Bu ester) will undoubtedly play a pivotal role in the creation of even more specific and potent theranostic agents, bringing the promise of personalized oncology closer to reality.

References

Fundamental Chemistry of Triazacyclononane-Based Chelators: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental chemistry of 1,4,7-triazacyclononane (B1209588) (TACN)-based chelators, which are pivotal in the development of radiopharmaceuticals for diagnostic imaging and targeted radionuclide therapy. We will delve into their synthesis, coordination chemistry with medically relevant metal ions, and the thermodynamic and kinetic properties of the resulting complexes. Detailed experimental protocols and quantitative data are presented to facilitate practical application in a research and development setting.

Introduction to Triazacyclononane-Based Chelators

1,4,7-Triazacyclononane is a nine-membered macrocyclic ligand with three nitrogen donor atoms. Its derivatives, functionalized with pendant arms containing additional donor groups (typically carboxylates), form highly stable and kinetically inert complexes with a variety of metal ions.[1] This exceptional stability is crucial for in vivo applications, preventing the release of potentially toxic free metal ions and ensuring the radionuclide remains associated with the targeting biomolecule.

The pre-organized structure of the TACN macrocycle contributes to the high thermodynamic stability of its metal complexes, a phenomenon known as the macrocyclic effect.[2] Bifunctional TACN-based chelators incorporate a reactive group that allows for covalent conjugation to biomolecules, such as peptides or antibodies, directing the radiometal to a specific biological target.[3] Commonly used TACN-based chelators include NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) and its derivatives.[4]

Synthesis of Triazacyclononane-Based Chelators

The synthesis of bifunctional TACN-based chelators typically involves the alkylation of the secondary amine groups of the TACN macrocycle. A common strategy is to use protecting groups to allow for the introduction of different functional arms.

The core structure consists of the nine-membered triazacyclononane ring, with pendant arms attached to the nitrogen atoms. These arms typically contain carboxylate groups to coordinate the metal ion and a linker for bioconjugation.

G cluster_workflow 68Ga Radiolabeling Workflow A 68Ge/68Ga Generator Elution (0.1 M HCl) B pH Adjustment (Sodium Acetate, pH 3.5-4.0) A->B C Add NOTA-Peptide B->C D Incubation (Room Temp, 7-10 min) C->D E Neutralization & Sterile Filtration D->E F Quality Control (Radio-TLC/HPLC) E->F G Final Radiopharmaceutical F->G G cluster_pathway Somatostatin (B550006) Receptor Signaling Pathway ligand Somatostatin Analog (e.g., 68Ga-NOTA-TATE) receptor Somatostatin Receptor (SSTR) ligand->receptor g_protein Gi Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits atp ATP camp cAMP atp->camp Adenylyl Cyclase pka Protein Kinase A camp->pka activates response Cellular Response (e.g., Inhibition of hormone secretion, Inhibition of cell proliferation) pka->response phosphorylates targets G cluster_prrt Peptide Receptor Radionuclide Therapy (PRRT) Workflow A Patient Selection (SSTR-positive tumors confirmed by PET imaging) B Radiopharmaceutical Preparation (e.g., 177Lu-DOTATATE) A->B C Administration (Intravenous infusion with kidney protection) B->C D Internalization (Radiolabeled peptide binds to SSTR and is internalized) C->D E Therapeutic Effect (Radionuclide decay delivers localized radiation dose to tumor cells) D->E F Monitoring (Post-therapy imaging and assessment of response) E->F

References

The Versatility of NODAGA Derivatives: A Technical Guide to Novel Radiopharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of nuclear medicine is rapidly advancing, with a continuous demand for radiopharmaceuticals offering enhanced imaging clarity and therapeutic efficacy. In this pursuit, the chelator NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) and its derivatives have become a cornerstone for innovation. This technical guide delves into the core applications of NODAGA derivatives, providing a comprehensive overview of their chemistry, radiolabeling protocols, and their role in targeting key disease biomarkers. This document serves as a critical resource, compiling quantitative data, detailed experimental methodologies, and visual workflows to support the development of next-generation radiodiagnostic and radiotherapeutic agents.

Introduction to NODAGA and its Derivatives

NODAGA is a macrocyclic chelator, an analogue of NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), distinguished by a glutaric acid arm. This structural feature provides a readily available site for conjugation to a variety of biomolecules, including peptides, antibodies, and small molecules. This bifunctional nature allows NODAGA to securely chelate a radionuclide while being attached to a targeting vector, guiding the radioisotope to its biological target.

The primary advantages of utilizing NODAGA-based chelators in radiopharmacy are:

  • Favorable Radiolabeling Kinetics: NODAGA derivatives exhibit high complexation efficiency with important medical radionuclides like Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu). This allows for rapid and efficient radiolabeling under mild conditions, often at room temperature and neutral pH.

  • High In Vivo Stability: The resulting radiometal complexes with NODAGA are kinetically inert, minimizing the release of the radionuclide in vivo and reducing off-target radiation exposure.[1][2]

  • Theranostic Potential: The NODAGA scaffold can chelate a variety of diagnostic isotopes (e.g., ⁶⁸Ga, ⁶⁴Cu) and therapeutic isotopes (e.g., ¹⁷⁷Lu, ⁹⁰Y, ⁶⁷Cu), making it an ideal platform for developing theranostic pairs.[3][4] These pairs utilize the same targeting molecule for both imaging and therapy, enabling a personalized medicine approach.

  • Improved Pharmacokinetics: The hydrophilicity of NODAGA, due to its smaller ring size compared to chelators like DOTA, can lead to faster clearance from non-target tissues, resulting in improved image contrast.

Key Applications and Quantitative Data

NODAGA derivatives have been successfully employed to target a range of biomarkers for various diseases, particularly in oncology. The following tables summarize key quantitative data from preclinical and clinical studies, highlighting the performance of different NODAGA-based radiopharmaceuticals.

RadiopharmaceuticalTargetRadionuclide(s)Radiolabeling Yield (%)IC₅₀ (nM)Tumor Uptake (%ID/g)Reference(s)
[⁶⁷Ga]Ga-NODAGATOCSSTR2⁶⁷Ga, ⁶⁸Ga, ¹¹¹In>953.5 ± 1.6High in sst receptor rich organs[5]
[¹¹¹In]In-NODAGATOCSSTR2¹¹¹In>951.7 ± 0.2High in sst receptor rich organs[5]
[⁶⁸Ga]Ga-NODAGA-Pamidronic AcidBone Metastases⁶⁸Ga>95N/AHigh bone-to-background ratio[6]
[⁶⁸Ga]Ga-NODAGA-(RGD)₂Integrin αvβ3⁶⁸Ga>95N/AMaximum tumor uptake at 45 min[7][8]
[⁶¹Cu]Cu-NODAGA-PSMA I&TPSMA⁶¹CuN/AN/ADepicted more lesions than ¹⁸F-piflufolastat[9][10]
[⁶⁸Ga]Ga-NODAGA-ADAPT6HER2⁶⁸Ga>99N/ASignificant accumulation in HER2-positive tumors[11]
[⁶⁸Ga]Ga-NODAGA-c(NGR)CD13⁶⁸GaHighN/ABetter target-to-non-target ratios than DOTA/HBED-CC counterparts[12]
[⁶⁴Cu]Cu-NODAGA-JR11SSTR2⁶⁴CuN/AN/ASuperior chelation stability and tumor-to-muscle ratios compared to DOTA[2]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments involved in the development and evaluation of NODAGA-based radiopharmaceuticals.

General Protocol for ⁶⁸Ga-Labeling of a NODAGA-Peptide

This protocol outlines the standard procedure for radiolabeling a NODAGA-conjugated peptide with Gallium-68 eluted from a ⁶⁸Ge/⁶⁸Ga generator.

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator (e.g., ITG GmbH, Eckert & Ziegler)

  • NODAGA-conjugated peptide

  • Sodium acetate (B1210297) buffer (0.1 M, pH 4.0-4.5)

  • Sterile, pyrogen-free water for injection

  • C18 Sep-Pak light cartridge (Waters)

  • Ethanol (B145695)

  • Sterile 0.9% sodium chloride for injection

  • Heating block or water bath

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.

  • Reaction Mixture Preparation: In a sterile reaction vial, add 10-50 µg of the NODAGA-peptide dissolved in sterile water.

  • Add 500 µL of sodium acetate buffer to the vial to adjust the pH to 4.0-4.5.

  • Add the ⁶⁸GaCl₃ eluate (typically 1-2 mL) to the reaction vial.

  • Incubation: Incubate the reaction mixture at a temperature ranging from room temperature to 95°C for 5-15 minutes. Optimal temperature and time are peptide-specific.[7] For instance, [⁶⁸Ga]Ga-NODAGA-Pamidronic acid labeling is optimal at ≥60°C, while some NODAGA-RGD conjugates can be labeled at room temperature.[6][7]

  • Purification (if necessary):

    • Activate a C18 Sep-Pak cartridge by washing with ethanol (5 mL) followed by sterile water (10 mL).

    • Load the reaction mixture onto the cartridge.

    • Wash the cartridge with sterile water (10 mL) to remove unreacted ⁶⁸Ga.

    • Elute the ⁶⁸Ga-NODAGA-peptide with a small volume (e.g., 0.5 mL) of 50% ethanol in saline.

    • Dilute the final product with sterile saline for injection.

  • Quality Control:

    • Determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC. The RCP should typically be >95%.

    • Perform a filter test for sterility and endotoxin (B1171834) levels as required for clinical applications.

In Vitro Serum Stability Assay

This assay assesses the stability of the radiolabeled compound in human serum.

Procedure:

  • Add a known amount of the purified radiolabeled NODAGA-peptide to an equal volume of fresh human serum.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 1, 4, 24 hours), take an aliquot of the mixture.

  • Analyze the aliquot using size-exclusion HPLC (SEC-HPLC) or radio-TLC to separate the intact radiopharmaceutical from any degradation products or trans-chelated radionuclide.

  • Quantify the percentage of intact radiopharmaceutical at each time point to determine its stability.[5]

Biodistribution Studies in Tumor-Bearing Animal Models

This protocol describes the in vivo evaluation of the radiopharmaceutical's distribution in a relevant animal model.

Procedure:

  • Animal Model: Utilize an appropriate tumor-bearing animal model (e.g., nude mice with xenografted human cancer cells).

  • Injection: Administer a known amount of the radiolabeled NODAGA-peptide (typically 1-5 MBq) to each animal via tail vein injection.

  • Time Points: At predefined time points post-injection (e.g., 1, 4, 24 hours), euthanize a cohort of animals.

  • Tissue Dissection and Measurement:

    • Dissect and collect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).

    • Weigh each tissue sample.

    • Measure the radioactivity in each sample using a calibrated gamma counter, alongside a standard of the injected dose.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ to determine the biodistribution profile of the radiopharmaceutical.[1][2]

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and a representative signaling pathway relevant to NODAGA-based radiopharmaceuticals.

Experimental_Workflow_for_Radiopharmaceutical_Development cluster_preclinical Preclinical Development cluster_clinical Clinical Translation Peptide_Synthesis Peptide Synthesis & NODAGA Conjugation Radiolabeling Radiolabeling with Radionuclide (e.g., 68Ga) Peptide_Synthesis->Radiolabeling QC Quality Control (RCP, Stability) Radiolabeling->QC In_Vitro In Vitro Studies (Binding Affinity, Internalization) QC->In_Vitro In_Vivo In Vivo Studies (Biodistribution, PET Imaging) In_Vitro->In_Vivo IND IND-Enabling Studies (Toxicity) In_Vivo->IND Phase_I Phase I Clinical Trial (Safety, Dosimetry) IND->Phase_I Phase_II_III Phase II/III Clinical Trials (Efficacy) Phase_I->Phase_II_III Approval Regulatory Approval Phase_II_III->Approval

Caption: A generalized workflow for the development of a NODAGA-based radiopharmaceutical.

SSTR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response Ligand NODAGA-TATE (Somatostatin Analog) SSTR2 SSTR2 Ligand->SSTR2 Binds G_Protein Gi/o Protein SSTR2->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channels ↓ Ca²⁺ Influx G_Protein->Ca_Channels Inhibits K_Channels ↑ K⁺ Efflux G_Protein->K_Channels Activates MAPK MAPK Pathway Activation G_Protein->MAPK Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Proliferation Inhibition of Proliferation PKA->Proliferation Hormone_Secretion Inhibition of Hormone Secretion Ca_Channels->Hormone_Secretion K_Channels->Hormone_Secretion Apoptosis Induction of Apoptosis MAPK->Apoptosis

Caption: Simplified SSTR2 signaling pathway targeted by NODAGA-TATE radiopharmaceuticals.

Conclusion

NODAGA derivatives represent a powerful and versatile platform in the field of radiopharmaceutical sciences. Their favorable chemical properties, ease of radiolabeling, and the high stability of their radiometal complexes have led to the development of numerous promising diagnostic and therapeutic agents. The ability to chelate a wide range of radionuclides makes NODAGA an ideal candidate for advancing theranostic approaches in personalized medicine. This guide provides a foundational resource for researchers and developers, summarizing critical data and protocols to facilitate the continued exploration and application of NODAGA derivatives in addressing significant clinical needs.

References

Methodological & Application

(S)-NODAGA-tris(t-Bu ester) 68Ga radiolabeling protocol

Author: BenchChem Technical Support Team. Date: December 2025

Topic: (S)-NODAGA-tris(t-Bu ester) ⁶⁸Ga Radiolabeling Protocol

Introduction

Gallium-68 (⁶⁸Ga) has emerged as a radionuclide of significant interest for positron emission tomography (PET) due to its convenient availability from ⁶⁸Ge/⁶⁸Ga generators and its favorable decay characteristics. The chelator (S)-NODAGA (1,4,7-triazacyclononane,1-glutaric acid-4,7-diacetic acid) is widely employed for the stable complexation of ⁶⁸Ga. It can be conjugated to various targeting vectors, such as peptides and antibodies, for the development of specific radiopharmaceuticals.

This document provides a detailed protocol for the preparation of ⁶⁸Ga-labeled compounds starting from (S)-NODAGA-tris(t-Bu ester). A critical initial step, the deprotection of the tert-butyl esters to yield the active chelating agent, is described in detail. This is followed by the radiolabeling procedure with ⁶⁸Ga and subsequent quality control analysis. These protocols are intended for use by researchers, scientists, and drug development professionals working in the field of radiopharmacy and molecular imaging.

Diagram of the Complete Workflow

G cluster_deprotection Step 1: Deprotection cluster_radiolabeling Step 2: ⁶⁸Ga Radiolabeling cluster_qc Step 3: Quality Control start (S)-NODAGA-tris(t-Bu ester) deprotection Add TFA/DCM Incubate at Room Temperature start->deprotection evaporation Evaporate Solvent deprotection->evaporation deprotected_product Deprotected (S)-NODAGA evaporation->deprotected_product reaction Add Deprotected (S)-NODAGA Incubate (RT or Heat) deprotected_product->reaction ga68_elution Elute ⁶⁸GaCl₃ from Generator buffering Add Buffer (e.g., Sodium Acetate) ga68_elution->buffering buffering->reaction labeled_product Crude [⁶⁸Ga]Ga-(S)-NODAGA reaction->labeled_product qc_start [⁶⁸Ga]Ga-(S)-NODAGA labeled_product->qc_start radio_tlc Radio-TLC Analysis qc_start->radio_tlc radio_hplc Radio-HPLC Analysis qc_start->radio_hplc final_product Final Product for In-vitro/ In-vivo studies (RCP > 95%) radio_tlc->final_product Check Radiochemical Purity radio_hplc->final_product Confirm Radiochemical Purity

Caption: Workflow for the deprotection, radiolabeling, and quality control of [⁶⁸Ga]Ga-(S)-NODAGA.

Experimental Protocols

Part 1: Deprotection of (S)-NODAGA-tris(t-Bu ester)

Objective: To remove the tert-butyl ester protecting groups from (S)-NODAGA-tris(t-Bu ester) to yield the active tri-acid chelator, which is essential for ⁶⁸Ga complexation.

Materials:

  • (S)-NODAGA-tris(t-Bu ester)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Round bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Nitrogen or argon gas line

Procedure:

  • Dissolve (S)-NODAGA-tris(t-Bu ester) in anhydrous dichloromethane (DCM) in a round bottom flask. A typical concentration is 10-20 mg/mL.

  • Add an equal volume of trifluoroacetic acid (TFA) to the solution (e.g., for 1 mL of DCM, add 1 mL of TFA). This creates a 50% TFA in DCM solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the deprotection can be monitored by thin-layer chromatography (TLC) or mass spectrometry if desired.

  • Upon completion, remove the solvent and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, the resulting residue can be co-evaporated with DCM (2-3 times).

  • The resulting deprotected (S)-NODAGA tri-acid is a white or off-white solid. Dry the product under high vacuum.

  • The deprotected product can be stored under inert gas at -20°C. For use in radiolabeling, prepare a stock solution (e.g., 1 mg/mL) in sterile, metal-free water.

Part 2: ⁶⁸Ga Radiolabeling of Deprotected (S)-NODAGA

Objective: To radiolabel the deprotected (S)-NODAGA with Gallium-68.

Materials:

  • Deprotected (S)-NODAGA stock solution

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M HCl for elution

  • Sodium acetate (B1210297) buffer (1 M, pH 4.5)

  • Sterile, pyrogen-free reaction vial

  • Heating block (optional)

Procedure:

  • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃ in solution.

  • In a sterile reaction vial, add 5-20 nmol of the deprotected (S)-NODAGA stock solution.

  • Add sodium acetate buffer to adjust the pH of the final reaction mixture to a range of 4.0-5.0.

  • Add the ⁶⁸GaCl₃ eluate (typically 200-500 MBq) to the reaction vial containing the precursor and buffer.

  • Gently mix the solution.

  • Incubate the reaction mixture. NODAGA conjugates can often be labeled efficiently at room temperature for 5-10 minutes. Alternatively, heating at 60-95°C for 5 minutes can be performed to ensure high radiochemical yield.[1]

  • After incubation, the crude product is ready for quality control. For many applications, if the radiochemical purity is high (>95%), no further purification is needed. If purification is required, a C18 Sep-Pak cartridge can be used.

Data Presentation

The following table summarizes typical reaction conditions for the ⁶⁸Ga-labeling of various NODAGA-conjugated molecules, which can be used as a guideline for optimizing the labeling of deprotected (S)-NODAGA.

Parameter[⁶⁸Ga]Ga-NODAGA-RGD[2][⁶⁸Ga]Ga-NODAGA-Exendin-4[3][⁶⁸Ga]Ga-NODAGA-Pamidronic Acid[1]General Recommendation
Precursor Amount 20 µg (~21 nmol)10 µg2.5 µg (~4 nmol)5-25 nmol
Buffer Acetate BufferHEPES & Ascorbic AcidAcetate BufferSodium Acetate or HEPES
pH 5.0Not Specified4.0 - 4.54.0 - 5.0
Temperature (°C) 40100> 60Room Temperature to 95°C
Time (min) 10Not Specified155 - 15
Radiochemical Yield > 99% (Purity)45 ± 2.4%> 90% (Purity)> 95% (Purity)

Quality Control

Objective: To determine the radiochemical purity of the final [⁶⁸Ga]Ga-(S)-NODAGA product.

Radio Thin-Layer Chromatography (Radio-TLC)
  • Stationary Phase: iTLC-SG strips.

  • Mobile Phase: A 1:1 mixture of 1 M ammonium (B1175870) acetate and methanol (B129727) is a common mobile phase.

  • Procedure: Spot a small aliquot of the reaction mixture onto an iTLC strip. Develop the chromatogram using the mobile phase.

  • Analysis: Scan the strip using a radio-TLC scanner.

  • Expected Results:

    • [⁶⁸Ga]Ga-(S)-NODAGA: Rf = 0.8 - 1.0

    • Free/colloidal ⁶⁸Ga: Rf = 0.0 - 0.2

Radio High-Performance Liquid Chromatography (Radio-HPLC)
  • System: A standard HPLC system equipped with a reverse-phase C18 column and a radioactivity detector.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A typical gradient would be a linear increase from 5% B to 95% B over 10-15 minutes.

  • Flow Rate: 1 mL/min.

  • Expected Results:

    • Free ⁶⁸Ga will elute early in the chromatogram (typically 2-4 minutes).

    • The [⁶⁸Ga]Ga-(S)-NODAGA complex will have a longer retention time, which will be dependent on the exact HPLC conditions. The identity of the peak should be confirmed by comparing the retention time with a non-radioactive "cold" standard (Ga-(S)-NODAGA).

The radiochemical purity should be >95% for use in further in-vitro or in-vivo studies.

References

Application Notes and Protocols: Step-by-Step Peptide Conjugation with (S)-NODAGA-tris(t-Bu ester)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide-drug conjugates (PDCs) are a promising class of targeted therapeutics that combine the specificity of peptides with the potency of small molecule drugs.[1] A critical component in the design of many PDCs, particularly those intended for radiopharmaceutical applications, is the chelation of a metallic radionuclide. The bifunctional chelator, (S)-2-(4,7-bis(2-(tert-butoxy)-2-oxoethyl)-1,4,7-triazonan-1-yl)pentanedioic acid, commonly known as (S)-NODAGA-tris(t-Bu ester), is a highly effective agent for stably coordinating medically relevant metals, such as Gallium-68 (⁶⁸Ga), for Positron Emission Tomography (PET) imaging.[2][3]

These application notes provide detailed protocols for the conjugation of (S)-NODAGA-tris(t-Bu ester) to a peptide of interest, subsequent deprotection, purification, and characterization. Two primary methodologies are presented: on-resin conjugation during solid-phase peptide synthesis (SPPS) and solution-phase conjugation to a purified peptide.

Chemical Principle

The conjugation of (S)-NODAGA-tris(t-Bu ester) to a peptide relies on the formation of a stable amide bond. This is achieved by activating the free carboxylic acid on the glutamic acid backbone of the NODAGA chelator and reacting it with a primary amine on the peptide.[4] The most common target for conjugation is the N-terminal α-amino group of the peptide, though the ε-amino group of a lysine (B10760008) residue can also be utilized.[4] The tert-butyl (t-Bu) esters serve as protecting groups for the carboxylic acids on the chelator's arms, preventing unwanted side reactions during the coupling process. These protecting groups are typically removed in the final step using a strong acid like trifluoroacetic acid (TFA).[5]

Experimental Protocols

Protocol 1: On-Resin Peptide Conjugation

This method integrates the chelator conjugation into the solid-phase peptide synthesis (SPPS) workflow, offering a streamlined process.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638) solution in DMF (20-40%)

  • (S)-NODAGA-tris(t-Bu ester)

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)[6]

  • Base: N,N-Diisopropylethylamine (DIPEA)[6]

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)[5]

  • Cold diethyl ether

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

Procedure:

  • Peptide Synthesis: Assemble the desired peptide sequence on the resin using standard Fmoc-based SPPS.[6]

  • Final Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group by treating the resin with a 20-40% piperidine solution in DMF.[7] Wash the resin thoroughly with DMF.

  • Chelator Activation and Coupling:

    • In a separate vessel, dissolve (S)-NODAGA-tris(t-Bu ester) (1.5-2.5 equivalents relative to the resin loading), HATU or HBTU (1.45-2.45 equivalents), and DIPEA (3.0-5.0 equivalents) in DMF.[6]

    • Allow the activation mixture to stand for a few minutes.

    • Add the activated chelator solution to the deprotected resin-bound peptide.

    • Agitate the reaction vessel for 1-4 hours at room temperature.[8]

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

  • Cleavage and Deprotection:

    • Treat the resin with the cleavage cocktail (TFA/TIS/H₂O) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the t-Bu protecting groups simultaneously.[5]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide-NODAGA conjugate by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the precipitate and decant the ether.

Protocol 2: Solution-Phase Peptide Conjugation

This method is suitable for conjugating the chelator to a previously synthesized and purified peptide.

Materials:

  • Purified peptide with a free N-terminal amine

  • (S)-NODAGA-tris(t-Bu ester)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Coupling agent: HATU[8]

  • Base: N,N-Diisopropylethylamine (DIPEA)[8]

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

Procedure:

  • Peptide Dissolution: Dissolve the purified peptide in anhydrous DMF.

  • Chelator Activation:

    • In a separate, dry reaction vessel under an inert atmosphere, dissolve (S)-NODAGA-tris(t-Bu ester) (1.2 equivalents) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (2.0-3.0 equivalents) to the solution and stir for 10-15 minutes at room temperature.[8]

  • Conjugation Reaction:

    • Add the activated chelator solution to the peptide solution.

    • Stir the reaction mixture at room temperature for 2-4 hours.[8]

    • Monitor the reaction progress by LC-MS.

  • Solvent Removal: Remove the DMF under reduced pressure.

  • Deprotection:

    • Treat the dried residue with the cleavage cocktail (TFA/TIS/H₂O) for 2-3 hours at room temperature to remove the t-Bu protecting groups.

    • Precipitate the crude deprotected peptide-NODAGA conjugate by adding the mixture to cold diethyl ether.

    • Centrifuge to pellet the precipitate and decant the ether.

Purification and Characterization

Purification by HPLC:

The crude peptide-NODAGA conjugate is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[9]

  • Sample Preparation: Dissolve the crude peptide conjugate in a minimal amount of the initial HPLC mobile phase (e.g., 5% ACN in water with 0.1% TFA).

  • HPLC Conditions:

    • Column: A C18 stationary phase is commonly used.[8]

    • Mobile Phase A: 0.1% TFA in water.[8]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[8]

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B is employed. A typical gradient might be 5-60% B over 30 minutes, but this will need to be optimized for the specific peptide conjugate.[8]

    • Detection: Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Collection and Lyophilization: Collect the fractions corresponding to the main product peak. Confirm the purity of the collected fractions by analytical HPLC. Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.[9]

Characterization:

  • Analytical HPLC: Assess the purity of the final product using a similar gradient as in the preparative HPLC. Purity should typically be ≥95%.[10]

  • Mass Spectrometry: Confirm the identity of the peptide-NODAGA conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS).[10][11] The observed molecular weight should correspond to the calculated mass of the conjugate.

Data Presentation

ParameterOn-Resin ConjugationSolution-Phase Conjugation
Peptide State Resin-bound, N-terminally deprotectedPurified, free in solution
Chelator:Peptide Ratio 1.5-2.5 : 1 equivalents1.2 : 1 equivalents
Coupling Reagents HATU or HBTU, DIPEAHATU, DIPEA
Reaction Time 1-4 hours2-4 hours
Typical Crude Purity Variable, dependent on SPPS efficiencyGenerally higher than on-resin
Overall Yield 18-63% (reported for similar chelator conjugates)[5]30-70% (estimated)
Final Product Purity >95% after HPLC purification>95% after HPLC purification
Characterization MethodExpected Outcome
Analytical RP-HPLC A single major peak indicating high purity (≥95%).[10]
Mass Spectrometry The experimental mass should match the calculated molecular weight of the peptide-NODAGA conjugate.[10]

Visualizations

experimental_workflow cluster_on_resin Protocol 1: On-Resin Conjugation cluster_solution_phase Protocol 2: Solution-Phase Conjugation sp_synthesis Solid-Phase Peptide Synthesis fmoc_deprotection Final Fmoc Deprotection sp_synthesis->fmoc_deprotection chelator_coupling_resin Chelator Activation & Coupling fmoc_deprotection->chelator_coupling_resin cleavage_deprotection_resin Cleavage & Deprotection (TFA) chelator_coupling_resin->cleavage_deprotection_resin purification HPLC Purification cleavage_deprotection_resin->purification characterization Characterization (HPLC, MS) purification->characterization peptide_purification Peptide Synthesis & Purification chelator_coupling_solution Chelator Activation & Solution Coupling peptide_purification->chelator_coupling_solution deprotection_solution Deprotection (TFA) chelator_coupling_solution->deprotection_solution deprotection_solution->purification final_product Final Peptide-NODAGA Conjugate characterization->final_product

Caption: Experimental workflow for peptide conjugation with (S)-NODAGA-tris(t-Bu ester).

conjugation_pathway cluster_reactants Reactants cluster_activation Activation cluster_products Products peptide Peptide-NH2 (N-terminus or Lysine) protected_conjugate Protected Peptide-NODAGA Conjugate peptide->protected_conjugate nodaga (S)-NODAGA-tris(t-Bu ester)-COOH coupling_reagents HATU / DIPEA nodaga->coupling_reagents activated_nodaga Activated NODAGA Ester activated_nodaga->protected_conjugate coupling_reagents->activated_nodaga deprotection TFA Cleavage protected_conjugate->deprotection final_conjugate Deprotected Peptide-NODAGA Conjugate deprotection->final_conjugate

Caption: Chemical pathway for NODAGA conjugation and deprotection.

References

Application Notes and Protocols: Antibody Labeling with (S)-NODAGA-tris(t-Bu ester)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of precisely targeted radiopharmaceuticals is a cornerstone of modern molecular imaging and therapy. The bifunctional chelator (S)-NODAGA (1,4,7-triazacyclononane,1-glutaric acid-4,7-diacetic acid) is a highly effective agent for stably coordinating medically relevant radionuclides, such as Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu). When conjugated to a monoclonal antibody (mAb), the resulting radioimmunoconjugate can be used for Positron Emission Tomography (PET) imaging to visualize and quantify the expression of specific cellular targets in vivo.

This document provides a detailed protocol for the conjugation of antibodies with the protected chelator (S)-NODAGA-tris(t-Bu ester). The protocol involves a two-part process: 1) the deprotection of the tert-butyl esters to yield the active carboxylic acid form of NODAGA, and 2) the subsequent activation and conjugation of the deprotected NODAGA to the primary amines of an antibody.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained during the antibody labeling process with NODAGA derivatives. These values can serve as a benchmark for successful conjugation and radiolabeling.

ParameterTypical ValueMethod of DeterminationReference
Chelator to Antibody Ratio (CAR) 1 - 5MALDI-TOF Mass Spectrometry[1]
Conjugation Efficiency > 90%UV-Vis Spectrophotometry[2]
Radiolabeling Efficiency with ⁶⁸Ga > 95%Instant Thin Layer Chromatography (iTLC)[2]
Radiolabeling Efficiency with ⁶⁴Cu 80 - 100%Instant Thin Layer Chromatography (iTLC)[1][3]
Immunoreactive Fraction > 85%Lindmo Assay[4]
Specific Activity (⁶⁴Cu) 225 GBq/µmolCalculation based on radioactivity and molar amount[1]

Experimental Protocols

This section details the step-by-step methodologies for the deprotection of (S)-NODAGA-tris(t-Bu ester), its activation, and subsequent conjugation to an antibody, followed by radiolabeling.

Part 1: Deprotection of (S)-NODAGA-tris(t-Bu ester)

This protocol describes the removal of the tert-butyl ester protecting groups from (S)-NODAGA-tris(t-Bu ester) to yield the free carboxylic acid form of NODAGA, which is necessary for subsequent activation and conjugation.

Materials:

  • (S)-NODAGA-tris(t-Bu ester)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (B109758) (DCM)

  • Dichloromethane/TFA (1:1 v/v) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • High-vacuum pump

Procedure:

  • Dissolve the (S)-NODAGA-tris(t-Bu ester) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA). A typical concentration is 10-20 mg/mL.

  • Stir the solution at room temperature for 2 to 5 hours. The progress of the deprotection can be monitored by thin-layer chromatography (TLC) or mass spectrometry.

  • Upon completion, remove the DCM and TFA under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual TFA, the residue can be co-evaporated with DCM two to three times.

  • The resulting deprotected (S)-NODAGA, a white or pale yellow solid, is then dried under high vacuum.[5]

  • The deprotected product can be used in the next step without further purification if the starting material is of high purity.

Part 2: Activation of Deprotected (S)-NODAGA and Conjugation to Antibody

This two-step protocol first activates the carboxylic acid group of the deprotected NODAGA to an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines on the antibody.

Materials:

  • Deprotected (S)-NODAGA

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Antibody of interest (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate or Borate Buffer, pH 8.5-9.0.

  • Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column)

  • UV-Vis Spectrophotometer

Procedure:

Step 2a: Activation of Deprotected (S)-NODAGA to NODAGA-NHS ester

  • Dissolve the deprotected (S)-NODAGA in anhydrous DMF or DMSO to a concentration of approximately 10 mg/mL.

  • Add EDC (1.5 equivalents relative to NODAGA) and NHS (1.2 equivalents relative to NODAGA) to the NODAGA solution.

  • Stir the reaction mixture at room temperature for 4-6 hours or overnight at 4°C.

  • The resulting NODAGA-NHS ester solution can be used directly in the next step, or the activated ester can be precipitated and purified, although this is often not necessary and can lead to hydrolysis.

Step 2b: Conjugation of NODAGA-NHS to the Antibody

  • If necessary, perform a buffer exchange to ensure the antibody is in the appropriate conjugation buffer (pH 8.5-9.0). The antibody concentration should ideally be between 1-5 mg/mL.[6]

  • Add a 5 to 20-fold molar excess of the NODAGA-NHS ester solution to the antibody solution. The optimal molar ratio should be determined empirically for each antibody.[3][6]

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[6]

  • Purify the NODAGA-antibody conjugate from excess, unreacted NODAGA-NHS by size-exclusion chromatography (e.g., PD-10 column) equilibrated with PBS (pH 7.4).[3][6]

  • Collect fractions and determine the antibody concentration and the degree of labeling (chelator-to-antibody ratio) using methods such as UV-Vis spectrophotometry and MALDI-TOF mass spectrometry.[1][6]

Part 3: Radiolabeling of NODAGA-Antibody Conjugate with Gallium-68 or Copper-64

This protocol outlines the final step of radiolabeling the purified NODAGA-antibody conjugate.

Materials:

  • Purified NODAGA-antibody conjugate

  • ⁶⁸GaCl₃ in 0.1 M HCl (from a ⁶⁸Ge/⁶⁸Ga generator) or ⁶⁴CuCl₂

  • Labeling Buffer: 0.1 M Sodium Acetate (NaOAc), pH 4.5-5.6.[1][2]

  • Sterile, low-binding microcentrifuge tubes

  • Heating block (for ⁶⁸Ga labeling)

  • Instant Thin Layer Chromatography (iTLC) system for quality control

Procedure:

  • In a sterile, low-binding microcentrifuge tube, combine the desired amount of NODAGA-antibody conjugate (e.g., 25-100 µg) with the labeling buffer.

  • Add the ⁶⁸GaCl₃ or ⁶⁴CuCl₂ solution to the conjugate solution.

  • For ⁶⁸Ga labeling, incubate the reaction mixture at 80-95°C for 10-15 minutes.[2]

  • For ⁶⁴Cu labeling, the reaction can often be performed at room temperature for 15-60 minutes.[1][3]

  • After incubation, perform quality control using iTLC to determine the radiochemical purity.

  • If necessary, the radiolabeled antibody can be purified from any free radionuclide using a size-exclusion column.

Visualizations

Experimental Workflow

Antibody_Labeling_Workflow cluster_synthesis Chelator Preparation cluster_conjugation Antibody Conjugation & Radiolabeling start (S)-NODAGA-tris(t-Bu ester) deprotection Deprotection (TFA/DCM) start->deprotection deprotected_nodaga Deprotected NODAGA (Free Carboxylic Acid) deprotection->deprotected_nodaga activation Activation (EDC, NHS) deprotected_nodaga->activation nodaga_nhs NODAGA-NHS Ester activation->nodaga_nhs conjugation Conjugation (pH 8.5-9.0) nodaga_nhs->conjugation antibody Antibody (e.g., Trastuzumab) antibody->conjugation nodaga_ab NODAGA-Antibody Conjugate conjugation->nodaga_ab purification Purification (SEC) nodaga_ab->purification purified_nodaga_ab Purified Conjugate purification->purified_nodaga_ab radiolabeling Radiolabeling (⁶⁸Ga or ⁶⁴Cu) purified_nodaga_ab->radiolabeling final_product Radiolabeled Antibody radiolabeling->final_product qc Quality Control (iTLC) final_product->qc

Caption: Workflow for antibody labeling with (S)-NODAGA-tris(t-Bu ester).

Signaling Pathway: HER2 Imaging with ⁶⁸Ga-NODAGA-Trastuzumab

Antibodies labeled with NODAGA are frequently used for imaging targets involved in critical signaling pathways. For instance, ⁶⁸Ga-NODAGA-Trastuzumab is used to image the Human Epidermal Growth Factor Receptor 2 (HER2).[6]

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K Activation RAS RAS HER2->RAS Activation Trastuzumab ⁶⁸Ga-NODAGA-Trastuzumab Trastuzumab->HER2 Binding & Internalization AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

References

Automated Synthesis of [⁶⁸Ga]NODAGA-RGD: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the automated synthesis of [⁶⁸Ga]NODAGA-RGD, a promising radiopharmaceutical for Positron Emission Tomography (PET) imaging of αvβ3 integrin expression, a key biomarker in angiogenesis and cancer progression. Detailed protocols for automated synthesis on common synthesis modules, quality control procedures, and comparative data are presented to facilitate its adoption in research and clinical settings.

Introduction

The arginine-glycine-aspartic acid (RGD) peptide sequence is a well-established ligand for the αvβ3 integrin, which is overexpressed on activated endothelial cells during angiogenesis and on various tumor cells. Radiolabeling of RGD peptides with Gallium-68 (⁶⁸Ga), a generator-produced positron emitter with a convenient half-life of 68 minutes, offers a readily accessible tool for non-invasive in vivo imaging of αvβ3 integrin expression. The chelator 1,4,7-triazacyclononane,1-glutaric acid-4,7-diacetic acid (NODAGA) allows for rapid and stable complexation of ⁶⁸Ga at room temperature or with gentle heating, making it highly suitable for automated synthesis. [⁶⁸Ga]NODAGA-RGD has demonstrated favorable pharmacokinetics and imaging properties, positioning it as a valuable tool in oncology research and drug development.[1][2][3]

Automated synthesis modules are crucial for ensuring reproducible, high-yield, and GMP-compliant production of radiopharmaceuticals, while minimizing radiation exposure to personnel.[4][5] This application note details the automated synthesis of [⁶⁸Ga]NODAGA-RGD and provides protocols for its quality control.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biological targeting of [⁶⁸Ga]NODAGA-RGD and the general workflow for its automated synthesis and quality control.

G Biological Targeting of [68Ga]NODAGA-RGD cluster_0 Tumor Microenvironment cluster_1 Radiopharmaceutical Tumor_Cell Tumor Cell Integrin αvβ3 Integrin Tumor_Cell->Integrin Overexpression Endothelial_Cell Endothelial Cell Endothelial_Cell->Integrin Upregulation in Angiogenesis Internalization Internalization Integrin->Internalization Receptor-mediated Ga_RGD [68Ga]NODAGA-RGD Ga_RGD->Integrin Specific Binding PET_Signal PET Signal for Imaging Internalization->PET_Signal Positron Emission G Automated Synthesis and QC Workflow Start Start Generator_Elution 1. 68Ge/68Ga Generator Elution Start->Generator_Elution Ga_Trapping 2. 68Ga Trapping & Purification (e.g., SCX Cartridge) Generator_Elution->Ga_Trapping Radiolabeling 4. Radiolabeling Reaction (Automated Module) Ga_Trapping->Radiolabeling Reagent_Prep 3. Reagent Preparation (NODAGA-RGD, Buffer) Reagent_Prep->Radiolabeling Purification 5. Final Product Purification (e.g., C18 Cartridge) Radiolabeling->Purification QC 6. Quality Control Purification->QC Release Product Release for Use QC->Release

References

Application Notes and Protocols for the Purification of NODAGA-Conjugated Biomolecules by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of biomolecules, such as peptides and antibodies, with the bifunctional chelator NODAGA (1,4,7-triazacyclononane-1,4-diacetic acid-7-glutaric acid) is a critical step in the development of radiopharmaceuticals for diagnostic imaging and targeted radionuclide therapy.[1][2] Achieving high purity of the NODAGA-conjugated biomolecule is paramount to ensure efficient and specific radiolabeling, as well as to minimize potential in vivo side effects from unconjugated species or other impurities.[3] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for the purification and analysis of these conjugates, offering high resolution and reproducibility.[3][4]

These application notes provide detailed protocols and guidance for the purification of NODAGA-conjugated biomolecules using RP-HPLC.

Principle of Purification

RP-HPLC separates molecules based on their hydrophobicity.[4] The stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile).[5] Biomolecules are loaded onto the column in a low organic content mobile phase and are eluted by gradually increasing the concentration of the organic solvent. More hydrophobic molecules interact more strongly with the stationary phase and thus require a higher concentration of organic solvent to elute.[3] The addition of an ion-pairing agent, such as trifluoroacetic acid (TFA), to the mobile phase helps to improve peak shape and resolution for peptides and other charged biomolecules.[6][7]

Key Experimental Workflows

General Workflow for HPLC Purification of NODAGA-Conjugated Biomolecules

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification SamplePrep Crude Conjugate Dissolution Filtration Filtration (0.22 µm) SamplePrep->Filtration Equilibration Column Equilibration Filtration->Equilibration Injection Sample Injection Equilibration->Injection Gradient Gradient Elution Injection->Gradient Detection UV Detection Gradient->Detection Collection Fraction Collection Detection->Collection Analysis Purity Analysis (Analytical HPLC, MS) Collection->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization QC Final Product QC Lyophilization->QC

General workflow for the purification of NODAGA-conjugated biomolecules.
Logic Diagram for HPLC Method Development

HPLC_Method_Development cluster_column Stationary Phase cluster_mobile Mobile Phase cluster_conditions Operating Conditions center_node Optimal Separation Column Column Chemistry (e.g., C18, C8) Column->center_node ParticleSize Particle Size (µm) ParticleSize->center_node PoreSize Pore Size (Å) PoreSize->center_node Dimensions Dimensions (L x ID) Dimensions->center_node Organic Organic Modifier (e.g., ACN, MeOH) Organic->center_node Additive Additive (e.g., TFA, Formic Acid) Additive->center_node pH pH pH->center_node Gradient Gradient Profile Gradient->center_node FlowRate Flow Rate FlowRate->center_node Temperature Temperature Temperature->center_node

Key parameters influencing HPLC separation of NODAGA-biomolecules.

Experimental Protocols

Protocol 1: General Sample Preparation
  • Dissolution: Dissolve the crude NODAGA-conjugated biomolecule in a solvent compatible with the initial HPLC mobile phase conditions (e.g., 5-10% acetonitrile (B52724) in water with 0.1% TFA).[8] The recommended concentration is typically around 1-5 mg/mL.[8]

  • Filtration: Centrifuge the sample to pellet any particulates. Filter the supernatant through a 0.22 µm syringe filter to prevent clogging of the HPLC system.[8]

Protocol 2: General Preparative RP-HPLC Method

This protocol is a general starting point and should be optimized for each specific NODAGA-conjugated biomolecule.

  • System Preparation:

    • Column: Install a suitable preparative or semi-preparative C18 column.

    • Mobile Phase A: HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA).

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) TFA.

    • System Purge: Purge the HPLC pumps with the respective mobile phases to remove any air bubbles.

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A / 5% B) at the desired flow rate until a stable baseline is achieved. This typically requires 5-10 column volumes.

  • Sample Injection: Inject the prepared sample onto the column. The injection volume will depend on the column dimensions and the sample concentration.

  • Elution and Fraction Collection:

    • Begin the elution with a linear gradient of increasing Mobile Phase B. A shallow gradient is often preferred for better resolution of closely eluting species.

    • Monitor the elution profile using a UV detector, typically at wavelengths of 214 nm, 220 nm, or 280 nm for peptides and proteins.

    • Collect fractions corresponding to the main product peak.

  • Column Cleaning and Storage:

    • After the elution is complete, wash the column with a high concentration of Mobile Phase B (e.g., 95%) to remove any strongly retained impurities.

    • Re-equilibrate the column to the initial conditions if another run is to be performed.

    • For long-term storage, follow the manufacturer's recommendations, which typically involve storing the column in a high percentage of organic solvent (e.g., acetonitrile or methanol).

Protocol 3: Post-Purification Processing
  • Purity Analysis: Analyze an aliquot of the collected fractions containing the main peak by analytical RP-HPLC and Mass Spectrometry (MS) to confirm purity and identity.

  • Pooling: Combine the fractions that meet the desired purity level.

  • Solvent Removal: Remove the acetonitrile and water by lyophilization (freeze-drying) to obtain the purified NODAGA-conjugated biomolecule as a solid powder.

Data Presentation: HPLC Parameters and Performance

The following tables summarize typical HPLC parameters for the purification of NODAGA-conjugated biomolecules, compiled from various sources.

Table 1: HPLC Column Specifications
ParameterTypical Values for PeptidesTypical Values for Larger ProteinsRationale
Stationary Phase C18C4, C8, or C18C18 offers higher hydrophobicity suitable for smaller peptides. C4 or C8 are less hydrophobic and better for larger, more hydrophobic proteins to prevent irreversible binding.
Particle Size 3 - 10 µm5 - 10 µmSmaller particles provide higher resolution but also higher backpressure. Larger particles are used for preparative scale to reduce backpressure.
Pore Size 100 - 160 Å[1]300 Å or largerPores must be large enough for the biomolecule to access the stationary phase surface. Peptides can use smaller pores, while larger proteins require wider pores.[9]
Dimensions (ID) 4.6 mm (Analytical) 10-21.2 mm (Semi-prep) >21.2 mm (Prep)4.6 mm (Analytical) 10-50 mm (Prep)The internal diameter is chosen based on the amount of sample to be purified.
Table 2: Mobile Phase and Gradient Conditions
ParameterTypical ConditionsRationale
Mobile Phase A 0.1% TFA in WaterTFA acts as an ion-pairing agent, improving peak shape for peptides. It is also volatile, which is advantageous for subsequent lyophilization.
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)Acetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient Profile Linear gradient, e.g., 5-65% B over 30-60 minA gradual increase in the organic solvent concentration allows for the separation of components with different hydrophobicities. The exact gradient should be optimized for each conjugate.
Flow Rate 1 mL/min (Analytical) 5-20 mL/min (Semi-prep)The flow rate is scaled according to the column diameter to maintain optimal linear velocity.
Temperature Ambient to 60 °CElevated temperatures can improve peak shape and reduce viscosity, but the stability of the biomolecule must be considered.[2]
Table 3: Example HPLC Data for NODAGA-Peptide Conjugates
ConjugateColumnGradient (%B in min)Retention Time (min)Purity (%)Reference
[68Ga]Ga-NODAGA-Exendin-4C185% (0-2), 5-100% (2-7), 100% (7-8)~6-7>95%[2]
44Sc-NODAGA-RGDC18Not specified~6-10>95%[10]
44Sc-NODAGA-NOCC18Not specified~6-10>95%[10]

Conclusion

The purification of NODAGA-conjugated biomolecules by RP-HPLC is a robust and essential technique in the production of high-quality precursors for radiopharmaceuticals. Careful optimization of HPLC parameters, including the column, mobile phase, and gradient conditions, is critical to achieving the high purity required for clinical applications. The protocols and data presented in these application notes serve as a comprehensive guide for researchers and scientists in this field.

References

Application Notes and Protocols: Deprotection of (S)-NODAGA-tris(t-Bu ester) using Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-NODAGA (1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid) is a highly versatile bifunctional chelator extensively used in the development of radiopharmaceuticals for diagnostic imaging (PET, SPECT) and targeted radiotherapy. Its ability to form stable complexes with a variety of radiometals, including ⁶⁸Ga, ⁶⁴Cu, and ¹¹¹In, makes it a valuable component in targeted drug development. The synthesis of (S)-NODAGA conjugates often involves the use of the tri-tert-butyl ester protected form, (S)-NODAGA-tris(t-Bu ester), to mask the carboxylic acid groups during peptide coupling or other conjugation reactions. The final and critical step in rendering the chelator active for radiolabeling is the quantitative removal of these tert-butyl (t-Bu) protecting groups.

This document provides detailed application notes and a comprehensive protocol for the deprotection of (S)-NODAGA-tris(t-Bu ester) using trifluoroacetic acid (TFA), a standard and effective method for this transformation.

Reaction Principle

The deprotection of tert-butyl esters with TFA is an acid-catalyzed cleavage reaction. The mechanism involves the protonation of the ester oxygen by the strong acid, TFA, followed by the elimination of a stable tert-butyl carbocation, which subsequently deprotonates to form isobutene gas. This process regenerates the catalytic proton, driving the reaction to completion. To prevent potential side reactions from the highly reactive tert-butyl cation, scavengers such as water and triisopropylsilane (B1312306) (TIS) are typically included in the cleavage cocktail.

Quantitative Data Summary

The efficiency of the deprotection reaction is crucial for the overall success of the synthesis of NODAGA-conjugated molecules. The following table summarizes typical reaction parameters and expected outcomes based on literature data for similar compounds.

ParameterValue/RangeReference/Notes
Starting Material (S)-NODAGA-tris(t-Bu ester) or its conjugatePurity >95% recommended
Deprotection Reagent Trifluoroacetic Acid (TFA)High purity, peptide synthesis grade
Cleavage Cocktail TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)A standard and effective mixture for preventing side reactions.[1][2]
Reaction Time 1 - 3 hoursReaction progress can be monitored by LC-MS.
Reaction Temperature Room Temperature (20-25 °C)
Overall Yield 22% (for a multi-step synthesis including deprotection)This is an example for a complex peptide conjugate; yield for the deprotection step alone is typically high.
Final Purity >99% (after RP-HPLC purification)Achievable with standard purification protocols.

Experimental Protocol

This protocol outlines the detailed methodology for the TFA-mediated deprotection of (S)-NODAGA-tris(t-Bu ester) or its conjugates.

Materials and Equipment:

  • (S)-NODAGA-tris(t-Bu ester) conjugate

  • Trifluoroacetic acid (TFA), high purity

  • Triisopropylsilane (TIS)

  • Deionized water

  • Dichloromethane (DCM), anhydrous

  • Cold diethyl ether (-20 °C)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon gas supply

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

  • Lyophilizer

Procedure:

  • Preparation of the Cleavage Cocktail:

    • In a fume hood, prepare the cleavage cocktail by combining TFA, TIS, and water in a 95:2.5:2.5 volume ratio. For example, to prepare 10 mL of the cocktail, mix 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of water.

    • Caution: TFA is highly corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

  • Deprotection Reaction:

    • Dissolve the (S)-NODAGA-tris(t-Bu ester) conjugate in a minimal amount of DCM in a round-bottom flask.

    • Add the freshly prepared cleavage cocktail to the dissolved conjugate. A typical ratio is 10 mL of cocktail per 100 mg of peptide conjugate.

    • Stir the reaction mixture at room temperature for 1-3 hours. The progress of the deprotection can be monitored by taking small aliquots, removing the TFA under a stream of nitrogen, and analyzing by LC-MS.

  • Work-up and Precipitation:

    • After the reaction is complete, remove the solvent and excess TFA under a gentle stream of nitrogen or by rotary evaporation (ensure the rotary evaporator is equipped with a trap for acidic vapors).

    • Precipitate the crude deprotected product by adding the concentrated reaction mixture dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the concentrate).

    • A white precipitate should form. Place the tube in a freezer (-20 °C) for at least 30 minutes to maximize precipitation.[3]

    • Centrifuge the mixture to pellet the solid product.

    • Carefully decant the ether supernatant.

    • Wash the pellet with cold diethyl ether two more times, each time vortexing briefly and centrifuging to re-pellet the solid. This removes residual scavengers and by-products.[3]

  • Purification:

    • After the final ether wash, dry the crude product under vacuum.

    • Purify the deprotected (S)-NODAGA conjugate by reversed-phase high-performance liquid chromatography (RP-HPLC).[4]

    • Use a suitable C18 column and a gradient of acetonitrile (B52724) in water, both containing 0.1% TFA. The specific gradient will depend on the hydrophobicity of the conjugate.

    • Monitor the elution profile at an appropriate wavelength (e.g., 220 nm or 280 nm for aromatic-containing conjugates).

    • Collect the fractions containing the pure product.

  • Final Product Isolation:

    • Combine the pure fractions and lyophilize to obtain the final deprotected (S)-NODAGA conjugate as a white, fluffy powder.

    • Characterize the final product by mass spectrometry and analytical HPLC to confirm its identity and purity.

Visualizations

Deprotection Workflow

The following diagram illustrates the key steps in the deprotection of (S)-NODAGA-tris(t-Bu ester) conjugates.

Workflow for Deprotection of (S)-NODAGA-tris(t-Bu ester) Conjugates cluster_0 Reaction Setup cluster_1 Work-up & Isolation cluster_2 Purification & Final Product Start Protected (S)-NODAGA Conjugate Cleavage_Cocktail Prepare Cleavage Cocktail (TFA/TIS/Water) Reaction Deprotection Reaction (1-3h, Room Temp) Cleavage_Cocktail->Reaction Evaporation Remove TFA Reaction->Evaporation Precipitation Precipitate with Cold Diethyl Ether Evaporation->Precipitation Washing Wash and Centrifuge Precipitation->Washing Crude_Product Dry Crude Product Washing->Crude_Product Purification RP-HPLC Purification Crude_Product->Purification Lyophilization Lyophilize Pure Fractions Purification->Lyophilization Final_Product Characterize Final Product (LC-MS, HPLC) Lyophilization->Final_Product Role of Deprotection in Radiopharmaceutical Synthesis Protected_Conjugate Protected (S)-NODAGA-Biomolecule Conjugate Deprotection TFA Deprotection Protected_Conjugate->Deprotection Active_Chelator Deprotected (S)-NODAGA-Biomolecule (Active Chelator) Deprotection->Active_Chelator Radiolabeling Radiolabeling (e.g., with ⁶⁸Ga) Active_Chelator->Radiolabeling Radiopharmaceutical Final Radiopharmaceutical for PET Imaging Radiolabeling->Radiopharmaceutical

References

Application Notes and Protocols for Quality Control of 68Ga-NODAGA Radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide a detailed framework for the quality control of Gallium-68 (⁶⁸Ga) labeled radiopharmaceuticals utilizing the NODAGA chelator. Adherence to these guidelines is crucial to ensure the safety, efficacy, and batch-to-batch consistency of these diagnostic imaging agents for preclinical research and clinical applications.

Overview of Quality Control Workflow

The quality control (QC) of ⁶⁸Ga-NODAGA radiopharmaceuticals is a multi-step process designed to verify the identity, purity, and safety of the final product before administration. The workflow encompasses a series of tests to assess the radiochemical and radionuclidic purity, as well as the pharmaceutical quality of the preparation.

QC_Workflow cluster_production Radiopharmaceutical Production cluster_qc Quality Control Testing 68Ga_Elution 68Ga Elution (from 68Ge/68Ga Generator) 68Ga_Purification 68Ga Purification (if required) 68Ga_Elution->68Ga_Purification Radiolabeling Radiolabeling (68Ga + NODAGA-peptide) 68Ga_Purification->Radiolabeling Final_Purification Final Product Purification (SPE) Radiolabeling->Final_Purification Sampling Sampling of Final Product Final_Purification->Sampling RCP_Purity Radiochemical Purity (HPLC & Radio-TLC) Sampling->RCP_Purity RN_Purity Radionuclidic Purity (68Ge Breakthrough) Sampling->RN_Purity pH_Test pH Determination Sampling->pH_Test Endotoxin_Test Bacterial Endotoxin (B1171834) Test (LAL) Sampling->Endotoxin_Test Sterility_Test Sterility Testing (Retrospective) Sampling->Sterility_Test Release Product Release (if all specifications are met) RCP_Purity->Release RN_Purity->Release pH_Test->Release Endotoxin_Test->Release Sterility_Test->Release

Caption: Quality Control Workflow for ⁶⁸Ga-NODAGA Radiopharmaceuticals.

Quantitative Data Summary

The following tables summarize the key quality control tests and their typical acceptance criteria for ⁶⁸Ga-NODAGA radiopharmaceuticals intended for clinical use. These values are based on general guidelines and may be subject to specific monograph requirements.[1][2][3]

Table 1: Radiochemical and Radionuclidic Purity

ParameterMethodAcceptance Criteria
Radiochemical Purity (RCP)HPLC / Radio-TLC≥ 95%
Free ⁶⁸GaHPLC / Radio-TLC≤ 5%
⁶⁸Ga-ColloidsRadio-TLC≤ 2%
Radionuclidic Purity (⁶⁸Ge Breakthrough)Gamma Spectroscopy≤ 0.001%

Table 2: Pharmaceutical Quality

ParameterMethodAcceptance Criteria
pHpH-indicating strip or pH meter4.5 - 7.5
Bacterial EndotoxinsLimulus Amebocyte Lysate (LAL)< 17.5 EU/V (where V = max. patient dose in mL)[2]
SterilityUSP <71> Membrane FiltrationNo microbial growth (retrospective test)
Visual InspectionNaked eyeClear, colorless solution, free of particles

Experimental Protocols

Radiochemical Purity (RCP) Determination

Radiochemical purity is a critical parameter that quantifies the proportion of the total radioactivity in the desired chemical form. For ⁶⁸Ga-NODAGA radiopharmaceuticals, this is typically assessed by High-Performance Liquid Chromatography (HPLC) and Radio-Thin Layer Chromatography (Radio-TLC).

Principle: This method separates the radiolabeled compound from impurities such as free ⁶⁸Ga based on their differential affinity for the stationary and mobile phases.

Materials:

  • HPLC system with a radioactivity detector (e.g., NaI scintillation detector) and a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Sample of ⁶⁸Ga-NODAGA radiopharmaceutical.

Protocol:

  • Equilibrate the HPLC system with the initial mobile phase conditions.

  • Inject a small volume (e.g., 10-20 µL) of the radiopharmaceutical solution onto the column.

  • Elute the components using a gradient program. For example, for [⁶⁸Ga]Ga-NODAGA-Exendin-4, a gradient could be: 0-2 min, 95% A; 2-10 min, linear gradient to 20% A; 10-12 min, linear gradient to 95% A; 12-15 min, 95% A.[4]

  • Monitor the eluate with both the radioactivity and UV detectors.

  • Identify the peaks corresponding to the ⁶⁸Ga-NODAGA radiopharmaceutical and free ⁶⁸Ga. Free ⁶⁸Ga typically elutes at the void volume (around 1-2 minutes), while the radiolabeled peptide will have a longer retention time.[4]

  • Calculate the radiochemical purity by integrating the peak areas from the radio-chromatogram: RCP (%) = (Area of ⁶⁸Ga-NODAGA peak / Total area of all radioactive peaks) x 100

Principle: This method separates components based on their differential migration on a stationary phase when a mobile phase is allowed to ascend the plate. It is a rapid method often used to determine the presence of free ⁶⁸Ga and colloidal ⁶⁸Ga.

Materials:

  • iTLC-SG (Instant Thin Layer Chromatography-Silica Gel) strips.

  • Developing chamber.

  • Mobile Phase: For determining free ⁶⁸Ga, a 0.1 M citric acid solution can be used. For determining ⁶⁸Ga-colloids, a mixture of 1 M ammonium (B1175870) acetate (B1210297) and methanol (B129727) (1:1 v/v) can be employed.[1]

  • Radio-TLC scanner or a gamma counter.

Protocol for Free ⁶⁸Ga:

  • Spot a small amount (1-2 µL) of the radiopharmaceutical solution onto the origin of an iTLC-SG strip.

  • Place the strip in a developing chamber containing the 0.1 M citric acid mobile phase.

  • Allow the solvent front to migrate near the top of the strip.

  • Remove the strip and allow it to dry.

  • Analyze the strip using a radio-TLC scanner. Free ⁶⁸Ga will migrate with the solvent front (Rf ≈ 1.0), while the ⁶⁸Ga-NODAGA complex and colloids will remain at the origin (Rf ≈ 0.0-0.2).[5]

  • Calculate the percentage of free ⁶⁸Ga.

Protocol for ⁶⁸Ga-Colloids:

  • Follow the same procedure as above, but use the ammonium acetate/methanol mixture as the mobile phase.

  • In this system, ⁶⁸Ga-colloids will remain at the origin (Rf ≈ 0.0-0.2), while the ⁶⁸Ga-NODAGA complex and free ⁶⁸Ga will migrate with the solvent front (Rf ≈ 0.8-1.0).[1][5]

  • Calculate the percentage of ⁶⁸Ga-colloids.

Radionuclidic Purity (⁶⁸Ge Breakthrough)

Principle: This test quantifies the amount of the parent radionuclide, Germanium-68 (⁶⁸Ge), in the final product. ⁶⁸Ge has a long half-life (270.95 days) and its presence would lead to an unnecessary radiation dose to the patient.

Materials:

  • High-purity Germanium (HPGe) detector coupled to a multichannel analyzer.

  • A sample of the final radiopharmaceutical product.

Protocol:

  • Measure the activity of ⁶⁸Ga in the sample using a dose calibrator.

  • Allow the sample to decay for at least 24 hours to ensure that all ⁶⁸Ga has decayed.

  • Measure the sample using the HPGe detector to identify and quantify the characteristic gamma-ray peak of ⁶⁸Ge (1.077 MeV).

  • Calculate the ⁶⁸Ge breakthrough as a percentage of the initial ⁶⁸Ga activity. The acceptance criterion is typically ≤ 0.001%.[1]

pH Determination

Principle: The pH of the final radiopharmaceutical solution must be within a physiologically acceptable range to avoid patient discomfort and potential adverse reactions.

Materials:

  • Calibrated pH meter or pH-indicating strips.

  • A small sample of the final product.

Protocol:

  • Dispense a small drop of the radiopharmaceutical solution onto a pH-indicating strip, or

  • Use a calibrated pH meter to measure the pH of the solution directly.

  • Record the pH value. The typical acceptable range is between 4.5 and 7.5.[2]

Bacterial Endotoxin Test (LAL)

Principle: The Limulus Amebocyte Lysate (LAL) test is an in vitro assay used to detect the presence of bacterial endotoxins, which are pyrogenic substances found in the outer membrane of gram-negative bacteria.[6] The test is based on the clotting reaction of the lysate from the blood cells of the horseshoe crab (Limulus polyphemus) in the presence of endotoxins.[6][7]

Materials:

  • LAL reagent kit (gel-clot, turbidimetric, or chromogenic).

  • Endotoxin-free vials and pipettes.

  • Heating block or water bath maintained at 37 ± 1°C.

  • Vortex mixer.

  • Sample of the ⁶⁸Ga-NODAGA radiopharmaceutical.

Protocol (Gel-Clot Method):

  • Reconstitute the LAL reagent and control standard endotoxin according to the manufacturer's instructions.

  • In duplicate, add the specified volume of the radiopharmaceutical sample to LAL reagent vials.

  • Prepare positive product controls by adding a known amount of endotoxin to the sample vials.

  • Prepare a negative control using sterile, endotoxin-free water.

  • Gently mix the contents of each vial and incubate at 37°C for 60 minutes.

  • After incubation, carefully invert each vial 180°.

  • A positive result is indicated by the formation of a solid gel that remains intact. A negative result is indicated by the absence of a solid gel.

  • The test is valid if the negative control is negative and the positive product control is positive.

  • The sample passes the test if no gel clot is formed. The endotoxin level must be below the established limit.[8][9]

Sterility Testing

Principle: Sterility testing is performed to ensure that the radiopharmaceutical is free from viable microorganisms. Due to the short half-life of ⁶⁸Ga, this is a retrospective test.

Materials:

  • Sterile membrane filtration unit (0.22 µm or 0.45 µm pore size).

  • Tryptic Soy Broth (TSB) and Fluid Thioglycollate Medium (FTM).

  • Incubators set at 20-25°C and 30-35°C.

Protocol (Membrane Filtration):

  • Aseptically filter a representative sample of the final radiopharmaceutical product through a sterile membrane filter.

  • Rinse the filter with a sterile diluting fluid.

  • Aseptically cut the membrane in half.

  • Immerse one half of the membrane in TSB and the other half in FTM.

  • Incubate the TSB at 20-25°C and the FTM at 30-35°C for 14 days.

  • Visually inspect the media for any signs of microbial growth (turbidity).

  • The product is considered sterile if no growth is observed.

Visualization of Mechanism of Action

The following diagram illustrates the general mechanism by which a ⁶⁸Ga-NODAGA radiopharmaceutical targets a specific receptor on a cell surface, leading to its accumulation at the target site, which is then detected by Positron Emission Tomography (PET).

MoA cluster_extracellular Extracellular Space cluster_cell Target Cell Radiopharmaceutical 68Ga-NODAGA-Peptide Receptor Target Receptor Radiopharmaceutical->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization PET_Signal PET Signal (Positron Annihilation) Internalization->PET_Signal

Caption: Mechanism of Action of a ⁶⁸Ga-NODAGA Radiopharmaceutical.

References

Determining the Specific Activity of 68Ga-Labeled Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining the specific activity of Gallium-68 (68Ga)-labeled peptides. Adherence to these guidelines is crucial for ensuring the quality, efficacy, and safety of these radiopharmaceuticals in preclinical and clinical settings.

Introduction to Specific Activity

Specific activity (SA) is a critical quality attribute of radiolabeled peptides. It is defined as the amount of radioactivity per unit mass of the substance, typically expressed in Becquerels per mole (Bq/mol) or Curies per mole (Ci/mol), or more commonly for peptides, in Gigabecquerels per micromole (GBq/µmol) or Megabecquerels per nanomole (MBq/nmol). A high specific activity is often desirable to ensure that a sufficient amount of radioactivity can be administered for imaging or therapeutic purposes without introducing an excessive mass of the peptide, which could lead to pharmacological effects or receptor saturation.

The determination of specific activity involves two key measurements: the total radioactivity of the 68Ga-labeled peptide and the total mass of the peptide in the final product.

Quantitative Data on Specific Activity of Common 68Ga-Labeled Peptides

The following table summarizes typical specific activity values reported for commonly used 68Ga-labeled peptides. These values can serve as a benchmark for researchers developing their own radiolabeling protocols.

68Ga-Labeled PeptideChelatorTypical Specific Activity (GBq/µmol)ApplicationReferences
68Ga-DOTATATEDOTA10 - 50Neuroendocrine Tumor Imaging[1][2]
68Ga-DOTATOCDOTA15 - 60Neuroendocrine Tumor Imaging[1][3]
68Ga-DOTANOCDOTA20 - 70Neuroendocrine Tumor Imaging[4]
68Ga-PSMA-11HBED-CC40 - 120Prostate Cancer Imaging
68Ga-PSMA-617DOTA30 - 100Prostate Cancer Imaging & Therapy
68Ga-PentixaforDOTA10 - 40CXCR4 Receptor Imaging
68Ga-AquibeprinDOTA>1000 MBq/nmolIntegrin α5β1 Imaging[5]
68Ga-AvebetrinDOTA>1000 MBq/nmolIntegrin αvβ3 Imaging[5]

Experimental Protocols

Protocol for 68Ga-Radiolabeling of Peptides (General Procedure)

This protocol provides a general framework for the manual radiolabeling of peptides with 68Ga. Optimization of parameters such as pH, temperature, and incubation time may be required for specific peptides.

Materials:

  • 68Ge/68Ga generator

  • Peptide-chelator conjugate (e.g., DOTA-peptide, NOTA-peptide)

  • Sterile 0.1 M HCl for generator elution

  • Sterile sodium acetate (B1210297) buffer (0.5 M, pH 4.5-5.5) or HEPES buffer

  • Cation-exchange cartridge (e.g., SCX) for 68Ga purification (optional but recommended)

  • Sterile reaction vial (e.g., 1.5 mL Eppendorf tube)

  • Heating block or water bath

  • Dose calibrator

  • Sterile filters (0.22 µm)

Procedure:

  • Elution of 68Ga: Elute the 68Ge/68Ga generator with 5 mL of sterile 0.1 M HCl according to the manufacturer's instructions.

  • Purification of 68Ga (Optional but Recommended):

    • Pass the 68Ga eluate through a pre-conditioned cation-exchange cartridge.

    • Wash the cartridge with sterile water.

    • Elute the purified 68GaCl3 with a small volume (e.g., 0.5 mL) of a suitable eluent (e.g., 5 M NaCl/0.1 M HCl).[6]

  • Reaction Setup:

    • In a sterile reaction vial, add a specific amount of the peptide-chelator conjugate (e.g., 10-50 µg).

    • Add the appropriate volume of buffer to adjust the pH to the optimal range for the specific chelator (typically pH 3.5-4.5 for DOTA).

  • Radiolabeling Reaction:

    • Add the purified 68GaCl3 solution to the reaction vial containing the peptide and buffer.

    • Gently mix the solution.

    • Incubate the reaction mixture at the optimal temperature (e.g., 95°C for DOTA-peptides) for the required time (e.g., 5-15 minutes).[7]

  • Purification of the 68Ga-Labeled Peptide:

    • After incubation, the labeled peptide can be purified using a C18 Sep-Pak cartridge to remove unreacted 68Ga and hydrophilic impurities.

    • Wash the cartridge with sterile water.

    • Elute the final product with an ethanol/water mixture.

  • Final Formulation: Pass the purified 68Ga-labeled peptide solution through a 0.22 µm sterile filter into a sterile vial.

Protocol for Determining Radiochemical Purity by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the radiochemical purity of 68Ga-labeled peptides.

Materials and Equipment:

  • HPLC system with a radioactivity detector (e.g., NaI scintillation detector) and a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Reference standards for the unlabeled peptide.

Procedure:

  • System Setup: Equilibrate the HPLC system with the initial mobile phase conditions.

  • Sample Preparation: Dilute a small aliquot of the final 68Ga-labeled peptide product in the mobile phase.

  • Injection: Inject the sample onto the HPLC column.

  • Chromatographic Run: Run a gradient elution method. A typical gradient could be:

    • 0-2 min: 95% A, 5% B

    • 2-12 min: Gradient to 5% A, 95% B

    • 12-15 min: 5% A, 95% B

    • 15-17 min: Gradient back to 95% A, 5% B

    • 17-20 min: 95% A, 5% B

  • Data Analysis:

    • Identify the peak corresponding to the 68Ga-labeled peptide using the UV chromatogram of the unlabeled reference standard and the radio-chromatogram.

    • Integrate the area under the peaks in the radio-chromatogram.

    • Calculate the radiochemical purity as follows: Radiochemical Purity (%) = (Area of 68Ga-peptide peak / Total area of all radioactive peaks) x 100

Protocol for Determining Radiochemical Purity by TLC

Thin-Layer Chromatography (TLC) is a simpler and faster method for a quick assessment of radiochemical purity.

Materials and Equipment:

  • TLC plates (e.g., ITLC-SG).

  • Developing chamber.

  • Mobile phase (e.g., 1 M ammonium (B1175870) acetate:methanol, 1:1 v/v).[8]

  • Radio-TLC scanner or phosphor imager.

Procedure:

  • Spotting: Spot a small drop of the final 68Ga-labeled peptide product onto the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent front to migrate up the plate.

  • Drying: Once the solvent front has reached the desired height, remove the plate from the chamber and let it dry.

  • Analysis: Scan the TLC plate using a radio-TLC scanner.

  • Data Analysis:

    • Free 68Ga typically remains at the origin (Rf = 0), while the 68Ga-labeled peptide moves with the solvent front (Rf > 0.5).[8]

    • Calculate the radiochemical purity by integrating the radioactivity in the respective spots.

Protocol for Calculating Specific Activity

Procedure:

  • Measure Total Radioactivity (A):

    • Using a calibrated dose calibrator, measure the total radioactivity of the final 68Ga-labeled peptide solution in Gigabecquerels (GBq) or Megabecquerels (MBq).

  • Determine the Amount of Peptide (n):

    • This is the most critical step and can be achieved by creating a standard curve using a UV-HPLC system.

    • Prepare a series of standard solutions of the unlabeled peptide with known concentrations.

    • Inject each standard into the HPLC and record the peak area from the UV detector.

    • Create a calibration curve by plotting the peak area versus the known concentration (in µmol/mL or nmol/mL).

    • Inject the final 68Ga-labeled peptide product into the HPLC and determine the peak area of the peptide from the UV chromatogram.

    • Using the calibration curve, determine the concentration of the peptide in the final product.

    • Calculate the total amount of peptide (in µmol or nmol) by multiplying the concentration by the total volume of the final product.

  • Calculate Specific Activity (SA):

    • Use the following formula: SA (GBq/µmol) = Total Radioactivity (GBq) / Total Amount of Peptide (µmol)

Visualizations

Signaling Pathways

SSTR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SST Somatostatin (e.g., 68Ga-DOTATATE) SSTR2 SSTR2 SST->SSTR2 Binds G_protein Gi/o Protein SSTR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_pathway MAPK Pathway G_protein->MAPK_pathway Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis PKA->Cell_Cycle_Arrest Leads to MAPK_pathway->Cell_Cycle_Arrest Promotes

PSMA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PSMA_ligand 68Ga-PSMA PSMA PSMA PSMA_ligand->PSMA Binds PI3K PI3K PSMA->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 to AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes

Experimental Workflows

Radiolabeling_Workflow start Start elution 1. Elute 68Ge/68Ga Generator (0.1 M HCl) start->elution purification 2. Purify 68Ga Eluate (Cation-Exchange Cartridge) elution->purification radiolabeling 4. Add 68Ga to Vial & Incubate (e.g., 95°C, 10 min) purification->radiolabeling reaction_setup 3. Prepare Reaction Vial (Peptide + Buffer) reaction_setup->radiolabeling product_purification 5. Purify Labeled Peptide (C18 Cartridge) radiolabeling->product_purification qc 6. Quality Control (HPLC/TLC) product_purification->qc final_product 7. Sterile Filtration qc->final_product end End Product final_product->end

Specific_Activity_Workflow cluster_measurements Measurements cluster_calculation Calculation measure_activity 1. Measure Total Radioactivity (A) (Dose Calibrator) calculate_sa 3. Calculate Specific Activity SA = A / n measure_activity->calculate_sa measure_mass 2. Determine Peptide Amount (n) (UV-HPLC with Calibration Curve) measure_mass->calculate_sa result Specific Activity (GBq/µmol) calculate_sa->result

References

Application Notes and Protocols for In Vitro Cell Binding Assays of NODAGA-Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) is a versatile chelator widely used for radiolabeling peptides with diagnostic and therapeutic radionuclides, such as Gallium-68 (⁶⁸Ga). The resulting radiolabeled NODAGA-peptides are valuable tools for non-invasive imaging and targeted radionuclide therapy. A critical step in the preclinical evaluation of these novel radiopharmaceuticals is the in vitro characterization of their binding affinity and specificity to their target receptors on cancer cells. This document provides detailed application notes and protocols for performing in vitro cell binding assays with NODAGA-peptides.

Data Presentation: Quantitative Binding Affinity of NODAGA-Peptides

The binding affinities of various NODAGA-conjugated peptides to their respective target receptors are summarized in the table below. This data is essential for comparing the performance of different radiotracers and for selecting promising candidates for further in vivo studies.

Peptide ConjugateTarget ReceptorCell LineAssay TypeQuantitative ValueReference
⁶⁸Ga-NODAGA-RGDαvβ3 integrinM21 human melanomaCompetitionIC₅₀ = 4.7 ± 1.6 nM[1]
⁶⁴Cu-NODAGA-JR11 (antagonist)Somatostatin Receptor 2 (SSTR2)HEK-hsst2SaturationK_d = 5.7 ± 0.95 nM[2][3]
B_max = 4.1 ± 0.18 nM[2][3]
⁶⁴Cu-NODAGA-NES5-TATE (agonist)Somatostatin Receptor 2 (SSTR2)Intact CellsSaturationK_d = 2.40 nM[4]
⁶⁸Ga-Ex4NOD12Glucagon-Like Peptide-1 Receptor (GLP-1R)CHL-GLP-1R positive cellsCompetitionIC₅₀ = 29 nM (95% CI: 22-40 nM)[5]
⁶⁸Ga-Ex4NOD40Glucagon-Like Peptide-1 Receptor (GLP-1R)CHL-GLP-1R positive cellsCompetitionIC₅₀ = 54 nM (95% CI: 39-76 nM)[5]
⁶⁸Ga-NODAGA-AR (Bombesin antagonist)Gastrin-Releasing Peptide Receptor (GRPr)PC-3CompetitionIC₅₀ = 2.5 - 25 nM[6]
⁸⁹Zr-PSMA-617Prostate-Specific Membrane Antigen (PSMA)LNCaPSaturationK_d = 6.8 nM (95% CI: 2.6-17 nM)[7]

Experimental Protocols

Detailed methodologies for saturation and competition binding assays are provided below. These protocols are generalized and should be optimized for specific NODAGA-peptides and cell lines.

Protocol 1: Saturation Binding Assay to Determine K_d and B_max

This assay is used to determine the equilibrium dissociation constant (K_d), a measure of binding affinity, and the maximum number of binding sites (B_max), representing the receptor density on the target cells.

Materials:

  • Target cells expressing the receptor of interest (e.g., M21 cells for αvβ3 integrin).

  • Radiolabeled NODAGA-peptide (e.g., ⁶⁸Ga-NODAGA-RGD).

  • Unlabeled NODAGA-peptide (for non-specific binding determination).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Binding buffer (e.g., PBS with 1% BSA).

  • Washing buffer (e.g., ice-cold PBS).

  • 24-well plates.

  • Gamma counter.

Procedure:

  • Cell Seeding: Seed the target cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Preparation of Radioligand Dilutions: Prepare a series of dilutions of the radiolabeled NODAGA-peptide in binding buffer. The concentration range should typically span from 0.1 to 10 times the expected K_d.

  • Assay Setup:

    • On the day of the experiment, aspirate the cell culture medium and wash the cells once with binding buffer.

    • For total binding , add 250 µL of the various concentrations of radiolabeled NODAGA-peptide to triplicate wells.

    • For non-specific binding , add 250 µL of the various concentrations of radiolabeled NODAGA-peptide plus a high concentration (e.g., 1000-fold excess) of the corresponding unlabeled NODAGA-peptide to another set of triplicate wells.

  • Incubation: Incubate the plates at 4°C or 37°C for a predetermined time to reach equilibrium (e.g., 60-120 minutes). The optimal time and temperature should be determined empirically for each ligand-receptor system.

  • Washing: Terminate the incubation by aspirating the binding solution and washing the cells three times with ice-cold washing buffer to remove unbound radioligand.

  • Cell Lysis and Counting: Add 500 µL of a suitable lysis buffer (e.g., 1N NaOH) to each well and incubate for at least 10 minutes to ensure complete cell lysis. Transfer the lysate to counting tubes.

  • Data Acquisition: Measure the radioactivity in each tube using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

    • Plot the specific binding (Y-axis) against the concentration of the radiolabeled NODAGA-peptide (X-axis).

    • Use non-linear regression analysis (e.g., one-site binding hyperbola) to fit the data and determine the K_d and B_max values.

Protocol 2: Competition Binding Assay to Determine IC₅₀ and K_i

This assay measures the ability of an unlabeled peptide to compete with a radiolabeled peptide for binding to the target receptor, allowing for the determination of the half-maximal inhibitory concentration (IC₅₀) and the inhibitory constant (K_i).

Materials:

  • Target cells expressing the receptor of interest.

  • Radiolabeled NODAGA-peptide (at a fixed concentration, typically at or below its K_d).

  • A series of dilutions of the unlabeled competitor NODAGA-peptide.

  • Cell culture medium.

  • Binding buffer.

  • Washing buffer.

  • 24-well plates.

  • Gamma counter.

Procedure:

  • Cell Seeding: Follow the same procedure as in the saturation binding assay.

  • Preparation of Reagents:

    • Prepare a fixed concentration of the radiolabeled NODAGA-peptide in binding buffer.

    • Prepare a series of dilutions of the unlabeled competitor NODAGA-peptide in binding buffer, typically spanning a wide concentration range (e.g., 10⁻¹² M to 10⁻⁶ M).

  • Assay Setup:

    • On the day of the experiment, aspirate the cell culture medium and wash the cells once with binding buffer.

    • Add 200 µL of binding buffer to each well.

    • Add 25 µL of the various concentrations of the unlabeled competitor peptide to triplicate wells.

    • Add 25 µL of the fixed concentration of the radiolabeled NODAGA-peptide to all wells.

  • Incubation: Incubate the plates under the same conditions (time and temperature) as determined for the saturation binding assay.

  • Washing: Terminate the incubation and wash the cells as described in the saturation binding assay protocol.

  • Cell Lysis and Counting: Lyse the cells and measure the radioactivity in each well as described previously.

  • Data Analysis:

    • Plot the percentage of specific binding (Y-axis) against the logarithm of the competitor concentration (X-axis).

    • Use non-linear regression analysis (e.g., sigmoidal dose-response) to fit the data and determine the IC₅₀ value.

    • Calculate the inhibitory constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radiolabeled ligand and K_d is its dissociation constant.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 24-well plates incubation Incubation at Controlled Temperature cell_seeding->incubation radioligand_prep Prepare Radiolabeled NODAGA-Peptide Dilutions radioligand_prep->incubation competitor_prep Prepare Unlabeled Competitor Dilutions competitor_prep->incubation washing Washing to Remove Unbound Ligand incubation->washing lysis Cell Lysis washing->lysis counting Gamma Counting lysis->counting calculation Calculate Specific Binding counting->calculation regression Non-linear Regression calculation->regression results Determine Kd, Bmax, IC50, Ki regression->results

Caption: Workflow for in vitro cell binding assays.

Signaling Pathway Diagrams

αvβ3 Integrin Signaling Pathway

Binding of NODAGA-RGD to αvβ3 integrin can trigger downstream signaling cascades involved in cell adhesion, migration, and proliferation.

G ligand NODAGA-RGD receptor αvβ3 Integrin ligand->receptor fak FAK receptor->fak src Src fak->src migration Cell Migration & Adhesion fak->migration pi3k PI3K src->pi3k erk ERK src->erk akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation erk->proliferation

Caption: αvβ3 Integrin signaling cascade.

GLP-1 Receptor Signaling Pathway

Activation of the Glucagon-Like Peptide-1 (GLP-1) receptor by NODAGA-Exendin-4 primarily leads to an increase in intracellular cyclic AMP (cAMP).

G ligand NODAGA-Exendin-4 receptor GLP-1 Receptor ligand->receptor g_protein Gs Protein receptor->g_protein ac Adenylate Cyclase g_protein->ac camp cAMP ac->camp pka PKA camp->pka epac2 Epac2 camp->epac2 insulin Insulin Secretion pka->insulin gene_transcription Gene Transcription pka->gene_transcription epac2->insulin

Caption: GLP-1 Receptor signaling cascade.

PSMA Signaling Pathway

Prostate-Specific Membrane Antigen (PSMA) signaling is implicated in prostate cancer progression, often involving the PI3K-Akt pathway.[2]

G ligand NODAGA-PSMA Inhibitor receptor PSMA ligand->receptor integrin β1 Integrin receptor->integrin disrupts interaction igf1r IGF-1R receptor->igf1r pi3k PI3K integrin->pi3k igf1r->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

Caption: PSMA-mediated signaling pathway.

GRPR (Bombesin) Signaling Pathway

The Gastrin-Releasing Peptide Receptor (GRPR), when activated by agonists, signals through Gq proteins, leading to the activation of Phospholipase C.[1][8]

G ligand NODAGA-Bombesin (agonist) receptor GRPR ligand->receptor g_protein Gq Protein receptor->g_protein plc Phospholipase C g_protein->plc pip2 PIP2 plc->pip2 dag DAG pip2->dag hydrolysis ip3 IP3 pip2->ip3 hydrolysis pkc PKC dag->pkc ca_release Ca²⁺ Release ip3->ca_release cellular_response Cellular Response (e.g., Proliferation) pkc->cellular_response ca_release->cellular_response

Caption: GRPR-mediated signaling pathway.

References

Application Notes and Protocols for Biodistribution Studies of 68Ga-NODAGA Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting biodistribution studies of Gallium-68 (68Ga) labeled 1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid (NODAGA) conjugates. The information compiled herein is intended to guide researchers in the preclinical and clinical evaluation of these promising radiopharmaceuticals for positron emission tomography (PET) imaging.

Introduction to 68Ga-NODAGA Conjugates

The development of targeted radiopharmaceuticals is a cornerstone of precision medicine, enabling non-invasive visualization and quantification of specific molecular targets in vivo. 68Ga, a positron-emitting radionuclide with a convenient half-life of 68 minutes, is readily available from a 68Ge/68Ga generator, making it highly suitable for PET imaging.[1][2] The bifunctional chelator NODAGA has emerged as an excellent choice for stably complexing 68Ga, offering favorable in vivo stability.[3] When conjugated to targeting vectors such as peptides or small molecules, 68Ga-NODAGA constructs can be directed to specific biomarkers overexpressed in various diseases, including cancer.[3]

This document focuses on the biodistribution of several key 68Ga-NODAGA conjugates, including those targeting:

  • Somatostatin Receptors (SSTRs): Primarily SSTR2, using antagonists like JR11 and LM3, for imaging neuroendocrine tumors (NETs).[4]

  • Integrin αvβ3: Utilizing the RGD peptide sequence for imaging angiogenesis and tumor progression.[5][6][7]

  • Cholecystokinin 2 Receptor (CCK2R): Employing antagonists like Z-360 for detecting tumors overexpressing this receptor.[3][8]

  • Prostate-Specific Membrane Antigen (PSMA): A well-established target for prostate cancer imaging.[9][10][11][12]

  • Glucagon-Like Peptide-1 Receptor (GLP-1R): Using Exendin-4 for imaging insulinomas and β-cells.[13][14][15][16]

Understanding the biodistribution of these tracers is critical for assessing their potential as diagnostic agents. Key parameters include uptake in target tissues (e.g., tumors), clearance from non-target organs to ensure high image contrast, and estimation of the radiation dose to the patient.[4][5][17]

Quantitative Biodistribution Data

The following tables summarize quantitative biodistribution data for various 68Ga-NODAGA conjugates from preclinical and clinical studies. Data is typically presented as the percentage of the injected dose per gram of tissue (%ID/g) for animal studies or as the Standardized Uptake Value (SUV) for human studies.

Table 1: Preclinical Biodistribution of 68Ga-NODAGA Conjugates in Animal Models (%ID/g)

Tracer Target Animal Model Time p.i. Tumor Blood Liver Kidneys Spleen Muscle Reference
[68Ga]Ga-NODAGA-RGDIntegrin αvβ3Mice with M21 xenografts60 min3.5 ± 0.60.3 ± 0.10.5 ± 0.12.5 ± 0.50.3 ± 0.10.2 ± 0.1[6]
[68Ga]Ga-NODAGA-Z360CCK2RMice with A431-CCK2R+ xenografts30 min4.2 ± 1.10.4 ± 0.11.0 ± 0.23.5 ± 0.80.5 ± 0.10.3 ± 0.1[3][8]
[68Ga]Ga-NODAGA-RGD-BBNGRPR/Integrin αvβ3Mice with PC3 xenografts120 min1.20 ± 0.0010.15 ± 0.0020.25 ± 0.0010.75 ± 0.0010.10 ± 0.0010.08 ± 0.001[17]
[68Ga]Ga-NODAGA-E[c(RGDyK)]2Integrin αvβ3Mice60 minN/A1.5 ± 0.40.8 ± 0.210.5 ± 2.10.4 ± 0.10.5 ± 0.1[18]

Table 2: Clinical Biodistribution of 68Ga-NODAGA Conjugates in Humans (SUVmax or SUVmean)

Tracer Target Patient Population Time p.i. Primary Lesion (SUVmax) Liver (SUVmean) Kidneys (SUVmean) Spleen (SUVmean) Bladder Wall (mSv/MBq) Effective Dose (mSv/MBq) Reference
[68Ga]Ga-NODAGA-JR11 (OPS202)SSTR2NET Patients1-2 hHigh UptakeLowHighHighHigh0.024[4]
[68Ga]Ga-NODAGA-LM3SSTR2NET Patients2 h74.6 ± 56.3HighHighHighHigh0.026[4]
[68Ga]Ga-NODAGA-RGDIntegrin αvβ3HCC Patients60 minLow2.9 (median SUV)4.5 (median SUV)3.8 (median SUV)0.260.0215[5]
[68Ga]Ga-NODAGA-Exendin-4GLP-1RSuspected Insulinoma2-4 hHigh (lesion-to-background ratio 15.3 ± 6.7)LowHighLowN/A0.007[13][15]

p.i. = post-injection; N/A = Not Available

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the biodistribution studies of 68Ga-NODAGA conjugates.

Protocol for 68Ga-Radiolabeling of NODAGA-Conjugates

This protocol outlines the manual preparation of 68Ga-labeled NODAGA-peptides. Automated synthesis modules are also commonly used.[15]

Materials:

  • 68Ge/68Ga generator (e.g., GalliaPharm, Eckert & Ziegler)[15]

  • NODAGA-conjugated peptide

  • Sterile, metal-free water for injection

  • Sodium acetate (B1210297) or HEPES buffer

  • Sterile, metal-free reaction vial

  • Heating block or water bath

  • Syringes and sterile filters (0.22 µm)

  • Quality control system (e.g., radio-TLC or radio-HPLC)

Procedure:

  • Elution of 68Ga: Elute the 68Ge/68Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain [68Ga]GaCl3.[15]

  • Preparation of Reaction Mixture: In a sterile reaction vial, dissolve the NODAGA-conjugated peptide (typically 5-50 µg) in a suitable buffer (e.g., sodium acetate or HEPES) to maintain the optimal pH for labeling (typically pH 3.5-5.0).

  • Radiolabeling Reaction: Add the 68Ga eluate to the peptide solution. The reaction can often be performed at room temperature for NODAGA conjugates and is typically complete within 5-10 minutes.[6] Some protocols may involve gentle heating (e.g., 95°C for 5-15 minutes) to enhance labeling efficiency.

  • Quenching (Optional): The reaction can be stopped by adding a chelator like DTPA or EDTA to scavenge any free 68Ga.

  • Purification (if necessary): If the radiochemical purity is not satisfactory, the product can be purified using a C18 Sep-Pak cartridge.

  • Quality Control: Determine the radiochemical purity using radio-TLC or radio-HPLC. The final product should have a radiochemical purity of >95%.

  • Final Formulation: The purified product is formulated in a physiologically compatible solution (e.g., saline) for injection.

G cluster_0 68Ga Production cluster_1 Radiolabeling Generator 68Ge/68Ga Generator Elution Elute with 0.1 M HCl Generator->Elution 68GaCl3 [68Ga]GaCl3 Elution->68GaCl3 Reaction Reaction Vial (Room Temp or Heat) 68GaCl3->Reaction Peptide NODAGA-Peptide + Buffer Peptide->Reaction QC Quality Control (>95% Purity) Reaction->QC FinalProduct [68Ga]Ga-NODAGA-Peptide QC->FinalProduct

Fig 1. Workflow for 68Ga-Radiolabeling of NODAGA Conjugates.
Protocol for Preclinical Biodistribution Studies in Rodents

This protocol describes a typical biodistribution study in a xenograft mouse model.

Materials:

  • Tumor-bearing mice (e.g., Balb/c nude mice with xenografted human tumor cells).[3][8]

  • [68Ga]Ga-NODAGA-conjugate, formulated for injection.

  • Anesthesia (e.g., isoflurane).

  • Syringes for injection (e.g., insulin (B600854) syringes).

  • Gamma counter or PET/CT scanner.

  • Dissection tools.

  • Balances for weighing organs.

Procedure:

  • Animal Preparation: Anesthetize the mice prior to injection.

  • Tracer Administration: Inject a known amount of the 68Ga-labeled conjugate (typically 1-5 MBq) via the tail vein.[18]

  • Uptake Period: Allow the tracer to distribute for a predetermined period (e.g., 30, 60, 120 minutes post-injection).[3][8]

  • Euthanasia and Dissection: At the designated time point, euthanize the mice. Collect blood via cardiac puncture and then dissect key organs and tissues (e.g., tumor, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, brain).

  • Organ Weighing and Counting: Weigh each organ/tissue sample and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This is done by comparing the counts in the tissue to the counts in a standard of the injected dose, correcting for radioactive decay, and normalizing to the tissue weight.

G Start Start: Tumor-Bearing Mouse Anesthesia Anesthetize Mouse Start->Anesthesia Injection Tail Vein Injection of [68Ga]Ga-NODAGA-conjugate Anesthesia->Injection Uptake Tracer Uptake Period (e.g., 30, 60, 120 min) Injection->Uptake Euthanasia Euthanasia Uptake->Euthanasia Dissection Blood & Organ Collection Euthanasia->Dissection Weighing Weigh Organs Dissection->Weighing Counting Measure Radioactivity (Gamma Counter) Weighing->Counting Analysis Calculate %ID/g Counting->Analysis End End: Biodistribution Data Analysis->End

Fig 2. Experimental Workflow for Preclinical Biodistribution Study.
Protocol for Clinical PET/CT Imaging

This protocol provides a general outline for performing PET/CT imaging in human subjects. Specific parameters may vary based on the tracer and clinical question.

Materials:

  • PET/CT scanner.

  • [68Ga]Ga-NODAGA-conjugate, prepared under GMP conditions.

  • Intravenous access supplies.

  • Dose calibrator.

Procedure:

  • Patient Preparation: Patients are typically asked to fast for at least 4 hours prior to the scan. Hydration is encouraged.

  • Tracer Administration: An intravenous line is placed, and a standardized dose of the 68Ga-labeled conjugate (e.g., 150-200 MBq) is administered.[4][5]

  • Uptake Period: The patient rests quietly for an uptake period, typically 60 to 120 minutes.[4]

  • Image Acquisition:

    • A low-dose CT scan is first acquired for attenuation correction and anatomical localization.[15]

    • This is followed by the PET scan, which is typically acquired from the mid-thigh to the base of the skull. Dynamic imaging over specific regions may also be performed.[4]

  • Image Reconstruction and Analysis:

    • PET images are reconstructed using standard algorithms, with corrections for attenuation, scatter, and random coincidences.

    • Regions of interest (ROIs) are drawn on the images over various organs and any visible lesions.

    • The tracer uptake is quantified, most commonly by calculating the Standardized Uptake Value (SUV), which normalizes the radioactivity concentration to the injected dose and patient's body weight.

G PatientPrep Patient Preparation (Fasting, Hydration) TracerAdmin IV Administration of [68Ga]Ga-NODAGA-conjugate PatientPrep->TracerAdmin Uptake Uptake Period (60-120 min) TracerAdmin->Uptake Imaging PET/CT Scan (Low-dose CT followed by PET) Uptake->Imaging Recon Image Reconstruction & Correction Imaging->Recon Analysis Image Analysis (ROI drawing, SUV calculation) Recon->Analysis Result Quantitative Biodistribution & Diagnostic Report Analysis->Result

References

Application Notes and Protocols for Dosimetry Calculations of 68Ga-NODAGA Radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gallium-68 (68Ga) labeled radiopharmaceuticals utilizing the NODAGA chelator have emerged as a significant class of agents for Positron Emission Tomography (PET) imaging in oncology and other diseases. The 1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid (NODAGA) chelator provides stable coordination for 68Ga, allowing for the development of a wide range of targeted radiopharmaceuticals. Accurate determination of the radiation dosimetry of these agents is paramount for assessing their safety profile and for the planning of diagnostic and therapeutic applications. These application notes provide a comprehensive overview and standardized protocols for conducting dosimetry calculations for 68Ga-NODAGA radiopharmaceuticals.

Core Concepts in Dosimetry for 68Ga-NODAGA Radiopharmaceuticals

Internal dosimetry aims to quantify the absorbed radiation dose to various organs and tissues following the administration of a radiopharmaceutical. The fundamental principle is based on the Medical Internal Radiation Dose (MIRD) formalism, which calculates the absorbed dose by considering the amount of energy deposited by the radiation in a target organ from a source organ. For 68Ga-labeled compounds, the short half-life of 68Ga (approximately 68 minutes) influences the imaging time points and the overall radiation burden.[1]

Key parameters in dosimetry calculations include:

  • Biodistribution: The uptake, distribution, and clearance of the radiopharmaceutical in various organs and tissues over time.

  • Time-Activity Curves (TACs): Plots of the concentration of radioactivity in an organ or tissue as a function of time.

  • Residence Time: The total number of disintegrations of the radionuclide in a source organ.

  • S-values: The mean absorbed dose to a target organ per unit of cumulated activity in a source organ.

The following sections provide detailed protocols and data for the dosimetry assessment of 68Ga-NODAGA radiopharmaceuticals.

Quantitative Dosimetry Data

The following tables summarize the reported effective doses and organ-specific absorbed doses for various 68Ga-NODAGA radiopharmaceuticals from clinical studies.

Table 1: Effective Dose for Various 68Ga-NODAGA Radiopharmaceuticals

RadiopharmaceuticalEffective Dose (mSv/MBq)Reference
68Ga-NODAGA-JR11 (OPS202)0.024[2]
68Ga-NODAGA-LM30.026 ± 0.003[3]
68Ga-NODAGA-RGDyK0.0193 (1-h voiding)[4]
68Ga-NODAGA-Exendin-40.0071 ± 0.0007[5]

Table 2: Absorbed Doses for Critical Organs (mGy/MBq)

Organ68Ga-NODAGA-JR11 (OPS202)[2]68Ga-NODAGA-LM3[3]68Ga-NODAGA-RGDyK[4]68Ga-NODAGA-Exendin-4[5]
Kidneys0.168 ± 0.0430.136 ± 0.0410.150 ± 0.0300.472 ± 0.102
Spleen0.135 ± 0.0760.160 ± 0.1010.048 ± 0.010-
Liver0.049 ± 0.0120.082 ± 0.0380.052 ± 0.013-
Urinary Bladder Wall0.211 ± 0.0420.283 ± 0.0810.200 ± 0.040 (1-h voiding)-
Red Marrow--0.016 ± 0.002-

Note: Dosimetry values can vary based on patient population, imaging protocol, and calculation methodology.

Experimental Protocols

Protocol 1: Clinical Biodistribution Study for Dosimetry Assessment

This protocol outlines the procedure for acquiring the necessary data from human subjects to perform dosimetry calculations for a novel 68Ga-NODAGA radiopharmaceutical.

1. Patient Selection and Preparation:

  • Recruit a cohort of healthy volunteers or patients with the relevant disease indication. The number of subjects should be sufficient for statistical power, typically ranging from 5 to 10 individuals.[2][4]
  • Obtain informed consent and ensure institutional review board (IRB) or ethics committee approval.
  • Instruct patients to be well-hydrated before and during the study to promote radiopharmaceutical clearance and reduce bladder dose.
  • Patient preparation may vary depending on the specific target of the radiopharmaceutical (e.g., fasting for certain metabolic tracers).

2. Radiopharmaceutical Administration:

  • Administer a known activity of the 68Ga-NODAGA radiopharmaceutical intravenously. The injected activity is typically in the range of 150-200 MBq.[2][4]
  • Record the exact time of injection and the precise amount of activity administered after correcting for residual activity in the syringe.

3. PET/CT Image Acquisition:

  • Perform a series of whole-body PET/CT scans at multiple time points post-injection to characterize the pharmacokinetics of the tracer.
  • Typical imaging time points for 68Ga-based agents are immediately after injection (e.g., 10 minutes), at 1 hour, and at 2-3 hours post-injection.[4][6] For some tracers, dynamic imaging over the initial period may be performed.[6]
  • The CT scan is used for attenuation correction and anatomical localization of radioactivity.

4. Image Analysis and Quantification:

  • Reconstruct the PET images with appropriate corrections (e.g., attenuation, scatter, randoms).
  • Co-register the PET and CT images.
  • Draw volumes of interest (VOIs) over source organs (e.g., liver, kidneys, spleen, bladder, and total body) on the CT images and project them onto the PET images.[4][7]
  • Determine the total activity in each source organ at each time point by multiplying the mean activity concentration within the VOI by the organ volume.

5. Time-Activity Curve Generation:

  • For each source organ, plot the measured activity as a function of time.
  • Fit the time-activity data to a suitable mathematical function (e.g., mono-exponential or bi-exponential) to generate time-activity curves (TACs).

6. Residence Time Calculation:

  • Calculate the residence time (τ) for each source organ by integrating the TAC from time zero to infinity. This represents the total number of disintegrations in the organ.

Protocol 2: Dosimetry Calculation using OLINDA/EXM

This protocol describes the use of the OLINDA/EXM (Organ Level INternal Dose Assessment/EXponential Modeling) software, a widely used tool for internal dosimetry calculations.[4][8]

1. Software and Model Selection:

  • Utilize OLINDA/EXM or a similar validated dosimetry software.
  • Select the appropriate phantom model (e.g., adult male, adult female) that best represents the patient population.

2. Inputting Residence Times:

  • Enter the calculated residence times for each source organ into the software.

3. Radionuclide Selection:

  • Select Gallium-68 (68Ga) from the software's radionuclide library. The software contains the decay data and S-values for 68Ga.

4. Calculation of Absorbed Doses:

  • The software will use the input residence times and the stored S-values to calculate the absorbed dose for each target organ.
  • The general equation for the mean absorbed dose (D) to a target organ (r_k) is: D(r_k) = Σ_h τ(r_h) × S(r_k ← r_h) where τ(r_h) is the residence time in the source organ (r_h) and S(r_k ← r_h) is the S-value for the target organ from the source organ.

5. Calculation of Effective Dose:

  • The software will also calculate the effective dose, which is a weighted sum of the equivalent doses to all specified tissues and organs. The tissue weighting factors are provided by the International Commission on Radiological Protection (ICRP).[7]

6. Bladder Voiding Model:

  • For radiopharmaceuticals with significant renal excretion, the bladder wall receives a high radiation dose. It is important to apply a bladder voiding model (e.g., 1-hour or 2-hour voiding interval) to obtain a more realistic dose estimate.[4]

Visualizations

Experimental Workflow for Clinical Dosimetry of 68Ga-NODAGA Radiopharmaceuticals

experimental_workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis cluster_dosimetry Phase 4: Dosimetry Calculation patient_selection Patient Selection & Informed Consent patient_prep Patient Preparation (e.g., Hydration) patient_selection->patient_prep radiopharm_prep 68Ga-NODAGA Radiopharmaceutical Preparation & QC patient_prep->radiopharm_prep injection IV Injection of Radiopharmaceutical radiopharm_prep->injection pet_ct Serial Whole-Body PET/CT Scans injection->pet_ct image_recon Image Reconstruction & Co-registration pet_ct->image_recon voi_analysis VOI Definition & Activity Quantification image_recon->voi_analysis tac_gen Time-Activity Curve Generation voi_analysis->tac_gen residence_time Residence Time Calculation tac_gen->residence_time olinda Dosimetry Software (e.g., OLINDA/EXM) residence_time->olinda absorbed_dose Absorbed Dose Calculation olinda->absorbed_dose effective_dose Effective Dose Calculation olinda->effective_dose

Caption: Workflow for a clinical dosimetry study of 68Ga-NODAGA agents.

Logical Relationship for Dosimetry Calculation using the MIRD Formalism

mird_formalism biodistribution Biodistribution Data (from PET/CT) tac Time-Activity Curves biodistribution->tac residence_time Residence Time (τ) tac->residence_time Integration absorbed_dose Absorbed Dose (D) residence_time->absorbed_dose s_values S-values (from Phantom Models) s_values->absorbed_dose effective_dose Effective Dose (E) absorbed_dose->effective_dose tissue_weighting Tissue Weighting Factors (ICRP) tissue_weighting->effective_dose

Caption: Logical flow of dosimetry calculation based on the MIRD formalism.

References

Application Notes and Protocols for Copper-64 Labeling using (S)-NODAGA-tris(t-Bu ester)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of (S)-NODAGA-tris(t-Bu ester) in the development of Copper-64 (⁶⁴Cu) labeled radiopharmaceuticals for Positron Emission Tomography (PET) imaging. This document outlines the necessary steps from the deprotection of the precursor to the final radiolabeling and quality control of the ⁶⁴Cu-NODAGA bioconjugate.

Introduction

(S)-NODAGA (1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid) is a highly effective bifunctional chelator for radiometals, particularly for Copper-64. Its ability to form stable complexes under mild conditions makes it an excellent choice for labeling sensitive biomolecules such as peptides and antibodies.[1][2] The precursor, (S)-NODAGA-tris(t-Bu ester), is a protected form of the chelator that requires deprotection of the tert-butyl esters to reveal the carboxylic acid groups necessary for efficient chelation and subsequent bioconjugation.

Compared to other commonly used chelators like DOTA, NODAGA offers several advantages for ⁶⁴Cu labeling, including faster reaction kinetics at lower temperatures and improved in vivo stability of the resulting radiolabeled complex.[1][2][3] This leads to lower accumulation of radioactivity in non-target tissues, such as the liver, resulting in improved imaging contrast and reduced radiation dose to the patient.[1][3]

Experimental Protocols

This section details the necessary experimental procedures, from the initial deprotection of the (S)-NODAGA-tris(t-Bu ester) to the final quality control of the ⁶⁴Cu-labeled product.

Protocol 1: Deprotection of (S)-NODAGA-tris(t-Bu ester)

The tert-butyl ester protecting groups must be removed to activate the carboxylic acid functionalities for chelation. This is typically achieved using strong acid, such as trifluoroacetic acid (TFA).

Materials:

  • (S)-NODAGA-tris(t-Bu ester)

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Scavenger (e.g., triethylsilane or anisole)

  • Nitrogen or Argon gas

  • Rotary evaporator

  • High-vacuum pump

  • HPLC system for purification and analysis

Procedure:

  • Dissolve (S)-NODAGA-tris(t-Bu ester) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add a scavenger to the solution. The use of scavengers is crucial to prevent side reactions caused by the tert-butyl cations formed during deprotection.

  • Slowly add an excess of TFA to the reaction mixture at 0°C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.

  • The crude deprotected (S)-NODAGA can be further purified by preparative HPLC.

  • Lyophilize the pure fractions to obtain the deprotected (S)-NODAGA as a white solid.

Protocol 2: Activation of Deprotected (S)-NODAGA to (S)-NODAGA-NHS ester

To conjugate the deprotected (S)-NODAGA to a biomolecule containing primary or secondary amines, one of the carboxylic acid groups is activated, typically as an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Deprotected (S)-NODAGA

  • N-hydroxysuccinimide (NHS)

  • A coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC)

  • Anhydrous Dimethylformamide (DMF) or other suitable organic solvent

  • Anhydrous sodium sulfate

  • Filter paper

Procedure:

  • Dissolve the deprotected (S)-NODAGA and NHS in anhydrous DMF.

  • Add the coupling agent (e.g., EDC) to the solution and stir at room temperature.

  • The reaction is typically allowed to proceed for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, filter the solution to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

  • The solvent is removed under high vacuum.

  • The resulting (S)-NODAGA-NHS ester can be purified by column chromatography or preparative HPLC.

Protocol 3: Conjugation of (S)-NODAGA-NHS ester to a Biomolecule

This protocol describes the general procedure for conjugating the activated chelator to a protein or peptide.

Materials:

  • (S)-NODAGA-NHS ester

  • Biomolecule (e.g., antibody, peptide) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4-8.5)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Dissolve the (S)-NODAGA-NHS ester in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF).

  • Add the chelator solution to the biomolecule solution. The molar ratio of chelator to biomolecule will need to be optimized for each specific application.

  • Incubate the reaction mixture at room temperature or 4°C for 1-4 hours.

  • Purify the resulting NODAGA-biomolecule conjugate using a size-exclusion chromatography column to remove unconjugated chelator and other small molecules.

  • The concentration and integrity of the conjugate should be confirmed by appropriate analytical methods (e.g., UV-Vis spectroscopy, SDS-PAGE, or mass spectrometry).

Protocol 4: Copper-64 Labeling of NODAGA-Biomolecule Conjugate

This protocol outlines the radiolabeling of the NODAGA-functionalized biomolecule with ⁶⁴Cu.

Materials:

  • NODAGA-biomolecule conjugate

  • ⁶⁴CuCl₂ in a suitable buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 5.5-6.5)

  • Heating block or water bath

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • To a solution of the NODAGA-biomolecule conjugate, add the ⁶⁴CuCl₂ solution.

  • Incubate the reaction mixture at room temperature or slightly elevated temperatures (e.g., 37-40°C) for 15-60 minutes. Optimal temperature and time will depend on the specific conjugate.[3]

  • After incubation, the radiochemical purity of the ⁶⁴Cu-NODAGA-biomolecule needs to be determined.

Protocol 5: Quality Control of ⁶⁴Cu-NODAGA-Biomolecule

Radiochemical Purity:

  • Radio-Instant Thin-Layer Chromatography (radio-ITLC): This is a rapid method to determine the percentage of incorporated ⁶⁴Cu. A small aliquot of the reaction mixture is spotted on an ITLC strip and developed with a suitable mobile phase (e.g., 50 mM EDTA solution). The radiolabeled conjugate will remain at the origin, while free ⁶⁴Cu will move with the solvent front.

  • Radio-High-Performance Liquid Chromatography (radio-HPLC): A more rigorous method for determining radiochemical purity and identifying potential radiolabeled impurities. A size-exclusion or reverse-phase column can be used, coupled with a radioactivity detector.

Specific Activity: The specific activity (activity per unit mass of the biomolecule, e.g., MBq/µg or mCi/µmol) should be calculated based on the amount of radioactivity incorporated and the amount of the biomolecule used in the labeling reaction.

Stability: The stability of the ⁶⁴Cu-NODAGA-biomolecule should be assessed in relevant biological media, such as phosphate-buffered saline (PBS) and human or mouse serum, over time at 37°C. The percentage of intact radiolabeled conjugate can be determined by radio-TLC or radio-HPLC.[2]

Data Presentation

The following tables summarize quantitative data for ⁶⁴Cu labeling using NODAGA and compare it with another common chelator, DOTA.

Table 1: Comparison of ⁶⁴Cu Labeling Conditions and Radiochemical Yields

ChelatorBiomoleculeTemperature (°C)Time (min)Radiochemical Yield (%)Reference
NODAGA mAb7256059 - 71[3]
DOTA mAb7406059 - 71[3]
NODAGA TrastuzumabRoom Temp15>95[2]
DOTA Trastuzumab40 - 43>60Lower than NODAGA[2]

Table 2: In Vitro Stability of ⁶⁴Cu-labeled Immunoconjugates

RadioconjugateMediumIncubation Time (h)Stability (% Intact)Reference
⁶⁴Cu-NODAGA-Trastuzumab PBS24>99[2]
⁶⁴Cu-NODAGA-Trastuzumab Mouse Serum24>99[2]
⁶⁴Cu-DOTA-Trastuzumab PBS24~98[2]
⁶⁴Cu-DOTA-Trastuzumab Mouse Serum24~94[2]

Visualizations

The following diagrams illustrate the key workflows and relationships described in these application notes.

Deprotection_and_Activation_Workflow cluster_0 Step 1: Deprotection cluster_1 Step 2: Activation start (S)-NODAGA-tris(t-Bu ester) deprotection TFA, Scavenger, DCM start->deprotection Remove t-Butyl groups product1 Deprotected (S)-NODAGA deprotection->product1 activation NHS, Coupling Agent, DMF product1->activation Activate Carboxylic Acid product2 (S)-NODAGA-NHS ester activation->product2

Caption: Workflow for the deprotection and activation of (S)-NODAGA-tris(t-Bu ester).

Radiolabeling_and_QC_Workflow cluster_conjugation Bioconjugation cluster_labeling Radiolabeling cluster_qc Quality Control nodaga_nhs (S)-NODAGA-NHS ester conjugation Conjugation Reaction nodaga_nhs->conjugation biomolecule Biomolecule (Peptide, Antibody) biomolecule->conjugation nodaga_bio NODAGA-Biomolecule conjugation->nodaga_bio labeling Labeling Reaction (pH 5.5-6.5, RT-40°C) nodaga_bio->labeling cu64 [⁶⁴Cu]CuCl₂ cu64->labeling labeled_product ⁶⁴Cu-NODAGA-Biomolecule labeling->labeled_product qc Analysis labeled_product->qc rcp Radiochemical Purity (radio-TLC, radio-HPLC) qc->rcp sa Specific Activity qc->sa stability Stability (PBS, Serum) qc->stability

Caption: Overall workflow for bioconjugation, ⁶⁴Cu-labeling, and quality control.

Signaling_Pathway_Concept cluster_targeting Targeted Radiopharmaceutical cluster_biological Biological Interaction radiopharm ⁶⁴Cu-NODAGA-Biomolecule biomolecule Targeting Vector (e.g., Antibody) radiopharm->biomolecule targets chelator NODAGA radiopharm->chelator contains internalization Internalization radiopharm->internalization undergoes receptor Receptor biomolecule->receptor binds to cu64 ⁶⁴Cu chelator->cu64 chelates pet PET Imaging cu64->pet emits positrons for cell Target Cell (e.g., Cancer Cell) receptor->cell on surface of internalization->cell

Caption: Conceptual pathway of a ⁶⁴Cu-NODAGA radiopharmaceutical for PET imaging.

References

Application Notes: Click Chemistry for the Conjugation of NODAGA Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Click chemistry has become a cornerstone in the field of bioconjugation due to its efficiency, specificity, and mild reaction conditions.[1] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are two of the most prominent click reactions used to covalently link molecules.[2][3]

NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) is a highly effective chelating agent for various radiometals, particularly Gallium-68 (⁶⁸Ga), making it invaluable in the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging.[4][5] By functionalizing NODAGA derivatives with an azide (B81097) or an alkyne group, researchers can readily conjugate them to biomolecules such as peptides, antibodies, or nanoparticles that have been modified with the complementary reactive handle.[6] This approach facilitates the creation of targeted imaging agents and radiotherapeutics.

Key Applications

  • Development of PET Imaging Agents: The primary application is the conjugation of NODAGA to targeting vectors (e.g., peptides or antibodies) that bind to specific biomarkers on cancer cells. After conjugation, the NODAGA moiety can be radiolabeled with ⁶⁸Ga for PET imaging.[4][7]

  • Site-Specific Labeling: Click chemistry allows for precise, site-specific attachment of the NODAGA chelator to a biomolecule, which helps in retaining the biological activity of the targeting vector.[6] This is a significant advantage over traditional stochastic labeling methods that can lead to heterogeneous products.[6]

  • Theranostic Applications: By chelating therapeutic radionuclides, NODAGA-biomolecule conjugates can also be used for targeted radionuclide therapy. The same conjugate can often be used for both imaging and therapy by simply changing the radiometal.[4]

Choosing the Right Click Chemistry Approach

  • CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): This is a highly efficient and widely used reaction. It involves the reaction between a terminal alkyne and an azide, catalyzed by a Copper(I) source.[8] While robust, the potential cytotoxicity of the copper catalyst can be a concern for in vivo applications or when working with sensitive biological systems.[2][9] The use of copper-chelating ligands like THPTA or TBTA can mitigate this issue and improve reaction efficiency.[10][11]

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This is a copper-free alternative that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) instead of a terminal alkyne.[2][6] The ring strain of the cyclooctyne allows the reaction to proceed rapidly without a catalyst, making it highly biocompatible and ideal for use in living systems.[2] However, strained cyclooctynes are generally larger and more hydrophobic than terminal alkynes, which could potentially impact the properties of the final conjugate.[6]

Visualized Workflows and Mechanisms

A general workflow for creating a radiolabeled biomolecule using click chemistry with a NODAGA derivative.

G cluster_reactants Starting Materials cluster_reaction Conjugation Step cluster_processing Downstream Processing cluster_final Final Application NODAGA NODAGA-Azide (or Alkyne) Click Click Reaction (CuAAC or SPAAC) NODAGA->Click Biomolecule Alkyne-Biomolecule (or Azide-Biomolecule) Biomolecule->Click Purification Purification (e.g., HPLC, MWCO) Click->Purification Crude Product QC Quality Control (e.g., HPLC, MS) Purification->QC Purified Conjugate Conjugate NODAGA-Biomolecule Conjugate QC->Conjugate Radiolabeling Radiolabeling (e.g., with ⁶⁸Ga) Conjugate->Radiolabeling FinalProduct Radiolabeled Imaging Agent Radiolabeling->FinalProduct G Azide R₁-N₃ (Azide) Product R₁-Triazole-R₂ (Conjugate) Azide->Product Alkyne R₂-C≡CH (Terminal Alkyne) Alkyne->Product Catalyst Cu(I) Source (e.g., CuSO₄ + Ascorbate) Catalyst->Product catalyzes G Azide R₁-N₃ (Azide) Product R₁-Triazole-R₂ (Conjugate) Azide->Product Spontaneous Reaction StrainedAlkyne R₂-Cyclooctyne (e.g., DBCO) StrainedAlkyne->Product

References

Troubleshooting & Optimization

troubleshooting low radiochemical yield in 68Ga-NODAGA labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 68Ga-NODAGA labeling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their radiolabeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for 68Ga-NODAGA labeling?

A1: The optimal pH for 68Ga-NODAGA labeling typically falls within the range of 3.5 to 5.0.[1][2][3] Maintaining the correct pH is critical, as deviations can lead to the formation of gallium-68 (B1239309) colloids ([68Ga]Ga(OH)3) at higher pH, which will not be chelated by NODAGA and can alter the biodistribution of the radiopharmaceutical.[1] Conversely, a pH that is too low can interfere with the chelation process. It is crucial to carefully control the pH of the reaction mixture using an appropriate buffer, such as sodium acetate.[1][4][5]

Q2: What is the recommended temperature and incubation time for the labeling reaction?

A2: While some NODAGA conjugates can be labeled at room temperature, heating is often employed to increase the radiochemical yield (RCY) and shorten the reaction time.[1][6] Generally, temperatures between 60°C and 95°C for 5 to 15 minutes are effective.[1][2][7] For instance, one study found that the rate of complex formation for [68Ga]Ga-NODPAM was highest at 60°C and above.[1] It is important to note that NODAGA chelators typically require lower activation energy for complexation compared to DOTA chelators, allowing for milder reaction conditions.[1]

Q3: How does the precursor (peptide/molecule) concentration affect the radiochemical yield?

A3: The concentration of the NODAGA-conjugated precursor is a key parameter in achieving high radiochemical yield. Using too little precursor can result in a decreased RCY.[8] The optimal amount will depend on the specific molecule and reaction conditions. For example, studies have investigated precursor amounts ranging from 10 µg to 90 µg.[2][9] It is recommended to optimize the precursor concentration for your specific application to ensure efficient labeling without introducing excess unlabeled peptide, which could interfere with in vivo targeting.[2]

Q4: What are common sources of metal ion impurities and how can they be mitigated?

A4: Metal ion impurities can significantly compete with 68Ga for chelation by NODAGA, leading to low radiochemical yields.[10][11][12][13] Common sources of these contaminants include the 68Ge/68Ga generator eluate itself, glassware, and reagents.[12][13] Cations such as Fe³⁺, Cu²⁺, Zn²⁺, and Pb²⁺ are known to have a significant impact on labeling efficiency.[10][13] To mitigate this, it is essential to use high-purity reagents and acid-washed, metal-free labware. Additionally, purification of the 68Ga eluate using a strong cation exchange (SCX) cartridge can effectively remove metallic impurities before the labeling reaction.[4][8][14]

Q5: How can I troubleshoot a low radiochemical yield when all parameters seem optimal?

A5: If you are experiencing low radiochemical yield despite seemingly optimal pH, temperature, and precursor concentration, consider the following troubleshooting steps:

  • Check for Radiolysis: High amounts of radioactivity can lead to the degradation of the radiolabeled product through radiolysis.[15] The addition of radical scavengers, such as ascorbic acid or ethanol, to the reaction mixture can help to prevent this.[2][15]

  • Evaluate 68Ga Eluate Quality: The quality of the 68Ga eluate from the generator is crucial. Ensure that the generator has been eluted regularly to remove zinc and other impurities.[12] The age and condition of the generator can also impact the quality of the eluate.

  • Verify Reagent Quality: Ensure all reagents, including the buffer and precursor, have not degraded and are of high purity.

  • Re-optimize Parameters: A systematic re-optimization of each reaction parameter (pH, temperature, time, precursor amount) may be necessary to identify the root cause of the low yield.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during 68Ga-NODAGA labeling.

Problem: Low Radiochemical Yield (<90%)

Below is a workflow to help you systematically troubleshoot the cause of low radiochemical yield.

Troubleshooting_Workflow Troubleshooting Low 68Ga-NODAGA Radiochemical Yield start Start: Low Radiochemical Yield check_ph 1. Verify Reaction pH (Optimal: 3.5 - 5.0) start->check_ph ph_ok pH in Range check_ph->ph_ok Yes ph_adjust Adjust pH with Buffer check_ph->ph_adjust No check_temp_time 2. Verify Temperature & Time (e.g., 60-95°C, 5-15 min) ph_ok->check_temp_time ph_adjust->check_ph temp_time_ok Temp/Time Correct check_temp_time->temp_time_ok Yes temp_time_adjust Adjust Temperature/Time check_temp_time->temp_time_adjust No check_precursor 3. Evaluate Precursor - Concentration - Integrity temp_time_ok->check_precursor temp_time_adjust->check_temp_time precursor_ok Precursor OK check_precursor->precursor_ok Yes precursor_adjust Optimize Concentration/ Use Fresh Precursor check_precursor->precursor_adjust No check_impurities 4. Investigate Impurities - Metal Ions - Radiolysis precursor_ok->check_impurities precursor_adjust->check_precursor impurities_ok Impurities Addressed check_impurities->impurities_ok Addressed impurities_action Purify 68Ga Eluate (SCX)/ Add Radical Scavengers check_impurities->impurities_action Suspected end_ok Yield Improved impurities_ok->end_ok end_fail Yield Still Low (Consult Further Resources) impurities_ok->end_fail impurities_action->check_impurities

Caption: A flowchart for troubleshooting low radiochemical yield in 68Ga-NODAGA labeling.

Data Presentation: Optimized Reaction Parameters

The following table summarizes key quantitative data from various studies to guide the optimization of your labeling protocol.

ParameterRecommended RangeNotesReferences
pH 3.5 - 5.0Critical for preventing colloid formation and ensuring efficient chelation.[1][2][3]
Temperature (°C) Room Temp - 95Higher temperatures can increase reaction rate and yield. NODAGA is generally less temperature-sensitive than DOTA.[1][2][6]
Incubation Time (min) 5 - 15Dependent on temperature and precursor.[1][2][7]
Precursor Amount (µg) 10 - 100Highly dependent on the specific peptide/molecule. Optimization is recommended.[2][4][9]
Buffer Sodium Acetate, HEPESAcetate is commonly used to maintain the optimal pH.[1][4][5][8][9]
Radical Scavenger Ascorbic Acid, EthanolRecommended for high radioactivity batches to prevent radiolysis.[2][14][15]

Experimental Protocols

Protocol 1: Standard 68Ga-NODAGA Labeling

This protocol provides a general framework for 68Ga-NODAGA labeling. Optimization may be required for specific precursors.

Standard_Protocol Standard 68Ga-NODAGA Labeling Workflow elution 1. Elute 68Ga from 68Ge/68Ga Generator purification 2. (Optional but Recommended) Purify 68Ga Eluate using SCX Cartridge elution->purification reaction 4. Add Purified 68Ga to Reaction Vial purification->reaction preparation 3. Prepare Reaction Vial: - NODAGA-precursor - Buffer (e.g., Sodium Acetate) - (Optional) Radical Scavenger preparation->reaction incubation 5. Incubate at Optimized Temperature and Time (e.g., 80°C for 10 min) reaction->incubation qc 6. Perform Quality Control (e.g., radio-TLC, radio-HPLC) to Determine RCY incubation->qc final_product Final Labeled Product qc->final_product

Caption: A generalized workflow for the radiolabeling of NODAGA conjugates with Gallium-68.

Methodology:

  • 68Ga Elution: Elute the 68Ge/68Ga generator with sterile, high-purity 0.1 M HCl according to the manufacturer's instructions.

  • Eluate Purification (Recommended):

    • Condition a strong cation exchange (SCX) cartridge.

    • Load the 68Ga eluate onto the SCX cartridge.

    • Wash the cartridge with sterile water to remove impurities.

    • Elute the purified 68Ga from the cartridge using a small volume of a suitable eluent (e.g., 5 M NaCl/0.1 M HCl solution).[14]

  • Reaction Mixture Preparation:

    • In a sterile, metal-free reaction vial, add the NODAGA-conjugated precursor dissolved in a suitable solvent.

    • Add the appropriate buffer (e.g., sodium acetate) to achieve the optimal pH (typically 3.5-5.0).

    • If using high levels of radioactivity, add a radical scavenger such as ascorbic acid.

  • Radiolabeling Reaction:

    • Add the purified 68Ga eluate to the reaction vial.

    • Gently mix the solution.

  • Incubation:

    • Place the reaction vial in a heating block at the optimized temperature (e.g., 60-95°C) for the determined time (e.g., 5-15 minutes).

  • Quality Control:

    • After incubation, determine the radiochemical yield (RCY) and radiochemical purity (RCP) using methods such as radio-thin layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC).[2] For radio-TLC, free 68Ga and colloidal forms will typically remain at the origin (Rf < 0.1), while the labeled product will migrate with the solvent front (Rf > 0.8).[2]

This technical support center provides a foundational guide for troubleshooting and optimizing your 68Ga-NODAGA labeling experiments. For more specific issues, consulting the primary literature is always recommended.

References

Technical Support Center: Optimizing 68Ga Chelation by NODAGA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the chelation of Gallium-68 (68Ga) by NODAGA (1,4,7-triazacyclononane-1,4-diacetic acid-7-glutaric acid). This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure efficient and reproducible radiolabeling for preclinical and clinical research.

Troubleshooting Guide

This guide addresses common issues encountered during the 68Ga labeling of NODAGA-conjugated molecules.

Issue: Low Radiochemical Yield or Purity

Low radiochemical yield or the presence of impurities are common challenges in 68Ga labeling. The following sections provide potential causes and solutions.

Question: My radiochemical purity is low. What are the likely causes and how can I fix it?

Answer:

Low radiochemical purity (RCP) is often attributed to several factors, primarily incorrect pH, suboptimal temperature, insufficient precursor amount, or the presence of metallic impurities.

  • pH Optimization: The pH of the reaction mixture is critical for efficient 68Ga chelation. The optimal pH range for NODAGA is typically between 4.0 and 4.5.[1][2][3] A pH outside this range can lead to the formation of 68Ga-colloids or incomplete chelation. Use a suitable buffer, such as sodium acetate (B1210297), to maintain the pH within the optimal range.[1] It is crucial to verify the pH of the final reaction mixture.

  • Temperature Control: While NODAGA conjugates can be labeled at room temperature, heating can significantly increase the reaction rate and efficiency.[1] A temperature of 60°C or higher is often recommended to achieve high RCP within a short reaction time.[1][3] However, for heat-sensitive molecules, optimizing the reaction time at a lower temperature is necessary.

  • Precursor Concentration: An insufficient amount of the NODAGA-conjugated precursor can result in unchelated "free" 68Ga. It is important to ensure that the molar ratio of the precursor to 68Ga is optimized. Increasing the precursor concentration can improve the radiochemical yield.[2]

  • Metallic Impurities: Contamination with metallic impurities from the 68Ge/68Ga generator eluate can compete with 68Ga for chelation by NODAGA, leading to lower RCP.[4] Ensure the generator eluate is of high quality and consider using a purification step for the eluate if necessary.[4]

Question: I am observing unexpected peaks in my radio-HPLC or radio-TLC analysis. What could they be?

Answer:

Unexpected peaks typically represent radiochemical impurities such as free 68Ga or colloidal 68Ga.

  • Free 68Ga: This refers to unchelated 68Ga ions. On a radio-TLC plate, free 68Ga typically migrates with the solvent front (Rf = 0.9-1.0), while the labeled compound remains at or near the origin (Rf = 0.0-0.2), depending on the mobile phase.[5][6] In radio-HPLC, free 68Ga will have a characteristic early retention time.[7]

  • Colloidal 68Ga: At a pH above 5, 68Ga can form insoluble colloids ([68Ga]Ga(OH)3).[8] On radio-TLC, colloidal 68Ga remains at the origin (Rf = 0.0-0.1).[6] The formation of colloids can be minimized by maintaining the reaction pH within the optimal range of 4.0-4.5.[1][2][3]

To confirm the identity of these peaks, it is recommended to run a quality control check of the initial 68Ga eluate.

Data Summary

The following tables summarize the key quantitative data for optimizing 68Ga chelation with NODAGA based on published literature.

Table 1: Influence of pH on Radiochemical Purity (RCP) of 68Ga-NODAGA Conjugates

pHTemperature (°C)Time (min)RCP (%)Reference
4.06015>90[1]
4.56015>95[1]
5.06015<90[1]
4.0Not SpecifiedNot Specified100[2]
4.5Not SpecifiedNot Specified99[2]

Table 2: Influence of Temperature on Radiochemical Purity (RCP) of 68Ga-NODAGA-Pamidronic Acid at pH 4.5

Temperature (°C)Time (min)RCP (%)Reference
Room Temperature15<80[1]
4015~85[1]
6010~93[1]
6015>95[1]
8015>95[1]

Experimental Protocols

Protocol 1: 68Ga Labeling of a NODAGA-Conjugated Peptide

This protocol provides a general procedure for the radiolabeling of a NODAGA-conjugated peptide with 68Ga.

Materials:

  • 68Ge/68Ga generator

  • NODAGA-conjugated peptide

  • Sodium acetate buffer (1 M, pH 4.5)

  • Hydrochloric acid (0.1 M)

  • Sterile water for injection

  • Heating block or water bath

  • Reaction vial (e.g., V-vial)

  • Quality control system (radio-HPLC or radio-TLC)

Procedure:

  • Elution of 68Ga: Elute the 68Ge/68Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain 68GaCl3.

  • Preparation of Reaction Mixture:

    • In a sterile reaction vial, add the desired amount of the NODAGA-conjugated peptide (typically 5-20 nmol).

    • Add a sufficient volume of sodium acetate buffer to bring the pH of the final reaction mixture to 4.0-4.5.[1][2][3]

    • Add the 68GaCl3 eluate to the reaction vial.

  • Incubation:

    • Gently mix the reaction vial.

    • Incubate the reaction mixture at 60-95°C for 5-15 minutes.[1][2] The optimal temperature and time should be determined empirically for each specific peptide.

  • Purification (if necessary):

    • After incubation, the reaction mixture can be purified using a C18 Sep-Pak cartridge to remove unreacted 68Ga and other impurities.[4]

    • The final product is eluted from the cartridge with an ethanol/water mixture.[4]

  • Quality Control:

    • Determine the radiochemical purity of the final product using radio-HPLC or radio-TLC.[5][9]

    • For radio-TLC, an ITLC-SG strip with a mobile phase of 1 M ammonium (B1175870) acetate:methanol (1:1) can be used to separate the labeled peptide from free 68Ga and colloidal 68Ga.[5]

Visual Workflow

TroubleshootingWorkflow cluster_troubleshooting Troubleshooting Steps start Start: Suboptimal 68Ga-NODAGA Labeling check_rcp Perform Radio-TLC/HPLC Is Radiochemical Purity (RCP) > 95%? start->check_rcp check_ph Verify Reaction pH Is it between 4.0 and 4.5? check_rcp->check_ph No end_success End: Successful Labeling check_rcp->end_success Yes adjust_ph Adjust pH with Acetate Buffer check_ph->adjust_ph No check_temp Review Reaction Temperature Was it ≥ 60°C? check_ph->check_temp Yes adjust_ph->check_rcp increase_temp Increase Temperature (if peptide is stable) check_temp->increase_temp No check_precursor Assess Precursor Amount Is it sufficient? check_temp->check_precursor Yes increase_temp->check_rcp increase_precursor Increase Precursor Concentration check_precursor->increase_precursor No check_impurities Consider Metallic Impurities from Generator check_precursor->check_impurities Yes increase_precursor->check_rcp purify_eluate Purify 68Ga Eluate (e.g., using cation exchange) check_impurities->purify_eluate end_failure End: Review Protocol & Reagents check_impurities->end_failure purify_eluate->check_rcp

Caption: Troubleshooting workflow for suboptimal 68Ga-NODAGA labeling.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for 68Ga chelation by NODAGA?

A1: The optimal pH for efficient 68Ga chelation by NODAGA is in the range of 4.0 to 4.5.[1][2][3]

Q2: Can I label NODAGA conjugates at room temperature?

A2: Yes, NODAGA conjugates can be labeled at room temperature. However, heating the reaction mixture to 60°C or higher can significantly accelerate the reaction and improve the radiochemical yield, allowing for shorter incubation times.[1]

Q3: What buffer should I use for the labeling reaction?

A3: Sodium acetate buffer is commonly used to maintain the optimal pH for the labeling reaction.[1] HEPES buffer has also been shown to be effective.[10]

Q4: How can I determine the radiochemical purity of my 68Ga-labeled NODAGA compound?

A4: Radiochemical purity is typically determined by radio-High Performance Liquid Chromatography (radio-HPLC) or radio-Thin Layer Chromatography (radio-TLC).[5][9] These methods allow for the separation and quantification of the desired radiolabeled compound from impurities like free 68Ga and colloidal 68Ga.

Q5: What are the common radiochemical impurities I might see?

A5: The most common radiochemical impurities are unchelated "free" 68Ga and colloidal 68Ga.[6] Free 68Ga is the ionic form of the radionuclide, while colloidal 68Ga is an insoluble hydroxide (B78521) that can form at higher pH values.[8]

Q6: What should I do if I suspect metallic impurities in my 68Ga eluate?

A6: If you suspect metallic impurities are affecting your labeling efficiency, you can use a purification method for the 68Ga eluate. Cation exchange cartridges can be used to trap and concentrate the 68Ga while removing certain metallic impurities.[4]

References

Technical Support Center: NODAGA Radiolabeling Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NODAGA chelators. The following information addresses common issues related to the effect of temperature on radiolabeling kinetics.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for radiolabeling NODAGA-conjugated molecules?

A1: The optimal temperature for NODAGA radiolabeling depends on the radionuclide being used and the specific peptide or molecule being labeled. While NODAGA is known for its ability to be radiolabeled under mild conditions, including room temperature, heating can significantly improve radiochemical yield (RCY) and shorten reaction times. For many applications, temperatures ranging from 60°C to 95°C are used to achieve high labeling efficiency.[1][2] For instance, with 68Ga, optimal conditions are often found at temperatures above 60°C.[1][3] In contrast, some 64Cu labeling with NODAGA conjugates can achieve excellent yields at room temperature (25°C).[4][5]

Q2: Can NODAGA be radiolabeled at room temperature?

A2: Yes, one of the advantages of NODAGA is its ability to be radiolabeled at room temperature (typically 20-25°C).[1][3] However, achieving a high radiochemical yield at this temperature may require a higher concentration of the precursor and a precisely controlled pH.[1][3] For example, while NODAGA-(RGD)2 can be radiolabeled with 68Ga at room temperature, it requires a higher peptide amount compared to labeling at 95°C.[2]

Q3: How does temperature affect the kinetics of NODAGA radiolabeling compared to DOTA?

A3: NODAGA generally requires lower activation energy for complex formation compared to DOTA.[3] This means that NODAGA can often be radiolabeled at lower temperatures and with shorter incubation times than DOTA. For example, labeling with 68Ga using a DOTA chelator might require heating at 100°C for 20 minutes, whereas a NODAGA conjugate can achieve high yields at 60°C within 10 minutes.[3]

Q4: What is the impact of pH on NODAGA radiolabeling at different temperatures?

A4: pH is a critical parameter that works in conjunction with temperature to influence radiolabeling efficiency. For 68Ga labeling of NODAGA conjugates, a mildly acidic pH, typically between 3.5 and 4.5, is optimal.[1][2] Operating outside the optimal pH range can lead to the formation of colloids, such as 68Ga(OH)3 at higher pH, which can negatively impact the radiochemical purity.[1][3]

Troubleshooting Guide

Issue 1: Low Radiochemical Yield (RCY) or Purity (RCP)

Potential Cause Troubleshooting Step
Suboptimal Temperature Increase the incubation temperature. For 68Ga, try increasing the temperature to a range of 60-95°C. For temperature-sensitive molecules, a longer incubation time at a lower temperature may be necessary.
Incorrect pH Verify the pH of the reaction mixture. For 68Ga, ensure the pH is between 3.5 and 4.5.[1][2] Use a suitable buffer, such as sodium acetate (B1210297), to adjust the pH.
Insufficient Precursor Amount If labeling at a lower temperature (e.g., room temperature), an increased amount of the NODAGA-conjugated precursor may be required to achieve a high yield.[2][3]
Metal Ion Contamination Use metal-free labware and high-purity reagents to avoid competition for the NODAGA chelator from trace metal ions like Fe³⁺, Cu²⁺, or Zn²⁺.
Poor Quality of Radionuclide Ensure the radionuclide eluate is of high purity and specific activity.

Issue 2: Formation of Colloidal Impurities

Potential Cause Troubleshooting Step
pH is too high This is a common issue with 68Ga, which can form 68Ga(OH)3 colloids at higher pH values.[1][3] Carefully control the pH to remain in the optimal acidic range (e.g., 3.2-4.5).
Suboptimal Buffer Use a buffer that effectively maintains the desired pH throughout the reaction. Formate or acetate buffers are commonly used.

Quantitative Data

Table 1: Effect of Temperature on Radiochemical Purity (%RCP) of [68Ga]Ga-NODPAM

Temperature%RCP
Room TemperatureSignificantly lower than at elevated temperatures
40°CSignificantly lower than at elevated temperatures
60°C>90%
80°C>90%

Data adapted from a study on [68Ga]Ga-NODPAM, which showed a significant increase in %RCP at temperatures of 60°C and above.[1]

Table 2: Influence of Temperature on 64Cu-Incorporation for Different Chelator-Trastuzumab Conjugates (15 min reaction time)

ChelatorTemperature% 64Cu-Incorporation (at 1.1 µM)
NODAGA25°C~100%
DOTA25°C<60%
DOTA37°CIncreased compared to 25°C, but still lower than NODAGA

This data illustrates that NODAGA can achieve near-complete radiolabeling with 64Cu at room temperature, while DOTA requires higher temperatures for improved efficiency.[4]

Experimental Protocols

Protocol 1: General Procedure for 68Ga-Radiolabeling of a NODAGA-Conjugated Peptide

  • Preparation: In a metal-free reaction vial, add the required volume of 68Ga solution (typically eluted in HCl).

  • pH Adjustment: Add a suitable buffer (e.g., sodium acetate) to adjust the pH of the 68Ga solution to approximately 4.0-4.5.

  • Add Precursor: Introduce the NODAGA-conjugated peptide to the buffered 68Ga solution.

  • Incubation: Gently mix the solution and incubate at the desired temperature (e.g., 95°C) for a specified time (e.g., 5-10 minutes).[2]

  • Cooling: After incubation, allow the vial to cool to room temperature.

  • Quality Control: Determine the radiochemical purity using methods such as radio-TLC or radio-HPLC.

Visualizations

Radiolabeling_Workflow General Radiolabeling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_qc Quality Control Ga68 68Ga Eluate ReactionVial Reaction Mixture (pH 4.0-4.5) Ga68->ReactionVial Buffer pH Adjustment Buffer Buffer->ReactionVial Precursor NODAGA-Peptide Precursor->ReactionVial Heating Incubation (e.g., 95°C, 5-10 min) ReactionVial->Heating Cooling Cool to RT Heating->Cooling QC Radio-TLC / Radio-HPLC Cooling->QC FinalProduct Radiolabeled Product QC->FinalProduct

Caption: General workflow for NODAGA radiolabeling.

Troubleshooting_Logic Troubleshooting Low Radiochemical Yield Start Low RCY Detected CheckTemp Is Temperature Optimal? (e.g., >60°C for 68Ga) Start->CheckTemp IncreaseTemp Increase Temperature CheckTemp->IncreaseTemp No CheckpH Is pH Correct? (e.g., 3.5-4.5) CheckTemp->CheckpH Yes IncreaseTemp->CheckpH AdjustpH Adjust pH with Buffer CheckpH->AdjustpH No CheckPrecursor Is Precursor Concentration Sufficient? CheckpH->CheckPrecursor Yes AdjustpH->CheckPrecursor IncreasePrecursor Increase Precursor Amount CheckPrecursor->IncreasePrecursor No CheckMetals Check for Metal Ion Contamination CheckPrecursor->CheckMetals Yes IncreasePrecursor->CheckMetals UseMetalFree Use Metal-Free Labware and High-Purity Reagents CheckMetals->UseMetalFree Yes Success RCY Improved CheckMetals->Success No UseMetalFree->Success

Caption: Troubleshooting logic for low radiochemical yield.

References

Technical Support Center: Prevention of Colloidal ⁶⁸Ga Formation in Radiolabeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Gallium-68 (⁶⁸Ga) radiolabeling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of colloidal ⁶⁸Ga, a critical impurity that can compromise the quality and in vivo performance of ⁶⁸Ga-radiopharmaceuticals.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your ⁶⁸Ga radiolabeling experiments that could indicate the presence of colloidal ⁶⁸Ga.

Issue 1: Low Radiochemical Yield (<95%)

Question: My radiochemical yield for ⁶⁸Ga-labeling is consistently low, and I suspect colloidal ⁶⁸Ga formation. What are the potential causes and how can I troubleshoot this?

Answer:

Low radiochemical yield is a primary indicator of issues in the labeling process, with colloidal ⁶⁸Ga being a common culprit. Here are the key factors to investigate:

  • Incorrect pH: The pH of the reaction mixture is the most critical parameter in ⁶⁸Ga radiolabeling. The optimal pH range for most DOTA-conjugated peptides is typically between 3.5 and 4.5.[1] Outside this range, ⁶⁸Ga hydrolysis is highly likely, leading to the formation of insoluble [⁶⁸Ga]Ga(OH)₃.[2] At a pH above 4.5, the formation of colloidal ⁶⁸Ga has been reported.[1]

    • Troubleshooting Steps:

      • Verify the pH of your reaction mixture using a calibrated pH meter or pH strips.

      • Ensure your buffer has the correct composition and concentration to maintain the target pH after the addition of the acidic ⁶⁸Ga eluate.[2]

      • Adjust the amount of buffer as needed. For instance, increasing the concentration of sodium acetate (B1210297) buffer can help maintain the desired pH.[2]

  • Inadequate Buffering: The choice and concentration of the buffer are crucial. The buffer should have a suitable buffering capacity in the desired pH range (3.5-5.0), not compete with the chelation of ⁶⁸Ga, and ideally possess a weak metal complexing ability to prevent colloid formation.[3][4][5]

    • Troubleshooting Steps:

      • Use buffers approved for human use, such as acetate or succinate (B1194679).[4][5] While HEPES can be effective, it may have limitations regarding its use in human applications.[2]

      • Optimize the buffer concentration. Insufficient buffer may not be able to counteract the acidity of the ⁶⁸Ga eluate.

  • Presence of Metal Ion Impurities: Metal ions such as Fe³⁺, Al³⁺, Ti⁴⁺, and Zn²⁺ can compete with ⁶⁸Ga³⁺ for the chelator, leading to reduced labeling efficiency and promoting the formation of colloids.[6][7] These impurities can originate from the ⁶⁸Ge/⁶⁸Ga generator, the target material (in cyclotron production), or the glassware and reagents used.[3][8]

    • Troubleshooting Steps:

      • Use high-purity reagents and metal-free labware.

      • Consider pre-purification of the ⁶⁸Ga eluate using cation exchange cartridges to remove metallic impurities.[3][9]

      • Regularly check the ⁶⁸Ge breakthrough of your generator, as this can be an indicator of generator column degradation and potential release of other metal impurities.[1]

  • Suboptimal Reaction Temperature and Time: For many DOTA-based chelators, heating is required to facilitate efficient ⁶⁸Ga complexation.[1]

    • Troubleshooting Steps:

      • Ensure the reaction is heated to the optimal temperature, typically around 95°C, for the recommended duration (e.g., 5-15 minutes).[1][10]

      • Verify the accuracy of your heating block or water bath.

Issue 2: High Uptake in Liver and Spleen in Preclinical Imaging

Question: My in vivo imaging results show unexpectedly high accumulation of the ⁶⁸Ga-radiopharmaceutical in the liver and spleen. Could this be due to colloidal ⁶⁸Ga?

Answer:

Yes, significant uptake in the liver, spleen, and bone marrow is a classic sign of colloidal ⁶⁸Ga in the injected product.[11] Colloidal particles are recognized and sequestered by the reticuloendothelial system (RES), of which these organs are a major part.

  • Troubleshooting Steps:

    • Perform Quality Control for Colloidal ⁶⁸Ga: It is essential to implement a quality control method specifically to detect and quantify colloidal ⁶⁸Ga. Instant thin-layer chromatography (iTLC) is a common and effective method.

    • Review and Optimize Labeling Parameters: Re-evaluate all the parameters mentioned in "Issue 1," paying close attention to pH control and the potential for metal ion contamination.

    • Purify the Final Product: If colloidal ⁶⁸Ga is detected, the final product can be purified. Solid-phase extraction (SPE) using a C18 cartridge is an effective method to remove colloidal ⁶⁸Ga, which remains on the cartridge while the desired radiolabeled compound is eluted.[3][11]

Frequently Asked Questions (FAQs)

Q1: What is colloidal ⁶⁸Ga and why is it a problem?

A1: Colloidal ⁶⁸Ga refers to insoluble species of Gallium-68, primarily in the form of gallium hydroxide, [⁶⁸Ga]Ga(OH)₃.[2][11] It is formed when the ⁶⁸Ga³⁺ ion is not efficiently chelated by the targeting molecule under the given reaction conditions. This is problematic because, when injected, these colloids are not available to bind to the intended biological target. Instead, they are rapidly cleared from circulation by the RES, leading to high background signal in the liver and spleen, which can obscure the specific signal from the target tissue and result in poor image quality.[11]

Q2: What is the ideal pH for ⁶⁸Ga radiolabeling?

A2: The optimal pH for ⁶⁸Ga labeling of most commonly used chelators like DOTA is in the range of 3.5 to 4.5.[1] At pH values below 3, the Ga³⁺ ion is stable, but the carboxyl groups of the chelator may be protonated, hindering complexation.[2] Above pH 3, ⁶⁸Ga begins to hydrolyze, and this process becomes more pronounced as the pH increases, leading to the formation of insoluble hydroxides.[2]

Q3: Which buffer should I use for my ⁶⁸Ga labeling?

A3: The choice of buffer is critical. An ideal buffer should be non-toxic, provide strong buffering capacity between pH 3.5 and 5.0, and not interfere with the labeling reaction.[3][4][5] Acetate and succinate buffers are commonly used and are approved for human use.[4][5] HEPES buffer has also been shown to be effective; however, its use in preparations for human administration may be a concern.[2]

Q4: How can I detect the presence of colloidal ⁶⁸Ga in my preparation?

A4: The most common method for detecting colloidal ⁶⁸Ga is instant thin-layer chromatography (iTLC).[1] A specific mobile phase, such as a 1:1 (v/v) mixture of 1 M ammonium (B1175870) acetate and methanol, is used.[1][9] In this system, the radiolabeled peptide moves with the solvent front (Rf ≈ 1), while colloidal ⁶⁸Ga remains at the origin (Rf = 0).

Q5: Can I remove colloidal ⁶⁸Ga after the labeling reaction?

A5: Yes, if colloidal ⁶⁸Ga has formed, it can be removed from the final product. A common method is solid-phase extraction (SPE) using a C18 cartridge. The radiolabeled product is trapped on the cartridge, while unreacted ⁶⁸Ga passes through. The colloidal ⁶⁸Ga also remains on the cartridge. The purified ⁶⁸Ga-radiopharmaceutical is then eluted with an ethanol/water mixture.[3]

Data Presentation

Table 1: Influence of pH on ⁶⁸Ga-DOTA-TBIA101 Labeling Efficiency

pH RangeLabeling Efficiency (%)
1-21.5 ± 0.5
3-3.598 ± 3
424 ± 20
59 ± 3
62.1 ± 1.9
71.4 ± 1.4

Data adapted from a study on ⁶⁸Ga-DOTA-TBIA101, demonstrating a sharp optimal pH range.[10]

Table 2: Effect of Metal Ion Impurities on ⁶⁸Ga-THP Labeling

Metal IonMolar Ratio (Metal:THP)Radiochemical Yield (%)
None->97
Al³⁺1:1Reduced
Fe³⁺1:1Reduced
ⁿᵃᵗGa³⁺1:1Reduced
Ti⁴⁺1:1Reduced
Pb²⁺100:1No effect
Zn²⁺100:1No effect
Ni²⁺100:1No effect
Cr³⁺100:1No effect

This table summarizes the impact of various metal ions on the radiochemical yield of ⁶⁸Ga-THP, highlighting the interfering effects of Al³⁺, Fe³⁺, ⁿᵃᵗGa³⁺, and Ti⁴⁺.[6][7]

Experimental Protocols

Protocol 1: Quality Control for Colloidal ⁶⁸Ga using iTLC

Objective: To determine the percentage of colloidal ⁶⁸Ga in a radiolabeled preparation.

Materials:

  • iTLC-SG (silica gel) strips

  • Mobile phase: 1 M Ammonium acetate / Methanol (1:1, v/v)

  • Developing chamber

  • Radio-TLC scanner or similar radiation detector

Methodology:

  • Prepare the mobile phase by mixing equal volumes of 1 M ammonium acetate and methanol.

  • Pour the mobile phase into the developing chamber to a depth of approximately 0.5 cm and allow the chamber to equilibrate.

  • Spot a small volume (1-2 µL) of the ⁶⁸Ga-radiopharmaceutical preparation onto the origin of an iTLC-SG strip.

  • Place the strip into the developing chamber, ensuring the spot is above the solvent level.

  • Allow the solvent front to migrate to near the top of the strip.

  • Remove the strip and allow it to dry completely.

  • Analyze the strip using a radio-TLC scanner to obtain a chromatogram.

  • Interpretation:

    • The radiolabeled product will migrate with the solvent front (Rf ≈ 0.9-1.0).

    • Colloidal ⁶⁸Ga and free ⁶⁸Ga will remain at the origin (Rf ≈ 0-0.1).[12]

Visualizations

experimental_workflow cluster_prep Radiolabeling Preparation cluster_reaction Labeling Reaction cluster_qc Quality Control cluster_purification Purification (if needed) Ga68_Eluate ⁶⁸Ga Eluate Reaction_Mixture Reaction Mixture (pH 3.5-4.5) Ga68_Eluate->Reaction_Mixture Buffer Buffer (e.g., Acetate) Buffer->Reaction_Mixture Precursor Chelator-Peptide Precursor Precursor->Reaction_Mixture Heating Heat (e.g., 95°C, 10 min) Reaction_Mixture->Heating iTLC iTLC Analysis for Colloidal ⁶⁸Ga Heating->iTLC Decision Colloidal ⁶⁸Ga < 5%? iTLC->Decision SPE Solid-Phase Extraction (C18 Cartridge) Decision->SPE No Final_Product Final Product for Clinical/Preclinical Use Decision->Final_Product Yes SPE->Final_Product

Caption: Experimental workflow for ⁶⁸Ga radiolabeling and quality control.

troubleshooting_logic Start Low Radiochemical Yield Check_pH Verify Reaction pH (3.5-4.5) Start->Check_pH Check_Buffer Assess Buffer (Type & Concentration) Check_pH->Check_Buffer pH OK Adjust_pH Adjust Buffer Volume/ Concentration Check_pH->Adjust_pH pH Incorrect Check_Impurities Investigate Metal Ion Impurities Check_Buffer->Check_Impurities Buffer OK Change_Buffer Switch to Optimal Buffer (e.g., Acetate) Check_Buffer->Change_Buffer Buffer Suboptimal Check_Conditions Confirm Reaction Temp & Time Check_Impurities->Check_Conditions Impurities Low Purify_Eluate Pre-purify ⁶⁸Ga Eluate Check_Impurities->Purify_Eluate Impurities Suspected Optimize_Conditions Optimize Heating/ Incubation Time Check_Conditions->Optimize_Conditions Conditions Suboptimal Success Successful Labeling Check_Conditions->Success Conditions OK Adjust_pH->Check_pH Change_Buffer->Check_Buffer Purify_Eluate->Check_Impurities Optimize_Conditions->Check_Conditions

Caption: Troubleshooting logic for low radiochemical yield in ⁶⁸Ga labeling.

References

Technical Support Center: (S)-NODAGA-tris(t-Bu ester) Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the deprotection of (S)-NODAGA-tris(t-Bu ester). The following sections detail potential issues, their causes, and solutions in a question-and-answer format, alongside detailed experimental protocols and visual workflows.

Frequently Asked Questions (FAQs)

Q1: What is the standard method for the deprotection of (S)-NODAGA-tris(t-Bu ester)?

The standard method for removing the tert-butyl (t-Bu) ester protecting groups from (S)-NODAGA-tris(t-Bu ester) is acidic hydrolysis using trifluoroacetic acid (TFA). This reaction is typically performed in an anhydrous organic solvent, most commonly dichloromethane (B109758) (DCM).

Q2: What is the mechanism of TFA-mediated deprotection?

The deprotection proceeds via an acid-catalyzed cleavage of the t-butyl esters. The carbonyl oxygen of the ester is protonated by TFA, making the ester more susceptible to cleavage. A stable tertiary carbocation (t-butyl cation) is formed as a leaving group, which then deprotonates to form isobutylene (B52900) gas.

Q3: Are there any known side products for this reaction?

A potential side reaction is incomplete deprotection, resulting in partially protected intermediates (mono- and di-t-Bu esters). Another less common side reaction, particularly if the reaction conditions are not anhydrous, is trifluoroacetylation of the amine groups on the NODAGA backbone.

Q4: How can I monitor the progress of the deprotection reaction?

The reaction progress can be effectively monitored by analytical techniques such as:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method can separate the starting material, partially deprotected intermediates, and the final product based on their polarity.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to identify the molecular weights of the species in the reaction mixture, confirming the presence of the desired fully deprotected product and any intermediates.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete Deprotection (Presence of starting material and/or partially deprotected intermediates in HPLC/MS)1. Insufficient amount of TFA. 2. Reaction time is too short. 3. Low reaction temperature. 4. Presence of moisture, which can hydrolyze TFA.1. Increase the concentration or volume of TFA. A common starting point is a 1:1 (v/v) mixture of TFA and DCM. 2. Extend the reaction time. Monitor the reaction every 1-2 hours until completion. 3. Ensure the reaction is running at room temperature (20-25 °C). 4. Use anhydrous DCM and fresh, high-purity TFA.
Low Yield of Final Product 1. Incomplete reaction. 2. Degradation of the product during work-up. 3. Loss of product during purification.1. See "Incomplete Deprotection" solutions. 2. Avoid excessive heat during solvent removal. Co-evaporation with a non-acidic solvent like toluene (B28343) can help remove residual TFA at lower temperatures. 3. Optimize the purification protocol. For RP-HPLC, ensure proper column selection and gradient optimization.
Presence of Unexpected Peaks in HPLC/MS 1. Trifluoroacetylation of the NODAGA amines. 2. Degradation of the NODAGA backbone.1. Ensure anhydrous reaction conditions. Consider adding a scavenger like triethylsilane (TES) to the reaction mixture to quench the t-butyl cation and minimize side reactions. 2. While the NODAGA backbone is generally stable, prolonged exposure to very harsh acidic conditions could potentially lead to degradation. Ensure the reaction is not left for an excessive amount of time after completion.
Difficulty in Isolating the Final Product 1. Product is highly polar and water-soluble. 2. Residual TFA forming salts with the product.1. After removing the bulk of TFA and DCM, lyophilization (freeze-drying) from an aqueous solution is an effective method for isolating the final product. 2. After evaporation of TFA, dissolve the residue in water and lyophilize. This can be repeated to ensure complete removal of TFA. Alternatively, precipitation from a suitable solvent system can be attempted.

Experimental Protocols

Protocol 1: Standard Deprotection of (S)-NODAGA-tris(t-Bu ester)
  • Preparation: Dissolve (S)-NODAGA-tris(t-Bu ester) in anhydrous dichloromethane (DCM) to a concentration of 10-20 mg/mL in a clean, dry round-bottom flask equipped with a magnetic stir bar.

  • Reaction Initiation: To the stirred solution, add an equal volume of trifluoroacetic acid (TFA) at room temperature. For example, to 1 mL of the substrate solution in DCM, add 1 mL of TFA.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by taking small aliquots, removing the solvent under a stream of nitrogen, dissolving the residue in a suitable solvent (e.g., water/acetonitrile), and analyzing by RP-HPLC and/or ESI-MS.

  • Work-up: Once the reaction is complete (disappearance of starting material and intermediates), remove the solvent and excess TFA under reduced pressure (rotary evaporation). To aid in the removal of residual TFA, co-evaporate the residue with toluene (2-3 times).

  • Isolation: Dissolve the resulting residue in deionized water and lyophilize to obtain the final product, (S)-NODAGA, as a white solid.

Protocol 2: Purification of (S)-NODAGA by RP-HPLC
  • Sample Preparation: Dissolve the crude deprotected (S)-NODAGA in the mobile phase starting condition (e.g., 95% water with 0.1% TFA, 5% acetonitrile (B52724) with 0.1% TFA). Filter the sample through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical gradient would be 5% to 50% B over 20-30 minutes. The gradient should be optimized based on the separation observed.

    • Flow Rate: 1 mL/min for an analytical column (e.g., 4.6 mm ID).

    • Detection: UV at 214 nm and 280 nm.

  • Fraction Collection and Isolation: Collect the fractions corresponding to the main product peak. Combine the fractions, remove the acetonitrile under reduced pressure, and lyophilize the aqueous solution to obtain the purified (S)-NODAGA as its TFA salt.

Data Presentation

Table 1: Reaction Parameters for (S)-NODAGA-tris(t-Bu ester) Deprotection

ParameterRecommended ConditionNotes
Reagent Trifluoroacetic Acid (TFA)High purity, anhydrous
Solvent Dichloromethane (DCM)Anhydrous
TFA:DCM Ratio (v/v) 1:1Can be adjusted based on reaction progress
Temperature Room Temperature (20-25 °C)Avoid heating
Reaction Time 2-4 hoursMonitor for completion
Work-up Rotary evaporation followed by co-evaporation with tolueneRemoves residual TFA
Isolation LyophilizationYields a fluffy white solid

Table 2: Analytical Parameters for Monitoring Deprotection

Technique Parameter Observation
RP-HPLC Retention TimeStarting material will have the longest retention time, followed by di-tBu, mono-tBu, and the final product will be the most polar and have the shortest retention time.
ESI-MS m/z(S)-NODAGA-tris(t-Bu ester): [M+H]⁺ ≈ 544.4 (S)-NODAGA-di(t-Bu ester): [M+H]⁺ ≈ 488.3 (S)-NODAGA-mono(t-Bu ester): [M+H]⁺ ≈ 432.2 (S)-NODAGA: [M+H]⁺ ≈ 376.2

Visualizations

Deprotection_Workflow cluster_reaction Reaction Step cluster_monitoring Monitoring cluster_workup Work-up & Isolation start (S)-NODAGA-tris(t-Bu ester) in DCM reagents Add TFA (1:1 v/v) start->reagents reaction Stir at RT for 2-4h reagents->reaction monitoring Monitor by RP-HPLC / ESI-MS reaction->monitoring decision Reaction Complete? monitoring->decision decision->reaction No evaporation Rotovap & Co-evaporate with Toluene decision->evaporation Yes lyophilization Dissolve in Water & Lyophilize evaporation->lyophilization product Purified (S)-NODAGA lyophilization->product Troubleshooting_Logic cluster_incomplete_solutions Solutions for Incomplete Reaction cluster_side_product_solutions Solutions for Side Products start Analyze Reaction Mixture by HPLC/MS incomplete Incomplete Reaction? start->incomplete side_products Unexpected Peaks? incomplete->side_products No increase_tfa Increase TFA concentration incomplete->increase_tfa Yes increase_time Increase reaction time incomplete->increase_time Yes complete Complete Deprotection side_products->complete No anhydrous Ensure anhydrous conditions side_products->anhydrous Yes scavenger Add scavenger (e.g., TES) side_products->scavenger Yes

Technical Support Center: Troubleshooting Incomplete t-Butyl Ester Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the deprotection of tert-butyl (t-Bu) esters, a critical step in chemical synthesis, particularly in peptide and medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: My t-butyl ester deprotection is incomplete. What are the common causes?

A1: Incomplete deprotection of t-butyl esters is a frequent issue. Several factors can contribute to this problem:

  • Insufficient Acid Strength or Concentration: The most common method for t-butyl ester cleavage is acidolysis, typically with trifluoroacetic acid (TFA). If the concentration of the acid is too low or its strength is insufficient, the reaction may not proceed to completion.

  • Reaction Time and Temperature: Deprotection is a kinetic process. Insufficient reaction time or low temperatures can lead to incomplete removal of the t-butyl group.[1]

  • Steric Hindrance: The steric environment around the t-butyl ester can significantly impact the rate of deprotection. Highly hindered substrates may require more forcing conditions (longer reaction times, higher temperatures, or stronger acids).

  • Solvent Effects: The choice of solvent can influence the efficiency of the deprotection reaction. Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection.

Q2: I'm observing a side product with a mass increase of +56 Da. What is this and how can I prevent it?

A2: A mass increase of +56 Da typically corresponds to the addition of a tert-butyl group to your molecule. This is a common side reaction known as t-butylation.

During acid-mediated deprotection, a reactive tert-butyl cation (t-Bu⁺) is generated.[2] This carbocation is an electrophile and can be "scavenged" by nucleophilic residues in your substrate, leading to unwanted side products.[2] In peptide synthesis, the most susceptible residues are:

  • Cysteine: The thiol side chain can be S-t-butylated.[1]

  • Tryptophan: The indole (B1671886) ring is prone to alkylation.

  • Methionine: The thioether side chain can be alkylated.[3]

To prevent these side reactions, it is crucial to add "scavengers" to the cleavage cocktail. Scavengers are nucleophiles that are more reactive towards the t-butyl cation than the sensitive residues of your product.[4]

Q3: My peptide contains an Asp(OtBu) residue, and I'm seeing a significant impurity that is difficult to separate. What could it be?

A3: This is likely due to aspartimide formation, a well-known side reaction in Fmoc-based solid-phase peptide synthesis (SPPS).[5][6] The piperidine (B6355638) used for Fmoc deprotection can catalyze the cyclization of the Asp(OtBu) side chain to form a five-membered aspartimide ring.[5][6] This intermediate can then undergo hydrolysis to yield a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, which are often difficult to separate by HPLC.[5][7] Racemization at the aspartic acid residue can also occur.[5]

Q4: Can I selectively deprotect a Boc group in the presence of a t-butyl ester?

A4: Yes, selective deprotection is possible, although it can be challenging as both groups are acid-labile. Generally, the N-Boc (tert-butyloxycarbonyl) group is more sensitive to acid than the t-butyl ester. By carefully controlling the reaction conditions, such as using milder acids or specific reagent systems, selectivity can be achieved. For example, using methanesulfonic acid in a mixture of t-BuOAc and CH2Cl2 has been reported for selective N-Boc removal.[8]

Troubleshooting Guides

Issue 1: Incomplete Deprotection

Symptoms:

  • The starting material is still present in the reaction mixture after the expected reaction time (observed by TLC, LC-MS, or NMR).

  • The yield of the desired product is low.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure that the acid (e.g., TFA) is fresh and has not been compromised by moisture.

  • Increase Reaction Time: Monitor the reaction progress at regular intervals using an appropriate analytical technique (e.g., HPLC, TLC). Extend the reaction time until the starting material is consumed.

  • Increase Temperature: If extending the reaction time is not effective, consider moderately increasing the reaction temperature. However, be aware that higher temperatures can also promote side reactions.[1]

  • Increase Acid Concentration: If permissible for your substrate, increasing the concentration of the acid can accelerate the deprotection.

  • Consider an Alternative Deprotection Method: For particularly stubborn t-butyl esters, a stronger acid system or an alternative deprotection method may be necessary (see Experimental Protocols section).

Issue 2: t-Butylation Side Products

Symptoms:

  • Observation of unexpected peaks in the HPLC or LC-MS chromatogram with a mass corresponding to the addition of a t-butyl group (+56 Da).

Troubleshooting Steps:

  • Incorporate Scavengers: The most effective way to prevent t-butylation is to use a scavenger cocktail. Common scavengers and their targets are listed in the table below.

  • Optimize Scavenger Cocktail: The choice and concentration of scavengers may need to be optimized for your specific substrate. A common starting point for peptide cleavage is a mixture of TFA, water, and triisopropylsilane (B1312306) (TIS).[9][10]

Data Presentation

Table 1: Common Scavengers for Preventing t-Butylation

ScavengerTarget Residue(s)Typical ConcentrationNotes
Triisopropylsilane (TIS)Trp, general carbocations2.5-5% (v/v)A highly effective and commonly used carbocation scavenger.[2][10]
WaterGeneral carbocations2.5-5% (v/v)Acts as a scavenger and helps to hydrolyze the t-butyl cation.[2][10]
1,2-Ethanedithiol (EDT)Cys, Trp2.5% (v/v)Particularly effective for protecting cysteine residues from oxidation and alkylation.[2][11]
ThioanisoleMet, Arg(Pmc)5% (v/v)Useful for protecting methionine and can aid in the deprotection of arginine.[2][11]
Dithiothreitol (DTT)Cys2.5% (w/v)A reducing agent that helps to keep cysteine in its free thiol form.[2]

Table 2: Quantitative Comparison of Scavenger Cocktail Efficiency for a Cysteine-Containing Peptide

The following data illustrates the effectiveness of different scavenger cocktails in preventing the S-tert-butylation of a model peptide during TFA-mediated cleavage.

Cleavage Cocktail Composition (TFA/Scavengers)Desired Peptide (%)S-t-butylated Impurity (%)
95:5 (TFA/H₂O)8515
95:2.5:2.5 (TFA/H₂O/TIS)946
92.5:5:2.5 (TFA/H₂O/EDT)964
90:5:5 (TFA/H₂O/Thioanisole)928
88:5:5:2 (TFA/H₂O/Phenol/TIS)955

Note: The exact percentages can vary depending on the peptide sequence and reaction conditions.

Experimental Protocols

Protocol 1: Standard TFA-Mediated Deprotection with Scavengers (for Peptides)

Objective: To perform a standard global deprotection of a peptide synthesized on a solid-phase resin, including removal of t-butyl ester side-chain protecting groups.

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail (freshly prepared): A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).[9][10]

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Swell the dried peptide-resin in DCM in a reaction vessel for 20-30 minutes.

  • Drain the DCM.

  • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per 100 mg of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

Protocol 2: Monitoring Deprotection by HPLC

Objective: To monitor the progress of a t-butyl ester deprotection reaction to determine the optimal reaction time and ensure completion.

Materials:

  • Reaction mixture

  • Quenching solution (e.g., saturated sodium bicarbonate solution)

  • Extraction solvent (e.g., ethyl acetate)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

  • At various time points (e.g., 0, 1, 2, 4, and 6 hours), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Immediately quench the aliquot by adding it to a vial containing an excess of a basic solution like saturated sodium bicarbonate to neutralize the acid.

  • Extract the organic components with a suitable solvent such as ethyl acetate.

  • Dry the organic layer (e.g., over anhydrous sodium sulfate) and evaporate the solvent.

  • Dissolve the residue in a suitable solvent for HPLC analysis (e.g., acetonitrile/water).

  • Inject the sample onto the HPLC and analyze the chromatogram for the presence of the starting material and the deprotected product.

  • Continue monitoring until the peak corresponding to the starting material is no longer observed.

Protocol 3: ZnBr₂-Mediated Deprotection

Objective: To perform a milder deprotection of a t-butyl ester using a Lewis acid. This method can sometimes offer better selectivity in the presence of other acid-labile groups.[12]

Materials:

  • t-Butyl ester substrate

  • Zinc bromide (ZnBr₂)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Water

Procedure:

  • Dissolve the t-butyl ester substrate in DCM.

  • Add an excess of zinc bromide (e.g., 2-3 equivalents) to the solution.

  • Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product, which can be further purified by chromatography.

Protocol 4: Suppression of Aspartimide Formation

Objective: To minimize aspartimide formation during the Fmoc deprotection step in SPPS.

Method 1: Modified Fmoc Deprotection Cocktail

  • Use a deprotection solution of 20% piperidine in DMF containing an additive such as 0.1 M HOBt (Hydroxybenzotriazole) or by adding a small amount of a weak acid like formic acid to the piperidine solution.[13][14]

Method 2: Use of Sterically Hindered Protecting Groups

  • Instead of Fmoc-Asp(OtBu)-OH, consider using alternative building blocks with bulkier side-chain protecting groups, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(Odmab)-OH, which can sterically hinder the cyclization reaction.[6]

Visualizations

cluster_deprotection t-Butyl Ester Deprotection Pathway cluster_side_reactions Fate of the t-Butyl Cation tBu_Ester R-CO-O-tBu Protonation Protonation (H+) tBu_Ester->Protonation Protonated_Ester R-CO-O(H+)-tBu Protonation->Protonated_Ester Carboxylic_Acid R-COOH Protonated_Ester->Carboxylic_Acid tBu_Cation t-Butyl Cation (+C(CH3)3) Protonated_Ester->tBu_Cation tBu_Cation2 t-Butyl Cation Alkylation Alkylation of Nucleophiles (Trp, Cys, Met) tBu_Cation2->Alkylation Scavenging Reaction with Scavenger (TIS, H2O, EDT) tBu_Cation2->Scavenging Alkylated_Product t-Butylated Side Product Alkylation->Alkylated_Product Trapped_Cation Inert Product Scavenging->Trapped_Cation

Caption: General mechanism of acid-catalyzed t-butyl ester deprotection and competing pathways for the resulting t-butyl cation.

Start Incomplete Deprotection Observed Check_Reagents Verify Acid Quality and Concentration Start->Check_Reagents Extend_Time Increase Reaction Time and Monitor Check_Reagents->Extend_Time Increase_Temp Moderately Increase Temperature Extend_Time->Increase_Temp Alt_Method Consider Alternative Deprotection Method Increase_Temp->Alt_Method Success Deprotection Complete Alt_Method->Success

Caption: Troubleshooting workflow for incomplete t-butyl ester deprotection.

Asp_OtBu Asp(OtBu) Residue in Peptide Chain Piperidine Piperidine (Fmoc Deprotection) Asp_OtBu->Piperidine Aspartimide Aspartimide Intermediate Piperidine->Aspartimide Hydrolysis Hydrolysis Aspartimide->Hydrolysis Prevention Prevention Strategies: - Modified Cleavage Cocktail - Bulky Protecting Groups Aspartimide->Prevention Side_Products Mixture of: - α-Aspartyl Peptide - β-Aspartyl Peptide - Racemized Products Hydrolysis->Side_Products

Caption: Signaling pathway for aspartimide formation from Asp(OtBu) residues.

References

Technical Support Center: Optimizing Precursor Concentration for High Specific Activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on optimizing precursor concentration to achieve high specific activity in radiolabeling experiments. Below you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are specific activity and molar activity, and why are they important?

A1: Specific activity (As) is the amount of radioactivity per unit mass of a substance, typically expressed in Becquerels per gram (Bq/g) or Curies per gram (Ci/g).[1][2] Molar activity (Am) is the radioactivity per mole of a substance, expressed as Bq/mol or GBq/µmol.[2] High specific or molar activity is crucial for radiopharmaceuticals, especially in receptor imaging, as it ensures that a low mass of the compound can be administered to avoid pharmacological effects or saturation of target sites, leading to better imaging quality and patient safety.[2]

Q2: What is the relationship between precursor concentration and specific activity?

A2: There is an inverse relationship between the precursor (ligand) concentration and the resulting molar or specific activity of the radiopharmaceutical.[1] Increasing the amount of precursor can lead to a higher radiochemical yield by providing more molecules for the radionuclide to label. However, this also increases the total mass of the labeled compound, which in turn decreases the specific activity.[1]

Q3: What are the main factors that can negatively impact specific activity?

A3: Several factors can lead to lower than expected specific activity:

  • High Precursor Concentration: As mentioned, using an excessive amount of precursor is a primary cause of low specific activity.[1]

  • Carrier Addition: The presence of non-radioactive isotopes of the radionuclide (carrier) in the starting material will dilute the final product and lower the specific activity.[2]

  • Contaminants: Impurities in the reagents, such as metal ions (e.g., Fe(III)), can compete with the radionuclide for chelation by the precursor, necessitating the use of higher precursor amounts and thus reducing the specific activity.[1]

  • Incomplete Purification: Residual unlabeled precursor in the final product will increase the total mass and decrease the specific activity.[2]

  • Atmospheric Contamination: For some radionuclides like Carbon-11, contamination from atmospheric CO2 can introduce a carrier and reduce specific activity.

Q4: How is specific activity experimentally determined?

A4: The determination of specific activity involves two key measurements: the total radioactivity of the sample and the total mass of the compound in that sample.[3]

  • Radioactivity Measurement: The total radioactivity is measured using a calibrated dose calibrator.

  • Mass Measurement: The mass of the compound is typically quantified using High-Performance Liquid Chromatography (HPLC) with a UV detector.[2] A calibration curve is generated using known concentrations of a non-radioactive standard of the compound to relate the UV detector response (peak area) to the mass.[2] The specific activity is then calculated by dividing the total radioactivity by the total mass.[3]

Q5: What is "apparent" specific activity?

A5: "Apparent" specific or molar activity takes into account not just the desired radiolabeled compound and its non-radioactive counterpart, but also any remaining precursor and other impurities that may interfere with the mass determination.[2] This is often a more practical value in a routine production setting where complete separation of all related substances may not be feasible.

Troubleshooting Guide

This guide addresses common issues encountered when trying to achieve high specific activity.

Problem Potential Cause(s) Recommended Solution(s)
Low Specific Activity 1. Precursor concentration is too high. 2. Presence of carrier (non-radioactive isotopes). 3. Inefficient purification leaving excess precursor. 4. Contamination of reagents with competing metal ions.1. Systematically reduce the precursor concentration in a series of optimization experiments. 2. Use "no-carrier-added" (n.c.a.) radionuclides whenever possible.[2] 3. Optimize the purification method (e.g., HPLC, solid-phase extraction) to ensure complete removal of the unlabeled precursor. 4. Use high-purity reagents and metal-free buffers. Consider pre-treating solutions to remove trace metal contaminants.
Low Radiochemical Yield (RCY) 1. Insufficient precursor concentration. 2. Suboptimal reaction conditions (pH, temperature, reaction time). 3. Inactive precursor due to improper storage or degradation. 4. Presence of metal ion contaminants competing with the radionuclide.[1]1. Gradually increase the precursor concentration, while monitoring the impact on specific activity. 2. Optimize reaction parameters such as pH, temperature, and incubation time.[4] 3. Ensure the precursor is stored under recommended conditions and consider the net peptide content if applicable. Reconstituting the precursor solution just before use can improve reproducibility.[1][5] 4. Use metal-free reagents and buffers. For peptides, consider the net peptide content to ensure an accurate precursor concentration.[5][6]
Inconsistent Batch-to-Batch Specific Activity 1. Variability in precursor solution preparation. 2. Inconsistent quality of radionuclide eluate. 3. Fluctuations in reaction conditions. 4. Contamination from starting materials.1. Standardize the precursor preparation method. For example, reconstituting a fresh vial for each synthesis can yield more reproducible results than using aliquots from a frozen stock solution.[1][5][6] 2. Perform regular quality control on the radionuclide eluate. 3. Ensure precise control over reaction parameters using automated synthesis modules where possible. 4. Use reagents from a single, qualified batch for a series of experiments.

Quantitative Data Summary

The following table summarizes the impact of different precursor preparation methods on the radiochemical yield (RCY) of [⁶⁸Ga]Ga-PSMA-11, demonstrating the importance of optimized precursor handling for reproducible results.

Method Precursor Amount & Preparation Number of Syntheses (n) Average RCY (%) Standard Deviation of RCY (%) Reference
A 1000 µg reconstituted, aliquoted, and stored frozen1091.09.7[1][5][6]
B 30 µg reconstituted and used immediately997.41.3[1][5][6]
C 1000 µg reconstituted considering net peptide content, aliquoted, and stored frozen1097.71.6[1][5][6]

Data adapted from a study on [⁶⁸Ga]Ga-PSMA-11 radiosynthesis. Methods B and C, which involved fresh preparation or accounting for net peptide content, showed higher and more reproducible radiochemical yields.[1][5][6]

Experimental Protocols

Protocol 1: General Strategy for Optimizing Precursor Concentration

This protocol outlines a systematic approach to finding the optimal precursor concentration that balances high radiochemical yield with high specific activity.

Objective: To determine the minimum amount of precursor required to achieve a consistently high radiochemical yield (>95%) and thereby maximize the specific activity.

Materials:

  • Radionuclide (e.g., ⁶⁸GaCl₃ eluate, [¹⁸F]fluoride)

  • Precursor molecule

  • Reaction buffer (metal-free)

  • Reagents for radiolabeling (e.g., base, reducing agent)

  • Solvents for purification (e.g., ethanol, water, acetonitrile)

  • Solid-phase extraction (SPE) cartridges or HPLC system for purification

  • Analytical HPLC system with UV and radiation detectors

  • Dose calibrator

Procedure:

  • Prepare a stock solution of the precursor at a known concentration in an appropriate high-purity solvent.

  • Set up a series of radiolabeling reactions with varying amounts of the precursor. It is recommended to start with the manufacturer's suggested amount and then test concentrations that are 2x, 1x, 0.5x, 0.25x, and 0.1x of that amount.

  • Perform the radiolabeling reaction under otherwise identical and optimized conditions (temperature, pH, reaction time).

  • For each reaction, determine the radiochemical yield (RCY) by radio-TLC or radio-HPLC analysis of a small aliquot of the crude reaction mixture.

  • Purify the product from each reaction using a validated method (e.g., SPE or HPLC).

  • Measure the total radioactivity of the final purified product using a dose calibrator.

  • Determine the mass of the product in the final sample using analytical HPLC with a UV detector and a pre-established calibration curve.

  • Calculate the specific activity for each precursor concentration tested.

  • Plot the radiochemical yield and specific activity as a function of precursor concentration.

  • Identify the optimal precursor concentration that provides the highest specific activity while maintaining an acceptable and reproducible radiochemical yield.

Protocol 2: Quality Control of the Final Radiopharmaceutical

This protocol describes the essential quality control tests to be performed on the final radiopharmaceutical product.

Objective: To ensure the final product meets the required specifications for identity, purity, and safety.

Tests:

  • Visual Inspection: The final product should be a clear, colorless solution free of any particulate matter.

  • pH Measurement: The pH of the final solution should be within the acceptable range for administration (typically 4.5-8.5), measured using pH strips or a calibrated pH meter.[7]

  • Radionuclidic Identity and Purity:

    • Identity: Confirm the identity of the radionuclide by measuring its half-life. This is done by taking two readings of the radioactivity in a dose calibrator at a set time interval (e.g., 20-30 minutes) and calculating the half-life.[7]

    • Purity: Use a gamma spectrometer to identify and quantify any radionuclide impurities.

  • Radiochemical Purity (RCP):

    • Determine the percentage of the total radioactivity that is in the desired chemical form.

    • This is typically performed using radio-TLC or radio-HPLC. For example, in [¹⁸F]FDG, the Rf values for [¹⁸F]FDG, free [¹⁸F]fluoride, and acetylated intermediates are well-defined on a silica (B1680970) TLC plate with an acetonitrile/water mobile phase.[8]

  • Chemical Purity:

    • Quantify any non-radioactive chemical impurities using HPLC with a UV or other suitable detector.

    • This includes unreacted precursor and byproducts of the synthesis.

  • Sterility and Bacterial Endotoxin Testing:

    • Sterility: The final product must be sterile. This is typically ensured by passing the final product through a 0.22 µm sterile filter. The sterility test itself may be completed after the product has been released due to the short half-life of many radionuclides.[8]

    • Bacterial Endotoxins: Test for pyrogens using a Limulus Amebocyte Lysate (LAL) test to ensure the product is safe for injection.

Visualizations

Experimental_Workflow_for_Precursor_Optimization cluster_prep Preparation cluster_reaction Reaction Optimization cluster_analysis Analysis & Purification cluster_qc Final Quantification A Prepare Precursor Stock Solution C Set up Reactions with Varying Precursor Amounts (e.g., 0.1x, 0.5x, 1x, 2x) A->C B Prepare Radionuclide (e.g., Elute Generator) B->C D Perform Radiolabeling (Constant Temp, pH, Time) C->D E Determine Radiochemical Yield (RCY) by Radio-TLC/HPLC D->E F Purify Product (SPE or HPLC) D->F J Identify Optimal Precursor Concentration E->J G Measure Total Radioactivity (Dose Calibrator) F->G H Measure Product Mass (Analytical HPLC-UV) F->H I Calculate Specific Activity (Bq/g) G->I H->I I->J Troubleshooting_Logic_Flow Start Start: Low Specific Activity or Low RCY Q1 Is Radiochemical Yield (RCY) Low? Start->Q1 A1_Yes Increase Precursor Amount Optimize Reaction Conditions (pH, Temp) Q1->A1_Yes Yes Q2 Is Specific Activity Low? Q1->Q2 No A1_Yes->Q2 A2_Yes Decrease Precursor Amount Improve Purification Check for Carrier Q2->A2_Yes Yes Q3 Are results inconsistent? Q2->Q3 No A2_Yes->Q3 A3_Yes Standardize Precursor Prep Check Reagent Quality (e.g., metal contamination) Q3->A3_Yes Yes End Achieved High Specific Activity & RCY Q3->End No A3_Yes->End

References

Technical Support Center: Minimizing Radiolysis in High-Activity ⁶⁸Ga Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high-activity Gallium-68 (⁶⁸Ga) labeling. The information provided aims to help users minimize radiolysis and ensure high radiochemical purity of their radiopharmaceuticals.

Frequently Asked Questions (FAQs)

Q1: What is radiolysis and why is it a concern in high-activity ⁶⁸Ga labeling?

A1: Radiolysis is the degradation of molecules, such as radiotracers, due to the formation of free radicals in the solution caused by ionizing radiation.[1][2] With high activities of ⁶⁸Ga, the increased radiation dose can lead to the formation of radiolytic byproducts, which can compromise the radiochemical purity (RCP) of the final product, potentially affecting imaging quality and patient safety.[3]

Q2: What are the common signs of radiolysis in my ⁶⁸Ga-labeled product?

A2: The primary indication of radiolysis is the appearance of unexpected radioactive peaks in your radio-High-Performance Liquid Chromatography (radio-HPLC) or radio-Thin-Layer Chromatography (radio-TLC) analysis. These peaks represent degradation products of your radiotracer.[1][4] On a radio-TLC strip, a radiolysis compound might appear at an Rf value between the labeled product and free ⁶⁸Ga.[1]

Q3: What are radioprotectants or scavengers, and how do they work?

A3: Radioprotectants, or radical scavengers, are compounds added to the labeling reaction to quench the free radicals that cause radiolysis.[1] Common scavengers used in ⁶⁸Ga labeling include ethanol (B145695), ascorbic acid, and gentisic acid.[5] These molecules react with the free radicals, preventing them from degrading the desired radiolabeled compound.

Q4: Can the choice of chelator affect the susceptibility to radiolysis?

A4: While the primary role of the chelator is to stably bind ⁶⁸Ga, the overall stability of the resulting ⁶⁸Ga-complex can influence its resistance to degradation. Robust chelators that form highly stable complexes under the labeling conditions can indirectly help by ensuring efficient and rapid incorporation of ⁶⁸Ga, minimizing the time the precursor is exposed to high radioactivity in an unbound state.

Q5: Is automated synthesis recommended for high-activity ⁶⁸Ga labeling?

A5: Yes, automated synthesis modules are highly recommended for high-activity ⁶⁸Ga labeling.[4] Automation offers improved reproducibility, reduces radiation exposure to the operator, and allows for precise control over reaction parameters, which can contribute to minimizing radiolysis and ensuring consistent product quality.[4]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Radiochemical Purity (RCP) with multiple radioactive peaks on radio-HPLC/TLC. 1. Radiolysis: High radioactivity concentration is degrading the product. 2. Impurities in ⁶⁸Ga eluate: Metallic impurities can compete with ⁶⁸Ga for the chelator. 3. Suboptimal labeling conditions: Incorrect pH, temperature, or precursor amount.1. Add Radioprotectants: Incorporate a scavenger such as a combination of ethanol and ascorbic acid into your labeling protocol.[1] 2. Purify ⁶⁸Ga Eluate: Use a cation-exchange or anion-exchange cartridge to purify the ⁶⁸Ga eluate before labeling.[6][7] 3. Optimize Labeling Conditions: Ensure the pH of the reaction mixture is optimal for your specific precursor (typically between 3.5 and 5.0).[6] Adjust the precursor amount and heating time as necessary.[8]
Peak Tailing or Broadening in Radio-HPLC Chromatogram. 1. Interaction of the compound with the HPLC column: The analyte may be sticking to the stationary phase. 2. Inappropriate mobile phase composition. 1. Adjust Mobile Phase: Increase the concentration of trifluoroacetic acid (TFA) in the mobile phase (e.g., to 0.16-0.20%) to improve peak shape for peptide-based radiopharmaceuticals.[9] 2. Column Selection: Ensure you are using an appropriate HPLC column for your compound.
Discrepancy between Radio-TLC and Radio-HPLC results. 1. Co-elution on TLC: Different radioactive species may have similar Rf values on TLC, leading to an overestimation of RCP. 2. Retention of impurities on HPLC column: Some impurities, like colloidal ⁶⁸Ga, may be retained on the HPLC column and not be detected.[10]1. Use Both Methods for Validation: Rely on radio-HPLC for more accurate quantification of different radioactive species. Use radio-TLC for rapid, routine checks. 2. Optimize TLC System: Test different mobile phases to achieve better separation of potential impurities.
High levels of free ⁶⁸Ga. 1. Insufficient precursor amount. 2. Competition from metallic impurities. 3. Incorrect pH. 1. Increase Precursor Amount: Gradually increase the amount of precursor in the labeling reaction.[8] 2. Purify ⁶⁸Ga Eluate: As mentioned above, purify the generator eluate to remove competing metals.[6][7] 3. Verify pH: Check and adjust the pH of the reaction buffer.

Quantitative Data on Radioprotectants

The following table summarizes the effectiveness of a combination of ethanol and ascorbic acid in preventing the radiolysis of a NOTA-derivatized single-domain antibody labeled with high-activity ⁶⁸Ga.

Radioprotectant CombinationStarting ⁶⁸Ga Activity (GBq)Radiochemical Purity (RCP) after 10 minRCP after 3 hoursReference
None>1LowerDecreased further[1]
20% Ethanol (v/v in buffer)>1Higher than without scavengerStable[1]
20% Ethanol (v/v in buffer) + 5 mg Ascorbic Acid1 - 1.2>98%>99%[1]

Experimental Protocols

Protocol 1: Standard ⁶⁸Ga Labeling of a DOTA-Peptide

This protocol is a general guideline and may require optimization for specific peptides.

  • Preparation of Reagents:

  • ⁶⁸Ga Elution and Purification:

    • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.

    • Pass the eluate through a strong cation exchange (SCX) cartridge to trap the ⁶⁸Ga.

    • Elute the ⁶⁸Ga from the SCX cartridge with a small volume (e.g., 500 µL) of 5 M NaCl solution containing a small amount of 5.5 M HCl.[3]

  • Radiolabeling Reaction:

    • In a reaction vial, combine the purified ⁶⁸Ga eluate with the appropriate volume of 0.5 M ammonium acetate buffer to achieve a final pH of 3.5-4.5.

    • Add the desired amount of the DOTA-peptide stock solution (e.g., 10 µg).[4]

    • Heat the reaction mixture at 95°C for 8 minutes.[4]

  • Purification of the Labeled Peptide:

    • After incubation, dilute the reaction mixture with water.

    • Pass the diluted solution through a C18 cartridge to trap the labeled peptide.

    • Wash the C18 cartridge with water to remove any unreacted ⁶⁸Ga and hydrophilic impurities.

    • Elute the final ⁶⁸Ga-labeled peptide from the C18 cartridge with a small volume of 60% ethanol.[4]

  • Quality Control:

    • Perform radio-TLC and radio-HPLC to determine the radiochemical purity.

Protocol 2: ⁶⁸Ga Labeling with Ethanol and Ascorbic Acid as Radioprotectants

This protocol incorporates radioprotectants to minimize radiolysis.

  • Preparation of Reagents:

    • Prepare a 1 mg/mL stock solution of the precursor in ultrapure water.

    • Prepare a buffer solution (e.g., 1 M sodium acetate) containing 20% (v/v) ethanol.[1]

    • Prepare a solution of ascorbic acid (e.g., 5 mg in a small volume of water).[1]

  • ⁶⁸Ga Elution:

    • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl.

  • Radiolabeling Reaction:

    • In a reaction vial, combine the precursor stock solution, the ascorbic acid solution, and the ethanol-containing buffer.

    • Add the ⁶⁸Ga eluate to the reaction mixture.

    • Heat the reaction at the optimal temperature and time for your precursor.

  • Purification and Quality Control:

    • Follow the same purification and quality control steps as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_purification_qc Purification & QC cluster_final Final Product reagent_prep Reagent Preparation (Buffer, Precursor, Scavengers) reaction_mixture Combine Reagents and ⁶⁸Ga reagent_prep->reaction_mixture ga_elution ⁶⁸Ga Elution (from ⁶⁸Ge/⁶⁸Ga Generator) ga_elution->reaction_mixture incubation Incubation (Heating) reaction_mixture->incubation purification Solid Phase Extraction (e.g., C18 Cartridge) incubation->purification qc Quality Control (Radio-HPLC, Radio-TLC) purification->qc final_product ⁶⁸Ga-Radiopharmaceutical qc->final_product

Caption: Experimental workflow for ⁶⁸Ga radiolabeling.

troubleshooting_logic cluster_impurities Impurity Type cluster_solutions Potential Solutions start Low Radiochemical Purity check_hplc Analyze Radio-HPLC/ TLC Chromatogram start->check_hplc multiple_peaks Multiple Radioactive Peaks (other than product and free ⁶⁸Ga) check_hplc->multiple_peaks Radiolysis Suspected high_free_ga High Percentage of Free ⁶⁸Ga check_hplc->high_free_ga Incomplete Labeling add_scavengers Add Radioprotectants (Ethanol, Ascorbic Acid) multiple_peaks->add_scavengers optimize_labeling Optimize Labeling Conditions (pH, Temp, Precursor Amount) high_free_ga->optimize_labeling purify_eluate Purify ⁶⁸Ga Eluate high_free_ga->purify_eluate

References

Technical Support Center: Troubleshooting Unexpected Biodistribution of 68Ga-NODAGA Tracers

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals utilizing 68Ga-NODAGA tracers in their experiments. It provides answers to frequently asked questions and detailed troubleshooting steps for addressing unexpected biodistribution patterns.

Frequently Asked Questions (FAQs)

Q1: What is the expected normal biodistribution of 68Ga-NODAGA tracers?

A1: The expected biodistribution of 68Ga-NODAGA tracers is primarily dictated by the targeting vector (e.g., peptide or antibody) and the clearance pathway. Generally, these tracers are cleared through the renal system, leading to high physiological uptake in the kidneys and urinary bladder.[1][2] Other organs that may show notable uptake depending on the specific tracer include the liver and spleen.[2] It is crucial to establish a baseline biodistribution profile for your specific 68Ga-NODAGA tracer in your experimental model to accurately identify deviations.

Q2: What are the most common causes of unexpected biodistribution?

A2: Unexpected biodistribution can stem from several factors, which can be broadly categorized as:

  • Radiopharmaceutical-related issues: This includes problems with radiochemical purity (e.g., presence of free 68Ga or radiolabeled impurities), radiolysis, or incorrect formulation.[3]

  • Subject-related factors: The physiological state of the animal model, including underlying inflammation, benign lesions, or altered organ function, can lead to off-target accumulation.[3]

  • Procedural issues: Errors during administration, such as dose infiltration, can cause localized tracer accumulation.

  • Pharmacological interactions: Concurrent medications or treatments can alter the tracer's biodistribution profile.

Q3: How can I differentiate between specific tumor uptake and non-specific background signal?

A3: Differentiating specific from non-specific uptake is critical for accurate data interpretation. An in vivo blocking study is the gold standard for this purpose. This involves co-injecting a molar excess of the non-radiolabeled ("cold") targeting vector along with the 68Ga-NODAGA tracer. A significant reduction in uptake in the tissue of interest in the presence of the blocking agent indicates specific, receptor-mediated binding.

Troubleshooting Guide: Specific Issues

This section addresses common unexpected biodistribution scenarios in a question-and-answer format.

Scenario 1: Unusually High Liver Uptake

Q: My 68Ga-NODAGA-peptide tracer is showing significantly higher liver uptake than anticipated. What are the potential causes and how can I troubleshoot this?

A: Unusually high liver uptake can obscure abdominal lesions and indicate potential issues with the tracer's properties or the experimental model.

Potential Causes:

  • Radiochemical Impurities: The presence of colloidal 68Ga, formed during radiolabeling, can lead to high liver and spleen uptake.

  • Tracer Instability: The tracer may be unstable in vivo, leading to dissociation of 68Ga and subsequent uptake by the liver.

  • Hydrophobicity: Highly lipophilic tracers tend to be cleared through the hepatobiliary system.

  • Off-Target Binding: The tracer might be binding to receptors or transporters in the liver.

  • Pathophysiology: Underlying liver conditions in the animal model could alter uptake.

Troubleshooting Workflow:

A systematic approach is necessary to identify the root cause of high liver uptake.

G start High Liver Uptake Observed qc Step 1: Verify Radiochemical Purity (RCP) start->qc stability Step 2: Perform In Vitro Plasma Stability Assay qc->stability RCP > 95% troubleshoot_synthesis Troubleshoot Radiosynthesis (See Protocol 1) qc->troubleshoot_synthesis RCP < 95% blocking Step 3: Conduct In Vivo Blocking Study stability->blocking Stable troubleshoot_stability Redesign Tracer (e.g., different linker) stability->troubleshoot_stability Unstable lit_review Step 4: Review Literature & Tracer Design blocking->lit_review Uptake Not Blocked specific_uptake Indicates Specific Off-Target Binding in Liver blocking->specific_uptake Uptake Blocked animal_health Step 5: Assess Animal Health lit_review->animal_health redesign Consider Tracer Redesign lit_review->redesign Known Off-Target Effects or High Lipophilicity conclusion Likely Non-Specific Uptake; Consider Alternative Tracer animal_health->conclusion No Health Issues vet_consult Consult Veterinary Staff animal_health->vet_consult Health Issues Detected

Caption: Troubleshooting workflow for high liver uptake.

Quantitative Data Summary: Normal vs. Altered Biodistribution

The following table provides a hypothetical comparison of Standardized Uptake Values (SUV) in a scenario with unexpected liver uptake compared to the expected distribution.

OrganExpected SUVmeanUnexpected SUVmean (High Liver Uptake)Potential Implication
Tumor8.58.2Reduced tumor-to-liver contrast
Liver2.010.5 High non-specific uptake/clearance
Spleen3.512.0 Possible colloidal impurity
Kidneys15.014.5Normal renal clearance
Muscle0.50.6Low background

Scenario 2: Unusually High Kidney Uptake

Q: My 68Ga-NODAGA tracer shows extremely high and prolonged retention in the kidneys, obscuring adjacent structures. What could be the cause, and what are the mitigation strategies?

A: While high kidney uptake is expected due to renal clearance, excessive retention can be problematic.

Potential Causes:

  • Specific Receptor Expression: Receptors targeted by the peptide, such as somatostatin (B550006) receptors, can be expressed in the kidneys, leading to specific uptake.[4]

  • Megalin-Mediated Reabsorption: Peptides are often reabsorbed in the proximal tubules by the megalin receptor, leading to retention.[5]

  • Tracer Charge: Positively charged amino acids in the peptide can enhance renal uptake.

  • Impaired Renal Function: The animal model may have compromised kidney function, leading to slower clearance.

Mitigation Strategies & Troubleshooting:

  • Co-infusion of Basic Amino Acids: Co-administering positively charged amino acids like lysine (B10760008) or arginine can competitively inhibit tubular reabsorption of the tracer.

  • Tracer Modification:

    • Introduction of Cleavable Linkers: Incorporating a linker between the peptide and the chelator that can be cleaved by enzymes in the kidney allows for the radiometal complex to be excreted more readily.[4]

    • Altering Charge: Modifying the peptide sequence to reduce its overall positive charge can decrease renal uptake.

  • Evaluate Renal Function: Assess the kidney health of the animal models through appropriate biomarkers (e.g., creatinine (B1669602) levels).

Signaling and Uptake Pathway: Renal Reabsorption

The diagram below illustrates the primary mechanism of peptide reabsorption in the kidney proximal tubules.

G cluster_0 Proximal Tubule Cell megalin Megalin Receptor endosome Endosome megalin->endosome Endocytosis lysosome Lysosome endosome->lysosome metabolism Peptide Metabolism lysosome->metabolism retention Tracer Retention metabolism->retention tracer 68Ga-NODAGA-Peptide tracer->megalin Binding lumen Tubular Lumen

Caption: Mechanism of megalin-mediated renal uptake.

Scenario 3: Unexpected Uptake in Other Tissues (e.g., Bone, Muscle, Inflammation)

Q: I am observing focal uptake in non-target tissues like bone or areas of inflammation. How should I interpret this?

A: Uptake in unexpected tissues can be a significant confounder.

Potential Causes:

  • Free 68Ga: Dissociated 68Ga can accumulate in bone.

  • Inflammation: Many peptide receptors are upregulated in activated immune cells (e.g., macrophages), leading to tracer accumulation at sites of inflammation.

  • Benign Lesions: Certain benign conditions, like fibrous dysplasia, can show tracer uptake.

  • Tracer-Specific Off-Target Binding: The targeting vector may have affinity for receptors in tissues other than the intended target.

Troubleshooting Steps:

  • Confirm Radiochemical Purity: Ensure the absence of free 68Ga through rigorous quality control (see Protocol 1).

  • Correlate with Anatomy: Carefully review the co-registered CT or MRI images to identify any underlying anatomical correlates for the uptake (e.g., fractures, arthritis).

  • Animal History: Check the health records of the animals for any known inflammation or injuries.

  • Blocking Study: Perform a blocking study (see Protocol 3) to determine if the uptake is specific. If blocked, it indicates the presence of the target receptor in that tissue.

Quantitative Data Summary: Tumor vs. Inflammatory Uptake

TissueSUVmax (Tumor)SUVmax (Inflammation)Interpretation
Malignant Lesion10.2-Specific uptake
Inflammatory Lesion-7.5Potential for false-positive finding
Healthy Muscle0.60.7Background

Experimental Protocols

Protocol 1: Radiochemical Purity (RCP) Testing

Objective: To determine the percentage of 68Ga successfully chelated by the NODAGA-tracer and to detect the presence of impurities like free 68Ga and colloidal 68Ga.

Methodology (Instant Thin Layer Chromatography - iTLC):

  • Materials:

    • iTLC-SG strips

    • Mobile Phase 1: 0.1 M Citrate buffer, pH 4.0

    • Mobile Phase 2: Mixture of 1M Ammonium Acetate and Methanol (1:1 v/v)

    • TLC scanner or gamma counter.

  • Procedure:

    • Spot a small amount (~1 µL) of the final radiolabeled product onto two separate iTLC strips at the origin.

    • Develop one strip using Mobile Phase 1. In this system, the 68Ga-NODAGA-tracer remains at the origin (Rf = 0.0-0.1), while free 68Ga moves with the solvent front (Rf = 0.9-1.0).

    • Develop the second strip using Mobile Phase 2. In this system, both the 68Ga-NODAGA-tracer and free 68Ga move with the solvent front (Rf = 0.8-1.0), while colloidal 68Ga remains at the origin (Rf = 0.0-0.1).

    • After development, cut the strips in half and measure the radioactivity of each segment using a gamma counter, or scan the entire strip with a TLC scanner.

  • Calculation:

    • % Free 68Ga = (Counts at solvent front in system 1 / Total counts in system 1) * 100

    • % Colloidal 68Ga = (Counts at origin in system 2 / Total counts in system 2) * 100

    • % RCP = 100 - (% Free 68Ga + % Colloidal 68Ga)

  • Acceptance Criteria: RCP should typically be >95%.

Protocol 2: In Vitro Plasma Stability Assay

Objective: To assess the stability of the 68Ga-NODAGA tracer in plasma over time.

Methodology:

  • Materials:

    • Freshly collected animal or human plasma.

    • 68Ga-NODAGA tracer.

    • Precipitating agent (e.g., ethanol (B145695) or acetonitrile).

    • Centrifuge.

    • HPLC system with a radioactivity detector.

  • Procedure:

    • Add a known amount of the 68Ga-NODAGA tracer (e.g., 50 µL) to an aliquot of plasma (e.g., 450 µL).

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take a sample from the mixture.

    • To precipitate plasma proteins, add a 2x volume of cold precipitating agent (e.g., 1 mL of ethanol) to the sample.

    • Vortex the sample and centrifuge at high speed (e.g., 10,000 g for 5 minutes).

    • Collect the supernatant and analyze it using radio-HPLC to quantify the percentage of intact tracer.

  • Analysis:

    • Compare the chromatograms at different time points. The emergence of new radioactive peaks indicates degradation.

    • Calculate the percentage of intact tracer remaining at each time point relative to the 0-minute sample.

  • Acceptance Criteria: A stable tracer should show minimal degradation over the typical imaging period (e.g., >90% intact after 2 hours).

Protocol 3: In Vivo Blocking Study in a Mouse Model

Objective: To determine the specificity of tracer uptake in a target tissue.

Methodology:

  • Animal Model: Use a relevant tumor-bearing mouse model (e.g., subcutaneous xenograft).

  • Groups:

    • Control Group (n=3-5): Injected with the 68Ga-NODAGA tracer only.

    • Blocked Group (n=3-5): Injected with the 68Ga-NODAGA tracer and a molar excess (e.g., 50-100 fold) of the corresponding non-radiolabeled ("cold") peptide.

  • Procedure:

    • Anesthetize the mice (e.g., with isoflurane).

    • For the blocked group, intravenously inject the "cold" peptide 5-15 minutes prior to the radiotracer.

    • Intravenously inject a known amount of the 68Ga-NODAGA tracer (~3.7 MBq or 100 µCi) into each mouse.[6]

    • Perform a dynamic or static PET/CT scan at a predetermined time point (e.g., 60 minutes post-injection).

    • After imaging, euthanize the animals and perform an ex vivo biodistribution study by harvesting tumors and major organs.

    • Weigh the tissues and measure the radioactivity in a gamma counter.

  • Analysis:

    • Calculate the tracer uptake as a percentage of the injected dose per gram of tissue (%ID/g).

    • Compare the %ID/g in the tumor and other organs between the control and blocked groups.

  • Interpretation: A statistically significant reduction in tracer uptake in the tumor of the blocked group compared to the control group confirms specific, receptor-mediated binding. No significant reduction in uptake in other tissues with high accumulation suggests that this uptake is non-specific.

References

Technical Support Center: Improving In Vivo Stability of NODAGA-Peptide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with NODAGA-peptide conjugates. This resource provides troubleshooting guidance and answers to frequently asked questions to help you enhance the in vivo stability of your radiolabeled compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the in vivo stability of NODAGA-peptide conjugates?

A1: The principal challenges include rapid proteolytic degradation of the peptide backbone by endogenous proteases, leading to a short biological half-life.[1][2] Other issues are potential dissociation of the radiometal from the NODAGA chelator, rapid clearance from the bloodstream, and high uptake in non-target organs like the kidneys, which can cause nephrotoxicity, particularly in radionuclide therapy.[1][2]

Q2: How does the choice of peptide sequence impact stability?

A2: The amino acid sequence is a primary determinant of a peptide's stability. Natural L-amino acid sequences can contain recognition motifs for endogenous proteases, making them susceptible to rapid enzymatic cleavage.[1] The presence of specific residues, such as aspartic acid (Asp), can lead to chemical degradation pathways like hydrolysis. Therefore, the peptide's primary structure is a critical factor in its overall in vivo performance.

Q3: What are the advantages of using NODAGA chelators over other options like DOTA?

A3: NODAGA-modified tracers can be radiolabeled with Gallium-68 (⁶⁸Ga) at room temperature, whereas DOTA-modified tracers often require elevated temperatures (e.g., 95 °C).[3] This is advantageous for heat-sensitive peptides. While both chelators generally form stable complexes, the choice can influence pharmacokinetics. For instance, in some studies, NODAGA derivatives have shown different tumor uptake and kidney retention profiles compared to their DOTA counterparts.[4][5]

Q4: What is PEGylation and how can it improve conjugate stability?

A4: PEGylation is the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule.[6] This strategy can significantly improve the pharmacokinetic properties of a NODAGA-peptide conjugate. Key benefits include increased solubility, a prolonged circulation half-life in the blood, reduced immunogenicity, and shielding against proteolytic enzymes.[6][7][8] These effects can lead to enhanced tumor accumulation and better imaging contrast.

Troubleshooting Guide

Problem 1: My conjugate shows very rapid clearance from the blood and low tumor uptake.

This issue often points to rapid degradation of the peptide or fast renal clearance.

Potential Cause Troubleshooting Strategy Rationale
Proteolytic Degradation 1. Substitute L-amino acids with D-amino acids: Replace protease-sensitive L-amino acids in the peptide sequence with their D-isomers.[1]D-amino acids are not recognized by most endogenous proteases, making the peptide highly resistant to enzymatic degradation.[1][9]
2. Cyclize the peptide: If using a linear peptide, synthesize a cyclic version.Cyclization restricts the peptide's conformational flexibility, which can hide protease cleavage sites and increase metabolic stability.[1][10] Cyclic RGD peptides, for example, are more potent and resistant to proteolysis than their linear analogs.[1]
Rapid Renal Clearance 1. Introduce a PEG linker: Add a PEG linker between the NODAGA chelator and the peptide.PEGylation increases the hydrodynamic radius of the conjugate, which reduces the rate of renal excretion and prolongs its circulation time.[6][8]
2. Incorporate albumin-binding moieties: Add a domain that binds to serum albumin.Binding to albumin, a long-lived plasma protein, dramatically increases the conjugate's circulation half-life and reduces its clearance rate.

Problem 2: The conjugate exhibits excessively high kidney uptake.

High renal accumulation is a common issue with radiolabeled peptides and can be dose-limiting for therapeutic applications due to potential nephrotoxicity.[2]

Potential Cause Troubleshooting Strategy Rationale
Tubular Reabsorption 1. Co-infusion of basic amino acids: Administer a solution of positively charged amino acids like L-lysine and L-arginine alongside the conjugate.[4][11]These amino acids competitively inhibit the reabsorption of the radiolabeled peptide in the proximal tubules of the kidneys, thereby reducing its retention.[11][12]
2. Introduce negatively charged linkers: Modify the conjugate by adding linkers with anionic residues (e.g., glutamic acid, aspartic acid).[4][13]The electrostatic interaction between positively charged peptides and the negatively charged surface of renal cells contributes to uptake. Adding negative charges to the conjugate can reduce this interaction.[4]
3. Co-administration of plasma expanders: Use agents like Gelofusine or albumin fragments.[4][12][14]These agents can also competitively inhibit renal uptake. Albumin fragments, in particular, have been shown to be potent inhibitors of reabsorption.[12][14]

Visualizations and Diagrams

Logical Flow: Strategies to Enhance In Vivo Stability

The following diagram outlines key modification strategies and their intended effects on the pharmacokinetic properties of NODAGA-peptide conjugates.

cluster_0 Problem: Poor In Vivo Stability cluster_1 Modification Strategies cluster_2 Desired Outcomes Rapid Degradation Rapid Degradation S1 Peptide Backbone Modification (D-amino acids, Cyclization) Rapid Degradation->S1 S2 Pharmacokinetic Modification (PEGylation, Albumin Binders) Rapid Degradation->S2 High Kidney Uptake High Kidney Uptake High Kidney Uptake->S2 S3 Charge Modification (Anionic Linkers) High Kidney Uptake->S3 O2 Reduced Proteolysis S1->O2 O1 Increased Plasma Half-Life S2->O1 O3 Reduced Kidney Retention S3->O3 O4 Enhanced Tumor Uptake & Contrast O1->O4 O2->O1 O3->O4

Caption: Strategies to improve the in vivo stability of NODAGA-peptide conjugates.

Experimental Workflow: Assessing In Vivo Stability

This workflow illustrates the typical sequence of experiments performed to evaluate the stability and biodistribution of a novel NODAGA-peptide conjugate.

cluster_synthesis Synthesis & Labeling cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis arrow arrow A Peptide Conjugate Synthesis B Radiolabeling with 68Ga A->B C Quality Control (e.g., HPLC, ITLC) B->C D Plasma Stability Assay (Incubate with plasma, measure degradation) C->D >95% Purity E Inject into Animal Model D->E F Biodistribution Study (Harvest organs at time points) E->F G Metabolite Analysis (Blood & Urine HPLC) E->G H PET/CT Imaging E->H I Calculate %ID/g, Half-life, Tumor-to- Background Ratios F->I G->I H->I

Caption: Standard experimental workflow for preclinical evaluation of a conjugate.

Appendices

Appendix A: Quantitative Data Summary

The following table summarizes representative biodistribution data, highlighting how different chelators or peptide structures can influence tissue uptake. Note that direct comparison between studies should be done with caution due to differing experimental conditions.

ConjugateTargetAnimal ModelTime p.i.Tumor Uptake (%ID/g)Kidney Uptake (%ID/g)Tumor/Blood RatioTumor/Muscle Ratio
⁶⁸Ga-NODAGA-c(RGDyK)₂ Integrin αvβ3U-87 MG Xenograft90 min~2.5~5.023.1~15
⁶⁸Ga-DOTA-c(RGDfK) Integrin αvβ3U-87 MG Xenograft90 min~1.5~4.014.7~20
⁶⁸Ga-DOTA-Substance P NK1 ReceptorU-87 MG Xenograft90 min~0.5~15.02.8~2.5
Data synthesized from preclinical evaluations.[3]
Appendix B: Key Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay

This protocol is used to assess how rapidly a conjugate is degraded in plasma.

Objective: To determine the half-life (t½) of the radiolabeled conjugate in plasma from relevant species (e.g., human, mouse, rat).[15]

Materials:

  • Radiolabeled NODAGA-peptide conjugate

  • Freshly thawed, heparinized plasma (species of interest)

  • Incubator or water bath at 37°C

  • Reaction termination solution (e.g., methanol (B129727) or acetonitrile (B52724) with internal standard)

  • Centrifuge

  • HPLC system with a radioactivity detector

Procedure:

  • Add the radiolabeled conjugate to a pre-warmed aliquot of plasma to achieve the desired final concentration (e.g., 1 µM).[15]

  • Incubate the mixture at 37°C.[16]

  • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma/conjugate mixture.[15]

  • Immediately terminate the enzymatic reaction by adding the aliquot to a tube containing ice-cold termination solution.

  • Vortex the samples and centrifuge to precipitate plasma proteins.

  • Collect the supernatant and analyze it using radio-HPLC to quantify the percentage of the intact conjugate remaining.

  • The percentage of intact conjugate at each time point is calculated relative to the 0-minute sample.[15] The data is then used to calculate the in vitro half-life.

Protocol 2: In Vivo Biodistribution Study

This protocol determines the tissue distribution, clearance, and tumor targeting efficacy of the conjugate.

Objective: To quantify the accumulation of the radiolabeled conjugate in tumors and various organs over time, expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Materials:

  • Radiolabeled NODAGA-peptide conjugate, purified and diluted in sterile saline.[17]

  • Tumor-bearing animal model (e.g., xenografted mice).[17]

  • Anesthetic

  • Syringes and needles for injection and dissection

  • Gamma counter

Procedure:

  • Anesthetize the animals. Administer a precise, known amount of the radiolabeled conjugate (e.g., 4-7 MBq) via intravenous (tail vein) injection.[13][17]

  • Allow the conjugate to distribute for a predetermined period (e.g., 30, 60, 90, 120 minutes).[3]

  • At each time point, euthanize a cohort of animals.

  • Promptly dissect key organs and tissues (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).

  • Weigh each tissue sample and measure its radioactivity using a calibrated gamma counter.

  • Include standards prepared from the injected dose to allow for decay correction and calculation of %ID/g.

  • Calculate the %ID/g for each tissue and determine key ratios (e.g., tumor-to-kidney, tumor-to-blood) to assess targeting efficacy.[3]

References

Technical Support Center: Scaling Up (S)-NODAGA-tris(t-Bu ester) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of (S)-NODAGA-tris(t-Bu ester). Our aim is to address common challenges encountered during synthesis and purification, ensuring a smoother and more efficient scale-up process.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for (S)-NODAGA-tris(t-Bu ester) and what are the key challenges in scaling up?

The synthesis of (S)-NODAGA-tris(t-Bu ester) is a multi-step process that generally involves the preparation of a protected (S)-glutamic acid derivative, followed by the sequential alkylation of a 1,4,7-triazacyclononane (B1209588) (TACN) macrocycle, and subsequent purification of the final product. A common route reports an overall yield of approximately 21% over five steps.

Key scale-up challenges include:

  • Controlling regioselectivity: During the alkylation of TACN, a mixture of mono-, di-, and tri-substituted products can form, complicating purification and reducing the yield of the desired product.

  • Reaction kinetics and temperature control: Maintaining optimal reaction rates and consistent temperatures in larger reaction vessels is crucial to prevent side reactions and ensure complete conversion.

  • Purification of intermediates and final product: Standard laboratory-scale purification methods like column chromatography can become inefficient and costly at larger scales. Developing robust crystallization or alternative purification methods is essential.

  • Handling and stability of reagents and intermediates: Some reagents and intermediates may be sensitive to air, moisture, or temperature, requiring careful handling procedures, especially in a larger-scale setting.

Q2: Are there any specific safety precautions to consider when scaling up this synthesis?

Yes, several safety precautions should be taken:

  • Reagent Handling: Alkylating agents such as tert-butyl bromoacetate (B1195939) are lachrymators and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Solvent Safety: Large volumes of organic solvents are often used. Ensure proper grounding of equipment to prevent static discharge and have appropriate fire suppression systems in place.

  • Pressure and Temperature Monitoring: Exothermic reactions can lead to a dangerous buildup of pressure and temperature in large reactors. Implement continuous monitoring and have cooling systems readily available.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Q3: What are the critical quality attributes of the final (S)-NODAGA-tris(t-Bu ester) product?

The critical quality attributes for (S)-NODAGA-tris(t-Bu ester) include:

  • Purity: Typically, a purity of >95% as determined by HPLC is required for subsequent applications.

  • Identity: Confirmation of the chemical structure by methods such as 1H NMR, 13C NMR, and mass spectrometry.

  • Stereochemical integrity: The stereochemistry at the chiral center originating from (S)-glutamic acid should be retained.

  • Residual solvent content: The amount of residual solvents from the purification process should be within acceptable limits.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up synthesis of (S)-NODAGA-tris(t-Bu ester).

Observed Problem Potential Cause Recommended Solution
Low yield in the alkylation of TACN Incomplete reaction.Monitor the reaction closely by TLC or LC-MS to ensure completion. Consider extending the reaction time or slightly increasing the temperature if the reaction stalls.
Formation of multiple substitution products (mono-, di-, tri-).Slowly add the alkylating agent to the reaction mixture to maintain a low concentration and favor the desired substitution pattern. Optimize the stoichiometry of the reactants.
Degradation of reagents or intermediates.Ensure all reagents are of high quality and stored under appropriate conditions (e.g., dry, inert atmosphere).
Difficulty in purifying the di-substituted TACN intermediate Co-elution of closely related impurities during column chromatography.Explore different solvent systems for chromatography. Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel). Attempt to crystallize the intermediate from a suitable solvent system.
Low yield in the final alkylation step with the protected glutamic acid derivative Steric hindrance.This reaction may require longer reaction times and/or higher temperatures. The use of a more reactive leaving group on the glutamic acid derivative (e.g., triflate instead of bromide) could be beneficial.
Side reactions of the glutamic acid derivative.Ensure that the protecting groups on the glutamic acid derivative are stable under the reaction conditions.
Final product is an oil and difficult to handle Presence of residual solvents or impurities.Attempt to precipitate or crystallize the product from a non-polar solvent like hexane (B92381) or ether. If it remains an oil, high-vacuum drying may help remove residual solvents.
Low purity of the final product after chromatography Inefficient separation on a large-scale column.Optimize the loading capacity of the column to avoid overloading. Ensure even packing of the stationary phase in large columns. Consider alternative purification methods such as preparative HPLC or crystallization.
Inconsistent batch-to-batch yields Variations in raw material quality.Implement stringent quality control checks for all starting materials.
Inconsistent reaction conditions.Use automated reactors for better control over temperature, stirring speed, and addition rates.

Experimental Protocols

Synthesis of (S)-NODAGA-tris(t-Bu ester)

This multi-step synthesis requires careful execution and monitoring. The following is a generalized protocol that may need optimization for specific scale-up requirements.

Step 1: Synthesis of (S)-diethyl 2-bromopentanedioate

  • To a solution of (S)-glutamic acid in ethanol, slowly add thionyl chloride at 0 °C.

  • Allow the reaction to warm to room temperature and then reflux until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure to obtain diethyl (S)-glutamate hydrochloride.

  • The hydrochloride salt is then subjected to a Sandmeyer-type reaction using sodium nitrite (B80452) and potassium bromide in the presence of hydrobromic acid to yield (S)-diethyl 2-bromopentanedioate.

  • Purify the product by vacuum distillation.

Step 2: Synthesis of 1,4-bis(tert-butoxycarbonylmethyl)-1,4,7-triazacyclononane

  • Dissolve 1,4,7-triazacyclononane (TACN) in a suitable solvent such as acetonitrile.

  • Add a base, such as potassium carbonate, to the solution.

  • Slowly add two equivalents of tert-butyl bromoacetate at room temperature.

  • Stir the reaction mixture until completion (monitored by LC-MS).

  • Filter off the inorganic salts and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of (S)-NODAGA-tris(t-Bu ester)

  • Dissolve the 1,4-bis(tert-butoxycarbonylmethyl)-1,4,7-triazacyclononane in acetonitrile.

  • Add a base, such as potassium carbonate.

  • Add (S)-diethyl 2-bromopentanedioate and heat the reaction mixture to reflux.

  • Monitor the reaction by LC-MS until completion.

  • After cooling, filter the reaction mixture and remove the solvent under reduced pressure.

  • Purify the final product by column chromatography on silica gel.

Visualizations

Synthesis Workflow and Troubleshooting

G cluster_0 Step 1: Protected Glutamic Acid Synthesis cluster_1 Step 2: TACN Dialkylation cluster_2 Step 3: Final Alkylation cluster_3 Purification start (S)-Glutamic Acid step1 Protection & Bromination start->step1 prod1 (S)-diethyl 2-bromopentanedioate step1->prod1 ts1 Issue: Low Yield Solution: Check reagent quality, optimize stoichiometry. step1->ts1 step3 Alkylation prod1->step3 tacn TACN step2 Alkylation with 2 eq. t-Bu Bromoacetate tacn->step2 prod2 Di-substituted TACN step2->prod2 ts2 Issue: Impurities Solution: Slow addition of alkylating agent, optimize purification. step2->ts2 prod2->step3 prod3 Crude (S)-NODAGA-tris(t-Bu ester) step3->prod3 ts3 Issue: Incomplete Reaction Solution: Increase reaction time/temp, use more reactive electrophile. step3->ts3 purification Purification prod3->purification final_product Pure (S)-NODAGA-tris(t-Bu ester) purification->final_product ts4 Issue: Oily Product Solution: Crystallization attempts, high-vacuum drying. purification->ts4

Caption: Workflow for the synthesis of (S)-NODAGA-tris(t-Bu ester) with key troubleshooting points.

Logical Relationship of Purification Challenges in Scale-Up

G scale_up Scale-Up Purification chromatography Column Chromatography scale_up->chromatography crystallization Crystallization scale_up->crystallization filtration Filtration scale_up->filtration drying Drying scale_up->drying large_volume Large Solvent Volumes chromatography->large_volume column_packing Inefficient Packing chromatography->column_packing slow_process Time Consuming chromatography->slow_process solvent_selection Solvent Screening crystallization->solvent_selection polymorphism Polymorphism Control crystallization->polymorphism slow_filtration Slow Filtration Rates filtration->slow_filtration product_loss Product Loss on Filter filtration->product_loss residual_solvent Residual Solvents drying->residual_solvent oily_product Product is an Oil drying->oily_product

Caption: Interconnected challenges in the scale-up of purification processes.

identifying and removing impurities in NODAGA-peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities during NODAGA-peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in NODAGA-peptide synthesis?

Impurities in NODAGA-peptide synthesis can originate from the solid-phase peptide synthesis (SPPS) itself, the conjugation of the NODAGA chelator, or subsequent handling and storage.[1][2] These can be broadly categorized as:

  • Peptide-Related Impurities:

    • Deletion Sequences: Peptides missing one or more amino acid residues due to incomplete coupling reactions during SPPS.[2]

    • Insertion Sequences: Peptides with an extra amino acid residue, often resulting from inefficient removal of the Fmoc protecting group on the previously coupled amino acid.

    • Truncated Sequences: Incomplete peptide chains resulting from capping of unreacted amino groups or premature cleavage from the resin.

    • Incompletely Deprotected Peptides: Peptides still carrying protecting groups on their side chains after the final cleavage step.[2]

    • Oxidation Products: Oxidation of susceptible amino acid residues like methionine, cysteine, and tryptophan.[2]

    • Deamidation Products: Hydrolysis of the side-chain amide of asparagine or glutamine to form a carboxylic acid.

    • Diastereomers: Racemization of amino acids during synthesis can lead to peptides with altered stereochemistry.[2]

  • NODAGA-Related Impurities:

    • Unconjugated Peptide: The final product may contain peptide that has not been successfully conjugated with the NODAGA chelator.

    • Hydrolyzed NODAGA-NHS Ester: The N-hydroxysuccinimide (NHS) ester of NODAGA is susceptible to hydrolysis back to the carboxylic acid, which is then unreactive towards the peptide amine.

    • Byproducts from NODAGA-NHS Ester Synthesis: If the NODAGA-NHS ester is synthesized in-house using carbodiimide (B86325) coupling agents like DCC, urea (B33335) byproducts can be introduced.[3][4]

    • Side-Reaction Products: The primary amine on the peptide can potentially react with other functional groups on the NODAGA moiety if the reaction conditions are not optimal.

  • Process-Related Impurities:

    • Residual Solvents and Reagents: Traces of solvents (e.g., DMF, DCM) and reagents (e.g., TFA, scavengers) used during synthesis and cleavage.

    • Metal Ion Contamination: Trace metal ions can complex with the NODAGA chelator, which can interfere with subsequent radiolabeling.[5]

Q2: How can I identify these impurities?

A combination of analytical techniques is typically employed for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Primarily Reverse-Phase HPLC (RP-HPLC) is the workhorse for separating the target NODAGA-peptide from most impurities.[6][7] A UV detector is used to quantify the relative abundance of each species.

  • Mass Spectrometry (MS): Mass spectrometry, often coupled with HPLC (LC-MS), is essential for identifying the molecular weights of the parent peptide and its impurities.[6][7][8] This allows for the confirmation of expected impurities (e.g., deletion sequences) and the characterization of unknown peaks.

  • Tandem Mass Spectrometry (MS/MS): MS/MS provides fragmentation data that can be used to sequence the peptide and pinpoint the exact location of modifications or truncations.[7][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for routine analysis, NMR can provide detailed structural information to definitively identify isomeric impurities.[8]

Q3: What are the best practices for removing impurities from my NODAGA-peptide product?

The primary method for purifying NODAGA-peptides is preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . This technique separates molecules based on their hydrophobicity. By carefully selecting the column, mobile phases, and gradient, it is possible to isolate the desired NODAGA-peptide from most process-related and peptide-related impurities.

For challenging separations, orthogonal purification methods like ion-exchange chromatography (IEC) can be used as a complementary step to RP-HPLC. IEC separates molecules based on their net charge.

Troubleshooting Guides

Problem 1: Low Yield of the Desired NODAGA-Peptide
Potential Cause Troubleshooting Steps
Incomplete Peptide Synthesis Optimize SPPS coupling and deprotection steps. Use a fresh, high-quality resin and amino acid derivatives.
Inefficient NODAGA Conjugation Ensure the NODAGA-NHS ester is fresh and has been stored properly to prevent hydrolysis. Optimize the pH of the conjugation reaction (typically pH 8-9). Use a sufficient molar excess of the NODAGA-NHS ester.
Peptide Precipitation Issues Some short or very hydrophilic/hydrophobic peptides may not precipitate well after cleavage. Try concentrating the cleavage mixture before adding cold ether.
Losses During Purification Optimize the preparative HPLC method to improve resolution and recovery. Ensure proper fraction collection.
Problem 2: Presence of Multiple Impurity Peaks in HPLC
Potential Cause Troubleshooting Steps
Suboptimal SPPS Review and optimize all SPPS parameters, including coupling reagents, reaction times, and washing steps.
Side Reactions During Cleavage Use appropriate scavengers in the cleavage cocktail to prevent modification of sensitive amino acids.
Degradation of the Product Store the purified NODAGA-peptide as a lyophilized powder at -20°C or lower to minimize degradation. Avoid repeated freeze-thaw cycles.
Hydrolysis of NODAGA-NHS Ester Prepare the NODAGA-NHS ester solution immediately before use. Avoid aqueous environments during storage of the ester.

Quantitative Data Summary

Table 1: Typical Purity Levels of Synthetic Peptides

Purity LevelDescriptionTypical Application
>98%Very high purityIn vivo studies, clinical trials
>95%High purityCell-based assays, in vitro binding studies
>80%Good purityAntibody production, non-quantitative screening
CrudeUnpurifiedInitial screening, optimization

Data compiled from general peptide synthesis guidelines.

Table 2: Common Adducts Observed in Mass Spectrometry of Peptides

AdductMass Shift (Da)Common Source
Sodium+22Glassware, buffers
Potassium+38Glassware, buffers
TFA+114HPLC mobile phase, cleavage
Acetonitrile+41HPLC mobile phase

Experimental Protocols

Protocol 1: General Procedure for NODAGA Conjugation to a Peptide
  • Peptide Preparation: Ensure the crude peptide has been successfully cleaved from the resin and the protecting groups have been removed. The peptide should be lyophilized and stored under inert gas.

  • Dissolution: Dissolve the peptide in a suitable buffer, typically 0.1 M sodium bicarbonate or phosphate (B84403) buffer with a pH of 8.0-9.0. The peptide concentration will depend on its solubility.

  • NODAGA-NHS Ester Preparation: Immediately before use, dissolve the NODAGA-NHS ester in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Conjugation Reaction: Add the NODAGA-NHS ester solution to the peptide solution. A molar excess of the NHS ester (typically 1.5 to 5 equivalents) is recommended.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours or overnight at 4°C with gentle stirring.

  • Quenching (Optional): The reaction can be quenched by adding a small amount of a primary amine-containing buffer, such as Tris buffer.

  • Purification: Purify the NODAGA-peptide conjugate by preparative RP-HPLC.

Protocol 2: Analytical RP-HPLC for Purity Assessment
  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A typical gradient would be 5-95% B over 30 minutes. The optimal gradient will depend on the hydrophobicity of the NODAGA-peptide.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 280 nm.

Visualizations

Impurity_Identification_Workflow cluster_synthesis NODAGA-Peptide Synthesis cluster_analysis Impurity Analysis cluster_purification Purification Crude_Product Crude NODAGA-Peptide HPLC Analytical RP-HPLC Crude_Product->HPLC Purity Check Prep_HPLC Preparative RP-HPLC Crude_Product->Prep_HPLC Purify LCMS LC-MS HPLC->LCMS Identify Masses MSMS LC-MS/MS LCMS->MSMS Sequence & Localize Modifications Pure_Product Pure NODAGA-Peptide (>95%) Prep_HPLC->Pure_Product Pure_Product->HPLC Final Purity Check

Caption: Workflow for impurity identification and purification.

Troubleshooting_Low_Yield Start Low Yield of NODAGA-Peptide Check_SPPS Review SPPS Data (Coupling efficiency, cleavage) Start->Check_SPPS Check_Conjugation Analyze Conjugation Reaction (LC-MS of crude) Start->Check_Conjugation Check_Purification Evaluate Purification (Chromatograms, fraction analysis) Start->Check_Purification Optimize_SPPS Optimize SPPS Conditions Check_SPPS->Optimize_SPPS Inefficient Optimize_Conjugation Optimize Conjugation (pH, equivalents, reaction time) Check_Conjugation->Optimize_Conjugation Incomplete Optimize_Purification Optimize HPLC Method Check_Purification->Optimize_Purification High Loss

Caption: Troubleshooting logic for low product yield.

References

strategies to improve the shelf-life of 68Ga-NODAGA kits

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 68Ga-NODAGA Kits

This guide is intended for researchers, scientists, and drug development professionals to provide strategies for improving the shelf-life of 68Ga-NODAGA kits and to troubleshoot common issues encountered during radiolabeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using a lyophilized (freeze-dried) kit for 68Ga-NODAGA preparations?

A1: Lyophilization is the most common and effective method for preparing radiopharmaceutical kits with a prolonged shelf-life.[1][2] This technique creates a sterile, pyrogen-free, solid-state formulation that is stable for long-term storage, often up to 12 months or more under appropriate conditions.[3] It simplifies the radiolabeling procedure into a convenient, "instant," and standardized one-step process, reducing preparation time and minimizing potential for human error.[4][5]

Q2: What are the critical parameters to control during the radiolabeling reaction?

A2: The three most critical parameters are pH, temperature, and precursor concentration.

  • pH: The reaction pH must be carefully controlled, typically within a range of 3.5 to 5.0, to prevent the formation of insoluble gallium hydroxides ([Ga(OH)₃]) and to ensure efficient chelation.[6][7]

  • Temperature: While some NODAGA conjugates can be labeled at room temperature, applying heat (typically 60-95°C) can significantly increase the reaction rate and radiochemical purity (RCP), allowing for lower precursor amounts.[6][8]

  • Precursor Amount: The quantity of the NODAGA-peptide conjugate must be sufficient to achieve a high RCP, but excessive amounts can lead to unwanted pharmacological effects. Optimization is key.[9]

Q3: How do metallic impurities from the 68Ge/68Ga generator affect labeling?

A3: Metallic impurities such as Fe³⁺, Al³⁺, Ti⁴⁺, and Zn²⁺ can be present in the generator eluate and compete with 68Ga³⁺ for the NODAGA chelator.[10][11][12] This competition can significantly reduce the radiochemical yield (RCY), especially when using low amounts of the precursor peptide.[13][14] The quality of the generator eluate is a prerequisite for sustained kit performance.[5]

Q4: What is radiolysis and how can it be prevented?

A4: Radiolysis is the degradation of the radiopharmaceutical or its precursor due to the radiation emitted by 68Ga, especially at high radioactivity concentrations.[15] This process generates free radicals that can damage the molecule, reducing its purity and stability.[10] To prevent this, radical scavengers or antioxidants are added to the formulation. Common examples include ethanol (B145695), ascorbic acid, and gentisic acid.[10][15] A combination of 20% ethanol and 5 mg of ascorbic acid has proven effective in preventing radiolysis for up to 3 hours post-labeling.[15]

Q5: What are the recommended storage conditions for lyophilized 68Ga-NODAGA kits?

A5: Lyophilized kits should be stored in a cool, dry place, protected from light. For long-term stability (e.g., 6-12 months), storage at refrigerated (2-8°C) or frozen (e.g., -20°C) temperatures is often recommended to maintain the integrity of the components.[4][16] Always refer to the manufacturer's specific storage instructions.

Troubleshooting Guide

This section addresses common problems encountered during the use of 68Ga-NODAGA kits.

Problem Potential Cause(s) Recommended Solution(s)
Low Radiochemical Yield (RCY) / Purity (RCP) 1. Incorrect pH: The reaction pH is outside the optimal range (typically 3.5-5.0). The acidity of generator eluates can vary.[3][17]1a. Verify the final reaction pH. 1b. Adjust the amount or molarity of the buffer. Using a higher molarity buffer (e.g., 1.5M sodium acetate) can make the system more robust to variations in eluate acidity.[3][17]
2. Metallic Impurities: Competing metal ions (Fe³⁺, Al³⁺, Zn²⁺) from the generator eluate are sequestering the NODAGA chelator.[11][12]2a. Use a generator with low specified metallic impurities. 2b. Implement a pre-purification step for the 68Ga eluate using a cation exchange cartridge to remove impurities.[10][18]
3. Insufficient Heating: The reaction did not receive enough energy to proceed to completion, especially with DOTA-like chelators.[6]3. Increase the reaction temperature (e.g., to 95°C) or extend the incubation time (e.g., 10-15 minutes) as per the optimized protocol.[6][19]
4. Degraded Precursor: The lyophilized peptide conjugate has degraded due to improper storage (exposure to heat, light, or moisture).4. Use a new, properly stored kit. Ensure kits are stored according to manufacturer recommendations.[5]
High Levels of Gallium Colloids (seen on TLC/HPLC) 1. pH Too High: The reaction pH has drifted above 5.5, causing 68Ga³⁺ to hydrolyze and form insoluble [⁶⁸Ga]Ga(OH)₃ colloids.[3][6]1. Re-optimize the buffering conditions to ensure the final pH remains firmly within the 3.5-5.0 range. Weakly chelating buffers like acetate (B1210297) can help stabilize 68Ga³⁺.[3][6]
Product Degrades Quickly After Labeling 1. Radiolysis: The high concentration of 68Ga is causing radiolytic degradation of the final product.[15]1a. Ensure the kit formulation includes a radical scavenger like ascorbic acid or ethanol.[10] 1b. If formulating in-house, add a scavenger to the reaction mixture. A combination of ethanol (up to 20% v/v) and ascorbic acid is effective.[15]
Inconsistent Results Between Batches 1. Generator Variability: The elution profile, volume, acidity, or impurity level of the 68Ge/68Ga generator is changing over time.[18]1a. Perform regular quality control on the generator eluate. 1b. Consider eluate pre-purification/concentration to standardize the starting material.[18]
2. Procedural Deviations: Minor, unintended changes in the experimental procedure (e.g., timing, volumes, temperature).2. Strictly adhere to the validated Standard Operating Procedure (SOP). Use automated systems where possible to improve reproducibility.[17]

Key Experimental Protocols & Visualizations

Underlying Principles of Kit Stability

The shelf-life and performance of a 68Ga-NODAGA kit are threatened by two primary degradation pathways: radiolysis and hydrolysis. Successful kit formulation and use depend on mitigating these factors.

G cluster_0 Challenges to Kit Stability cluster_1 Consequences cluster_2 Improvement Strategies Radiolysis Radiolysis (Radiation-induced degradation) DegradedPeptide Degraded NODAGA-Peptide Radiolysis->DegradedPeptide Hydrolysis 68Ga³⁺ Hydrolysis (pH-dependent) Colloids Formation of [⁶⁸Ga]Ga(OH)₃ Colloids Hydrolysis->Colloids LowYield Low Radiochemical Yield & Purity DegradedPeptide->LowYield Colloids->LowYield Scavengers Add Radical Scavengers (e.g., Ascorbic Acid, Ethanol) Scavengers->Radiolysis Prevents pH_Control Strict pH Control (Buffer System, pH 3.5-5.0) pH_Control->Hydrolysis Prevents Lyophilization Lyophilization with Cryoprotectants Lyophilization->DegradedPeptide Prevents during storage

Diagram 1. Key degradation pathways and strategies for improving kit stability.
Protocol: Lyophilization for Long-Term Kit Stability

Lyophilization (freeze-drying) is the gold standard for creating kits with a long shelf-life.[1] It involves removing water from the product after it is frozen and placed under a vacuum, allowing the ice to change directly into vapor without passing through a liquid phase.

Methodology:

  • Formulation: Prepare a sterile solution containing the NODAGA-peptide conjugate, a bulking agent/cryoprotectant (e.g., mannitol), and potentially a buffer component in Water for Injection (WFI).

  • Dispensing: Aseptically dispense the precise volume of the formulation into sterile vials. Partially insert sterile stoppers.

  • Freezing: Place the vials in the lyophilizer and cool them to a temperature well below the eutectic point of the formulation (typically -40°C to -50°C) to ensure complete solidification.

  • Primary Drying (Sublimation): Apply a deep vacuum to the chamber and gradually raise the shelf temperature. This causes the frozen water to sublimate directly into vapor, removing the bulk of the water.

  • Secondary Drying (Desorption): Further increase the temperature to remove residual, bound water molecules from the dried cake.

  • Stoppering & Sealing: Once drying is complete, backfill the chamber with sterile, inert gas (e.g., nitrogen) and fully stopper the vials under vacuum before removing them to be sealed with aluminum crimps.

G Start Start: Liquid Kit Formulation Freezing 1. Freezing (~ -40°C) Solidifies Product Start->Freezing Primary 2. Primary Drying (Sublimation under Vacuum) Removes Bulk Ice Freezing->Primary Secondary 3. Secondary Drying (Desorption) Removes Bound Water Primary->Secondary End End: Stable Lyophilized Kit Secondary->End

Diagram 2. Workflow for preparing long-shelf-life kits via lyophilization.
Protocol: Quality Control of a Reconstituted 68Ga-NODAGA Kit

This protocol outlines the essential steps for radiolabeling and quality control to ensure the final product is suitable for use.

Methodology:

  • Elution: Elute the 68Ge/68Ga generator with sterile 0.1 M or 0.05 M HCl according to the manufacturer's instructions.

  • Reconstitution & Labeling:

    • Add the required volume of a suitable buffer (e.g., 1 M sodium acetate) to the lyophilized kit vial to achieve the optimal pH (3.5-5.0).

    • Add the 68Ga eluate to the buffered kit vial.

    • Incubate the reaction vial at the specified temperature (e.g., 95°C) for the designated time (e.g., 10 minutes).[8][20]

  • Radiochemical Purity (RCP) Analysis:

    • Method: Instant Thin-Layer Chromatography (iTLC) or Radio-High-Performance Liquid Chromatography (Radio-HPLC).

    • iTLC Example: Spot a small aliquot of the final product onto an iTLC-SG strip. Develop the strip using a mobile phase (e.g., 10 mM DTPA solution, pH 4).

    • Interpretation: The labeled [68Ga]Ga-NODAGA-peptide will migrate with the solvent front (Rf ≈ 0.8-1.0), while free 68Ga and 68Ga-colloids will remain at the origin (Rf ≈ 0.0-0.2).[20]

  • Final Formulation: If RCP is acceptable (>95%), the product can be drawn up for its intended use. The final formulation is typically in physiological saline and may contain 5-7% ethanol for stability.[21]

G cluster_0 Preparation cluster_1 Quality Control cluster_2 Result Elute 1. Elute 68Ge/68Ga Generator Reconstitute 2. Reconstitute Kit with Buffer & 68Ga Eluate Elute->Reconstitute Heat 3. Incubate (e.g., 95°C for 10 min) Reconstitute->Heat QC_Sample 4. Take QC Sample Heat->QC_Sample TLC_HPLC 5. Analyze via Radio-TLC / Radio-HPLC QC_Sample->TLC_HPLC Check_Spec 6. Check Specification (RCP > 95%?) TLC_HPLC->Check_Spec Pass PASS: Product Ready for Use Check_Spec->Pass Yes Fail FAIL: Investigate & Discard Check_Spec->Fail No

Diagram 3. Experimental workflow for 68Ga-NODAGA kit preparation and quality control.

References

Validation & Comparative

A Head-to-Head Comparison: (S)-NODAGA-tris(t-Bu ester) versus DOTA for 68Ga Labeling in Radiopharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of chelator is a critical decision in the development of 68Ga-based radiopharmaceuticals for Positron Emission Tomography (PET). This guide provides an objective comparison of two prominent chelators, (S)-NODAGA-tris(t-Bu ester) and DOTA, focusing on their performance in 68Ga labeling, supported by experimental data.

The ideal chelator for 68Ga should offer rapid and efficient radiolabeling under mild conditions, form a highly stable complex to prevent the release of the radionuclide in vivo, and exhibit favorable pharmacokinetic properties. Both DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) have been extensively used for this purpose. However, key differences in their structure and coordination chemistry lead to distinct performance characteristics.

Executive Summary

(S)-NODAGA-tris(t-Bu ester) generally offers the significant advantage of faster labeling kinetics at lower temperatures, including room temperature, compared to DOTA, which typically requires heating to achieve high radiochemical yields.[1][2][3] This can be particularly beneficial when working with heat-sensitive biomolecules. While both chelators can produce high labeling efficiencies, NODAGA often requires lower precursor concentrations.[4] In terms of in vivo performance, studies with various targeting peptides, such as RGD, have demonstrated that 68Ga-NODAGA conjugates can provide improved tumor-to-background ratios.[1][5] However, the stability of the resulting radiocomplexes can be context-dependent, with some studies reporting superior stability for 68Ga-DOTA complexes.[4]

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data from comparative studies of (S)-NODAGA-tris(t-Bu ester) and DOTA for 68Ga labeling.

Table 1: Radiolabeling Conditions and Efficiency

Parameter(S)-NODAGA-tris(t-Bu ester)DOTAReference(s)
Optimal Temperature Room Temperature to 60 °C90 - 100 °C[1][2][3][6]
Reaction Time 5 - 10 minutes5 - 20 minutes[1][2][6]
Optimal pH 3.5 - 5.03.5 - 4.5[2][4][6]
Radiochemical Yield > 95%> 95%[1][2]
Required Precursor Amount Lower concentrations can be effectiveHigher concentrations often required for comparable efficiency[2][4]

Table 2: In Vitro and In Vivo Performance of 68Ga-labeled RGD Peptides

Parameter68Ga-NODAGA-RGD68Ga-DOTA-RGDReference(s)
Tumor Uptake (%ID/g at 1h p.i.) 5.19 ± 1.453.47 ± 0.78[5]
Tumor-to-Blood Ratio (at 1h p.i.) 27.79.2[5]
Tumor-to-Muscle Ratio (at 1h p.i.) Not specifiedNot specified
Protein Binding (180 min incubation) ~12-fold lower than 68Ga-DOTA-RGDHigher protein binding[1]
In Vivo Stability (60 min) HighGenerally high, but can be lower than some other chelators[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized experimental protocols for 68Ga labeling with both chelators.

68Ga Labeling Protocol for DOTA-conjugated Peptides
  • 68Ga Elution: Elute 68Ga from a 68Ge/68Ga generator using 0.05–2 N HCl.[8] The eluate may require pre-purification and concentration using a cation-exchange cartridge.[8]

  • Reaction Mixture Preparation: In a reaction vial, add the DOTA-conjugated peptide (typically 15-20 µg) dissolved in a suitable buffer (e.g., sodium acetate (B1210297) or HEPES) to maintain a pH of 3.5-4.5.[2][9]

  • Radiolabeling Reaction: Add the purified 68GaCl3 solution to the reaction vial.

  • Incubation: Heat the reaction mixture at 90-100 °C for 5-20 minutes.[2][6]

  • Quality Control: Determine the radiochemical purity using methods such as radio-HPLC or radio-TLC.[9]

  • Purification (if necessary): The final product can be purified using a C18 solid-phase extraction (SPE) cartridge to remove unreacted 68Ga.[8]

68Ga Labeling Protocol for (S)-NODAGA-tris(t-Bu ester)-conjugated Peptides
  • 68Ga Elution: Elute and, if necessary, purify the 68GaCl3 from a 68Ge/68Ga generator as described for the DOTA protocol.[8]

  • Reaction Mixture Preparation: In a reaction vial, combine the NODAGA-conjugated peptide (a lower amount, e.g., 5-10 nmol, may be sufficient) with a buffer (e.g., sodium acetate) to achieve a pH of 3.5-5.0.[2][10]

  • Radiolabeling Reaction: Add the purified 68GaCl3 solution to the vial.

  • Incubation: Incubate the reaction mixture at room temperature or with gentle heating (e.g., up to 60 °C) for 5-10 minutes.[1][2][6]

  • Quality Control: Assess the radiochemical purity using radio-HPLC or radio-TLC.

  • Purification (if necessary): Purify the final product using an SPE cartridge if required.[8]

Mandatory Visualization

The following diagrams illustrate the key differences in the experimental workflows for 68Ga labeling with DOTA and (S)-NODAGA-tris(t-Bu ester).

G cluster_dota DOTA Labeling Workflow cluster_nodaga NODAGA Labeling Workflow d_start DOTA-Peptide d_buffer Add Buffer (pH 3.5-4.5) d_start->d_buffer d_ga Add 68GaCl3 d_buffer->d_ga d_heat Heat (90-100 °C, 5-20 min) d_ga->d_heat d_qc Quality Control (Radio-HPLC/TLC) d_heat->d_qc d_purify Purification (SPE) d_qc->d_purify d_end 68Ga-DOTA-Peptide d_purify->d_end n_start NODAGA-Peptide n_buffer Add Buffer (pH 3.5-5.0) n_start->n_buffer n_ga Add 68GaCl3 n_buffer->n_ga n_rt Incubate (Room Temp, 5-10 min) n_ga->n_rt n_qc Quality Control (Radio-HPLC/TLC) n_rt->n_qc n_purify Purification (SPE) n_qc->n_purify n_end 68Ga-NODAGA-Peptide n_purify->n_end

Caption: Comparison of 68Ga labeling workflows for DOTA and NODAGA.

The logical flow for selecting a chelator for a specific application is outlined below.

G start Start: Develop 68Ga Radiopharmaceutical is_heat_sensitive Is the targeting biomolecule heat-sensitive? start->is_heat_sensitive choose_nodaga Consider (S)-NODAGA (Room Temperature Labeling) is_heat_sensitive->choose_nodaga Yes choose_dota DOTA is a viable option is_heat_sensitive->choose_dota No consider_kinetics Are rapid labeling kinetics and high specific activity critical? choose_nodaga->consider_kinetics choose_dota->consider_kinetics nodaga_advantage (S)-NODAGA may offer advantages consider_kinetics->nodaga_advantage Yes dota_sufficient DOTA may be sufficient consider_kinetics->dota_sufficient No stability_check Evaluate in vivo stability and pharmacokinetics nodaga_advantage->stability_check dota_sufficient->stability_check nodaga_stable 68Ga-NODAGA complex shows desired properties stability_check->nodaga_stable NODAGA dota_stable 68Ga-DOTA complex shows desired properties stability_check->dota_stable DOTA final_choice Final Chelator Selection nodaga_stable->final_choice dota_stable->final_choice

Caption: Decision-making flowchart for chelator selection.

References

68Ga-NODAGA vs. 68Ga-DOTA: A Comparative Guide to Complex Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of chelator is a critical decision in the development of 68Ga-based radiopharmaceuticals. This guide provides an objective comparison of the stability of 68Ga-NODAGA and 68Ga-DOTA complexes, supported by experimental data, to inform the selection of the most appropriate chelator for specific research and clinical applications.

The stability of the 68Ga-chelator complex is paramount to ensure that the radioactive metal ion remains securely bound to the targeting molecule in vivo, minimizing off-target radiation exposure and ensuring accurate imaging or therapeutic delivery. This comparison focuses on key stability parameters, including radiolabeling efficiency, and stability in various biological media.

Comparative Stability Data

The following table summarizes the quantitative data from studies comparing the stability of 68Ga-NODAGA and 68Ga-DOTA complexes.

Parameter68Ga-NODAGA-Peptide68Ga-DOTA-PeptideReference
Radiochemical Purity (RCP) 96.3 ± 0.5 %92.7 ± 5.8 %[1]
Ex Vivo Plasma Stability (60 min) 42.1 ± 3.7 % intact1.4 ± 0.3 % intact[1]
Ex Vivo Urine Stability (60 min) 37.4 ± 2.9 % intact4.2 ± 0.4 % intact[1]
In Vivo Plasma Stability (60 min) 2.1 ± 0.2 % intact2.2 ± 0.4 % intact[1]
In Vivo Stability (60 min, different peptide) 96.2 ± 0.8 % intact1.4 ± 0.3% intact[2]
Transchelation/Transmetallation Stable (<2% transmetallation)Stable (<2% transmetallation)[1]
Bench Stability (2h, 25 ± 2 °C) 96 ± 1%99 ± 1%[3]
Serum Integrity (2h, 37 °C) 98 ± 2%>95%[4][5]

It is important to note that stability can be influenced by the specific peptide or molecule to which the chelator is conjugated. For instance, one study reported significantly better in vivo stability for a 68Ga-NODAGA-peptide conjugate compared to a 68Ga-DOTA-peptide conjugate, while another study using a different peptide found 68Ga-DOTA-CDP1 to have better stability.[2][4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of 68Ga-NODAGA and 68Ga-DOTA complex stability.

Radiolabeling and Radiochemical Purity Determination
  • Radiolabeling Procedure:

    • 68GaCl3 is obtained from a 68Ge/68Ga generator.

    • The pH of the 68GaCl3 solution is adjusted to a range of 3.5-4.5 using a sodium acetate (B1210297) buffer.[4]

    • The NODAGA or DOTA-conjugated peptide is added to the buffered 68Ga solution.

    • The reaction mixture for DOTA labeling is typically heated to 95 °C for 5-15 minutes, whereas NODAGA labeling can often be performed at room temperature.[3][6]

    • The final radiolabeled product is often purified using a Sep-Pak C18 cartridge.[6]

  • Radiochemical Purity (RCP) Analysis:

    • RCP is determined by radio-High Performance Liquid Chromatography (radio-HPLC) and/or instant thin-layer chromatography (iTLC).[1][5]

    • Radio-HPLC: A reversed-phase C18 column is commonly used with a gradient of water/acetonitrile containing 0.1% trifluoroacetic acid. The retention times of the radiolabeled complex, free 68Ga, and other impurities are monitored by a radioactivity detector.[1]

    • iTLC: iTLC strips are developed in a suitable mobile phase (e.g., 0.1 M ammonium (B1175870) acetate/methanol) to separate the radiolabeled complex from free 68Ga. The distribution of radioactivity on the strip is measured using a scanner.[6]

Stability Studies
  • In Vitro Stability in Saline and Serum:

    • The radiolabeled complex is incubated in 0.9% normal saline at room temperature for up to 4 hours.[5]

    • For serum stability, the complex is incubated in fresh human or animal serum at 37 °C for various time points (e.g., 30, 60, 120 minutes).[5][7]

    • At each time point, an aliquot is taken, and plasma proteins are precipitated using ethanol (B145695) or acetonitrile.[2]

    • The supernatant is then analyzed by radio-HPLC to determine the percentage of intact radiolabeled complex.[5]

  • Transchelation and Transmetallation Studies:

    • To assess the resistance to transchelation, the radiolabeled complex is incubated with a high molar excess of a competing chelator, such as DTPA or EDTA.[8]

    • For transmetallation studies, the complex is incubated with solutions of competing metal ions like Fe3+, Zn2+, or Ca2+.[8]

    • The stability is evaluated by radio-HPLC or iTLC after a set incubation period.[1]

  • Ex Vivo and In Vivo Stability:

    • For ex vivo stability, the radiolabeled complex is added to freshly collected plasma or urine and incubated at 37 °C. Aliquots are analyzed at different time points by radio-HPLC.[1]

    • For in vivo stability, the radiopharmaceutical is injected intravenously into animal models (e.g., mice).[1]

    • Blood and urine samples are collected at various time points post-injection.[1]

    • Plasma is separated, and proteins are precipitated. The supernatant and urine are then analyzed by radio-HPLC to identify and quantify the intact radiopharmaceutical and any potential metabolites or dissociated 68Ga.[1][2]

Logical Relationship of Stability Comparison

The following diagram illustrates the key factors and outcomes in the stability comparison between 68Ga-NODAGA and 68Ga-DOTA complexes.

Stability_Comparison cluster_chelators Chelators cluster_factors Influencing Factors cluster_tests Stability Assessment cluster_outcome Outcome Ga_NODAGA 68Ga-NODAGA Radiolabeling Radiolabeling Efficiency Ga_NODAGA->Radiolabeling Ga_DOTA 68Ga-DOTA Ga_DOTA->Radiolabeling Peptide Conjugated Peptide/Molecule Peptide->Ga_NODAGA Peptide->Ga_DOTA Conditions Reaction Conditions (pH, Temp) Conditions->Radiolabeling InVitro In Vitro Stability (Saline, Serum) Radiolabeling->InVitro InVivo In Vivo / Ex Vivo Stability (Plasma, Urine) InVitro->InVivo Transchelation Transchelation/ Transmetallation InVivo->Transchelation NODAGA_Superior NODAGA Superior Stability Transchelation->NODAGA_Superior Generally Higher DOTA_Superior DOTA Superior Stability Transchelation->DOTA_Superior Peptide Dependent Comparable Comparable Stability Transchelation->Comparable Under Certain Conditions

Caption: Logical flow of stability comparison for 68Ga-chelator complexes.

References

A Comparative Guide to NODAGA and DOTA Conjugated Peptides in Biodistribution Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of a chelator is a critical determinant in the development of radiolabeled peptides for diagnostic imaging and targeted radionuclide therapy. Among the most widely used are the macrocyclic chelators DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid). This guide provides an objective comparison of the biodistribution profiles of peptides conjugated with these two chelators, supported by experimental data, to aid in the selection of the optimal chelator for your research needs.

Key Performance Differences: NODAGA vs. DOTA

The selection between NODAGA and DOTA hinges on several factors, including the choice of radionuclide, the specific peptide, and the desired pharmacokinetic profile. While both are effective chelators, they exhibit distinct characteristics in terms of radiolabeling efficiency, in vivo stability, and the resulting biodistribution of the conjugated peptide.

Radiolabeling Efficiency: NODAGA generally offers more favorable radiolabeling kinetics, often allowing for successful complexation at lower temperatures and in shorter reaction times compared to DOTA. For instance, quantitative labeling of NODAGA-conjugated peptides with Gallium-68 (⁶⁸Ga) can often be achieved at room temperature, whereas DOTA conjugates typically require heating to 95°C for efficient labeling.[1] This can be particularly advantageous when working with temperature-sensitive peptides. However, for other radionuclides like Scandium-44 (⁴⁴Sc), DOTA has been shown to form more stable complexes.[1]

In Vivo Stability and Biodistribution: The choice of chelator can significantly impact the in vivo behavior of a radiolabeled peptide. Several studies have demonstrated that NODAGA-conjugated peptides can exhibit more favorable pharmacokinetics, including lower accumulation in the liver and faster clearance from non-target organs.[2][3] This can lead to improved tumor-to-background ratios and reduced radiation dose to healthy tissues. For example, in a comparison of ⁶⁴Cu-labeled immunoconjugates, the NODAGA-conjugated antibody showed less accumulation in the liver, suggesting better in vivo stability.[2] Similarly, a study comparing ⁶⁴Cu-labeled somatostatin (B550006) receptor 2 (SSTR2) targeting peptides found that the NODAGA-conjugated antagonist, JR11, demonstrated more favorable pharmacokinetics than the DOTA-conjugated agonist, TATE.[3][4]

However, the biodistribution profile is not universally superior for NODAGA. In some instances, DOTA conjugates have shown better stability and comparable or even slightly higher tumor uptake.[5][6] The specific peptide sequence and the target receptor play a crucial role in the overall biodistribution.

Quantitative Biodistribution Data

The following tables summarize the comparative biodistribution data from preclinical studies, presented as the percentage of injected dose per gram of tissue (%ID/g) at various time points post-injection.

Table 1: Comparative Biodistribution of ⁴⁴Sc-labeled RGD Peptides in U87MG Tumor-Bearing Mice [1]

Organ⁴⁴Sc-DOTA-RGD (0.5h p.i.)⁴⁴Sc-NODAGA-RGD (0.5h p.i.)
Blood0.89 ± 0.150.77 ± 0.11
Heart0.52 ± 0.080.45 ± 0.05
Lungs1.15 ± 0.200.98 ± 0.13
Liver1.95 ± 0.311.34 ± 0.27
Spleen0.49 ± 0.070.42 ± 0.06
Kidneys7.85 ± 1.237.11 ± 0.98
Tumor4.88 ± 0.674.50 ± 0.77

Table 2: Comparative Biodistribution of ⁴⁴Sc-labeled NOC Peptides in AR42J Tumor-Bearing Mice [1]

Organ⁴⁴Sc-DOTA-NOC (0.5h p.i.)⁴⁴Sc-NODAGA-NOC (0.5h p.i.)
Blood0.45 ± 0.090.39 ± 0.07
Heart0.31 ± 0.060.28 ± 0.04
Lungs0.88 ± 0.170.79 ± 0.11
Liver1.49 ± 0.491.22 ± 0.11
Spleen0.41 ± 0.080.37 ± 0.05
Kidneys12.6 ± 3.3612.4 ± 1.41
Tumor9.49 ± 0.769.90 ± 0.66

Table 3: Comparative Biodistribution of ⁶⁴Cu-labeled mAb7 in PC3-DsRed Xenograft-Bearing Mice [2]

Organ⁶⁴Cu-DOTA-mAb7 (24h p.i.)⁶⁴Cu-NODAGA-mAb7 (24h p.i.)
Blood11.21 ± 2.1514.56 ± 3.98
Heart1.89 ± 0.332.11 ± 0.51
Lungs4.12 ± 0.754.87 ± 1.22
Liver8.98 ± 1.556.54 ± 1.78
Spleen3.54 ± 0.613.99 ± 1.02
Kidneys5.43 ± 0.985.87 ± 1.51
Tumor13.44 ± 1.2113.24 ± 4.86

Table 4: Comparative Biodistribution of ⁶⁴Cu-labeled SSTR2 Peptides in HEK-hsst2 Xenograft-Bearing Mice [3][4]

Organ⁶⁴Cu-DOTA-TATE (1h p.i.)⁶⁴Cu-NODAGA-JR11 (1h p.i.)
Blood0.7 ± 0.20.3 ± 0.1
Liver2.5 ± 0.40.5 ± 0.1
Kidneys10.1 ± 1.525.1 ± 4.2
Tumor20.3 ± 2.520.6 ± 3.7

Experimental Protocols

A general understanding of the experimental procedures is crucial for interpreting biodistribution data. Below are typical protocols for radiolabeling and biodistribution studies.

Radiolabeling Protocol
  • Preparation: A stock solution of the DOTA- or NODAGA-conjugated peptide is prepared in metal-free water.

  • Buffering: An appropriate buffer, such as sodium acetate (B1210297) or ammonium (B1175870) acetate, is added to the peptide solution to achieve the optimal pH for radiolabeling (typically pH 4-5 for ⁶⁸Ga).[1][5]

  • Radionuclide Addition: The radionuclide (e.g., eluted from a ⁶⁸Ge/⁶⁸Ga generator) is added to the buffered peptide solution.

  • Incubation: The reaction mixture is incubated. For NODAGA conjugates with ⁶⁸Ga, this can often be done at room temperature for 5-10 minutes.[1] For DOTA conjugates, heating at 95°C for 5-15 minutes is common.[1][3]

  • Quality Control: The radiochemical purity is determined using methods like instant thin-layer chromatography (iTLC) or high-performance liquid chromatography (HPLC). A radiochemical purity of >95% is generally required for in vivo studies.[7]

Biodistribution Study Protocol
  • Animal Models: Tumor-bearing mice or rats are typically used, with tumors xenografted subcutaneously.[1][2][3][8]

  • Administration: A known amount of the radiolabeled peptide is administered to the animals, usually via intravenous (tail vein) injection.[7]

  • Time Points: Animals are euthanized at specific time points post-injection (e.g., 0.5, 1, 4, 24 hours) to assess the change in biodistribution over time.[1][2][3][8]

  • Tissue Harvesting and Measurement: Organs of interest (blood, heart, lungs, liver, spleen, kidneys, tumor, etc.) are excised, weighed, and the radioactivity in each sample is measured using a gamma counter.[7][8]

  • Data Analysis: The radioactivity in each organ is expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Visualizing the Process and Pathways

To better understand the experimental process and the biological context, the following diagrams illustrate a typical workflow and a relevant signaling pathway.

G cluster_0 Preparation cluster_1 In Vivo Study cluster_2 Data Acquisition & Analysis Peptide_Conjugation Peptide Conjugation (DOTA or NODAGA) Radiolabeling Radiolabeling with Radionuclide Peptide_Conjugation->Radiolabeling QC Quality Control (>95% RCP) Radiolabeling->QC Injection IV Injection into Tumor-Bearing Animal QC->Injection Biodistribution Biodistribution over Time Injection->Biodistribution Tissue_Harvesting Tissue Harvesting at Defined Time Points Biodistribution->Tissue_Harvesting Gamma_Counting Gamma Counting Tissue_Harvesting->Gamma_Counting Data_Analysis Data Analysis (%ID/g) Gamma_Counting->Data_Analysis

Caption: Experimental workflow for comparative biodistribution studies.

G SST2_agonist SST2 Agonist (e.g., DOTA-TATE) SSTR2 Somatostatin Receptor 2 (SSTR2) SST2_agonist->SSTR2 SST2_antagonist SST2 Antagonist (e.g., NODAGA-JR11) SST2_antagonist->SSTR2 Blocks agonist binding Internalization Receptor Internalization SSTR2->Internalization Induces Membrane_Binding Receptor Binding (Membrane) SSTR2->Membrane_Binding High density binding Signaling_Cascade Downstream Signaling (e.g., inhibition of adenylyl cyclase) Internalization->Signaling_Cascade

Caption: Simplified interaction of SSTR2 agonists and antagonists.

Conclusion

Both DOTA and NODAGA are highly effective chelators for the development of peptide-based radiopharmaceuticals. The choice between them is not straightforward and depends on the specific application. NODAGA often provides advantages in terms of milder and more efficient radiolabeling, and can lead to improved pharmacokinetic profiles with lower non-target organ uptake. However, DOTA remains a robust and reliable chelator, particularly for certain radionuclides, and may offer superior stability in some contexts. The experimental data presented in this guide highlights the importance of empirical evaluation to determine the optimal chelator-peptide combination for a given diagnostic or therapeutic goal.

References

A Comparative Guide to the Validation of Radiochemical Purity for [68Ga]NODAGA-RGD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the established methods for validating the radiochemical purity (RCP) of [68Ga]NODAGA-RGD, a promising radiopharmaceutical for Positron Emission Tomography (PET) imaging of αvβ3 integrin expression. The accurate determination of RCP is a critical quality control step to ensure the safety and efficacy of the radiotracer for clinical and preclinical applications. This document outlines the most common analytical techniques, presents supporting experimental data, and details the methodologies involved.

Overview of Analytical Methods

The validation of the radiochemical purity of [68Ga]NODAGA-RGD predominantly relies on two chromatographic techniques: radio-Thin Layer Chromatography (radio-TLC) and radio-High Performance Liquid Chromatography (radio-HPLC).[1][2][3] These methods are essential for separating the desired radiolabeled peptide from potential radiochemical impurities, such as free [68Ga]Gallium(III) and colloidal [68Ga]Gallium.

Radio-Thin Layer Chromatography (radio-TLC): A planar chromatographic technique that is rapid, simple, and widely accessible. It is often used as a primary method for a quick assessment of labeling efficiency and the presence of major impurities.

Radio-High Performance Liquid Chromatography (radio-HPLC): A more sophisticated and sensitive technique that provides higher resolution and more accurate quantification of different radiochemical species.[4] It is considered the gold standard for radiochemical purity testing and is often used for the validation of radio-TLC methods and for more detailed analysis of the radiopharmaceutical preparation.[4][5]

Comparative Data on Radiochemical Purity Validation

The following table summarizes quantitative data from various studies on the validation of [68Ga]NODAGA-RGD and other relevant 68Ga-labeled peptides, highlighting the performance of radio-TLC and radio-HPLC.

RadiopharmaceuticalAnalytical MethodMobile/Stationary Phase or ColumnReported Radiochemical Purity (%)Reference
[68Ga]NODAGA-RGD radio-TLCMethanol (B129727)/Ammonium (B1175870) Acetate (B1210297) (1:1)>99[1]
[68Ga]NODAGA-RGD radio-HPLC->99[1]
[68Ga]NODAGA-RGD radio-TLC & radio-HPLC->96[6][7]
[68Ga]NODAGA-RGD-BBN radio-TLC1 M Ammonium Acetate:Methanol (1:1) on Silica Gel>98[8]
[68Ga]NODAGA-RGD-BBN radio-HPLC->98[8]
[68Ga]Ga-MAA radio-TLCITLC-SG with 0.9% NaCl-[9]
[68Ga]Ga-MAA radio-UV-HPLC-Differentiates impurities not seen in TLC[9]
[68Ga]Ga-NODAGA-Exendin-4 radio-TLC & radio-UV-HPLC->95[10][11]
[68Ga]DOTATOC & [68Ga]PSMA-HBED-CC radio-HPLC->98[12]
[68Ga]DOTATATE radio-TLC->99[13]
[68Ga]DOTATATE radio-HPLC-99.45 - 99.78[13]

Note: Specific details of the stationary and mobile phases for HPLC were not always available in the summarized search results.

Experimental Protocols

Radio-Thin Layer Chromatography (radio-TLC) Protocol for [68Ga]NODAGA-RGD

This protocol is a generalized procedure based on common practices for 68Ga-labeled peptides.

a. Materials:

  • iTLC-SG (Instant Thin-Layer Chromatography-Silica Gel) strips

  • Mobile Phase: A mixture of 1 M ammonium acetate and methanol in a 1:1 volume ratio.[8]

  • Developing chamber

  • Radio-TLC scanner or phosphor imager

b. Procedure:

  • Spot a small volume (1-2 µL) of the final [68Ga]NODAGA-RGD solution onto the baseline of an iTLC-SG strip.

  • Allow the spot to air dry completely.

  • Place the strip in a developing chamber containing the mobile phase, ensuring the baseline is above the solvent level.

  • Allow the solvent front to migrate up the strip until it is close to the top.

  • Remove the strip from the chamber and mark the solvent front.

  • Allow the strip to dry.

  • Analyze the distribution of radioactivity along the strip using a radio-TLC scanner.

c. Interpretation of Results:

  • [68Ga]NODAGA-RGD: Remains at or near the origin (Rf = 0.0-0.2).

  • Free [68Ga]Ga³⁺: Migrates with the solvent front (Rf = 0.8-1.0).

  • Colloidal [68Ga]: Remains at the origin (Rf = 0.0).

Radio-High Performance Liquid Chromatography (radio-HPLC) Protocol for [68Ga]NODAGA-RGD

This protocol outlines a general approach for radio-HPLC analysis. Specific parameters such as the column, mobile phase gradient, and flow rate should be optimized for the specific system.

a. Materials:

  • HPLC system equipped with a radiometric detector (and preferably a UV detector).

  • Reversed-phase C18 column.

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

b. Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions.

  • Inject a small, filtered aliquot of the [68Ga]NODAGA-RGD solution onto the column.

  • Run a gradient elution program, typically starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the components.

  • Monitor the eluate with both the radiometric and UV detectors.

  • Analyze the resulting chromatogram to identify and quantify the peaks corresponding to [68Ga]NODAGA-RGD and any radiochemical impurities.

c. Interpretation of Results:

  • The retention time of the main radioactive peak should correspond to that of a non-radioactive [Ga]NODAGA-RGD reference standard.

  • Peaks corresponding to free [68Ga]Ga³⁺ will typically elute very early in the chromatogram.

  • The radiochemical purity is calculated by integrating the area of the desired radiopharmaceutical peak and dividing it by the total integrated area of all radioactive peaks.

It is important to note that in some cases, radio-TLC results may show slightly lower radiochemical purity compared to radio-HPLC.[4] This can be attributed to the retention of colloidal gallium-68 (B1239309) on the HPLC column, which prevents its detection by the radio-detector.[4]

Workflow and Method Comparison Diagrams

The following diagrams, generated using Graphviz, illustrate the general workflow for validating the radiochemical purity of [68Ga]NODAGA-RGD and a logical comparison of the primary analytical methods.

Radiochemical_Purity_Validation_Workflow cluster_synthesis [68Ga]NODAGA-RGD Synthesis cluster_qc Quality Control start 68Ga Elution from Generator labeling Radiolabeling with NODAGA-RGD start->labeling purification SPE Purification labeling->purification final_product Final [68Ga]NODAGA-RGD Product purification->final_product sampling Sample Collection final_product->sampling radio_tlc Radio-TLC Analysis sampling->radio_tlc radio_hplc Radio-HPLC Analysis sampling->radio_hplc release Batch Release Decision radio_tlc->release radio_hplc->release

Caption: Workflow for the synthesis and quality control of [68Ga]NODAGA-RGD.

Method_Comparison cluster_tlc Radio-TLC cluster_hplc Radio-HPLC tlc_pros Pros: - Rapid - Simple - Low Cost tlc_cons Cons: - Lower Resolution - Less Quantitative - Potential for Streaking hplc_pros Pros: - High Resolution - Highly Quantitative - Gold Standard hplc_cons Cons: - Longer Analysis Time - More Complex - Higher Cost comparison Comparison of Analytical Methods comparison->tlc_pros comparison->tlc_cons comparison->hplc_pros comparison->hplc_cons

Caption: Comparison of Radio-TLC and Radio-HPLC for RCP determination.

References

A Head-to-Head Comparison of NOTA, NODAGA, and DOTA Chelators in Radiopharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of chelator is a critical decision in the design of radiopharmaceuticals. The chelator's properties directly influence radiolabeling efficiency, the stability of the radiometal complex, and the in vivo pharmacokinetic profile of the final product. This guide provides an objective, data-driven comparison of three widely used macrocyclic chelators: NOTA, NODAGA, and DOTA.

This comprehensive analysis summarizes key quantitative data, details common experimental protocols, and provides visual representations of critical concepts to aid in the selection of the optimal chelator for specific research and clinical applications.

At a Glance: Key Differences and Structures

NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid), and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) are all polyaminocarboxylic acid chelators. Their fundamental difference lies in the size of their macrocyclic ring and the number of coordinating arms. NOTA and NODAGA are based on a 9-membered triaza ring, while DOTA is based on a larger 12-membered tetraaza ring.[1][2][3] This structural variation significantly impacts their coordination chemistry and suitability for different radiometals.

Quantitative Comparison of Chelator Performance

The selection of a chelator is often dictated by the choice of radiometal and the desired labeling conditions. The following tables summarize key performance indicators for NOTA, NODAGA, and DOTA with commonly used diagnostic (e.g., Gallium-68) and therapeutic (e.g., Copper-64, Lutetium-177) radionuclides.

Radiolabeling Efficiency and Conditions

Efficient radiolabeling under mild conditions is highly desirable, especially when working with temperature-sensitive biomolecules. NOTA and NODAGA generally offer faster labeling kinetics at lower temperatures compared to DOTA, particularly for Gallium-68 (B1239309).[4][5]

Chelator ConjugateRadionuclidePrecursor AmountpHTemperature (°C)Incubation Time (min)Radiochemical Yield (%)Molar Activity (GBq/μmol)
NODAGA-RGD⁶⁸Ga1 nmol3.2955>95~500
DOTATOC⁶⁸Ga1 nmol3.2955<20~25
NOTA-A1-His⁶⁸Ga--Room Temp5>98-
DOTA-A1-His⁶⁸Ga--6015>98-
NODAGA-CDP1⁶⁸Ga16 µg (33 µM)4.021 ± 12092-
DOTA-CDP1⁶⁸Ga33 µM4.595 ± 21095 ± 2-
NODAGA-Nb⁶⁴Cu881 µg6Room Temp3093.570.15 MBq/µg
NOTA-Nb⁶⁴Cu630 µg6Room Temp3082.760.12 MBq/µg
DOTA-Trastuzumab⁶⁴Cu281 µg6Room Temp3097.40.30 MBq/µg

Data compiled from multiple sources.[4][5][6][7][8][9][10]

In Vitro and In Vivo Stability

The kinetic inertness of the radiometal-chelator complex is crucial to prevent the release of the radionuclide in vivo, which can lead to off-target radiation exposure and reduced imaging contrast. NOTA and NODAGA often exhibit improved stability for certain radiometals compared to DOTA.[4][11]

RadiopharmaceuticalStability in Human SerumKey In Vivo Findings
[⁶⁸Ga]Ga-Ec1-NOTAHighLower uptake in most normal organs compared to DOTA and NODAGA counterparts.[4]
[⁶⁸Ga]Ga-Ec1-NODAGAHigh-
[⁶⁸Ga]Ga-Ec1-DOTALower than NOTA/NODAGA-
[⁶⁴Cu]Cu-NOTA-peptideHighExhibits greater ability to stably bind ⁶⁴Cu than DOTA.[11]
[⁶⁴Cu]Cu-DOTA-peptideLower than NOTAHigher liver uptake compared to the NOTA analogue, suggesting in vivo dissociation.[11]
[⁶⁴Cu]Cu-NODAGA-mAb7HighLess accumulation in the liver compared to the DOTA counterpart, suggesting excellent in vivo stability.[12]
[⁶⁴Cu]Cu-DOTA-mAb7Lower than NODAGAHigher blood activity of the NODAGA counterpart suggests increased bioavailability due to enhanced stability.[12]

Data compiled from multiple sources.[4][11][12]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific inquiry. The following sections outline standardized methodologies for key experiments cited in the comparison of NOTA, NODAGA, and DOTA.

General Radiolabeling Protocol with Gallium-68

This protocol provides a general framework for the radiolabeling of peptides conjugated with NOTA, NODAGA, or DOTA using ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator (e.g., SnO₂ matrix)

  • Chelator-conjugated peptide (e.g., DOTATOC, NODAGA-RGD)

  • HEPES buffer (pH adjusted as required)

  • Sterile, metal-free water and reaction vials

  • Heating block

  • Solid-phase extraction (SPE) cartridge (e.g., C8) for purification

  • Radio-TLC or HPLC system for quality control

Procedure:

  • Elute ⁶⁸GaCl₃ from the generator using 0.1 M HCl.

  • Adjust the pH of the eluate to the optimal range for the specific chelator using HEPES buffer (e.g., pH 3.2-4.5 for DOTA and NODAGA).[5][9]

  • Add the chelator-conjugated peptide to the buffered ⁶⁸Ga solution in a sterile reaction vial.

  • Incubate the reaction mixture at the appropriate temperature and for the specified duration (refer to the table above). For instance, DOTA conjugates typically require heating (e.g., 95°C for 5-15 minutes), whereas NOTA and NODAGA conjugates can often be labeled efficiently at room temperature.[4][5]

  • After incubation, perform quality control using radio-TLC or HPLC to determine the radiochemical yield.

  • If necessary, purify the radiolabeled peptide using an SPE cartridge to remove unchelated ⁶⁸Ga.

In Vitro Serum Stability Assay

This assay evaluates the stability of the radiolabeled conjugate in the presence of human serum proteins.

Materials:

  • Radiolabeled chelator-conjugate

  • Fresh human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Size-exclusion chromatography (SEC-HPLC) or radio-TLC system

Procedure:

  • Add a known amount of the radiolabeled conjugate to a vial containing human serum.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 1, 4, 24 hours), take aliquots of the mixture.

  • Analyze the aliquots by SEC-HPLC or radio-TLC to quantify the percentage of intact radiolabeled conjugate versus dissociated radionuclide or transchelated species.

Visualizing the Concepts

Diagrams can simplify complex processes and relationships. The following visualizations, created using the DOT language, illustrate key aspects of using NOTA, NODAGA, and DOTA in radiopharmaceutical development.

Experimental_Workflow cluster_synthesis Synthesis & Conjugation cluster_radiolabeling Radiolabeling cluster_qc Quality Control cluster_application Application Chelator NOTA / NODAGA / DOTA Conjugation Conjugation Chelator->Conjugation Biomolecule Peptide / Antibody Biomolecule->Conjugation Radiolabeling Radiolabeling Conjugation->Radiolabeling Radiometal Radiometal (e.g., ⁶⁸Ga, ⁶⁴Cu) Radiometal->Radiolabeling QC Purity & Stability Analysis Radiolabeling->QC Application In Vitro / In Vivo Studies QC->Application

Figure 1: A generalized experimental workflow for the development of radiopharmaceuticals using bifunctional chelators.

Figure 2: A comparative overview of the key properties of NOTA, NODAGA, and DOTA chelators.

Conclusion

The choice between NOTA, NODAGA, and DOTA is multifaceted and depends on the specific requirements of the radiopharmaceutical being developed.

  • NOTA is an excellent choice for radiolabeling with Gallium-68 and Copper-64, often providing high radiochemical yields under mild conditions and forming highly stable complexes.[4][13] Its smaller cavity size makes it particularly well-suited for these smaller metal ions.[14]

  • NODAGA , a derivative of NOTA, offers increased versatility. The glutaric acid arm provides a convenient point of attachment for biomolecules while maintaining the favorable labeling kinetics and stability of the NOTA core.[6][15] It has demonstrated superior in vivo stability in some applications compared to DOTA.[12]

  • DOTA remains the gold standard for a wide range of radiometals, particularly larger ions like Lutetium-177 and Yttrium-90, which are crucial for therapeutic applications.[1][16] While it often requires more stringent labeling conditions, the resulting complexes are generally very stable.[2][16]

Ultimately, the empirical data presented in this guide should serve as a starting point for researchers. The optimal chelator for a given application will be determined by a careful consideration of the radionuclide, the targeting biomolecule, and the desired in vitro and in vivo performance characteristics. Head-to-head experimental evaluation within the specific context of the novel radiopharmaceutical is always recommended.

References

68Ga-NODAGA: A Comparative Guide to Transchelation and Transmetallation Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linkage between a radionuclide and its chelator is a critical determinant of the safety and efficacy of a radiopharmaceutical. In the context of Gallium-68 (B1239309) (68Ga) based positron emission tomography (PET) imaging agents, the chelator NODAGA (1,4,7-triazacyclononane-1,4-diacetic acid-7-glutaric acid) has gained prominence. This guide provides a comprehensive comparison of the transchelation and transmetallation stability of 68Ga-NODAGA with other commonly used chelators, supported by experimental data and detailed protocols.

Comparative Stability Analysis

The stability of a 68Ga-chelate is paramount to prevent the release of the radionuclide in vivo, which could lead to non-specific accumulation and increased radiation dose to healthy tissues. Transchelation, the transfer of 68Ga to other competing chelators (like the endogenous protein transferrin), and transmetallation, the displacement of 68Ga by other metal ions, are key parameters in assessing this stability.

ChelatorStability in Human SerumChallenge Study with DTPAChallenge Study with Metal Ions (Fe3+, Cu2+, Zn2+)In Vivo StabilityKey Findings
68Ga-NODAGA High stability observed in several studies.[1][2] One study showed >99% stability for two hours.[2]High stability reported.[1]High stability reported against Fe3+, Cu2+, and Zn2+.[1]Variable depending on the conjugated peptide. Some studies report high in vivo stability,[3][4] while others have noted lower stability compared to DOTA conjugates.[5][6]Generally exhibits excellent in vitro stability. In vivo stability can be influenced by the properties of the targeting biomolecule.
68Ga-DOTA High stability reported.[5][7]High stability.High stability.Generally considered to have high in vivo stability.[5][6][7]A widely used and well-characterized chelator with a strong track record of in vivo stability, although it often requires heating for efficient radiolabeling.[8]
68Ga-NOTA Excellent stability reported.[9]Not explicitly detailed in the provided results.Not explicitly detailed in the provided results.Generally high stability.Known for its high thermodynamic stability and ability to be radiolabeled at room temperature.[8][9]
68Ga-HBED-CC High stability.Not explicitly detailed in the provided results.Not explicitly detailed in the provided results.Good in vivo stability.Forms a very stable complex with 68Ga and allows for rapid radiolabeling at room temperature.[9]
68Ga-DATA Excellent stability reported.[10]Reported to be stable against transchelation by DTPA.[10]Reported to be stable against transmetallation by Fe(III).[10]Preclinical studies show high stability and specific targeting.[10]A newer generation chelator that allows for "kit-type" preparation at room temperature with high stability.[11][12]

Experimental Protocols

Accurate assessment of transchelation and transmetallation requires standardized experimental protocols. Below are detailed methodologies for key experiments cited in the literature.

In Vitro Stability in Human Serum

This experiment evaluates the stability of the radiolabeled compound in a biologically relevant medium.

  • Objective: To determine the percentage of intact radiolabeled conjugate over time when incubated in human serum.

  • Procedure:

    • An aliquot of the purified 68Ga-NODAGA-peptide conjugate (typically 50 µL, ~1-5 MBq) is added to 450 µL of human serum.[13]

    • The mixture is incubated at 37°C with gentle agitation.[13]

    • Samples are taken at various time points (e.g., 0, 30, 60, 120 minutes).[2][13]

    • To precipitate serum proteins, an equal volume of ethanol (B145695) or acetonitrile (B52724) is added to the sample, which is then vortexed and centrifuged.

    • The supernatant, containing the radiolabeled compound and any potential degradation products, is analyzed by radio-High-Performance Liquid Chromatography (radio-HPLC) or radio-Thin-Layer Chromatography (radio-TLC) to determine the radiochemical purity (RCP).[13]

Transchelation Challenge with DTPA

This assay assesses the kinetic inertness of the 68Ga-chelate by challenging it with a strong competing chelator, diethylenetriaminepentaacetic acid (DTPA).

  • Objective: To measure the resistance of the 68Ga-NODAGA complex to release 68Ga to DTPA.

  • Procedure:

    • The 68Ga-NODAGA-peptide conjugate is incubated in a solution containing a significant molar excess of DTPA (e.g., 200 µM).[14]

    • The incubation is typically carried out at 37°C.

    • Aliquots are taken at different time points (e.g., 30, 60, 120 minutes).

    • The samples are analyzed by radio-HPLC or radio-TLC to quantify the percentage of intact radiolabeled conjugate versus the 68Ga-DTPA complex.

Transmetallation Challenge with Metal Ions

This experiment evaluates the stability of the 68Ga complex against displacement by other biologically relevant metal ions.

  • Objective: To assess the potential for in vivo displacement of 68Ga by endogenous metal ions.

  • Procedure:

    • The 68Ga-NODAGA-peptide conjugate is incubated in a solution containing a high concentration (e.g., 100 nM) of metal ions such as Fe3+, Cu2+, or Zn2+.[1][14]

    • The incubation is performed at physiological pH and temperature (pH 7.4, 37°C).

    • Samples are analyzed at various time points using radio-HPLC or radio-TLC to determine the percentage of the intact radiotracer.

Visualizing the Assessment Workflow

The following diagram illustrates the typical workflow for assessing the stability of a 68Ga-labeled compound.

G cluster_0 Radiolabeling & QC cluster_2 Analysis cluster_3 In Vivo Evaluation radiolabeling 68Ga Radiolabeling of NODAGA-conjugate qc1 Initial Radiochemical Purity (RCP) Analysis (radio-HPLC/TLC) radiolabeling->qc1 serum_stability Incubation in Human Serum (37°C) qc1->serum_stability If RCP > 95% dtpa_challenge Transchelation Challenge (DTPA) qc1->dtpa_challenge If RCP > 95% metal_challenge Transmetallation Challenge (Fe3+, Cu2+, Zn2+) qc1->metal_challenge If RCP > 95% analysis Time-point Analysis (radio-HPLC/TLC) serum_stability->analysis dtpa_challenge->analysis metal_challenge->analysis animal_model Administration to Animal Model analysis->animal_model If stable in vitro biodistribution Biodistribution and Metabolite Analysis animal_model->biodistribution G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular radiotracer 68Ga-NODAGA-Peptide receptor Target Receptor radiotracer->receptor Binding internalization Internalization (Endocytosis) receptor->internalization lysosome Lysosomal Trafficking internalization->lysosome radionuclide_retention 68Ga Retention & PET Signal lysosome->radionuclide_retention

References

Navigating In Vivo Stability: A Comparative Guide to 68Ga-NODAGA Radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the in vivo stability of a radiopharmaceutical is a critical determinant of its clinical viability. This guide provides an objective comparison of Gallium-68 (68Ga) labeled radiopharmaceuticals utilizing the NODAGA chelator against other common alternatives, supported by experimental data.

The choice of chelator for 68Ga is a pivotal factor that influences the pharmacokinetic profile and overall performance of a radiopharmaceutical. An ideal chelator ensures rapid and stable complexation with 68Ga under physiological conditions, preventing the release of the radionuclide and its non-specific accumulation in non-target tissues. This guide delves into the in vivo stability of 68Ga-NODAGA pharmaceuticals, presenting comparative data on their performance.

Comparative In Vivo Performance: 68Ga-NODAGA vs. Alternatives

The in vivo behavior of 68Ga-labeled compounds is intricately linked to the chelator used. Studies comparing NODAGA-based agents with those employing other chelators, such as DOTA, reveal significant differences in biodistribution and stability.

One comparative study involving somatostatin (B550006) analogues found that the choice of chelator impacts imaging outcomes. While both 68Ga-NOTA-TATE and 68Ga-DOTA-TATE showed comparable tumor uptake, the NOTA-conjugated tracer exhibited lower uptake in major organs like the liver, potentially due to lower protein binding.[1][2]

Another study highlighted the superior in vivo stability of a 68Ga-labeled diaminedithiol (N2S2)-peptide conjugate (96.2 ± 0.8 % at 60 min) compared to its 68Ga-NODAGA-peptide (2.1 ± 0.2 %) and 68Ga-DOTA-peptide (1.4 ± 0.3 %) counterparts.[3] This underscores the importance of the chelator in maintaining the integrity of the radiopharmaceutical in a biological system. Furthermore, the N2S2-conjugate demonstrated significantly lower kidney uptake, a favorable characteristic for reducing radiation dose to this critical organ.[3]

The following tables summarize key quantitative data from comparative in vivo studies.

RadiopharmaceuticalIn Vivo Stability (60 min post-injection)Reference
68Ga-N2S2-peptide (TP-3805)96.2 ± 0.8 %[3]
68Ga-NODAGA-peptide2.1 ± 0.2 %[3]
68Ga-DOTA-peptide1.4 ± 0.3 %[3]
RadiopharmaceuticalOrganSUVmaxReference
68Ga-NOTA-TATELiver4.2[1][2]
68Ga-DOTA-TATELiver10.1[1][2]
68Ga-NOTA-TATEKidneysNearly Identical[1][2]
68Ga-DOTA-TATEKidneysNearly Identical[1][2]
RadiopharmaceuticalPropertyValueReference
68Ga-NOTA-TATEIn Vitro Stability (3h)≥ 99%[1][2]
68Ga-DOTA-TATEIn Vitro Stability (3h)≥ 95%[1][2]
68Ga-NOTA-TATEPlasma Protein Binding12.12%[1][2]
68Ga-DOTA-TATEPlasma Protein Binding30.6%[1][2]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo stability studies. Below are generalized protocols based on published research.

In Vivo Stability Assessment

This protocol outlines the steps to determine the stability of a 68Ga-labeled radiopharmaceutical in vivo.

  • Animal Model: Athymic nude mice are typically used for these studies.[3]

  • Radiotracer Administration: A known activity (e.g., 100 ± 20 μCi) of the 68Ga-labeled compound is injected intravenously into the mice.[3]

  • Sample Collection: At a predetermined time point (e.g., 60 minutes post-injection), the animals are sacrificed, and blood samples are collected.[3]

  • Plasma Separation: Blood is processed to separate the plasma.[3]

  • Protein Precipitation: Plasma proteins are precipitated using a solvent mixture such as ethanol/chloroform (4:1).[3]

  • Analysis: The supernatant, containing the radiopharmaceutical and any potential metabolites or free 68Ga, is analyzed by radio-HPLC to determine the percentage of intact radiopharmaceutical.[3]

Biodistribution Studies

This protocol describes how to assess the distribution of a 68Ga-radiopharmaceutical in various organs.

  • Animal Model: Tumor-bearing mice (e.g., bearing BT474 xenografts) are often used to evaluate uptake in target and non-target tissues.[4]

  • Radiotracer Administration: A defined amount of the 68Ga-labeled agent is administered, typically via intravenous injection.

  • Imaging and Tissue Collection: At various time points post-injection, PET/CT imaging can be performed. Following the final imaging session, animals are euthanized, and major organs and tissues are collected.[4]

  • Radioactivity Measurement: The radioactivity in each collected tissue is measured using a gamma counter.

  • Data Analysis: The uptake in each organ is typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Visualizing the Workflow

The following diagram illustrates a typical workflow for an in vivo stability and biodistribution study of a 68Ga-NODAGA radiopharmaceutical.

InVivo_Stability_Workflow cluster_prep Preparation cluster_invivo In Vivo Experiment cluster_analysis Analysis Radiolabeling Radiolabeling of NODAGA-conjugate with 68Ga QC Quality Control (Radiochemical Purity) Radiolabeling->QC Injection Intravenous Injection into Animal Model QC->Injection Imaging PET/CT Imaging (at various time points) Injection->Imaging Sacrifice Euthanasia and Tissue Collection Imaging->Sacrifice Biodistribution Biodistribution Analysis (%ID/g in organs) Sacrifice->Biodistribution Stability In Vivo Stability Analysis (Plasma/Urine Radio-HPLC) Sacrifice->Stability Data_Interpretation Data Interpretation and Comparison Biodistribution->Data_Interpretation Stability->Data_Interpretation

Workflow for in vivo stability and biodistribution studies.

References

A Comparative Analysis of Room Temperature vs. Heat-Based NODAGA Labeling for Radiopharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of radiolabeling methodology is critical, directly impacting the efficiency, stability, and applicability of radiolabeled compounds for imaging and therapeutic purposes. This guide provides an objective comparison of room temperature and heat-based labeling methods using the versatile chelator NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid), supported by experimental data and detailed protocols.

The primary advantage of NODAGA lies in its ability to efficiently chelate radiometals like Gallium-68 (⁶⁸Ga) under mild conditions. This characteristic is particularly beneficial for labeling heat-sensitive biomolecules, such as proteins and some peptides, which may degrade at the elevated temperatures often required for other chelators like DOTA. While room temperature labeling is a key feature of NODAGA, heat-based methods are also employed in certain contexts. This guide will delve into the performance of both approaches to inform your selection of the optimal labeling strategy.

Performance Comparison: Room Temperature vs. Heat

The following table summarizes key performance indicators for ⁶⁸Ga-labeling of NODAGA-conjugated peptides under different temperature conditions, compiled from various studies.

ParameterRoom Temperature LabelingHeat-Based LabelingKey Observations
Labeling Time Typically ≤ 10 minutes[1][2]5 - 15 minutesBoth methods offer rapid labeling, a significant advantage for short-lived isotopes like ⁶⁸Ga.
Radiochemical Yield (RCY) Generally >95%[3]Can reach >95%, but may be influenced by precursor concentration and pH.High RCYs are achievable with both methods. Room temperature labeling often provides excellent yields without the need for heating.
Specific Activity High specific activities are achievable (e.g., ~500 GBq/µmol for ⁶⁸Ga-NODAGA-cyclo(RGDyK))[4]High specific activities are also reported, but can be influenced by reaction conditions.Both methods can produce radiolabeled compounds with high specific activity suitable for in vivo imaging.
Stability ⁶⁸Ga-NODAGA complexes are stable in human plasma and phosphate (B84403) buffer for several hours.[1][2][3]Heat-based methods can also produce stable complexes, though excessive heat can sometimes lead to degradation of the targeting molecule.[5]NODAGA complexes, in general, exhibit good stability. The mild conditions of room temperature labeling can be advantageous for preserving the integrity of the bioconjugate.
Suitability for Biomolecules Ideal for heat-sensitive proteins and peptides.Caution is required for heat-labile molecules.This is a primary differentiator, with room temperature labeling being the method of choice for delicate biomolecules.

Experimental Workflows and Methodologies

The general workflow for radiolabeling a NODAGA-conjugated molecule is a straightforward process. The key difference between the two methods lies in the incubation step.

G cluster_prep Preparation cluster_labeling Labeling cluster_qc Quality Control Elute_Ga68 Elute ⁶⁸Ga from Generator Buffer_Adjust Adjust pH with Buffer (e.g., Sodium Acetate) Elute_Ga68->Buffer_Adjust Add_Precursor Add NODAGA-conjugated precursor Buffer_Adjust->Add_Precursor Incubate_RT Incubate at Room Temperature Add_Precursor->Incubate_RT Room Temp Method Incubate_Heat Incubate with Heating (e.g., 95°C) Add_Precursor->Incubate_Heat Heat-Based Method Purification Purification (if necessary) Incubate_RT->Purification Incubate_Heat->Purification RCY_RCP Determine RCY and RCP (e.g., radio-TLC/HPLC) Purification->RCY_RCP

General experimental workflow for ⁶⁸Ga-NODAGA labeling.

Experimental Protocols

1. Room Temperature ⁶⁸Ga-Labeling of a NODAGA-conjugated Peptide

This protocol is adapted from methodologies for labeling NODAGA-RGD and other peptides.[3]

  • Materials:

    • ⁶⁸Ge/⁶⁸Ga generator

    • NODAGA-conjugated peptide (e.g., NODAGA-RGD)

    • Sodium acetate (B1210297) buffer (0.5 M, pH 4.5)

    • Sterile, metal-free reaction vial

    • Radio-TLC or radio-HPLC system for quality control

  • Procedure:

    • Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions.

    • In a sterile reaction vial, add the desired amount of NODAGA-conjugated peptide (typically 5-20 µg).

    • Add the ⁶⁸GaCl₃ eluate to the reaction vial.

    • Adjust the pH of the reaction mixture to approximately 4.5 by adding the sodium acetate buffer.

    • Gently vortex the mixture.

    • Allow the reaction to proceed at room temperature for 5-10 minutes.

    • Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical yield (RCY) and radiochemical purity (RCP). For many NODAGA conjugates, purification is not necessary due to the high RCY.[1][2]

2. Heat-Based ⁶⁸Ga-Labeling of a NODAGA-conjugated Peptide

This protocol is based on procedures that utilize heating for labeling, which may be required for certain NODAGA conjugates or when comparing with other chelators.[6][7]

  • Materials:

    • ⁶⁸Ge/⁶⁸Ga generator

    • NODAGA-conjugated peptide (e.g., NODAGA-RGD-BBN)

    • HEPES buffer (1 M) or sodium acetate buffer

    • Heating block or water bath set to 95°C

    • Sterile, metal-free reaction vial

    • Radio-TLC or radio-HPLC system for quality control

    • C18 Sep-Pak cartridge for purification (if needed)

  • Procedure:

    • Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator.

    • In a sterile reaction vial, combine the ⁶⁸GaCl₃ eluate with the NODAGA-conjugated peptide (e.g., 20 µg).

    • Add the appropriate buffer (e.g., HEPES) to adjust the pH to the optimal range for the specific conjugate (typically pH 3.5-4.5).

    • Place the reaction vial in the heating block or water bath at 95°C for 10 minutes.[7]

    • After incubation, allow the vial to cool to room temperature.

    • Perform quality control via radio-TLC or radio-HPLC.

    • If necessary, purify the final product using a pre-conditioned C18 Sep-Pak cartridge to remove any unreacted ⁶⁸Ga.[7]

Application Example: Targeting αvβ3 Integrin in Angiogenesis

NODAGA-conjugated RGD (Arginine-Glycine-Aspartic acid) peptides are widely used for imaging αvβ3 integrin expression, a key player in tumor angiogenesis. The binding of a ⁶⁸Ga-NODAGA-RGD tracer to αvβ3 integrin on endothelial cells can initiate a signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ga_RGD ⁶⁸Ga-NODAGA-RGD Integrin αvβ3 Integrin Ga_RGD->Integrin Binds FAK FAK Integrin->FAK Activates Src Src FAK->Src Recruits & Activates PI3K PI3K Src->PI3K Activates Akt Akt PI3K->Akt Activates NFkB NF-κB Akt->NFkB Activates Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) NFkB->Gene_Expression Translocates & Promotes

Simplified αvβ3 integrin signaling pathway upon binding of ⁶⁸Ga-NODAGA-RGD.

The ability to label the RGD peptide at room temperature is crucial for preserving its conformational integrity, ensuring high-affinity binding to the integrin receptor.

Conclusion

Both room temperature and heat-based methods can be effectively used for NODAGA labeling, particularly with ⁶⁸Ga. The choice between the two is primarily dictated by the nature of the molecule being labeled.

  • Room temperature labeling is the preferred method for heat-sensitive biomolecules, offering a simple, rapid, and efficient process that yields high-purity radiolabeled compounds without compromising the integrity of the targeting vector.

  • Heat-based labeling remains a viable option and may be necessary to achieve optimal radiochemical yields for certain NODAGA conjugates. However, careful consideration must be given to the thermal stability of the precursor.

For researchers and drug development professionals, the ability of NODAGA to be efficiently used in room temperature labeling protocols represents a significant advancement, simplifying the production of radiopharmaceuticals and expanding the range of biomolecules that can be developed for PET imaging and targeted radionuclide therapy.

References

A Comparative Guide to Automated Synthesis Platforms for NODAGA Radiotracers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of commercially available automated synthesis platforms for the production of Gallium-68 (⁶⁸Ga) labeled NODAGA radiotracers. The objective is to offer a consolidated resource of performance data and experimental protocols to aid in the selection and validation of these systems for preclinical and clinical applications.

Performance Comparison of Automated Synthesis Platforms

The validation of automated synthesis platforms is crucial for ensuring the consistent and reliable production of radiopharmaceuticals. The following table summarizes key performance data for different automated synthesizers used for the production of ⁶⁸Ga-labeled NODAGA and other DOTA-conjugated peptides. While direct head-to-head comparisons for the same NODAGA-tracer are limited in published literature, this compilation provides valuable insights into the capabilities of these platforms.

Automated Synthesis PlatformRadiotracerRadiochemical Yield (Decay Corrected)Radiochemical PuritySynthesis TimeKey Experimental Parameters
Eckert & Ziegler Modular-Lab Standard [⁶⁸Ga]Ga-NODAGA-Lys40-Exendin-4Not Reported>95%Not ReportedTemperature: 70°C
Eckert & Ziegler Modular-Lab PharmTracer [⁶⁸Ga]Ga-DOTA-peptides> 75%> 98% (TLC), > 99% (HPLC)< 14 min20 µg peptide, post-purification with light CM cartridge.[1]
Eckert & Ziegler Modular-Lab PharmTracer [⁶⁸Ga]Ga-DOTA-TOC/TATE/NOC83.7 ± 7.6%Not Reported25 minPre-cleaning by cation exchange, 95°C, purification on C18 cartridge.[2]
GAIA® Synthesizer (Elysia-Raytest) [⁶⁸Ga]Ga-FAP-2286 (DOTA-peptide)59.85 ± 3.73%> 95%Not Reported50 µg peptide, Sodium acetate (B1210297) buffer 0.1M, 9 min heating.[3]
GAIA® Synthesizer (Elysia-Raytest) [⁶⁸Ga]Ga-PSMA-11 (HBED-CC chelator)Not Reported>98.5% (ITLC), 99.86-100% (HPLC)27 min8 min heating at 97°C, C18 SPE cartridge for purification.[4]
iPHASE MultiSyn Module [⁶⁸Ga]Ga-PSMA-11 (HBED-CC chelator)76.2 ± 3.4%>95%17 minFractionated generator elution, SPE cartridge purification.[5]

Experimental Protocols

Detailed methodologies are critical for the successful implementation and validation of automated synthesis of ⁶⁸Ga-NODAGA radiotracers. Below are generalized and specific experimental protocols based on published data.

General Automated ⁶⁸Ga-Labeling Protocol for NODAGA-Peptides

This protocol outlines the typical steps involved in the automated synthesis of a ⁶⁸Ga-NODAGA radiotracer using a cassette-based system.

  • ⁶⁸Ge/⁶⁸Ga Generator Elution : The ⁶⁸Ge/⁶⁸Ga generator is eluted with 0.1 M HCl to obtain ⁶⁸GaCl₃. Some protocols employ a fractionated elution to concentrate the ⁶⁸Ga activity and reduce the eluate volume.[5]

  • ⁶⁸Ga Trapping and Purification (Optional but recommended) : The ⁶⁸GaCl₃ eluate is passed through a cation-exchange cartridge (e.g., SCX). This step serves to concentrate the ⁶⁸Ga and remove metallic impurities. The purified ⁶⁸Ga is then eluted from the cartridge into the reaction vessel using a small volume of a suitable eluent (e.g., NaCl/HCl solution).

  • Buffering and Precursor Addition : A buffer solution, such as sodium acetate or HEPES, is added to the reaction vessel to adjust the pH to an optimal range for labeling (typically pH 3.5-4.5). The NODAGA-conjugated peptide precursor is then added to the buffered ⁶⁸Ga solution.

  • Radiolabeling Reaction : The reaction mixture is heated for a specified duration. Temperatures can range from room temperature to 95°C, with typical heating times between 5 to 15 minutes.[6][7] For instance, the synthesis of [⁶⁸Ga]Ga-NODAGA-Lys40-Exendin-4 is performed at 70°C.

  • Final Product Purification : After the labeling reaction, the mixture is passed through a solid-phase extraction (SPE) cartridge (e.g., C18 or CM) to remove unreacted ⁶⁸Ga and other impurities.[1][2]

  • Elution and Formulation : The purified ⁶⁸Ga-NODAGA radiotracer is eluted from the SPE cartridge with an ethanol/water mixture and subsequently formulated in a sterile saline solution for injection.

  • Sterile Filtration : The final product is passed through a 0.22 µm sterile filter into a sterile vial.

Example Protocol: Automated Synthesis of [⁶⁸Ga]Ga-PSMA-11 on a GAIA® Synthesizer

While this protocol uses the HBED-CC chelator, the workflow is representative of automated ⁶⁸Ga-peptide synthesis.

  • Platform : GAIA® synthesis module with a GALLIAD® generator.[4]

  • Synthesis Steps :

    • The synthesis is fully automated and completed in 27 minutes.[4]

    • The process involves two "bind and elute" steps for ⁶⁸Ga concentration and final product purification.[4]

    • Radiolabeling is performed by heating at 97°C for 8 minutes.[4]

    • Purification is achieved using a C₁₈ SPE cartridge.[4]

  • Quality Control : Radiochemical purity is determined by Radio-TLC and Radio-HPLC.[4]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the automated synthesis of ⁶⁸Ga-NODAGA radiotracers.

Automated Synthesis of 68Ga-NODAGA Radiotracers Automated Synthesis Workflow for ⁶⁸Ga-NODAGA Radiotracers cluster_0 Preparation cluster_1 Automated Synthesizer Module Generator 68Ge/68Ga Generator Elution Elution (0.1 M HCl) Generator->Elution Ga68Cl3 [68Ga]GaCl3 Elution->Ga68Cl3 Purification Cation Exchange Purification (SCX) Ga68Cl3->Purification Transfer ReactionVessel Reaction Vessel Purification->ReactionVessel Elution of Purified 68Ga Heating Heating (e.g., 95°C, 5-10 min) ReactionVessel->Heating Labeling Reaction SPE_Purification SPE Purification (C18 Cartridge) Heating->SPE_Purification Transfer Formulation Elution & Formulation SPE_Purification->Formulation Elution of Purified Tracer SterileFilter 0.22 µm Sterile Filter Formulation->SterileFilter Final Formulation FinalProduct Final Product ([68Ga]Ga-NODAGA-Tracer) Precursor NODAGA-Peptide Precursor Precursor->ReactionVessel Buffer Buffer (Acetate or HEPES) Buffer->ReactionVessel Ethanol Ethanol/Water Ethanol->SPE_Purification Saline Saline Saline->Formulation SterileFilter->FinalProduct Sterile Filtration

Automated synthesis workflow for ⁶⁸Ga-NODAGA radiotracers.

References

A Head-to-Head Battle for Purity: Cross-Validation of HPLC and iTLC in Radiochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative analysis of High-Performance Liquid Chromatography (HPLC) and instant Thin-Layer Chromatography (iTLC) for determining the radiochemical purity of radiopharmaceuticals.

In the meticulous world of radiopharmaceutical development and quality control, ensuring the radiochemical purity of a product is paramount to patient safety and diagnostic or therapeutic efficacy. Two analytical techniques have become mainstays in this critical assessment: High-Performance Liquid Chromatography (HPLC) and instant Thin-Layer Chromatography (iTLC). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate technique for their needs and in performing robust cross-validation.

Radiopharmaceuticals are unique medicinal products where a radioactive isotope is attached to a biologically active molecule.[1][2] Consequently, their quality control demands specialized analytical methods to identify and quantify potential radiochemical impurities.[1][2] Regulatory bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the validation of these analytical methods.[2][3][4] This guide will delve into the practical aspects of cross-validating HPLC and iTLC, ensuring compliance with these regulatory expectations.

Unveiling the Contenders: HPLC and iTLC

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that utilizes a liquid mobile phase to carry a sample through a column packed with a solid stationary phase. The separation of components is based on their differential interactions with the stationary phase, allowing for high resolution and sensitive detection of various chemical species. When coupled with a radioactivity detector, radio-HPLC becomes a gold standard for determining radiochemical purity, capable of separating the intact radiopharmaceutical from impurities, including radiolysed products.[1][5][6]

Instant Thin-Layer Chromatography (iTLC) , a planar chromatographic technique, offers a simpler and more rapid alternative for radiochemical purity assessment.[7][8] It involves spotting the sample onto a stationary phase, typically a silica (B1680970) gel-impregnated glass fiber sheet (iTLC-SG), and developing the chromatogram by allowing a solvent (mobile phase) to ascend the plate.[7][8][9] The separation is based on the differential partitioning of the components between the stationary and mobile phases. While generally less resolving than HPLC, iTLC is a valuable tool for routine quality control due to its speed and ease of use.[6][7]

The Cross-Validation Arena: A Comparative Analysis

Cross-validation of analytical methods is a critical process to demonstrate that two different methods provide equivalent results for the same analytical task. This is particularly important when one method (e.g., iTLC) is used for routine analysis, while a more sophisticated method (e.g., HPLC) serves as a reference or is used during product development and validation.[1][10]

A key finding from comparative studies is that while iTLC is effective for quantifying certain impurities like free pertechnetate (B1241340) (99mTcO4-), it may not always be capable of detecting degradation products resulting from radiolysis.[1] HPLC, with its superior resolving power, is often necessary for the clear identification and quantification of these radiolysis peaks.[1][11] This distinction is crucial, as radiolysed products can impact the biological activity and efficacy of the radiopharmaceutical.[1]

Data Presentation: A Quantitative Look

The following tables summarize key validation parameters and comparative data from studies evaluating HPLC and iTLC for the determination of radiochemical purity.

Table 1: Comparison of Validation Parameters for HPLC and iTLC

Validation ParameterHPLCiTLCKey Considerations
Specificity Excellent separation of the main radiopharmaceutical peak from impurities, including radiolysed products.[1][10]Good separation of the main peak from specific impurities like free pertechnetate. May not resolve all degradation products.[1][10]The complexity of the radiopharmaceutical and potential impurities will dictate the required specificity.
Accuracy High recovery percentages, typically within 99.52-101.40%.[10]High recovery percentages, typically within 99.51-101.97%.[10]Both methods can provide accurate quantification when properly validated.
Precision (Repeatability & Intermediate Precision) Low relative standard deviation (RSD), demonstrating high repeatability and intermediate precision.[10][11]Low RSD, indicating good repeatability and intermediate precision.[10]Consistent results are achievable with both techniques under controlled conditions.
Linearity Excellent linearity over a defined concentration range, with correlation coefficients (r²) > 0.99.[10][11]Good linearity over the typical concentration range, with r² > 0.99.[10]Both methods can provide a linear response suitable for quantification.
Limit of Quantification (LOQ) Low LOQ, allowing for the detection of trace impurities. For example, 2.10 MBq/mL for 99mTcO4-.[10]Generally higher LOQ compared to HPLC. For example, 2 MBq/mL for 99mTcO4-.[10]The required sensitivity for impurity detection will influence the choice of method.
Analysis Time Longer analysis time, typically 10-30 minutes per sample.[6][11]Rapid analysis, often less than 10 minutes per sample.[6][7]iTLC is advantageous for high-throughput routine quality control.
Cost and Complexity Higher initial instrument cost and operational complexity.[6]Lower cost and simpler operation.[6][7]iTLC is a more accessible technique for many laboratories.

Table 2: Comparative Radiochemical Purity Data for Selected Radiopharmaceuticals

RadiopharmaceuticalHPLC (% RCP)iTLC (% RCP)Reference
[177Lu]Lu-PSMA> 95%> 98% (RCY)[1]
99mTc-cAbVCAM1-5Not specifiedNot specified[10]
99mTc-TetrofosminNot specified> 96%[8]
99mTc-Q1279 ± 11%87 ± 8%[12]
[68Ga]Ga-DOTA-TATEHigher than iTLCSlightly lower than HPLC[13]

Note: RCY (Radiochemical Yield) as measured by iTLC may not always equate to RCP (Radiochemical Purity) from HPLC, as iTLC may not detect all impurities.[1]

Experimental Protocols: A Step-by-Step Guide

The following are generalized experimental protocols for determining radiochemical purity using HPLC and iTLC. Specific parameters will need to be optimized for each radiopharmaceutical.

High-Performance Liquid Chromatography (HPLC) Protocol
  • System Preparation:

    • Equilibrate the HPLC system, including the pump, column, and detectors (UV and radioactivity), with the mobile phase until a stable baseline is achieved.

    • Commonly used columns are reverse-phase C18 columns.[11][14]

    • The mobile phase is typically a gradient or isocratic mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid).[11][14]

  • Sample Preparation:

    • Dilute the radiopharmaceutical sample with an appropriate solvent to a suitable concentration for injection.

  • Injection and Analysis:

    • Inject a defined volume of the sample onto the HPLC column.

    • Run the analysis according to the established method, recording both the UV and radioactivity chromatograms. The flow rate is typically in the range of 0.5-1.5 mL/min.[11][14]

  • Data Analysis:

    • Identify the peaks corresponding to the intact radiopharmaceutical and any radiochemical impurities based on their retention times.

    • Integrate the area under each radioactive peak.

    • Calculate the radiochemical purity as the percentage of the area of the main peak relative to the total area of all radioactive peaks.

instant Thin-Layer Chromatography (iTLC) Protocol
  • Plate and Chamber Preparation:

    • Cut the iTLC strip (e.g., iTLC-SG) to the desired size.

    • Mark an origin line with a pencil near the bottom of the strip.

    • Prepare the developing chamber by adding the appropriate mobile phase. The choice of mobile phase is critical for achieving separation and will depend on the radiopharmaceutical and the impurities to be separated.[8][9]

  • Sample Application:

    • Carefully spot a small volume of the radiopharmaceutical sample onto the origin line of the iTLC strip.

  • Development:

    • Place the iTLC strip in the developing chamber, ensuring the origin is above the solvent level.

    • Allow the solvent to migrate up the strip until it reaches a predetermined solvent front.

  • Drying and Analysis:

    • Remove the strip from the chamber and allow it to dry completely.

    • Determine the distribution of radioactivity on the strip using a TLC scanner or by cutting the strip into sections and counting each section in a gamma counter.

  • Data Analysis:

    • Calculate the Rf (retention factor) value for each radioactive spot.

    • Calculate the radiochemical purity by determining the percentage of radioactivity associated with the spot corresponding to the intact radiopharmaceutical relative to the total radioactivity on the strip.

Visualizing the Workflow and Logic

To better understand the experimental processes and their relationship in a cross-validation study, the following diagrams are provided.

HPLC_Workflow cluster_prep System & Sample Preparation cluster_analysis Analysis cluster_data Data Processing Equilibrate Equilibrate HPLC System Prepare_Sample Prepare Sample Inject Inject Sample Prepare_Sample->Inject Run Run Analysis Inject->Run Identify Identify Peaks Run->Identify Integrate Integrate Peaks Identify->Integrate Calculate Calculate % RCP Integrate->Calculate iTLC_Workflow cluster_prep Preparation cluster_dev Development & Analysis cluster_data Data Processing Prepare_Plate Prepare iTLC Plate Prepare_Chamber Prepare Chamber Spot_Sample Spot Sample Prepare_Chamber->Spot_Sample Develop Develop Chromatogram Spot_Sample->Develop Dry Dry Plate Develop->Dry Scan Scan or Cut & Count Dry->Scan Calculate_Rf Calculate Rf Scan->Calculate_Rf Calculate_RCP Calculate % RCP Calculate_Rf->Calculate_RCP Cross_Validation_Logic cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Comparison & Conclusion HPLC HPLC Analysis Specificity Specificity HPLC->Specificity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision Linearity Linearity HPLC->Linearity LOQ LOQ HPLC->LOQ iTLC iTLC Analysis iTLC->Specificity iTLC->Accuracy iTLC->Precision iTLC->Linearity iTLC->LOQ Compare Compare Results Specificity->Compare Accuracy->Compare Precision->Compare Linearity->Compare LOQ->Compare Conclusion Equivalence Assessment Compare->Conclusion Sample Radiopharmaceutical Sample Sample->HPLC Sample->iTLC

References

The Influence of Chelators on Specific Activity in Radiopharmaceuticals: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate chelator is a critical step in the design of radiopharmaceuticals. The chelator not only ensures the stable binding of the radiometal but also significantly influences the specific activity, biodistribution, and ultimately, the diagnostic and therapeutic efficacy of the agent. This guide provides an objective comparison of the performance of different chelators, supported by experimental data, to aid in this crucial decision-making process.

The choice of a chelator can impact the radiolabeling efficiency, particularly at low concentrations of the targeting molecule, which is essential for achieving high specific activity.[1][2] High specific activity—the amount of radioactivity per unit mass of a compound—is often crucial to prevent unwanted pharmacological effects and to ensure that a sufficient radioactive dose reaches the target tissue without saturating the receptors.[3][4] This is particularly important in peptide receptor radionuclide therapy (PRRT), where higher specific activity can lead to improved tumor radiation doses.[4]

Comparative Analysis of Specific Activity and Performance

The following tables summarize quantitative data from studies comparing different chelators for various radionuclides and targeting molecules.

Table 1: Comparison of ⁶⁴Cu-Labeled Rituximab with Various Chelators

This table compares the radiolabeling performance of different bifunctional chelators conjugated to the anti-CD20 antibody, rituximab, and labeled with Copper-64 (⁶⁴Cu). The data highlights how chelator choice affects radiochemical yield, especially under dilute conditions, which is indicative of the ability to achieve high specific activity.

ChelatorAverage Chelators per AntibodyAntibody ConcentrationRadiochemical Yield (%)Serum Stability (48h)
p-SCN-Bn-NOTA 4.9 ± 0.931 nM95% Very Stable (<6% dissociation)
Sar-CO₂H 0.5250 nM98% Very Stable (<6% dissociation)
p-SCN-Bn-DOTA 4.9 ± 0.9-HighVery Stable (<6% dissociation)
p-SCN-Bn-Oxo-DO3A 4.9 ± 0.9-HighVery Stable (<6% dissociation)
p-SCN-PCTA 4.9 ± 0.9-HighVery Stable (<6% dissociation)
DTPA Derivatives 4.9 ± 0.9-LowerPoor Stability

Data sourced from studies on ⁶⁴Cu-labeled immunoconjugates.[1][2]

The macrocyclic chelators NOTA, DOTA, and Sar-CO₂H demonstrated superior stability compared to the acyclic DTPA derivatives.[1][2] Notably, the ⁶⁴Cu-NOTA-rituximab conjugate achieved the highest radiochemical yield (95%) even at very low concentrations, indicating its high efficacy for producing radiopharmaceuticals with high specific activity.[1][2]

Table 2: Comparison of ¹⁷⁷Lu-Labeled Somatostatin (B550006) Receptor (SSTR) Ligands

This table compares the specific activity and tumor uptake of an SSTR agonist ([¹⁷⁷Lu]Lu-DOTA-TATE) and an SSTR antagonist ([¹⁷⁷Lu]Lu-satoreotide tetraxetan or [¹⁷⁷Lu]Lu-DOTA-JR11). While both utilize the DOTA chelator, the data illustrates how the targeting vector's properties, in combination with high specific activity, dramatically affect performance.

RadiopharmaceuticalLigand TypeSpecific ActivityTumor Uptake (in vitro)Tumor Radiation Dose (in vivo)
[¹⁷⁷Lu]Lu-DOTA-TATE Agonist40 MBq/nmolBaselineBaseline
[¹⁷⁷Lu]Lu-satoreotide tetraxetan Antagonist40 MBq/nmol[5]Up to 5 times higher than agonist[6]4.4 times higher than agonist[6]

Data compiled from comparative studies of SSTR agonists and antagonists.[5][6][7]

Studies have shown that SSTR antagonists can bind to a greater number of receptor sites compared to agonists.[5] When labeled with ¹⁷⁷Lu, the antagonist [¹⁷⁷Lu]Lu-satoreotide tetraxetan demonstrated significantly higher tumor uptake and delivered a much higher radiation dose to the tumor compared to the agonist [¹⁷⁷Lu]Lu-DOTA-TATE, leading to superior therapeutic outcomes in preclinical models.[6][7] This highlights that while the chelator is the same, its pairing with an optimal targeting molecule is key.

Table 3: Comparison of ⁶⁸Ga-Labeled Somatostatin Analogs

This table compares tumor uptake for different ⁶⁸Ga-labeled somatostatin analogs, focusing on the impact of the chelator (NOTA vs. DOTA) and the peptide (TATE vs. TOC).

RadiopharmaceuticalChelatorPeptideTumor Uptake (SUVmax)Tumor-to-Liver Ratio (3h p.i.)
[⁶⁸Ga]Ga-DOTA-TATE DOTATATENo significant difference vs. DOTATOC[8]Baseline
[⁶⁸Ga]Ga-DOTA-TOC DOTATOCNo significant difference vs. DOTATATE[8]Marginally higher than DOTATATE[8]
[⁶⁸Ga]Ga-NOTA-TATE NOTATATENo significant difference vs. DOTA-TATE[9]-

Data sourced from intrapatient comparison studies.[8][9]

In comparative PET/CT imaging studies, [⁶⁸Ga]Ga-DOTATOC and [⁶⁸Ga]Ga-DOTATATE showed similar performance in detecting lesions and comparable tumor uptake, with minor differences in biodistribution in healthy organs.[8][10][11] Similarly, a comparison between [⁶⁸Ga]Ga-NOTA-TATE and [⁶⁸Ga]Ga-DOTA-TATE found no significant difference in tumor radioactivity uptake, although [⁶⁸Ga]Ga-NOTA-TATE showed higher in vitro stability.[9] This suggests that for certain applications with ⁶⁸Ga, both DOTA and NOTA can be effective chelators.

Experimental Protocols

Protocol for Determining Specific Activity of ¹⁷⁷Lu-DOTA-peptides by HPLC

This method allows for the accurate determination of specific activity by titrating a known amount of DOTA-peptide with the ¹⁷⁷Lu solution, which contains an unknown amount of total lutetium (radioactive ¹⁷⁷Lu and non-radioactive "cold" Lu).[12]

1. Materials and Reagents:

  • ¹⁷⁷LuCl₃ solution (activity known, mass unknown).

  • DOTA-peptide standard solution of known concentration (e.g., 1 mg/mL).

  • Sodium acetate (B1210297) buffer (0.4 M, pH 5.0).[5]

  • HPLC system with a radioactivity detector and a UV detector.

  • Reversed-phase C18 HPLC column.

  • Mobile phase: Gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid.

2. Procedure:

  • Metal Titration: Prepare a series of reaction vials. In each vial, place a fixed, known amount of the DOTA-peptide.

  • Radiolabeling: Add a known activity of the ¹⁷⁷LuCl₃ solution to each vial. Heat the mixture at 95°C for 30 minutes.[5]

  • HPLC Analysis: Inject a sample from each reaction vial into the HPLC system.

  • Data Acquisition: Monitor the eluate using both the UV detector (to detect the DOTA-peptide and the metal-DOTA-peptide complex) and the radioactivity detector (to detect the ¹⁷⁷Lu-DOTA-peptide complex).

3. Calculation:

  • The HPLC chromatogram will show two peaks in the UV channel: one for the unbound DOTA-peptide and one for the lutetium-complexed DOTA-peptide. The radioactivity detector will only show a peak corresponding to the ¹⁷⁷Lu-DOTA-peptide.

  • By analyzing the ratio of the peak areas (unbound vs. complexed peptide) in the UV chromatogram, the total amount of lutetium (¹⁷⁷Lu + natural Lu) in the reaction can be calculated.[12]

  • Specific Activity (SA) is then calculated using the formula:

    • SA (GBq/mg) = Known Activity of ¹⁷⁷Lu (GBq) / Calculated Total Mass of Lu (mg).[12]

This experimental approach provides a more accurate value for specific activity than estimates based on target mass provided by vendors.[12]

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex experimental processes and biological interactions.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_calc Calculation start Known amount of DOTA-Peptide mix Mix and Heat (95°C, 30 min) start->mix lu Known activity of ¹⁷⁷LuCl₃ solution lu->mix hplc HPLC Injection mix->hplc detect Dual Detection (UV & Radioactivity) hplc->detect ratio Calculate Peak Area Ratio (Unbound vs. Complexed) detect->ratio mass Determine Total Lutetium Mass ratio->mass sa Calculate Specific Activity (Activity / Mass) mass->sa

Caption: Workflow for determining specific activity via HPLC.

The mechanism of action of many radiopharmaceuticals involves binding to and signaling through cell surface receptors. The choice between an agonist or an antagonist ligand can lead to different cellular responses and therapeutic outcomes.

G cluster_membrane Cell Membrane cluster_cell Tumor Cell sstr2 SSTR2 internalization Receptor Internalization sstr2->internalization Binding agonist ¹⁷⁷Lu-DOTA-TATE (Agonist) agonist->sstr2 dna_damage DNA Damage & Cell Death internalization->dna_damage Radiation

Caption: SSTR2 agonist binding and internalization pathway.

References

Choosing the Right Anchor: A Comparative Guide to Chelator Impact on Tumor Uptake

Author: BenchChem Technical Support Team. Date: December 2025

The selection of a chelator is a critical determinant in the development of radiopharmaceuticals, profoundly influencing the in vivo performance and, ultimately, the tumor uptake of the imaging or therapeutic agent. This guide provides a comparative analysis of commonly used chelators, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

The stability of the complex formed between the radiometal and the chelator is a key factor affecting the biodistribution of a radiolabeled molecule. A weaker chelator may lead to the release of the radiometal in vivo, resulting in off-target accumulation and increased toxicity.[1] Conversely, a stable chelation system ensures that the radionuclide remains associated with the targeting molecule, maximizing its delivery to the tumor site. This guide explores the impact of various chelators on tumor uptake, drawing on data from preclinical studies involving different radiometals and targeting moieties.

Comparative Analysis of Tumor Uptake with Different Chelators

The following table summarizes quantitative data from various studies, comparing tumor uptake values for different chelator-radiometal combinations in preclinical cancer models. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g), a standard metric for assessing radiotracer accumulation in tumors.

ChelatorRadiometalTargeting MoleculeCancer ModelTumor Uptake (%ID/g) at specified time p.i.Reference
For 64Cu
p-NH2-Bn-NOTA64Cuch14.18 AntibodyM21 Melanoma~20% at 48h[2]
BAT-664Cuch14.18 AntibodyM21 Melanoma~20% at 48h[2]
p-NH2-Bn-DOTA64Cuch14.18 AntibodyM21 Melanoma~20% at 48h[2]
DOTA64Cuch14.18 AntibodyM21 Melanoma~20% at 48h[2]
SarAr64Cuch14.18 AntibodyM21 Melanoma~20% at 48h[2]
NOTA64CuRituximab-Higher than DOTA[3]
DOTA64CuRituximab-Lower than NOTA[3]
CB-TE2A64CuNeurotensin Receptor AntagonistH1299 Lung Cancer~12% at 4h[4]
NOTA64CuNeurotensin Receptor AntagonistH1299 Lung CancerLower than CB-TE2A[4]
DOTA64CuNeurotensin Receptor AntagonistH1299 Lung Cancer7.5% at 4h[4]
For 89Zr
DFO89ZrTrastuzumabSKOV3 Ovarian CancerLower than DOTA[5]
DOTA89ZrTrastuzumabSKOV3 Ovarian CancerHigher than DFO[5]
DFO89ZrTrastuzumabBT-474 Breast Cancer18.5 ± 4.9% at 144h[6]
DFO*89ZrTrastuzumabBT-474 Breast Cancer17.9 ± 4.7% at 144h[6]
For 68Ga and 177Lu
DOTA68GaTATEAR42J Pancreatic CancerComparable to NOTA[7][8]
NOTA68GaTATEAR42J Pancreatic CancerComparable to DOTA[7][8]
DOTAGA (R-isomer)68Ga / 177LuPSMA-targeting agentPC3-PIP Prostate CancerNo significant difference between isomers[9]
DOTAGA (S-isomer)68Ga / 177LuPSMA-targeting agentPC3-PIP Prostate CancerNo significant difference between isomers[9]
For 99mTc
Tricarbonyl core ligand99mTcPSMA-targeting agentPC3 PIP Prostate Cancer28.3 ± 4.4% at 30 min[10]

Note: Tumor uptake can be influenced by various factors including the targeting molecule, tumor model, and the time point of measurement. Therefore, direct comparison across different studies should be made with caution.

Experimental Workflow for Chelator Evaluation

The process of evaluating the impact of a chelator on tumor uptake typically follows a structured workflow, from initial chemical synthesis to in vivo validation.

G cluster_0 Chelator Selection & Conjugation cluster_1 Radiolabeling & In Vitro Characterization cluster_2 In Vivo Evaluation cluster_3 Data Analysis & Comparison A Selection of Chelators (e.g., DOTA, NOTA, DFO) B Conjugation to Targeting Molecule A->B C Radiolabeling with Selected Radionuclide B->C D In Vitro Stability Assays (Serum, Competing Metals) C->D E Binding Affinity & Immunoreactivity (if applicable) C->E F Animal Model with Tumor Xenografts E->F G Biodistribution Studies (%ID/g in tumor & organs) F->G H PET/SPECT Imaging F->H I Comparative Analysis of Tumor Uptake & Off-Target Accumulation G->I H->I J Selection of Optimal Chelator-Radionuclide Pair I->J

Workflow for evaluating chelator impact on tumor uptake.

Experimental Protocols

This section provides a generalized overview of the key experimental methodologies employed in the studies cited. For specific details, please refer to the original publications.

Conjugation of Chelator to Targeting Molecule

Objective: To covalently link the bifunctional chelator to the targeting molecule (e.g., antibody, peptide, small molecule).

General Procedure:

  • Activation of Chelator: Bifunctional chelators are typically supplied with a reactive functional group (e.g., isothiocyanate, NHS ester) for conjugation.

  • Antibody/Peptide Preparation: The targeting molecule is prepared in a suitable buffer (e.g., bicarbonate buffer, pH 8.5-9.0) at a specific concentration.

  • Conjugation Reaction: The activated chelator is added to the targeting molecule solution at a specific molar ratio. The reaction is allowed to proceed for a defined period (e.g., 1-2 hours) at room temperature or 4°C with gentle mixing.

  • Purification: The resulting conjugate is purified to remove unconjugated chelator and other reactants. This is often achieved using size-exclusion chromatography (e.g., PD-10 desalting columns) or dialysis.

  • Characterization: The number of chelators conjugated per targeting molecule is determined, for example, by mass spectrometry or by radiolabeling with a known amount of radiometal.

Radiolabeling

Objective: To complex the radionuclide with the chelator-conjugated targeting molecule.

General Procedure:

  • Preparation of Reaction Mixture: The chelator-conjugate is dissolved in a suitable buffer (e.g., ammonium (B1175870) acetate, HEPES) at a specific pH that is optimal for the radiometal being used.

  • Addition of Radionuclide: A solution of the radionuclide (e.g., 64CuCl2, 89Zr-oxalate) is added to the reaction mixture.

  • Incubation: The reaction is incubated at a specific temperature (ranging from room temperature to 95°C) for a defined period (from minutes to an hour).

  • Quality Control: The radiochemical purity of the final product is determined using methods such as instant thin-layer chromatography (iTLC) or radio-high-performance liquid chromatography (radio-HPLC).

In Vitro Stability Studies

Objective: To assess the stability of the radiolabeled conjugate in a biologically relevant environment.

General Procedure:

  • Serum Stability: The radiolabeled conjugate is incubated in human or mouse serum at 37°C for various time points (e.g., 1, 4, 24, 48 hours). At each time point, the percentage of radioactivity remaining bound to the conjugate is determined by methods like iTLC or size-exclusion chromatography.

  • Challenge Studies: The stability of the complex can be challenged by incubating the radiolabeled conjugate with a large molar excess of a competing metal ion (e.g., Fe3+, Cu2+) or a strong chelator like EDTA.

In Vivo Biodistribution Studies

Objective: To determine the distribution and accumulation of the radiolabeled conjugate in a tumor-bearing animal model.

General Procedure:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID) are subcutaneously inoculated with cancer cells to establish tumor xenografts.

  • Injection of Radiotracer: Once the tumors reach a suitable size, the animals are intravenously injected with a known amount of the radiolabeled conjugate.

  • Tissue Harvesting and Counting: At predefined time points post-injection (e.g., 2, 24, 48, 144 hours), the animals are euthanized. Tumors and major organs are harvested, weighed, and the radioactivity in each tissue is measured using a gamma counter.

  • Data Analysis: The uptake in each tissue is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g). This allows for the comparison of tumor-to-organ ratios and the overall pharmacokinetic profile of different radiolabeled conjugates.

These standardized protocols are essential for the reproducible and comparative evaluation of different chelators, ultimately guiding the selection of the most promising candidates for clinical translation. The choice of chelator can significantly alter the biodistribution profile of a radiopharmaceutical, and as the data suggests, a seemingly small chemical change can have a profound impact on tumor targeting and overall imaging or therapeutic efficacy.

References

A Comparative Guide for Clinical Translation: NODAGA vs. DOTA

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of radiopharmaceutical development, the choice of a chelator is a critical decision that significantly impacts the efficacy and safety of an imaging or therapeutic agent. Among the most prominent bifunctional chelators are 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and 1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid (NODAGA). This guide provides a comprehensive comparison of NODAGA and DOTA, focusing on key considerations for clinical translation, supported by experimental data.

Quantitative Data Summary

The selection between NODAGA and DOTA often hinges on the specific radionuclide being used and the desired characteristics of the final radiopharmaceutical. The following tables summarize quantitative data from comparative studies.

Table 1: Radiolabeling Performance with Gallium-68 (⁶⁸Ga)

ParameterNODAGADOTAKey Considerations
Labeling Efficiency Generally higher, often achieving >95% radiochemical yield under milder conditions.[1][2]High, but may require more stringent conditions (e.g., higher temperature) to achieve >95% yield.[1][2]Higher efficiency at lower precursor amounts is advantageous for achieving high specific activity.
Reaction Temperature Can be effectively labeled at room temperature, although gentle heating can accelerate the reaction.[2][3]Typically requires heating to 80-100°C for efficient labeling.[2][3]Room temperature labeling simplifies the process and is beneficial for temperature-sensitive biomolecules.
pH for Labeling Optimal labeling typically occurs in the pH range of 3.5-4.5.[1][2]Optimal labeling is generally achieved at a pH of 3.5-5.5.[2]Both chelators operate in a similar pH range, compatible with most ⁶⁸Ga generator eluates after buffering.
Incubation Time Can achieve high labeling efficiency in shorter times (e.g., 5-10 minutes) at room temperature.[1][4]Generally requires longer incubation times (e.g., 10-20 minutes) at elevated temperatures.[1]Faster labeling kinetics can improve production efficiency.

Table 2: Radiolabeling and In Vivo Performance with Copper-64 (⁶⁴Cu)

ParameterNODAGADOTAKey Considerations
Radiochemical Yield Comparable to DOTA, with yields ranging from 59% to 71% for immunoconjugates.[5]Comparable to NODAGA, with yields ranging from 59% to 71% for immunoconjugates.[5]Both can achieve high yields under optimized conditions.
Reaction Temperature Efficient labeling at room temperature (25°C).[5][6]Often requires elevated temperatures (e.g., 40°C) for efficient labeling.[5]Milder conditions for NODAGA are advantageous for sensitive biologics.
In Vivo Stability Generally exhibits higher in vivo stability, leading to less accumulation of free ⁶⁴Cu in the liver.[5][7]⁶⁴Cu-DOTA complexes can show some in vivo instability, resulting in higher liver uptake.[7][8]Higher stability is crucial for reducing off-target radiation dose and improving image quality.
Tumor Uptake Similar tumor uptake compared to DOTA-conjugates in some studies.[5]Similar tumor uptake compared to NODAGA-conjugates in some studies.[5]The targeting molecule primarily dictates tumor uptake.
Tumor-to-Background Ratios Can provide higher tumor-to-prostate and tumor-to-muscle ratios.[5][8]May result in lower tumor-to-background ratios due to higher non-target organ uptake.[8]Improved contrast enhances lesion detectability.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are generalized protocols for radiolabeling with ⁶⁸Ga.

⁶⁸Ga Radiolabeling of a DOTA-conjugated Peptide

  • Elution: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.

  • Buffering: Add a sodium acetate (B1210297) buffer (e.g., 0.5 M, pH 4.5) to the ⁶⁸Ga eluate to adjust the pH to the optimal range for labeling (typically 3.5-5.5).[1][4]

  • Precursor Addition: Add the DOTA-conjugated peptide (typically 15-20 µg) to the buffered ⁶⁸Ga solution.[3]

  • Incubation: Heat the reaction mixture at 95°C for 5-10 minutes.[3]

  • Quality Control: Analyze the radiochemical purity using radio-HPLC or radio-TLC.

  • Purification (if necessary): Purify the product using a Sep-Pak C18 cartridge to remove unreacted ⁶⁸Ga and other impurities.[1]

⁶⁸Ga Radiolabeling of a NODAGA-conjugated Peptide

  • Elution: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.

  • Buffering: Add a sodium acetate buffer (e.g., 0.5 M, pH 4.5) to the ⁶⁸Ga eluate to adjust the pH to the optimal range for labeling (typically 3.5-4.5).[1][4]

  • Precursor Addition: Add the NODAGA-conjugated peptide (typically 15-20 µg, though larger amounts may be needed for room temperature labeling) to the buffered ⁶⁸Ga solution.[3]

  • Incubation: Incubate the reaction mixture at room temperature for 5-10 minutes. Gentle heating can be used to accelerate the reaction if necessary.[3][4]

  • Quality Control: Analyze the radiochemical purity using radio-HPLC or radio-TLC.

  • Purification (if necessary): Purify the product using a Sep-Pak C18 cartridge.[1]

Visualizations

Diagram 1: Generalized Radiolabeling Workflow

G Generalized Radiolabeling Workflow cluster_0 Preparation cluster_1 Radiolabeling cluster_2 Quality Control & Purification Generator_Elution 68Ge/68Ga Generator Elution (0.1 M HCl) Buffering pH Adjustment (e.g., Sodium Acetate) Generator_Elution->Buffering Peptide_Addition Add Chelator-Peptide (NODAGA or DOTA) Buffering->Peptide_Addition Incubation Incubation (Temperature & Time) Peptide_Addition->Incubation QC Quality Control (radio-HPLC/TLC) Incubation->QC Purification Purification (e.g., Sep-Pak C18) QC->Purification Final_Product Final Radiopharmaceutical for Injection Purification->Final_Product G Decision Factors for Chelator Selection cluster_0 Radiolabeling Considerations cluster_1 Biomolecule Properties cluster_2 In Vivo Performance Chelator_Choice Chelator Selection (NODAGA vs. DOTA) Radionuclide Radionuclide (e.g., 68Ga, 64Cu, 177Lu) Chelator_Choice->Radionuclide Reaction_Conditions Reaction Conditions (Temp, pH, Time) Chelator_Choice->Reaction_Conditions Specific_Activity Required Specific Activity Chelator_Choice->Specific_Activity Biomolecule_Type Biomolecule Type (Peptide, Antibody, etc.) Chelator_Choice->Biomolecule_Type Temperature_Sensitivity Temperature Sensitivity Chelator_Choice->Temperature_Sensitivity In_Vivo_Stability In Vivo Stability Chelator_Choice->In_Vivo_Stability Pharmacokinetics Pharmacokinetics & Biodistribution Chelator_Choice->Pharmacokinetics Clinical_Application Clinical Application (Imaging vs. Therapy) Chelator_Choice->Clinical_Application

References

A Comparative Evaluation of Bifunctional Chelators for Copper-64 in Radiopharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate bifunctional chelator is a critical determinant in the development of Copper-64 (⁶⁴Cu) based radiopharmaceuticals for Positron Emission Tomography (PET) imaging and therapy. The chelator's role in securely binding the ⁶⁴Cu radiometal to a targeting biomolecule—such as an antibody or peptide—profoundly influences the radiopharmaceutical's in vivo stability, biodistribution, and, ultimately, its diagnostic efficacy and therapeutic index. This guide provides an objective comparison of commonly employed bifunctional chelators for ⁶⁴Cu, supported by experimental data, to aid researchers in making informed decisions for their specific applications.

Key Performance Metrics: A Side-by-Side Comparison

The ideal bifunctional chelator for ⁶⁴Cu should exhibit high radiolabeling efficiency under mild conditions, form a highly stable complex with the radiometal to prevent its release in vivo, and demonstrate favorable pharmacokinetics. The following tables summarize the quantitative performance of various chelators based on published experimental data.

Chelator ClassBifunctional ChelatorRadiolabeling ConditionsRadiolabeling EfficiencySerum Stability (48h)Key In Vivo Characteristics
Acyclic p-SCN-Bn-DTPARoom Temperature~97%~38%Poor stability, significant release of ⁶⁴Cu.[1] High fecal excretion.[1]
p-SCN-CHX-A”-DTPARoom TemperatureHigh~38%Unstable in serum.[1]
Macrocyclic p-SCN-Bn-DOTA37°C>99%~26-54% (antibody dependent)[1][2]Higher liver uptake compared to NOTA.[3][4]
p-SCN-Bn-NOTARoom Temperature>99% (even at 31 nM)[1][5]>97%[1][6]Rapid room temperature labeling, lower liver uptake than DOTA.[3][4]
p-SCN-Bn-Oxo-DO3ARoom TemperatureHigh~80%[1][2]Stable in serum.[1]
p-SCN-Bn-PCTARoom TemperatureHigh~80%[1][2]Stable in serum.[1]
Sarcophagine sar-CO₂HRoom Temperature98% (at 250 nM)[1][5]Very HighRapid room temperature labeling, high stability.[1][5]
Cross-bridged CB-TE2AHigh TemperatureHighVery HighSuperior in vivo stability compared to DOTA/TETA.[7][8]
CB-TE1A1PRoom TemperatureHighHighLess renal retention and higher tumor uptake than CB-TE2A conjugates.[9]
CB-TE1K1PRoom TemperatureHighHighRapid renal clearance and high tumor-to-nontumor ratios.[10][11]

In Vitro Stability Comparison

The stability of the ⁶⁴Cu-chelator complex is paramount to prevent the transchelation of ⁶⁴Cu to endogenous proteins, which can lead to non-specific uptake in tissues like the liver and bone marrow.

Chelator ConjugateSerum Stability at 48h (% Intact)
⁶⁴Cu-NOTA-rituximab97.5 ± 0.3%[1]
⁶⁴Cu-p-NH₂-Bn-NOTA97.9%[6]
⁶⁴Cu-N-NE3TA96.1%[6]
⁶⁴Cu-p-NH₂-Bn-DOTA93.9%[6]
⁶⁴Cu-C-NE3TA90.5%[6]
⁶⁴Cu-Oxo-DO3A-trastuzumab~80%[1][2]
⁶⁴Cu-PCTA-trastuzumab~80%[1][2]
⁶⁴Cu-DOTA-trastuzumab26%[1][2]
⁶⁴Cu-CHX-A”-DTPA-rituximab38.2%[1]
⁶⁴Cu-2B3M-DTPA-rituximab37.8%[1]

In Vivo Biodistribution Highlights: NOTA vs. DOTA

A recurring observation in comparative studies is the difference in liver uptake between ⁶⁴Cu-labeled NOTA and DOTA conjugates.

RadiopharmaceuticalAnimal ModelLiver Uptake (%ID/g at 1h)Key Finding
⁶⁴Cu-DOTA-PSMA-3QHealthy MiceSignificantly higher than NOTA conjugateNOTA demonstrates more favorable liver clearance.[3][4]
⁶⁴Cu-NOTA-PSMA-3QHealthy MiceSignificantly lower than DOTA conjugateLower non-target liver uptake improves imaging contrast.[3][4]

Experimental Workflows and Methodologies

The following diagrams and protocols outline the standard procedures for evaluating bifunctional chelators for ⁶⁴Cu.

Radiolabeling and Quality Control Workflow

G cluster_0 Radiolabeling cluster_1 Quality Control Chelator_Conjugate Chelator-Biomolecule Conjugate Reaction Incubation (Room Temp or 37°C) Chelator_Conjugate->Reaction Cu64 ⁶⁴CuCl₂ Cu64->Reaction Buffer Ammonium (B1175870) Acetate (B1210297) Buffer (pH 5.5-6.5) Buffer->Reaction TLC Instant Thin Layer Chromatography (iTLC) Reaction->TLC Determine Radiolabeling Efficiency HPLC Radio-HPLC Reaction->HPLC Determine Radiochemical Purity Final_Product Purified ⁶⁴Cu-Radiopharmaceutical HPLC->Final_Product

Caption: Workflow for ⁶⁴Cu-radiolabeling and subsequent quality control.

Experimental Protocol: Radiolabeling Efficiency
  • Preparation: A solution of the bifunctional chelator conjugated to the biomolecule is prepared in a metal-free buffer, typically 0.1 M ammonium acetate (pH 5.5).

  • Radiolabeling: ⁶⁴CuCl₂ is added to the conjugate solution. The reaction mixture is incubated at a specified temperature (e.g., room temperature for NOTA, 37°C for DOTA) for a designated time (e.g., 10-60 minutes).

  • Quenching (Optional): The reaction can be stopped by adding a solution of EDTA or DTPA to chelate any free ⁶⁴Cu.

  • Analysis: The radiochemical purity and labeling efficiency are determined by instant thin-layer chromatography (iTLC) and/or radio-high-performance liquid chromatography (radio-HPLC).

In Vitro Serum Stability Assay Workflow

G cluster_0 Incubation cluster_1 Time-Point Analysis Start ⁶⁴Cu-Radiopharmaceutical Incubate Incubate at 37°C Start->Incubate Serum Human or Rat Serum Serum->Incubate Aliquots Take Aliquots at Various Time Points (e.g., 1h, 4h, 24h, 48h) Incubate->Aliquots Analysis Analyze by Radio-HPLC or iTLC Aliquots->Analysis Result Quantify % Intact Radiopharmaceutical Analysis->Result G cluster_0 Administration cluster_1 Data Collection cluster_2 Analysis Animal_Model Tumor-Bearing or Normal Mice/Rats Injection Intravenous Injection of ⁶⁴Cu-Radiopharmaceutical Animal_Model->Injection Sacrifice Sacrifice at Predetermined Time Points Injection->Sacrifice Dissection Dissect Tissues and Organs (Tumor, Blood, Liver, Kidneys, etc.) Sacrifice->Dissection Weigh_Count Weigh Tissues and Measure Radioactivity (Gamma Counter) Dissection->Weigh_Count Calculation Calculate % Injected Dose per Gram (%ID/g) Weigh_Count->Calculation Comparison Compare Uptake Across Different Tissues and Time Points Calculation->Comparison G cluster_0 Systemic Circulation cluster_1 Targeting and Internalization cluster_2 PET Imaging and/or Therapy Radiopharmaceutical ⁶⁴Cu-Chelator-Biomolecule Non_Target_Cell Non-Target Cell Radiopharmaceutical->Non_Target_Cell Minimal Interaction Binding Biomolecule Binds to Receptor on Target Cell Radiopharmaceutical->Binding Specific Targeting Target_Cell Target Cell (e.g., Cancer Cell) Internalization Internalization of Radiopharmaceutical Binding->Internalization PET_Imaging Positron Emission from ⁶⁴Cu Allows for PET Imaging Internalization->PET_Imaging Therapy Beta Particle/Auger Electron Emission from ⁶⁴Cu Induces DNA Damage and Cell Death Internalization->Therapy

References

A Comparative Guide to Validating the Immunoreactivity of NODAGA-Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the creation of radioimmunoconjugates for imaging and therapeutic applications, the preservation of antibody integrity post-labeling is of paramount importance. The conjugation of chelators, such as NODAGA (1,4,7-triazacyclononane,1-glutaric acid-4,7-diacetic acid), to an antibody has the potential to alter its structure and, consequently, its ability to bind to its target antigen. This guide provides an objective comparison of NODAGA-labeled antibodies with alternatives, focusing on the critical aspect of immunoreactivity, and is supported by experimental data and detailed protocols.

Comparative Analysis of Immunoreactivity

The immunoreactive fraction, which represents the percentage of radiolabeled antibodies capable of binding to their target antigen, is a key metric for assessing the quality of a radioimmunoconjugate. The choice of labeling methodology can significantly influence this parameter. Below is a summary of quantitative data comparing the performance of NODAGA-labeled antibodies with those labeled using DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and radioiodination.

AntibodyTarget AntigenLabeling MethodRadionuclideChelator-to-Antibody RatioRadiolabeling Efficiency (%)Immunoreactive Fraction (%)
TrastuzumabHER2NODAGA-NHS⁶⁴Cu~3.9>95 (at 1.1 µM, 25°C, 15 min)88 - 94[1][2]
TrastuzumabHER2DOTA-NHS⁶⁴Cu~3.6~56 (at 5.3 µM, 25°C, 15 min)88 - 94[1][2]
mAb7EpCAMNODAGA-NHS⁶⁴Cu2-359 - 71Similar to DOTA-labeled mAb7[3][4]
mAb7EpCAMDOTA-NHS⁶⁴Cu2-359 - 71Similar to NODAGA-labeled mAb7[3][4]
OC125TAG-72Iodogen (Radioiodination)¹²⁵IN/A~9082 ± 2[5][6]
OC125TAG-72Iodogen (Radioiodination)¹³¹IN/A~9066 ± 5[5][6]

The data indicates that for the anti-HER2 antibody Trastuzumab, both NODAGA-NHS and DOTA-NHS conjugation can yield a high immunoreactive fraction, suggesting that the chelation process does not significantly impair the antibody's binding capability.[1][2] However, NODAGA demonstrates superior radiolabeling efficiency at room temperature compared to DOTA, which often requires heating.[2] A study on the anti-TAG-72 antibody OC125 labeled via radioiodination also showed good immunoreactivity, though the choice of iodine isotope appeared to influence the outcome.[5][6] It is important to note that the number of chelators conjugated to an antibody can affect its immunoreactivity, with higher ratios sometimes leading to a decrease in binding affinity.[7]

Experimental Workflows and Methodologies

A clear understanding of the experimental workflow is crucial for the successful labeling of antibodies and the subsequent validation of their immunoreactivity.

experimental_workflow cluster_labeling Antibody Labeling cluster_radiolabeling Radiolabeling cluster_immunoreactivity Immunoreactivity Validation Ab Antibody Preparation Conj Conjugation with NODAGA/DOTA/Iodogen Ab->Conj Pur_Conj Purification of Conjugate Conj->Pur_Conj Radio Radiolabeling with Radionuclide Pur_Conj->Radio Labeled Antibody Pur_Radio Purification of Radiolabeled Antibody Radio->Pur_Radio QC Quality Control (Radiochemical Purity) Pur_Radio->QC Lindmo Lindmo Assay QC->Lindmo Purified Radiolabeled Antibody Data_Analysis Data Analysis (Linear Regression) Lindmo->Data_Analysis IRF Determine Immunoreactive Fraction (IRF) Data_Analysis->IRF

Experimental workflow for antibody labeling and immunoreactivity validation.
Detailed Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental results and for ensuring the quality of the labeled antibodies.

1. Antibody Conjugation with NODAGA-NHS Ester

  • Materials:

    • Purified antibody (1-5 mg/mL in a suitable buffer, e.g., PBS, pH 7.4)

    • NODAGA-NHS ester

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • 1 M Sodium Bicarbonate buffer (pH 8.5-9.0)

    • Size-exclusion chromatography column (e.g., Sephadex G-25)

    • Phosphate-Buffered Saline (PBS), pH 7.4

  • Procedure:

    • Antibody Preparation: If necessary, perform a buffer exchange to PBS, pH 7.4, and adjust the antibody concentration.

    • Reaction Buffer Adjustment: Add 1/10th volume of 1 M Sodium Bicarbonate to the antibody solution to raise the pH to 8.5-9.0.[1]

    • NODAGA-NHS Solution Preparation: Immediately before use, dissolve the NODAGA-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[1]

    • Conjugation Reaction: Add a 5 to 20-fold molar excess of the NODAGA-NHS solution to the antibody solution.[1]

    • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.[1]

    • Purification: Remove unreacted NODAGA-NHS by size-exclusion chromatography using a column pre-equilibrated with PBS, pH 7.4.[1]

    • Characterization: Determine the antibody concentration and the degree of labeling (chelator-to-antibody ratio) using methods such as UV-Vis spectrophotometry and MALDI-TOF mass spectrometry.

2. Antibody Conjugation with DOTA-NHS Ester

The protocol for DOTA-NHS ester conjugation is similar to that of NODAGA-NHS. The key difference may lie in the subsequent radiolabeling conditions, as DOTA often requires higher temperatures for efficient radiolabeling with certain radionuclides.[2]

3. Radioiodination using the Iodogen Method

  • Materials:

    • Purified antibody

    • Iodogen-coated tubes

    • Radioisotope (e.g., ¹²⁵I or ¹³¹I)

    • Phosphate buffer (0.1 M, pH 7.2)

    • Sodium metabisulfite (B1197395) solution

    • Size-exclusion chromatography column

  • Procedure:

    • Reagent Preparation: Prepare all solutions and bring the Iodogen-coated tube to room temperature.

    • Reaction Initiation: Add the antibody solution and the radioiodine to the Iodogen-coated tube.

    • Incubation: Incubate for a specified time (e.g., 15 minutes) at room temperature.

    • Reaction Quenching: Stop the reaction by adding sodium metabisulfite solution.

    • Purification: Separate the radiolabeled antibody from free radioiodine using size-exclusion chromatography.

4. Immunoreactivity Assessment by Lindmo Assay

The Lindmo assay is a widely accepted method for determining the immunoreactive fraction of a radiolabeled antibody.

  • Principle: The assay is based on the principle of binding a constant, small amount of the radiolabeled antibody to increasing concentrations of target cells or antigen. By extrapolating the binding to infinite antigen excess, the true immunoreactive fraction can be determined.[7]

  • Procedure:

    • Cell Preparation: Prepare a single-cell suspension of the target cells. Determine the cell concentration accurately.

    • Serial Dilutions: Prepare a series of dilutions of the cell suspension.

    • Incubation: To a constant amount of the radiolabeled antibody, add the different concentrations of the cell suspension. Include a control for non-specific binding (e.g., by adding a large excess of unlabeled antibody).

    • Separation: Separate the cell-bound radioactivity from the free radioactivity (e.g., by centrifugation).

    • Counting: Measure the radioactivity in the cell-bound and free fractions.

    • Data Analysis:

      • Calculate the ratio of bound radioactivity to total radioactivity for each cell concentration.

      • Plot the reciprocal of the bound/total ratio versus the reciprocal of the cell concentration (Lindmo plot).[8]

      • Perform a linear regression on the data points.

      • The y-intercept of the regression line is equal to the reciprocal of the immunoreactive fraction.[8]

Signaling Pathway Context: HER2 Signaling

Antibodies labeled with NODAGA are frequently employed in the imaging of critical signaling pathways. For instance, ⁶⁴Cu-NODAGA-Trastuzumab is used to visualize the Human Epidermal Growth Factor Receptor 2 (HER2). A fundamental understanding of the targeted pathway is essential for the accurate interpretation of imaging data and the functional implications of antibody binding.

HER2_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 HER_dimer HER Dimerization (e.g., with HER3) HER2->HER_dimer Ligand Binding (to partner receptor) PI3K PI3K HER_dimer->PI3K RAS Ras HER_dimer->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Metastasis Metastasis ERK->Metastasis Trastuzumab Trastuzumab (NODAGA-labeled) Trastuzumab->HER2 Binds to HER2, Inhibits Dimerization

Simplified HER2 signaling pathway and the inhibitory action of Trastuzumab.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of (S)-NODAGA-tris(t-Bu ester)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Guide to Safety and Compliance

The proper handling and disposal of specialized chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of (S)-NODAGA-tris(t-Bu ester), a chelating agent commonly used in biomedical research and drug development. Adherence to these procedures will minimize risks to personnel and the environment.

(S)-NODAGA-tris(t-Bu ester) is classified as a substance that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, meticulous care must be exercised throughout the handling and disposal process.

Summary of Key Safety and Handling Data

For quick reference, the following table summarizes essential information for handling (S)-NODAGA-tris(t-Bu ester).

ParameterInformationSource(s)
Chemical Name (S)-4-(4,7-Bis(2-(tert-butoxy)-2-oxoethyl)-1,4,7-triazon-1-yl)-5-(tert-butoxy)-5-oxopentanoic acid[2]
CAS Number 438553-50-5[1][2][3]
Molecular Formula C27H49N3O8[1][3]
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]
GHS Precautionary Statements P261, P280, P301+P312, P302+P352, P305+P351+P338[1]
Storage Conditions Keep container tightly closed in a dry and well-ventilated place.[4]
Personal Protective Equipment (PPE) Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat, and appropriate respiratory protection if dust is generated.[4]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the approved procedure for the disposal of (S)-NODAGA-tris(t-Bu ester) waste, including pure compound, contaminated solutions, and contaminated labware.

1. Personal Protective Equipment (PPE) and Safety Measures:

  • Always handle (S)-NODAGA-tris(t-Bu ester) in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[4]

  • Avoid generating dust when handling the solid form of the compound.[4]

2. Waste Segregation and Collection:

  • Solid Waste: Collect any solid (S)-NODAGA-tris(t-Bu ester) waste, including residual amounts in original containers and contaminated disposable items (e.g., weighing paper, pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing (S)-NODAGA-tris(t-Bu ester) in a separate, designated hazardous waste container for organic or chemical waste.

  • Incompatible Wastes: Do not mix (S)-NODAGA-tris(t-Bu ester) waste with other incompatible waste streams.

3. Waste Container Labeling:

  • The hazardous waste container must be clearly and accurately labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "(S)-NODAGA-tris(t-Bu ester)"

    • The CAS number: "438553-50-5"

    • The primary hazards (e.g., "Irritant," "Harmful")

    • The date of waste accumulation.

4. Spill Management:

  • In the event of a spill, evacuate the immediate area and ensure adequate ventilation.

  • Wearing appropriate PPE, carefully sweep up any solid material, avoiding dust generation, and place it in the designated hazardous waste container.[4]

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place the absorbent material into the hazardous waste container.

  • Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

5. Final Disposal:

  • Store the sealed and labeled hazardous waste container in a designated, secure waste accumulation area, away from incompatible materials.

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[4]

  • Crucially, do not discharge (S)-NODAGA-tris(t-Bu ester) or its solutions into the sewer system or general trash. [4] As a chelating agent, it has the potential to persist in the environment and mobilize heavy metals.[5][6][7]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of (S)-NODAGA-tris(t-Bu ester).

G Disposal Workflow for (S)-NODAGA-tris(t-Bu ester) cluster_prep Preparation cluster_waste_collection Waste Collection cluster_labeling_storage Labeling and Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: Handling (S)-NODAGA-tris(t-Bu ester) ppe Wear Appropriate PPE: - Safety Glasses - Gloves - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generation Generate Waste: - Unused solid - Contaminated labware - Solutions fume_hood->waste_generation spill Spill Occurs fume_hood->spill solid_waste Collect Solid Waste in Designated Container waste_generation->solid_waste liquid_waste Collect Liquid Waste in Designated Container waste_generation->liquid_waste label_container Label Waste Container: - 'Hazardous Waste' - Chemical Name & CAS - Hazards & Date solid_waste->label_container liquid_waste->label_container store_waste Store Sealed Container in Designated Waste Area label_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal via Licensed Contractor contact_ehs->end contain_spill Contain and Clean Up Spill with Absorbent spill->contain_spill Follow Spill Protocol spill_waste Place Spill Debris in Hazardous Waste Container contain_spill->spill_waste spill_waste->label_container

References

Personal protective equipment for handling (S)-NODAGA-tris(t-Bu ester)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of (S)-NODAGA-tris(t-Bu ester), ensuring laboratory safety and operational integrity.

This document provides immediate, essential safety and logistical information for the handling of (S)-NODAGA-tris(t-Bu ester). The following procedural guidance is designed to answer specific operational questions, building a foundation of trust and safety in your laboratory practices.

Key Compound and Safety Data

A summary of essential quantitative data for (S)-NODAGA-tris(t-Bu ester) is provided below for quick reference.

ParameterValue
Chemical Name 2-[1,4,7-Triazacyclononan-1-yl-4,7-bis(tBu-ester)]-1,5-pentanedioic acid
Synonyms NODAGA-tris(t-Bu ester)
CAS Number 438553-50-3
Molecular Formula C₂₇H₄₉N₃O₈
Molecular Weight 543.7 g/mol
Form Powder
Storage Temperature -20 °C or below
Transport Not classified as dangerous goods

Operational Plan: From Receipt to Disposal

This section outlines the step-by-step procedures for the safe handling of (S)-NODAGA-tris(t-Bu ester) in a laboratory setting.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the product name and CAS number on the label match the order.

  • Store the container in a designated, well-ventilated, and dry area at or below -20°C.

  • Keep the container tightly closed to prevent contamination and degradation.

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and personal protective equipment is mandatory.

  • Ventilation: All handling of the powder, including weighing and solution preparation, should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation of dust particles.

  • Eye Protection: Wear chemical safety goggles to protect against potential splashes or airborne particles.

  • Hand Protection: Use standard laboratory gloves, such as nitrile gloves. Gloves should be inspected before use and changed immediately if contaminated.

  • Body Protection: A standard laboratory coat should be worn to protect street clothing from contamination.

  • Respiratory Protection: While generally not required for small quantities handled with good ventilation, an N95 or higher-rated respirator should be considered if handling large quantities or if engineering controls are not sufficient.

Handling and Experimental Procedures
  • Before handling, ensure the Safety Data Sheet (SDS) is readily accessible.

  • Allow the container to reach room temperature before opening to avoid condensation.

  • Carefully weigh the required amount of powder within a chemical fume hood or ventilated enclosure to prevent the generation of dust.

  • When preparing solutions, add the powder slowly to the solvent to avoid splashing.

  • After handling, decontaminate all work surfaces with an appropriate cleaning agent.

  • Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Spill and Emergency Procedures

In the event of a spill, follow these procedures to ensure a safe and effective cleanup.

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid creating dust.

    • Carefully sweep the absorbed material into a designated waste container.

    • Clean the spill area with a wet cloth or paper towels.

    • Place all cleanup materials in a sealed bag for proper disposal.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your laboratory supervisor and institutional safety office.

    • Prevent entry to the area until it has been decontaminated by trained personnel.

  • First Aid:

    • Inhalation: Move the affected person to fresh air. If symptoms persist, seek medical attention.

    • Skin Contact: Wash the affected area immediately with plenty of soap and water. If skin irritation occurs, seek medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of (S)-NODAGA-tris(t-Bu ester) and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Dispose of unused (S)-NODAGA-tris(t-Bu ester) as non-hazardous chemical waste.[1][2] It should be collected in a clearly labeled, sealed container and disposed of through your institution's hazardous waste management program.[2]

  • Contaminated Materials: All materials contaminated with the compound, such as gloves, absorbent pads, and disposable labware, should be placed in a sealed bag and disposed of as chemical waste.

  • Empty Containers: Empty containers should be thoroughly rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Once clean, the container can be disposed of in the regular trash after defacing the label.[1]

Safety and Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of (S)-NODAGA-tris(t-Bu ester).

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review_SDS Review Safety Data Sheet Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Weigh_in_Hood Weigh Powder in Fume Hood Don_PPE->Weigh_in_Hood Prepare_Solution Prepare Solution Weigh_in_Hood->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate_Surfaces Decontaminate Surfaces Conduct_Experiment->Decontaminate_Surfaces Dispose_Waste Dispose of Waste Properly Decontaminate_Surfaces->Dispose_Waste Remove_PPE Remove PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Remove_PPE->Wash_Hands

Caption: Workflow for safe handling of (S)-NODAGA-tris(t-Bu ester).

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。